molecular formula C9H6N2 B160765 4-Methylisophthalonitrile CAS No. 1943-88-0

4-Methylisophthalonitrile

Cat. No.: B160765
CAS No.: 1943-88-0
M. Wt: 142.16 g/mol
InChI Key: KWSRDTCYJMRAAD-UHFFFAOYSA-N
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Description

4-Methylisophthalonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSRDTCYJMRAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435220
Record name 4-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1943-88-0
Record name 4-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Spectral Landscape of 4-Methylisophthalonitrile: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-methylisophthalonitrile, a key intermediate in the synthesis of high-performance polymers and specialty chemicals. Tailored for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of the ¹H and ¹³C NMR spectra, underpinned by theoretical principles and practical experimental considerations. Our goal is to furnish a robust framework for the structural elucidation and quality assessment of this important chemical compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₆N₂, serves as a crucial building block in various fields of chemical synthesis.[1] Its rigid aromatic structure, substituted with a methyl group and two nitrile functionalities, imparts unique properties to the resulting materials. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity and performance of downstream products. Among the arsenal of analytical techniques, NMR spectroscopy stands out for its ability to provide detailed information about molecular structure, connectivity, and chemical environment. This guide will delve into the intricacies of both ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for researchers working with this and related compounds.

Molecular Structure and NMR-Relevant Environments

To comprehend the NMR spectra of this compound, it is essential to first examine its molecular structure and identify the distinct proton and carbon environments.

Figure 1. Molecular structure of this compound with atom numbering for NMR analysis.

The molecule possesses a plane of symmetry that influences the number of unique signals in its NMR spectra. There are three distinct aromatic proton environments (H-2, H-5, and H-6) and one methyl proton environment (H-7). For the carbon skeleton, there are nine unique carbon atoms, including the methyl carbon, the two nitrile carbons, and the six aromatic carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons. The electron-withdrawing nature of the two nitrile groups significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-7 (CH₃)~2.5Singlet
H-6~7.5Doublet
H-5~7.6Doublet
H-2~7.8Singlet
  • Methyl Protons (H-7): The three protons of the methyl group are chemically equivalent and appear as a sharp singlet at approximately 2.5 ppm. This chemical shift is characteristic of a methyl group attached to an aromatic ring.

  • Aromatic Protons (H-2, H-5, H-6): The aromatic protons resonate in the downfield region between 7.5 and 7.8 ppm. The proton at the C-2 position is the most deshielded due to the anisotropic effects of the two adjacent nitrile groups and appears as a singlet. The protons at C-5 and C-6 are coupled to each other, resulting in a pair of doublets. The specific assignment of H-5 and H-6 can be confirmed through two-dimensional NMR experiments such as COSY and NOESY.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. The chemical shifts are influenced by the hybridization of the carbon atoms and the electron-donating or -withdrawing nature of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (ppm)
C-7 (CH₃)~20
C-8, C-9 (CN)~117, ~118
C-3~114
C-6~132
C-1~133
C-5~135
C-2~138
C-4~145
  • Methyl Carbon (C-7): The methyl carbon appears at the highest field (lowest ppm value), around 20 ppm, which is typical for sp³-hybridized carbons in this environment.

  • Nitrile Carbons (C-8, C-9): The two nitrile carbons are in slightly different chemical environments and are expected to have distinct signals in the range of 117-118 ppm.

  • Aromatic Carbons: The six aromatic carbons resonate in the range of 114-145 ppm. The carbon atoms directly attached to the electron-withdrawing nitrile groups (C-3 and C-5) and the carbon bearing the methyl group (C-4) are significantly influenced. The quaternary carbons (C-1, C-3, and C-4) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. Unambiguous assignment of each aromatic carbon signal requires advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

5.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.[2]

  • Gently swirl or sonicate the vial to ensure complete dissolution of the solid.

  • Transfer the solution into a standard 5 mm NMR tube.

  • If an internal standard is desired, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

5.2. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the available spectrometer.

G cluster_0 NMR Data Acquisition Workflow A Sample Insertion & Locking B Shimming A->B Establish magnetic field homogeneity C ¹H Spectrum Acquisition B->C Standard pulse-acquire sequence D ¹³C Spectrum Acquisition C->D Proton-decoupled pulse sequence E Data Processing & Analysis D->E Fourier Transform, Phasing, Baseline Correction

Figure 2. General experimental workflow for NMR data acquisition.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single-pulse experiment with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 128 or more).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a relaxation delay of 2-5 seconds.

Conclusion and Future Perspectives

This guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, supported by predicted data and a standardized experimental protocol. The interpretation of these spectra is fundamental for the structural verification and purity assessment of this compound. For more complex analytical challenges, such as the identification of impurities or the study of reaction kinetics, advanced two-dimensional NMR techniques would be invaluable. The principles and methodologies outlined herein serve as a robust foundation for researchers and scientists engaged in the synthesis and application of this compound and related aromatic nitriles.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • Guan, Y., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]

Sources

4-Methylisophthalonitrile FTIR interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 4-Methylisophthalonitrile

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the correlation between the molecular structure of this compound and its vibrational spectrum. We will dissect the characteristic absorption bands of the nitrile, aromatic, and methyl functional groups, offering a foundational understanding grounded in established spectroscopic principles. This guide also outlines a standard operating procedure for acquiring a high-quality FTIR spectrum for solid samples, ensuring data integrity and reproducibility.

Introduction: The Vibrational Signature of a Molecule

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. Covalent bonds are not static; they behave like springs, capable of stretching, bending, and other deformations. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to these vibrational transitions. The resulting FTIR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and providing insights into its structural arrangement.

For a molecule like this compound, with its distinct nitrile, aromatic, and methyl moieties, FTIR spectroscopy offers a rapid and non-destructive method for identification and characterization. The position, intensity, and shape of the absorption bands in its spectrum are directly linked to the molecule's electronic and steric properties.

Molecular Structure and Vibrational Modes of this compound

To interpret the FTIR spectrum, it is crucial to first understand the molecular structure of this compound. The molecule consists of a benzene ring substituted with two nitrile (-C≡N) groups at positions 1 and 3, and a methyl (-CH₃) group at position 4.

Caption: Molecular structure of this compound.

The primary vibrational modes that give rise to distinct peaks in the FTIR spectrum can be categorized by the functional groups present.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrations of its constituent functional groups.

The Nitrile (-C≡N) Stretching Region (2200-2260 cm⁻¹)

The most characteristic and easily identifiable feature in the spectrum of this compound is the absorption due to the carbon-nitrogen triple bond stretch.

  • Frequency: Aromatic nitriles typically exhibit a strong, sharp absorption band in the range of 2220-2240 cm⁻¹.[1][2] This is at a slightly lower frequency compared to saturated nitriles (2240-2260 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C≡N bond.[1]

  • Intensity and Shape: The C≡N stretching vibration results in a significant change in the bond dipole moment, leading to a strong and sharp absorption band.[1] The presence of two nitrile groups in this compound may lead to a single, more intense peak or potentially two closely spaced peaks due to symmetric and asymmetric stretching modes, although these are often unresolved.

  • Substituent Effects: The electronic nature of other substituents on the aromatic ring can influence the exact frequency of the nitrile stretch.[2][3]

The Aromatic Ring Region

The vibrations of the benzene ring provide a wealth of information in the mid- to low-frequency regions of the spectrum.

  • Aromatic C-H Stretching (3000-3100 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic ring typically appear as multiple weak to medium sharp bands just above 3000 cm⁻¹.[4][5] This is a key diagnostic feature to distinguish aromatic C-H from aliphatic C-H stretches.[6]

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of sharp, medium-intensity bands.[4] Typically, two or more bands are observed in this region, often near 1600 cm⁻¹ and 1500 cm⁻¹.[4][6]

  • C-H Bending (Out-of-Plane) (690-900 cm⁻¹): The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring. These strong absorptions in the fingerprint region can help confirm the arrangement of substituents.

The Methyl (-CH₃) Group Region

The methyl group attached to the aromatic ring also has characteristic vibrational modes.

  • Aliphatic C-H Stretching (2850-3000 cm⁻¹): The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group appear as sharp bands just below 3000 cm⁻¹.[6][7] These are typically of medium to strong intensity.

  • C-H Bending (1375 cm⁻¹ and 1450 cm⁻¹): The methyl group exhibits characteristic bending vibrations. The symmetric bend (umbrella mode) is found near 1375 cm⁻¹, while the asymmetric bend appears around 1450 cm⁻¹.[7] The latter may sometimes overlap with the aromatic C=C stretching bands.

Summary of Key Vibrational Frequencies

The following table summarizes the expected key absorption bands for this compound.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3100-3000Aromatic C-H StretchMedium to Weak, Sharp
3000-2850Methyl C-H StretchMedium, Sharp
2240-2220Nitrile (-C≡N) StretchStrong, Sharp
1600-1475Aromatic C=C StretchMedium to Weak, Sharp
~1450Methyl C-H Asymmetric BendMedium, Sharp
~1375Methyl C-H Symmetric BendMedium, Sharp
900-690Aromatic C-H Out-of-Plane BendStrong, Sharp

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable and interpretable FTIR spectrum of solid this compound, the following protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is often preferred for its minimal sample preparation and high reproducibility.

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_post Post-Processing A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Set Scan Parameters (e.g., 4000-400 cm⁻¹, 32 scans) D->E F Collect Sample Spectrum E->F G Perform ATR Correction F->G H Baseline Correction G->H I Peak Picking & Labeling H->I

Caption: Workflow for FTIR data acquisition using ATR.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, using a lint-free wipe. This removes any residual contaminants from previous analyses.

  • Background Spectrum Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (including the crystal) will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application:

    • Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.

  • Data Acquisition:

    • Set the desired scan parameters. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[2]

    • Initiate the sample scan.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Use peak-picking tools to identify the precise wavenumbers of the absorption maxima.

Conclusion

The FTIR spectrum of this compound is rich with information, providing a clear vibrational fingerprint of its constituent functional groups. The strong, sharp nitrile absorption in the 2220-2240 cm⁻¹ region is its most prominent feature. This, combined with the characteristic bands of the aromatic ring and the methyl group, allows for unambiguous identification. By following a rigorous experimental protocol, researchers can obtain high-quality spectra that are essential for molecular characterization, reaction monitoring, and quality control in various scientific and industrial applications.

References

  • Scribd. 05 Notes On Nitriles IR Spectra.
  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023).
  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. (2019).
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024).
  • Su, Y., et al. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC - NIH. (2013).
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. (2023).
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • Misra, N., et al. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica. (2009).
  • Lee, K., et al. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. ResearchGate. (2020).
  • NIST. Benzonitrile, 4-methyl-. NIST WebBook.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • University of California, Los Angeles. Infrared Spectroscopy Handout.

Sources

A Technical Guide to the Determination of 4-Methylisophthalonitrile Solubility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisophthalonitrile is a chemical intermediate with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility characteristics is paramount for its effective use in synthesis, formulation, and biological studies. This guide provides a comprehensive framework for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a robust experimental protocol based on the widely accepted shake-flask method. Furthermore, it delves into the theoretical underpinnings of solubility for organic compounds and discusses the critical factors that influence this fundamental property.

Introduction to this compound and the Imperative of Solubility Data

This compound, with the chemical formula C₉H₆N₂ and CAS number 1943-88-0, is an aromatic dinitrile.[1] Its molecular structure, featuring a methyl group and two nitrile moieties on a benzene ring, suggests a compound with moderate polarity. In the realm of drug discovery and development, solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[2] Poor aqueous solubility, for instance, can be a major hurdle in the development of orally administered drugs.[2] Therefore, the accurate determination of a compound's solubility in various solvents is a foundational step in its preclinical assessment.

Theoretical Framework: Factors Governing the Solubility of Organic Compounds

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[3][4] The interplay of solute-solute, solvent-solvent, and solute-solvent interactions dictates the extent to which a solute will dissolve in a given solvent.

Key factors influencing solubility include:

  • Polarity : The polarity of both the solute and the solvent is the most significant factor. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.[3][4][5] The presence of polar functional groups, such as the nitrile groups in this compound, can increase solubility in polar solvents.

  • Temperature : For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and adding heat favors the dissolution. However, the effect of temperature on the solubility of gases in liquids is typically the opposite.[6]

  • Pressure : Pressure has a significant impact on the solubility of gases in liquids but generally has a negligible effect on the solubility of solids and liquids.[6]

  • Molecular Size : Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[6]

  • Crystal Lattice Energy : For solid solutes, the energy holding the molecules together in the crystal lattice must be overcome by the energy of solvation. A higher lattice energy can result in lower solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Experimental Protocol
  • Preparation of the Test System : Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration : Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored throughout the experiment.[8]

  • Phase Separation : Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification : Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

  • Data Analysis : Calculate the solubility of this compound in the chosen solvent at the specified temperature. The results are typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

Visualization of the Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H H G->H Calculate Solubility

Sources

A Guide to the Crystal Structure of 4-Methylisophthalonitrile: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development and materials science, an intimate understanding of crystal structure can unlock insights into a compound's stability, solubility, and intermolecular interactions. This guide provides a comprehensive technical overview of the crystal structure analysis of 4-Methylisophthalonitrile, a molecule of interest due to the versatile nature of the nitrile functional group in medicinal chemistry and materials science. We will journey from the foundational principles of crystal growth to the intricate details of its solid-state architecture, offering both theoretical understanding and practical methodological insights.

The Significance of this compound and the Nitrile Pharmacophore

This compound (C₉H₆N₂) is an aromatic dinitrile, a class of compounds recognized for its utility as building blocks in the synthesis of more complex molecules, including phthalocyanines and other functional materials.[1] In the realm of drug discovery, the nitrile group is a prevalent pharmacophore, valued for its ability to act as a hydrogen bond acceptor and to form key polar interactions with biological targets.[2] Understanding the solid-state conformation and packing of this compound provides a model for the non-covalent interactions that govern the behavior of more complex nitrile-containing active pharmaceutical ingredients (APIs). A thorough crystallographic analysis reveals the preferred molecular geometry and the landscape of intermolecular forces, which are critical for predicting and controlling the properties of crystalline materials.[2]

Experimental Determination of the Crystal Structure: A Self-Validating Workflow

The elucidation of a crystal structure is a meticulous process that begins with the synthesis of high-purity material and culminates in the refinement of a detailed atomic model. The following sections outline the essential, self-validating steps in this workflow.

Synthesis and Purification

The journey to a crystal structure begins with the synthesis of this compound. While various synthetic routes exist, a common approach involves the nucleophilic aromatic substitution of a suitable precursor. The purity of the synthesized compound is paramount for obtaining high-quality single crystals. Recrystallization is a critical purification step, often from a solvent in which the compound has moderate solubility to ensure the slow growth of well-ordered crystals.[3]

Illustrative Synthesis Protocol:

A generalized approach to the synthesis of aryl nitriles can be adapted for this compound, often starting from the corresponding methyl-substituted phthalic acid or its derivatives. The precise conditions, including catalysts and reaction times, are optimized to maximize yield and purity.

Growing X-ray Quality Single Crystals

The cornerstone of single-crystal X-ray diffraction is a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension). The quality of the crystal directly impacts the resolution and accuracy of the final structure.[4]

Protocol for Slow Evaporation Crystallization:

  • Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., acetone, ethyl acetate).

  • Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Protocol for Liquid Diffusion Crystallization:

  • Solvent/Antisolvent System: Dissolve the this compound in a small amount of a "good" solvent in which it is readily soluble.

  • Layering: Carefully layer a "poor" solvent (antisolvent), in which the compound is insoluble but miscible with the good solvent, on top of the solution.

  • Diffusion: Allow the solvents to slowly mix over time. As the antisolvent diffuses into the solution, the solubility of the compound decreases, promoting slow crystallization at the interface.

The following diagram illustrates the generalized workflow for obtaining and analyzing a single crystal.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification by Recrystallization Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD Single-Crystal X-ray Diffraction Data Collection Mounting->XRD Solution Structure Solution (Direct Methods) XRD->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Analysis Refinement->Validation

Caption: Experimental workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5] When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots.[6] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[7]

Data Collection and Processing:

A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.[7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[7] These images are then processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated to create a reflection file that is used for structure solution and refinement.

Crystal Structure of this compound: A Detailed Analysis

The crystal structure of this compound would be deposited in the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures.[8][9][10] A search of the CSD would be the definitive source for the crystallographic data. For the purpose of this guide, we will discuss the expected features based on the known principles of nitrile crystal packing.

Crystallographic Data Summary

The following table summarizes the kind of crystallographic data that would be obtained for this compound.

ParameterExpected Value/Information
Chemical FormulaC₉H₆N₂
Formula Weight142.16 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, P-1)
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
VolumeV (ų)
Z (Molecules per unit cell)To be determined
Calculated Densityρ (g/cm³)
Absorption Coefficientμ (mm⁻¹)
R-factorA measure of the agreement between the calculated and observed structure factors
Molecular Geometry

The analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state. The benzene ring is expected to be planar, with the methyl and two nitrile groups attached. The C≡N bond lengths are anticipated to be in the typical range for nitriles.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For nitriles, dipolar interactions are particularly significant.[11][12] The C≡N bond has a large dipole moment, and the crystal packing of nitriles is often characterized by an antiparallel arrangement of neighboring nitrile groups to minimize electrostatic repulsion.[11][12]

In the case of this compound, we would expect to observe:

  • Dipole-Dipole Interactions: Antiparallel alignment of the nitrile groups from adjacent molecules.

  • π-π Stacking: Interactions between the aromatic rings of neighboring molecules.

  • C-H···N Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the methyl group or the aromatic ring and the nitrogen atoms of the nitrile groups.

The following diagram illustrates the key intermolecular interactions that are likely to be present in the crystal structure of this compound.

intermolecular_interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 cluster_molecule3 Molecule 3 M1 This compound M2 This compound M1->M2 Dipole-Dipole (Antiparallel Nitriles) M3 This compound M1->M3 π-π Stacking (Aromatic Rings) M2->M3 C-H···N Hydrogen Bond

Caption: Key intermolecular interactions in nitrile crystal packing.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound has several important implications:

  • Polymorphism Prediction: The knowledge of the stable crystal packing can aid in the prediction and identification of different polymorphic forms of more complex nitrile-containing APIs.

  • Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice influences the solubility and dissolution rate of a compound, which are critical parameters in drug formulation.

  • Rational Design of Co-crystals: By understanding the preferred intermolecular interactions, it is possible to rationally design co-crystals with improved physical properties.

  • Materials Properties: For materials science applications, the crystal packing dictates properties such as thermal stability and optical behavior.

Conclusion

The crystal structure analysis of this compound provides a window into the fundamental principles that govern the solid-state architecture of small organic molecules. Through a rigorous and self-validating experimental workflow, from synthesis and crystallization to single-crystal X-ray diffraction, a wealth of information can be obtained. This knowledge is not merely academic; it has profound practical implications for the rational design of new pharmaceuticals and advanced materials. The insights gained from the study of this model compound contribute to the broader understanding of crystal engineering and its application in addressing real-world scientific challenges.

References

  • Desiraju, G. R., & Steiner, T. (2001). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Gavezzotti, A. (2002). The Crystal Packing of Nitriles, Ketones, Aldehydes, and C(sp2)−F Groups. Crystal Growth & Design, 2(5), 429-438.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Dunitz, J. D. (1995). Phase transitions in molecular crystals. Pure and Applied Chemistry, 67(5), 657-664.
  • Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD).
  • Ladd, M., & Palmer, R. (2003). Structure Determination by X-ray Crystallography. Springer.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Wikipedia. (2024, January 5). X-ray crystallography.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD).
  • re3data.org. (2024). Cambridge Structural Database.
  • Botnar, E. A., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile.
  • Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge University Press.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Giacovazzo, C. (Ed.). (2002). Fundamentals of Crystallography. Oxford University Press.
  • Massa, W. (2004).
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Laskowski, M., et al. (2016). Phthalonitriles and their applications. Journal of Polymer Science Part A: Polymer Chemistry, 54(1), 3-21.

Sources

Foreword: The Scientific Imperative for Kinetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Reaction Kinetics of 4-Methylisophthalonitrile

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the question is no longer simply "Can we make this molecule?" but rather "How can we produce it efficiently, safely, and with precise control over its purity?". This compound, a seemingly simple aromatic dinitrile, stands as a pivotal building block for a range of high-value compounds, from pharmacologically active agents to advanced polymers. Its two nitrile groups offer a rich playground for chemical transformations, but this dual reactivity also presents a significant challenge: controlling selectivity and minimizing side-product formation. This is where the discipline of reaction kinetics becomes indispensable. Understanding the rates and mechanisms of its transformations is the key to unlocking its full synthetic potential. This guide is structured not as a rigid encyclopedia, but as a dynamic exploration of the core kinetic principles and experimental methodologies essential for mastering the chemistry of this compound.

Foundational Chemistry of this compound

This compound (CAS 1943-88-0) is an aromatic compound characterized by a benzene ring substituted with a methyl group and two cyano (-C≡N) groups at positions 1 and 3 relative to the methyl group. The electron-withdrawing nature of the two nitrile groups and the electron-donating character of the methyl group create a unique electronic profile that governs its reactivity.

The primary industrial route to aromatic nitriles is the vapor-phase catalytic ammoxidation of the corresponding methyl-substituted aromatics (in this case, m-xylene).[1][2] This process involves the reaction of m-xylene with ammonia and oxygen over a metal oxide catalyst at high temperatures (typically 375-500°C).[1]

G cluster_reactants Reactants mXylene m-Xylene Catalyst V-Sb-Bi-Zr/γ-Al₂O₃ Catalyst (e.g., 375-500°C) mXylene->Catalyst NH3 Ammonia (NH₃) NH3->Catalyst O2 Oxygen (O₂) O2->Catalyst Product This compound Catalyst->Product Ammoxidation Byproducts Byproducts (CO₂, H₂O, Mononitrile) Catalyst->Byproducts

Caption: Generalized workflow for the synthesis of this compound via ammoxidation.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1943-88-0
Molecular Formula C₉H₆N₂
Molecular Weight 142.16 g/mol
Appearance Solid
Storage Temperature Room temperature, sealed in dry conditions

Core Reactions & Kinetic Imperatives

The nitrile functional group is a versatile precursor to other functionalities, primarily amines and carboxylic acids.[3][4][5] For a dinitrile like this compound, the kinetic challenge lies in achieving selective conversion.

Hydrolysis to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base.[6] The reaction proceeds through an amide intermediate.

  • Acid-Catalyzed Mechanism: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water.[5][6]

  • Base-Catalyzed Mechanism: The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[5][6]

Kinetic Relevance: The two nitrile groups may hydrolyze at different rates. Furthermore, the rate of amide hydrolysis can differ significantly from the rate of nitrile hydrolysis. A kinetic study is essential to determine conditions that can either force the reaction to completion (to the dicarboxylic acid) or potentially favor the formation of the mono-acid, mono-nitrile intermediate, a valuable bifunctional molecule.

G Start This compound Intermediate Mono-amide, mono-nitrile & Di-amide Start->Intermediate k₁ (H₂O, H⁺/OH⁻) Nitrile Hydrolysis End 4-Methylisophthalic Acid Intermediate->End k₂ (H₂O, H⁺/OH⁻) Amide Hydrolysis

Caption: Sequential reaction pathway for the hydrolysis of this compound.

Hydrogenation to Amines

Catalytic hydrogenation is the most common method for reducing nitriles to primary amines.[7] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum-based catalysts.[7]

Kinetic Relevance: This reaction is fraught with selectivity challenges. Incomplete reduction can yield a mono-amine, mono-nitrile. More critically, the intermediate imine can react with the product primary amine to form secondary and tertiary amines, which are often significant impurities.[8][9] Kinetic control—by carefully selecting catalyst, temperature, pressure, and reaction time—is the only way to maximize the yield of the desired primary diamine, 4-methyl-1,3-benzenedimethanamine. Recent advances in electrocatalytic hydrogenation may also offer new routes with enhanced selectivity by preventing the condensation of primary amines into secondary or tertiary amines.[8]

Experimental Design for Kinetic Analysis

A trustworthy kinetic study relies on a robust experimental design and precise analytical methodology. The goal is to acquire concentration vs. time data under well-controlled conditions.

General Experimental Workflow

The following diagram outlines a self-validating workflow applicable to most kinetic studies of this compound. The core principle is the rapid quenching of the reaction at specific time points to "freeze" the composition for accurate analysis.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing A1 Prepare Stock Solutions (Substrate, Acid/Base, Solvent) B1 Equilibrate Reactor to Target Temperature A1->B1 A2 Calibrate Analytical Method (e.g., HPLC, GC) with Standards C1 Analyze Quenched Samples (HPLC, GC-MS, etc.) A2->C1 B2 Initiate Reaction (t=0) by adding final reactant B1->B2 B3 Withdraw Aliquots at Defined Time Intervals B2->B3 B4 Immediately Quench Aliquot to Stop Reaction B3->B4 B4->C1 C2 Generate Concentration vs. Time Data C1->C2 C3 Determine Reaction Order & Calculate Rate Constant (k) C2->C3 C4 Repeat at Different Temps to find Activation Energy (Ea) C3->C4

Caption: A self-validating workflow for conducting a chemical kinetics experiment.

Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis

This protocol describes a method to determine the pseudo-first-order rate constant for the hydrolysis of this compound.

Objective: To measure the rate of disappearance of this compound in an acidic aqueous solution.

Methodology:

  • System Preparation:

    • Prepare a 1.0 M solution of hydrochloric acid (HCl) in a 1:1 dioxane/water solvent system. The dioxane is necessary to ensure the solubility of the aromatic nitrile.

    • Prepare a 0.1 M stock solution of this compound in dioxane.

    • Prepare a quenching solution of 2.0 M sodium bicarbonate (NaHCO₃).

    • Set up a jacketed glass reactor connected to a circulating water bath set to the desired temperature (e.g., 70°C). Equip the reactor with a magnetic stirrer and a port for sampling.

  • Reaction Execution:

    • Add the 1.0 M HCl solution to the pre-heated reactor and allow it to thermally equilibrate for 15 minutes.

    • To initiate the reaction (t=0), inject a small, precise volume of the this compound stock solution into the reactor to achieve the desired starting concentration (e.g., 0.01 M). Start a timer immediately.

    • Causality Check: Using a large excess of the acid and water ensures that their concentrations remain effectively constant, allowing the reaction to be treated as pseudo-first-order with respect to the nitrile.[10][11]

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., t = 5, 15, 30, 60, 120, 240 minutes), withdraw a 1.0 mL aliquot from the reactor using a syringe.

    • Immediately inject the aliquot into a labeled vial containing 2.0 mL of the NaHCO₃ quenching solution. The base neutralizes the acid catalyst, instantly stopping the hydrolysis.

    • Trustworthiness Principle: Effective quenching is critical for accurate data. Failure to stop the reaction completely will lead to artificially low concentrations of the starting material in later time points.

  • Analysis:

    • Analyze each quenched sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.

    • Use a calibrated method to determine the concentration of the remaining this compound in each sample.

  • Data Processing:

    • Plot the natural logarithm of the concentration of this compound (ln[A]) versus time.

    • If the plot is linear, the reaction is first-order. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

Protocol: Kinetic Study of Catalytic Hydrogenation

This protocol outlines a method for studying the kinetics of nitrile reduction in a high-pressure reactor.

Objective: To measure the rate of consumption of this compound during catalytic hydrogenation.

Methodology:

  • System Preparation:

    • Load a high-pressure autoclave reactor (e.g., a Parr hydrogenator) with a specific amount of 5% Pd/C catalyst (e.g., 5 mol%) and the solvent (e.g., ethanol).

    • Add a precise amount of this compound to the reactor.

    • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction Execution:

    • Heat the reactor to the desired temperature (e.g., 80°C) while stirring.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 100 psi). The start of pressurization is t=0.

    • Monitor the reaction progress by observing the pressure drop from the hydrogen supply tank, which corresponds to hydrogen consumption.

  • Sampling and Analysis:

    • Causality Check: Direct sampling from a high-pressure reactor can be hazardous and complex. An alternative is to run identical reactions for different, predetermined lengths of time. For example, run one reaction for 1 hour, another for 2 hours, etc.

    • At the end of the designated time, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the filtrate using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the starting material, the desired diamine product, and any intermediates or byproducts.

  • Data Processing:

    • Plot the concentration of this compound versus time.

    • Use either the differential method (measuring the initial rate) or the integral method (fitting the data to integrated rate laws) to determine the reaction order and rate constant.

Data Interpretation and Application

Kinetic data is only valuable when correctly interpreted and applied.

Table 2: Example Kinetic Data Summary

ReactionTemperature (°C)Rate Constant, k (units)Determined Reaction OrderActivation Energy, Ea (kJ/mol)
Acid Hydrolysis70Value from experimentPseudo-First\multirow{3}{}{Calculated from Arrhenius Plot}
Acid Hydrolysis80Value from experimentPseudo-First
Acid Hydrolysis90Value from experimentPseudo-First
Hydrogenation80Value from experimentTo be determined\multirow{3}{}{Calculated from Arrhenius Plot}
Hydrogenation90Value from experimentTo be determined
Hydrogenation100Value from experimentTo be determined

Application in Drug Development: The nitrile group is a recognized pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[12] Understanding the kinetics of its transformation is critical. For instance, if this compound is a late-stage intermediate, kinetic data on its hydrogenation allows a process chemist to define a protocol that maximizes the yield of the target primary amine while setting precise limits on the formation of impurities (e.g., secondary amines), which could have different toxicological or pharmacological profiles. This predictive control is the cornerstone of modern process safety and quality by design (QbD).

References

  • An In-Depth Technical Guide to 4-Amino-5-methylisophthalonitrile for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Balahura, R. J., Cock, P., & Purcell, W. L. (1974). Kinetics studies of the hydrolysis of coordinated nitriles. ACS Publications.
  • Technical Support Center: Catalyst Selection for Reactions of 4-Amino-5-methylisophthalonitrile. (n.d.). Benchchem.
  • Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. (n.d.). Chem Catalysis.
  • US3959337A - Ammoxidation process. (n.d.). Google Patents.
  • Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson.
  • Preparation of terephthalonitrile by p-xylene ammoxidation. (n.d.). ResearchGate.
  • Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep.
  • Chemistry of Nitriles. (2025). LibreTexts.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/g-Al2O3 Oxide Catalyst. (2015). Scirp.org.
  • This compound. (n.d.). Sigma-Aldrich.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Bagirzade, G., et al. (2015). Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst. Modern Research in Catalysis.
  • Bagirzade, G. A., et al. (2015). Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst. ResearchGate.
  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.
  • Hydrogenation of adiponitrile (AN) over La/MgO. (n.d.). ResearchGate.
  • Brauer, S. A., et al. (n.d.). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv.
  • Kinetics of hydrolysis of methacrylamide sulfate in the medium of sulfuric acid. (n.d.). Chemical Papers.

Sources

An In-depth Technical Guide to the Synthesis of 4-Methylisophthalonitrile: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methylisophthalonitrile in Modern Chemistry

This compound, a key aromatic dinitrile, serves as a pivotal intermediate in the synthesis of a wide array of functional materials and specialty chemicals. Its rigid, planar structure, combined with the reactive nitrile groups, makes it a valuable building block for high-performance polymers, advanced agricultural chemicals, and robust organic pigments. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern each transformation. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comprehensive overview of the available synthetic strategies, complete with detailed experimental protocols and a critical evaluation of their respective advantages and limitations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct routes, each with its own set of considerations regarding starting material availability, cost, scalability, and environmental impact. The three principal strategies that will be discussed in detail are:

  • Vapor-Phase Ammoxidation of m-Xylene: A dominant industrial method that offers a direct and atom-economical route from a readily available hydrocarbon feedstock.

  • The Sandmeyer Reaction: A classic and versatile method for the introduction of nitrile functionalities, starting from the corresponding aromatic amines.

  • From 4-Methylisophthalic Acid and its Derivatives: A pathway that leverages the corresponding dicarboxylic acid, proceeding through a diamide intermediate.

This guide will now delve into the specifics of each of these synthetic routes, providing both the theoretical framework and practical, step-by-step methodologies.

I. The Industrial Powerhouse: Vapor-Phase Ammoxidation of m-Xylene

The vapor-phase ammoxidation of m-xylene is the cornerstone of industrial this compound production. This process involves the catalytic reaction of m-xylene with ammonia and oxygen (typically from the air) at elevated temperatures. The primary allure of this method lies in its directness and the use of inexpensive and abundant starting materials.

Causality Behind Experimental Choices

The success of the ammoxidation process is critically dependent on the catalyst and the precise control of reaction conditions. The catalyst's role is to facilitate the selective oxidation of the methyl groups to nitriles while minimizing the formation of undesirable byproducts such as carbon oxides (CO and CO₂), benzonitrile, and partially oxidized intermediates. Vanadium-based catalysts, often in combination with other metal oxides, have proven to be highly effective. The reaction temperature is a crucial parameter; it must be high enough to achieve a reasonable reaction rate but not so high as to promote excessive combustion of the hydrocarbon feed. The molar ratios of ammonia and oxygen to m-xylene are also carefully controlled to maximize the yield of the desired dinitrile.

Reaction Mechanism

The ammoxidation of m-xylene is a complex, multi-step process that occurs on the surface of the catalyst. While the exact mechanism can vary depending on the specific catalyst used, a generally accepted pathway is as follows:

  • Adsorption and Activation: m-Xylene, ammonia, and oxygen are adsorbed onto the catalyst surface.

  • Oxidative Dehydrogenation: A methyl group of m-xylene undergoes oxidative dehydrogenation to form a surface-bound benzyl-like species.

  • Reaction with Ammonia: This intermediate reacts with adsorbed ammonia to form an imine or an amide-like species.

  • Dehydration and Further Oxidation: Subsequent dehydration and oxidation steps lead to the formation of the first nitrile group, yielding m-tolunitrile as an intermediate.

  • Second Ammoxidation: The remaining methyl group of m-tolunitrile undergoes the same sequence of reactions to form the second nitrile group, yielding this compound.

dot graph AmmoxidationMechanism { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Experimental Protocol: Laboratory-Scale Fixed-Bed Reactor

This protocol describes a laboratory-scale ammoxidation of m-xylene using a fixed-bed reactor.

Materials:

  • m-Xylene (99%+)

  • Ammonia gas (anhydrous)

  • Air (or a mixture of oxygen and nitrogen)

  • Vanadium-based catalyst (e.g., V₂O₅/TiO₂)

  • Quartz wool

  • Inert packing material (e.g., quartz chips)

Equipment:

  • Quartz or stainless steel fixed-bed reactor tube

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser and cold trap system for product collection

  • Gas chromatograph (GC) for analysis of the product stream

Procedure:

  • Catalyst Loading: A known amount of the catalyst is packed into the center of the reactor tube, secured with quartz wool plugs. The remaining volume of the reactor can be filled with inert packing material.

  • System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Heating: The reactor is heated to the desired reaction temperature (typically in the range of 350-450 °C) under a continuous flow of inert gas.

  • Reactant Feed: Once the reaction temperature is stable, the flows of ammonia and air are initiated at the desired molar ratios using the mass flow controllers. m-Xylene is then introduced into the system via the syringe pump, where it is vaporized and mixed with the gas stream before entering the reactor.

  • Reaction: The reaction is allowed to proceed for a set period, with the reactor effluent passing through the condenser and cold trap system to collect the products.

  • Product Analysis: The collected liquid and solid products are dissolved in a suitable solvent and analyzed by GC to determine the conversion of m-xylene and the selectivity to this compound and other byproducts.

Quantitative Data Summary:

ParameterTypical Range
Reaction Temperature350 - 450 °C
Molar Ratio (NH₃:m-xylene)5:1 - 15:1
Molar Ratio (O₂:m-xylene)2:1 - 5:1
Space Velocity1000 - 5000 h⁻¹
m-Xylene Conversion80 - 99%
This compound Yield70 - 90%

II. The Classic Approach: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from aryl amines via the formation of a diazonium salt intermediate.[1][2] This route offers a high degree of versatility and is particularly useful for laboratory-scale syntheses where the starting diamine is readily available.

Causality Behind Experimental Choices

The Sandmeyer reaction proceeds in two key steps: diazotization and cyanation. The diazotization step requires a cold, acidic solution to generate the unstable diazonium salt. Low temperatures (typically 0-5 °C) are crucial to prevent the premature decomposition of the diazonium salt. The choice of acid (e.g., hydrochloric or sulfuric acid) is also important. The cyanation step involves the reaction of the diazonium salt with a copper(I) cyanide solution. Copper(I) is essential as a catalyst in this reaction.

Reaction Mechanism
  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The mechanism involves the formation of the nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (-N₂⁺).[3]

  • Cyanation (Sandmeyer Reaction): The diazonium salt is then treated with copper(I) cyanide. The reaction is believed to proceed via a radical mechanism initiated by a single-electron transfer from the copper(I) species to the diazonium ion. This results in the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide ion to form the aryl nitrile, and the copper(I) catalyst is regenerated.[1]

dot graph SandmeyerReaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Experimental Protocol: From 3,5-Diaminotoluene

This protocol outlines the synthesis of this compound from 3,5-diaminotoluene.

Materials:

  • 3,5-Diaminotoluene

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Copper(I) cyanide

  • Sodium cyanide

  • Sodium carbonate

  • Ice

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Beakers

  • Buchner funnel and flask

Procedure:

Part A: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-diaminotoluene in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The addition should be controlled to prevent a rapid rise in temperature.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Part B: Cyanation

  • In a separate beaker, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and neutralize it with sodium carbonate.

  • The crude this compound will precipitate as a solid. Collect the solid by filtration, wash it with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Safety Precautions:

  • Cyanides are highly toxic. All manipulations involving copper(I) cyanide and sodium cyanide must be performed in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1][6][7]

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt. Use it in solution immediately after its preparation.

III. The Carboxylic Acid Route: From 4-Methylisophthalic Acid

Another viable synthetic route to this compound starts from 4-methylisophthalic acid. This method involves the conversion of the dicarboxylic acid to the corresponding diamide, followed by dehydration to the dinitrile. This pathway is particularly attractive if 4-methylisophthalic acid is a readily available or cost-effective starting material.

Causality Behind Experimental Choices

The conversion of a carboxylic acid to a nitrile is a two-step process. The first step, amidation, typically involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts with ammonia to form the amide. Alternatively, direct amidation can be achieved by heating the carboxylic acid with urea. The second step, dehydration of the amide to the nitrile, requires a strong dehydrating agent. Common reagents for this transformation include phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). The choice of dehydrating agent can influence the reaction conditions and the yield of the final product.

Reaction Mechanism
  • Amidation: The carboxylic acid groups are converted to amide groups. If proceeding through an acid chloride, the mechanism is a nucleophilic acyl substitution.

  • Dehydration: The primary amide is dehydrated to a nitrile. The mechanism with a reagent like POCl₃ involves the activation of the amide oxygen by the phosphorus reagent, making it a good leaving group. Subsequent elimination of a proton and the activated oxygen species leads to the formation of the nitrile triple bond.

dot graph DehydrationMechanism { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Experimental Protocol: Two-Step Synthesis from 4-Methylisophthalic Acid

This protocol details the conversion of 4-methylisophthalic acid to this compound.

Part A: Synthesis of 4-Methylisophthalamide

Materials:

  • 4-Methylisophthalic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution, concentrated)

  • Dichloromethane (DCM)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, suspend 4-methylisophthalic acid in an excess of thionyl chloride.

  • Heat the mixture to reflux for 2-3 hours, or until the solid has dissolved and the evolution of gas has ceased.

  • Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude 4-methylisophthaloyl chloride in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Stir the mixture for 1-2 hours at room temperature.

  • Collect the precipitated 4-methylisophthalamide by filtration, wash it thoroughly with water, and dry it.

Part B: Dehydration of 4-Methylisophthalamide to this compound

Materials:

  • 4-Methylisophthalamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Toluene or another inert solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend 4-methylisophthalamide in an inert solvent such as toluene.

  • Slowly add phosphorus oxychloride to the suspension with stirring. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base, such as sodium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Safety Precautions:

  • Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a fume hood and wear appropriate protective gear.

  • The dehydration reaction can be exothermic. Add the dehydrating agent slowly and with cooling if necessary.

IV. Comparative Analysis of Synthetic Routes

The choice of the most suitable synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

Synthetic RouteStarting Material(s)Key AdvantagesKey Disadvantages
Ammoxidation m-Xylene, Ammonia, AirHighly atom-economical, uses inexpensive and readily available starting materials, suitable for large-scale industrial production.Requires specialized high-temperature and high-pressure equipment, catalyst can be complex and expensive, may produce a mixture of products requiring separation.
Sandmeyer Reaction 3,5-DiaminotolueneVersatile and well-established laboratory method, can be adapted to synthesize a wide range of substituted nitriles.Involves the use of highly toxic cyanides, diazonium salts can be unstable and potentially explosive, may not be suitable for large-scale production due to safety concerns and waste generation.
From Carboxylic Acid 4-Methylisophthalic AcidAvoids the use of highly toxic cyanides in the final step, starting material may be readily available from other synthetic routes.A multi-step process with potentially lower overall yield, requires the use of corrosive dehydrating agents.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct chemical pathways. For large-scale industrial production, the vapor-phase ammoxidation of m-xylene remains the most economically viable and environmentally favorable route. For laboratory-scale synthesis and for the preparation of specialty derivatives, the Sandmeyer reaction and the route from 4-methylisophthalic acid offer valuable alternatives. A thorough understanding of the underlying reaction mechanisms and the careful consideration of the starting materials and reaction conditions are paramount for the successful and efficient synthesis of this important chemical intermediate. As the demand for high-performance materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of this compound will remain an active area of research.

References

  • Ammoxidation process.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Catalytic Ammoxidation of o-Xylene to Phthalonitrile in Vapour Phase.
  • Sandmeyer reaction. Wikipedia.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Cyanides Storage, Handling and General Use Inform
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Diazotis
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Cyanide. OHSA.

Sources

An In-depth Technical Guide to 4-Methylisophthalonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: This guide provides a comprehensive technical overview of 4-methylisophthalonitrile, identified by its CAS number 1943-88-0. It is structured to deliver in-depth insights for researchers, scientists, and professionals in drug development, moving beyond a standard template to offer a narrative that is both scientifically rigorous and practically valuable.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₉H₆N₂ and a molecular weight of 142.16, is an aromatic dinitrile compound of significant interest in both medicinal chemistry and materials science. The presence of two nitrile groups on a methylated benzene ring imparts a unique combination of reactivity, rigidity, and polarity. In the realm of drug discovery, the nitrile moiety is a versatile functional group, often employed to enhance pharmacokinetic profiles, modulate electronic properties, and serve as a synthetic precursor for various nitrogen-containing heterocycles. Its application in polymer science is equally notable, where it can act as a monomer or a key building block for high-performance materials with exceptional thermal and chemical resistance.[1][2] This guide will delve into the synthesis, characterization, and applications of this compound, providing a foundational understanding for its strategic use in advanced scientific endeavors.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented below. It is typically a white to light yellow solid and should be stored in a dry, room-temperature environment.

PropertyValue
CAS Number 1943-88-0
Molecular Formula C₉H₆N₂
Molecular Weight 142.16 g/mol
Appearance White to light yellow solid
Storage Sealed in dry, room temperature

Safety Information: this compound is classified as harmful. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Synthesis of this compound: A Mechanistic Perspective

The industrial synthesis of isophthalonitriles, including this compound, predominantly relies on the vapor-phase ammoxidation of the corresponding xylene isomer. This process offers an economically viable and direct route to the dinitrile.

Ammoxidation of m-Xylene

The ammoxidation of m-xylene is a catalytic process that involves the reaction of m-xylene with ammonia and oxygen at elevated temperatures. The reaction proceeds in a stepwise manner, with the methyl groups being sequentially converted to nitrile functionalities.

A generalized reaction scheme is as follows:

G m-Xylene m-Xylene m-Tolunitrile m-Tolunitrile m-Xylene->m-Tolunitrile + NH3, O2 - H2O Isophthalonitrile Isophthalonitrile m-Tolunitrile->Isophthalonitrile + NH3, O2 - H2O G cluster_0 Diazotization cluster_1 Cyanation cluster_2 Purification Starting Diamine Starting Diamine Bis-diazonium Salt Bis-diazonium Salt Starting Diamine->Bis-diazonium Salt NaNO2, H+ Crude Product Crude Product Bis-diazonium Salt->Crude Product CuCN Pure this compound Pure this compound Crude Product->Pure this compound Recrystallization/ Chromatography G Phthalonitrile Monomers Phthalonitrile Monomers Prepolymer Prepolymer Phthalonitrile Monomers->Prepolymer Heat Cross-linked Network Cross-linked Network Prepolymer->Cross-linked Network Curing Agent, Heat

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisophthalonitrile, also known as 4-methyl-1,3-benzenedicarbonitrile, is an aromatic nitrile compound with significant potential as a building block in medicinal chemistry and materials science. Its rigid, planar structure, featuring a toluene backbone substituted with two nitrile groups in a meta arrangement, provides a unique scaffold for the synthesis of complex molecules. The nitrile functionalities can be readily transformed into other chemical groups, such as amines or carboxylic acids, making it a versatile intermediate in the development of high-performance polymers and pharmacologically active agents.

A thorough understanding of the physical properties of this compound is a critical prerequisite for its effective use in any research or development setting. These properties dictate crucial experimental parameters, including choice of solvent for reactions and purifications, appropriate storage conditions, and the selection of analytical techniques for characterization. This guide provides an in-depth examination of the core physical properties of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination.

Core Physicochemical and Safety Data

The fundamental identifiers and safety information for this compound are summarized below. This data forms the basis for safe handling, storage, and regulatory compliance.

PropertyValueReference(s)
CAS Number 1943-88-0[1]
Molecular Formula C₉H₆N₂[1][2]
Molecular Weight 142.16 g/mol [1]
IUPAC Name This compound
Synonyms 4-Methyl-1,3-benzenedicarbonitrile[1]
Appearance White to light yellow solid[1]
Storage Conditions Sealed in dry, Room Temperature[1]
GHS Pictograms

Signal Word Warning
Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)
Precautionary Statement P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Thermal Properties: Melting and Boiling Point

The melting and boiling points are fundamental thermal properties that define the solid and liquid ranges of a substance. They are critical indicators of purity; a sharp melting point range typically signifies a high-purity compound. As of the latest literature review, specific experimental values for the melting point, boiling point, and density of this compound are not consistently reported in standard chemical databases[2]. Therefore, experimental determination is essential for any researcher utilizing this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point of a crystalline solid. It offers high precision and provides additional information about the thermal history and purity of the sample. The method is based on measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[3]. The melting process is an endothermic event, resulting in a distinct peak on the DSC thermogram, the onset of which is taken as the melting point[3].

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Operation cluster_data Data Analysis weigh 1. Weigh 5-15 mg of This compound pan 2. Place sample in a hermetic DSC pan weigh->pan crimp 3. Crimp the pan to seal pan->crimp load 4. Load sample and reference pans into the DSC crimp->load purge 5. Purge with inert gas (e.g., Nitrogen) load->purge cycle 6. Run heat/cool/heat cycle to erase thermal history purge->cycle ramp 7. Heat at a controlled rate (e.g., 10°C/min) cycle->ramp thermogram 8. Record heat flow vs. temperature (Thermogram) ramp->thermogram onset 9. Determine the extrapolated onset of the melting peak thermogram->onset

Caption: Workflow for Melting Point Determination using DSC.

  • Sample Preparation : Accurately weigh 5 to 15 mg of this compound into a hermetic aluminum DSC pan.

  • Encapsulation : Seal the pan using a sample crimper. This prevents any loss of sample due to sublimation.

  • Instrument Setup : Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal History Erasure : To ensure the crystalline structure is uniform, it is best practice to run a preliminary heat/cool/heat cycle. Heat the sample to a temperature above its expected melting point, cool it down to a sub-ambient temperature, and then begin the final heating ramp.

  • Data Acquisition : Heat the sample at a constant rate, typically 10°C/min, over a temperature range that brackets the expected melting point. Record the differential heat flow.

  • Data Analysis : The melting point (Tm) is determined from the resulting thermogram as the extrapolated onset temperature of the endothermic melting peak. The instrument's software is used to perform this calculation. For high-purity materials, the peak should be sharp and symmetrical.

Boiling Point Determination

Given its solid nature at room temperature, this compound is expected to have a relatively high boiling point. Experimental determination would likely require distillation under reduced pressure to prevent thermal decomposition. A standard method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure of the liquid equals the applied pressure, indicated by a steady stream of bubbles from a capillary tube and a constant temperature reading on the thermometer[4].

Solubility Profile

The solubility of a compound is a critical parameter for drug development, reaction chemistry, and purification (e.g., recrystallization). Solubility is governed by the principle of "like dissolves like"; the polarity of the solute and solvent are the primary determinants. This compound possesses a largely nonpolar aromatic ring and a methyl group, but also two highly polar nitrile groups. This amphiphilic nature suggests it will have varied solubility across different solvents.

Solubility_Workflow cluster_procedure Shake-Flask Method start Start: Select a panel of solvents add_excess 1. Add excess solid to a known volume of solvent start->add_excess equilibrate 2. Agitate at constant temperature (e.g., 24-48h) add_excess->equilibrate separate 3. Separate solid and liquid (centrifuge/filter) equilibrate->separate analyze 4. Quantify concentration in the supernatant (e.g., HPLC/UV-Vis) separate->analyze end End: Report solubility (e.g., mg/mL) analyze->end

Caption: Standardized workflow for solubility determination.

  • Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different test solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide, hexane). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration : Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, use centrifugation to pellet the undissolved solid.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, it may be necessary to immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

  • Quantification : Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations.

  • Calculation : Calculate the original concentration in the saturated solution, accounting for any dilution, to determine the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and purity of this compound. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) yields a comprehensive structural fingerprint.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Structural Confirmation prep_nmr Dissolve in deuterated solvent (e.g., CDCl₃, DMSO-d₆) run_nmr ¹H & ¹³C NMR prep_nmr->run_nmr prep_ftir Grind with KBr and press into a pellet run_ftir FT-IR prep_ftir->run_ftir prep_ms Prepare dilute solution or use neat for direct analysis run_ms Mass Spec (EI) prep_ms->run_ms interpret Correlate spectral data with molecular structure run_nmr->interpret run_ftir->interpret run_ms->interpret

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent line broadening.

    • Predicted Spectrum :

      • Aromatic Protons : Three signals are expected in the aromatic region (~7.0-8.5 ppm). Due to the substitution pattern, complex splitting (multiplets) is anticipated for these protons.

      • Methyl Protons : A sharp singlet corresponding to the three protons of the methyl group is expected in the upfield region (~2.3-2.6 ppm). The integration of this peak relative to the aromatic signals should be 3:3.

  • ¹³C NMR Spectroscopy :

    • Sample Preparation : A more concentrated sample (20-50 mg) is typically required due to the lower natural abundance of the ¹³C isotope. The same deuterated solvent can be used.

    • Predicted Spectrum :

      • Nitrile Carbons (-C≡N) : Two distinct signals are expected in the characteristic range for nitrile carbons, approximately 110-125 ppm.

      • Aromatic Carbons : Six signals are expected for the aromatic carbons. Four of these will be for carbons bearing a hydrogen (CH) and two will be quaternary carbons (C). Their chemical shifts will be influenced by the positions of the methyl and nitrile substituents.

      • Methyl Carbon (-CH₃) : A single signal is expected in the aliphatic region, typically around 20-25 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (KBr Pellet Method) : As a solid, the KBr pellet method is a standard and reliable preparation technique.

    • Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr is transparent to IR radiation and serves as a solid matrix[2].

    • Transfer the fine powder to a pellet die.

    • Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.

  • Predicted Spectrum :

    • C-H Stretching (Aromatic) : Weak to medium absorptions are expected just above 3000 cm⁻¹.

    • C-H Stretching (Aliphatic) : Absorptions corresponding to the methyl group C-H bonds are expected just below 3000 cm⁻¹.

    • C≡N Stretching (Nitrile) : A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

    • C=C Stretching (Aromatic) : Several medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and confirmation of its elemental composition. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

  • Sample Preparation : The sample must be introduced into the high-vacuum source of the mass spectrometer. This can be done by dissolving a small amount in a volatile solvent and injecting it, or for solids, by using a direct insertion probe that heats the sample to induce vaporization.

  • Predicted Spectrum (Electron Ionization) :

    • Molecular Ion (M⁺·) : A peak corresponding to the intact radical cation is expected at an m/z value of 142.16. This peak confirms the molecular weight of the compound.

    • Fragment Ions : EI is a "hard" ionization technique that causes fragmentation. Common fragmentation patterns for this molecule would include the loss of a methyl group ([M-15]⁺) or the loss of HCN ([M-27]⁺), providing further structural evidence.

References

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • MySkinRecipes. (n.d.). This compound.
  • MG Chemicals. (2025). Safety Data Sheet.
  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • The Organic Chemistry Tutor. (2021, April 13). Colligative Properties - Boiling Point Elevation, Freezing Point Depression & Osmotic Pressure [Video]. YouTube.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MeitY OLabs. (2017, February 8). Boiling Point of an Organic compound [Video]. YouTube.

Sources

An In-depth Technical Guide to 4-Methylisophthalonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the discerning chemist, 4-Methylisophthalonitrile emerges as a compound of significant interest. Its unique electronic and steric properties, conferred by the vicinal dinitrile and methyl substituents on a benzene core, render it a versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis and potential applications, with a particular focus on its relevance to drug discovery and development. Our aim is to equip researchers and professionals with the critical knowledge and practical insights necessary to effectively harness the synthetic potential of this intriguing molecule.

Core Molecular Attributes of this compound

This compound, also known as 4-methyl-1,3-benzenedicarbonitrile, is a crystalline solid at room temperature, typically appearing as a white to light yellow powder. Its molecular structure, characterized by a toluene backbone with two nitrile groups at the 1 and 3 positions, provides a unique platform for further chemical modification.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key attributes of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₆N₂[Internal Analysis]
Molecular Weight 142.16 g/mol [Internal Analysis]
Appearance White to light yellow solid[Internal Analysis]
Storage Sealed in a dry environment at room temperature[Internal Analysis]

Further quantitative data such as melting point, boiling point, and solubility in various organic solvents are crucial for experimental design. While specific literature values for these properties were not pinpointed in the pre-analysis, they can be readily determined empirically.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. Below is a detailed breakdown of the expected spectroscopic signatures for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms within a molecule. For this compound, the spectrum is anticipated to show distinct signals for the aromatic protons and the methyl protons.

Observed ¹H NMR Spectrum:

A referenced ¹H NMR spectrum for this compound is available and provides the basis for structural confirmation.[1]

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the two nitrile groups and the electron-donating effect of the methyl group.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will therefore appear as a sharp singlet in the upfield region, generally around δ 2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in a molecule. For this compound, a total of seven distinct carbon signals are expected, as the molecule possesses a plane of symmetry.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-H 120 - 140Deshielded by the aromatic ring currents and adjacent nitrile groups.
Aromatic C-CN 110 - 120The carbon directly attached to the nitrile group is significantly deshielded.
Aromatic C-CH₃ 135 - 145The ipso-carbon attached to the methyl group.
Nitrile (C≡N) 115 - 125Characteristic chemical shift for nitrile carbons.
Methyl (-CH₃) 20 - 25Typical chemical shift for a methyl group attached to an aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N Stretch 2220 - 2240Strong, sharp
Aromatic C-H Stretch 3000 - 3100Medium to weak
Aliphatic C-H Stretch 2850 - 3000Medium to weak
Aromatic C=C Stretch 1450 - 1600Medium, multiple bands
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z = 142, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Fragmentation may involve the loss of a methyl group (M-15), leading to a peak at m/z = 127, or the loss of a hydrogen cyanide molecule (M-27), resulting in a peak at m/z = 115.

Synthesis of this compound: A Practical Approach

The synthesis of aryl nitriles is a well-established transformation in organic chemistry, with the Sandmeyer reaction being a particularly robust and versatile method. This reaction allows for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate. Below is a detailed, representative protocol for the synthesis of this compound from 2-amino-4-methylbenzonitrile.

The Sandmeyer Reaction: A Step-by-Step Protocol

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the introduction of a variety of functional groups onto an aromatic ring.[2][3][4] The conversion of an aryl amine to an aryl nitrile proceeds through the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.[5]

Experimental Workflow:

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer) cluster_workup Step 3: Work-up and Purification A 2-Amino-4-methylbenzonitrile in aq. HCl B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C D Formation of Diazonium Salt Solution C->D E Prepare CuCN solution F Add Diazonium Salt Solution E->F G Warm to RT, then heat F->G H Product Formation G->H I Quench and extract with organic solvent J Wash, dry, and concentrate I->J K Purify by column chromatography or recrystallization J->K L This compound K->L

Caption: A generalized workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Methodology:

  • Diazotization:

    • Dissolve 2-amino-4-methylbenzonitrile in a suitable aqueous acid, such as hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change and the cessation of nitrous acid evolution (test with starch-iodide paper).

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction, as evidenced by the cessation of nitrogen gas evolution.

  • Work-up and Purification:

    • Cool the reaction mixture and quench by pouring it into water or a dilute basic solution.

    • Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Self-Validating System: The success of each step can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by the spectroscopic methods detailed in Section 2.

The Role of this compound in Drug Discovery and Development

The isophthalonitrile scaffold and the nitrile functional group are prevalent in a number of clinically approved drugs and late-stage clinical candidates. The nitrile group can act as a versatile pharmacophore, participating in hydrogen bonding, dipole-dipole interactions, and even covalent bond formation with biological targets.

The Nitrile Group as a Bioisostere

In medicinal chemistry, the nitrile group is often employed as a bioisostere for other functional groups, such as a carbonyl group or a hydroxyl group. Its linear geometry and strong dipole moment allow it to mimic the steric and electronic properties of these groups, potentially leading to improved binding affinity and selectivity for a target protein.

Modulation of Physicochemical Properties

The introduction of a methyl group onto the isophthalonitrile scaffold can significantly impact the molecule's physicochemical properties. The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, describes the often-unpredictable but substantial improvements in potency, selectivity, and pharmacokinetic properties that can arise from the addition of a single methyl group. This is attributed to favorable steric interactions, increased metabolic stability, and altered lipophilicity.

A Precursor to Bioactive Heterocycles

The dinitrile functionality of this compound serves as a versatile handle for the construction of a wide range of heterocyclic systems. These heterocycles are often the core scaffolds of biologically active molecules. For example, the nitriles can be reduced to amines, hydrolyzed to carboxylic acids, or undergo cycloaddition reactions to form five- and six-membered rings.

Reaction Pathway Diagram:

A This compound C₉H₆N₂ B Diamine Derivative C₉H₁₂N₂ A:f0->B:f0 Reduction (e.g., H₂, Pd/C) C Dicarboxylic Acid Derivative C₉H₈O₄ A:f0->C:f0 Hydrolysis (e.g., H₂O, H⁺/OH⁻) D Heterocyclic Scaffolds e.g., Phthalocyanines, Triazines A:f0->D:f0 Cyclization Reactions

Caption: Potential synthetic transformations of this compound to generate diverse molecular scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a methylated aromatic core and dual nitrile functionalities provides a rich platform for the creation of novel and complex molecular architectures. This guide has provided a comprehensive overview of its core properties, spectroscopic signatures, a representative synthetic protocol, and its potential applications, particularly in the context of drug discovery. It is our hope that this information will serve as a valuable resource for researchers and scientists seeking to explore the full potential of this intriguing molecule.

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • YouTube. (2025, September 11). Sandmeyer Reaction.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-Methylisophthalonitrile. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how to acquire and interpret spectroscopic data for this and similar aromatic nitrile compounds. This document emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.

Introduction

This compound, with the CAS number 1943-88-0, is an aromatic compound featuring a toluene backbone substituted with two nitrile groups at the 1 and 3 positions.[1] The precise characterization of its molecular structure is paramount for its application in materials science and as a building block in organic synthesis. Spectroscopic methods provide a non-destructive and highly informative means of confirming the identity and purity of this compound. This guide will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) as they apply to this compound.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to understand the molecular structure of this compound and how its features will manifest in different spectra.

Caption: Molecular structure of this compound.

Key structural features to consider:

  • Aromatic Ring: A substituted benzene ring will give rise to characteristic signals in ¹H and ¹³C NMR, as well as specific vibrational modes in IR and Raman spectroscopy.

  • Methyl Group: The protons of the methyl group will produce a distinct singlet in the ¹H NMR spectrum.

  • Nitrile Groups: The carbon-nitrogen triple bonds are strong absorbers in the IR and Raman spectra, appearing in a characteristic region.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2]

A. ¹H NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment

Proton NMR provides a map of the different types of hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl protons. The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and single residual peak that is easily identified. Tetramethylsilane (TMS) is the universally accepted internal standard, defining the 0 ppm point on the chemical shift scale.[3]

Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry 5 mm NMR tube.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrumental Setup (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.8-8.0s1HAr-HThe aromatic proton situated between the two electron-withdrawing nitrile groups will be the most deshielded.
~ 7.5-7.7d2HAr-HThe two aromatic protons adjacent to the methyl group and a nitrile group will be in a similar chemical environment and will likely appear as a doublet.
~ 2.5s3H-CH₃The methyl group protons are attached to the aromatic ring and will appear as a singlet in the typical benzylic proton region.

Trustworthiness: A Self-Validating System

The integration of the peaks should correspond to the number of protons in each environment (1:2:3). The chemical shifts are consistent with an aromatic system bearing both electron-donating (methyl) and electron-withdrawing (nitrile) substituents. The multiplicity (or lack thereof for singlets) provides information about neighboring protons.

B. ¹³C NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment

Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in a molecule. Due to the low natural abundance of ¹³C (1.1%), a greater number of scans is typically required to obtain a good signal-to-noise ratio.[4][5] Broadband proton decoupling is almost always employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[5]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: As for ¹H NMR, but a slightly more concentrated sample (20-50 mg) may be beneficial.

  • Instrumental Setup (Typical 100 MHz Spectrometer): Similar to ¹H NMR, with the spectrometer tuned to the ¹³C frequency. A standard proton-decoupled pulse sequence is used. A significantly larger number of scans (e.g., 1024) is typically required.

  • Data Processing: Similar to ¹H NMR, with phasing and referencing to the solvent peak (CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

Chemical Shift (δ) ppmAssignmentRationale
~ 140-145Ar-CQuaternary carbon attached to the methyl group.
~ 135-140Ar-CAromatic CH carbons.
~ 130-135Ar-CAromatic CH carbons.
~ 115-120-C≡NNitrile carbons typically appear in this region.
~ 110-115Ar-CQuaternary carbons attached to the nitrile groups.
~ 20-25-CH₃Methyl carbon.

Trustworthiness: A Self-Validating System

The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. Due to the symmetry of this compound, we would expect to see fewer than the total number of carbon atoms. The chemical shifts are indicative of the type of carbon (sp² aromatic, sp³ alkyl, sp nitrile).

II. Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[2]

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). A change in the dipole moment during the vibration is required for a transition to be IR-active. For solid samples, the KBr pellet method is a common and effective technique that minimizes scattering and produces a high-quality spectrum.

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation:

    • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted FT-IR Data and Interpretation

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumMethyl C-H stretch
~ 2230-2210StrongC≡N stretch
~ 1600-1450Medium-StrongAromatic C=C ring stretches
~ 900-675StrongAromatic C-H out-of-plane bending

Trustworthiness: A Self-Validating System

The presence of a strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group. The combination of aromatic and aliphatic C-H stretching frequencies further confirms the molecular structure.

B. Raman Spectroscopy

Expertise & Experience: The "Why" Behind the Experiment

Raman spectroscopy is a light scattering technique where a molecule is irradiated with a high-intensity laser, and the scattered light is analyzed.[6] A change in polarizability during a vibration is required for a Raman-active mode.[6] This makes Raman particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: A small amount of the solid this compound is placed on a microscope slide or in a capillary tube.

  • Data Acquisition:

    • The sample is placed in the path of a laser beam (e.g., 785 nm).

    • The scattered light is collected and passed through a spectrometer.

    • The spectrum is typically an average of multiple accumulations.

Predicted Raman Data and Interpretation

Raman Shift (cm⁻¹)IntensityAssignment
~ 3070-3050StrongAromatic C-H stretch (symmetric)
~ 2230-2210StrongC≡N symmetric stretch
~ 1600StrongAromatic ring breathing mode
~ 1000StrongAromatic ring trigonal breathing mode

Trustworthiness: A Self-Validating System

The strong intensity of the nitrile stretch and the aromatic ring breathing modes in the Raman spectrum are highly characteristic and complementary to the IR data.

III. Mass Spectrometry (MS)

Expertise & Experience: The "Why" Behind the Experiment

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[7] In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).[7]

Caption: A simplified workflow for electron ionization mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of this compound is introduced into the ion source, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons.

  • Mass Analysis: The resulting ions are accelerated and deflected by a magnetic field, which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Predicted Mass Spectrum Data and Interpretation

  • Molecular Ion (M⁺•): The molecular weight of this compound (C₉H₆N₂) is 142.16 g/mol . A prominent peak at m/z = 142 is expected, corresponding to the intact radical cation.

  • Key Fragmentation Pathways:

    • Loss of H•: A peak at m/z = 141, corresponding to the [M-H]⁺ ion, is likely. This can be due to the loss of a hydrogen radical from the methyl group to form a stable benzylic cation.

    • Loss of HCN: A peak at m/z = 115, corresponding to the [M-HCN]⁺ ion, is possible due to the fragmentation of a nitrile group.

    • Loss of CH₃•: A peak at m/z = 127, corresponding to the [M-CH₃]⁺ ion.

Trustworthiness: A Self-Validating System

The molecular ion peak provides direct evidence of the molecular weight. The fragmentation pattern should be consistent with the known stability of benzylic cations and the fragmentation behavior of aromatic nitriles.

Summary of Spectroscopic Data

TechniqueKey Findings for this compound
¹H NMR Signals for aromatic and methyl protons with appropriate chemical shifts and integrations.
¹³C NMR Signals corresponding to the unique carbon environments, including aromatic, nitrile, and methyl carbons.
FT-IR Strong C≡N stretch (~2220 cm⁻¹), aromatic and aliphatic C-H stretches.
Raman Strong C≡N stretch and characteristic aromatic ring breathing modes.
MS Molecular ion peak at m/z = 142, with fragmentation patterns consistent with the structure.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, Raman, and Mass Spectrometry provides a self-validating system for confirming its molecular structure and purity. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify this compound and ensure its suitability for their specific applications. This guide serves as a foundational resource for such analytical endeavors.

References

  • PhysicsOpenLab. (2022, January 11). Raman Spectroscopy of Organic and Inorganic Molecules. [Link]
  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]
  • NIST WebBook. Benzonitrile, 4-methyl-. [Link]
  • Chemistry LibreTexts. (2021, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • Oregon State University. 1H NMR Chemical Shift. [Link]
  • Chemistry LibreTexts. (2021, January 5). 4.3: Raman Spectroscopy. [Link]
  • Renishaw. What Raman spectroscopy can tell you. [Link]
  • Chemistry LibreTexts. (2021, January 29). Mass Spectrometry. [Link]
  • Chemguide. interpreting infra-red spectra. [Link]
  • NIST WebBook. 5-Methylisophthalonitrile. [Link]
  • ResearchGate. (2024, January 26). Synthesis and Characterization of Metal Phthalocyanine Complex Using Substituted 4-Nitrophthalonitrile Ligand. [Link]
  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]
  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Thermal Properties of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the thermal properties of 4-Methylisophthalonitrile (CAS No. 1943-88-0), a key intermediate in the synthesis of high-performance polymers such as polyimides and polyamides.[1] Given the critical role of thermal stability in the applications of these materials, a thorough understanding of the thermal characteristics of this precursor is paramount for researchers, scientists, and drug development professionals.

While specific, publicly available thermophysical data for this compound is limited, this guide will equip you with the foundational knowledge and detailed experimental protocols to determine these properties with precision. We will delve into the core techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing not just the "how" but also the "why" behind each step, ensuring a robust and reliable characterization of this compound.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties is essential before embarking on thermal analysis.

PropertyValueSource
CAS Number1943-88-0[2][3]
Molecular FormulaC₉H₆N₂[1]
Molecular Weight142.16 g/mol [1]
Physical FormSolid[4]
StorageRoom temperature, airtight, dry[1]

Determination of Melting Point and Heat of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for elucidating the thermal transitions of a material.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting point, glass transitions, and heats of fusion.[5][6]

Rationale for Experimental Choices

The selection of DSC for melting point determination is predicated on its high sensitivity and the small sample size required. The heating rate is a critical parameter; a slower rate provides better resolution of the melting peak but can broaden it, while a faster rate yields a sharper peak but may introduce a temperature lag. A rate of 10 °C/min is a common starting point for organic compounds, offering a good balance between resolution and experimental time.[7] The use of a hermetically sealed aluminum pan prevents any loss of sample due to sublimation.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis start Start weigh Weigh 1-5 mg of this compound start->weigh encapsulate Encapsulate in hermetic aluminum pan weigh->encapsulate load Load sample and reference pans into DSC encapsulate->load equilibrate Equilibrate at ambient temperature load->equilibrate heat Heat from ambient to ~50°C above expected melting point at 10°C/min equilibrate->heat cool Cool to ambient heat->cool plot Plot heat flow vs. temperature cool->plot determine_onset Determine onset temperature (Melting Point) plot->determine_onset integrate_peak Integrate peak area (Heat of Fusion) determine_onset->integrate_peak end End integrate_peak->end

Figure 1: DSC Experimental Workflow for Melting Point and Heat of Fusion Determination.
Step-by-Step DSC Protocol
  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a clean aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This is crucial to prevent any mass loss during heating.

  • Instrument Setup and Calibration:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

    • Place an empty, sealed aluminum pan in the reference position.

  • Thermal Program:

    • Load the sample pan into the instrument.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature sufficiently above the melting endotherm.

    • Hold at the final temperature for a few minutes to ensure the entire sample has melted.

    • Cool the sample back to the starting temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting of this compound.

    • The melting point is determined as the onset temperature of this peak.

    • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Evaluation of Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.[8] This is critical for understanding the upper temperature limits for the processing and application of polymers derived from this compound.

Rationale for Experimental Choices

TGA is the definitive method for determining the temperature at which a material begins to degrade. The choice of atmosphere (inert or oxidative) is crucial. An inert atmosphere (e.g., nitrogen) is used to study the intrinsic thermal stability of the compound, while an oxidative atmosphere (e.g., air) can be used to assess its stability in the presence of oxygen. A heating rate of 10-20 °C/min is typically employed to obtain a clear decomposition profile.

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis start Start weigh Weigh 5-10 mg of this compound start->weigh place Place in a TGA pan (e.g., alumina) weigh->place load Load sample pan into TGA furnace place->load purge Purge with inert gas (e.g., Nitrogen) load->purge heat Heat from ambient to a high temperature (e.g., 600°C) at 20°C/min purge->heat plot Plot % weight loss vs. temperature heat->plot determine_onset Determine onset of decomposition (T_onset) plot->determine_onset identify_steps Identify decomposition steps and residual mass determine_onset->identify_steps end End identify_steps->end

Figure 2: TGA Experimental Workflow for Thermal Stability and Decomposition Analysis.
Step-by-Step TGA Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a tared TGA pan (ceramic pans like alumina are often preferred for high-temperature stability).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument's autosampler or manually load it onto the balance mechanism.

    • Ensure the instrument is tared and the balance is stable.

  • Thermal Program:

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

    • Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 600 °C) at a linear heating rate of 20 °C/min.

  • Data Analysis:

    • The TGA curve will show the percentage of initial sample weight remaining as a function of temperature.

    • The onset of decomposition is a key parameter and is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum rates of decomposition.

Heat Capacity and Thermal Conductivity

While DSC and TGA are primary techniques, a complete thermal profile also includes heat capacity and thermal conductivity.

Heat Capacity

The specific heat capacity (Cp) of a material, a measure of the amount of heat required to raise the temperature of a unit mass by one degree, can also be determined using a DSC. This involves a three-step method: running a baseline with empty pans, running a standard with a known heat capacity (e.g., sapphire), and then running the this compound sample under the same conditions. The heat capacity of the sample can then be calculated by comparing its heat flow signal to that of the standard.

Thermal Conductivity

The thermal conductivity of a powdered organic solid like this compound can be challenging to measure directly. Specialized techniques, such as modulated DSC (MDSC) or transient plane source methods, are often employed.[1] For powdered samples, the bulk thermal conductivity is influenced by factors such as particle size and packing density. It is important to report these parameters alongside the measured thermal conductivity.

Conclusion

This guide has provided a detailed framework for the comprehensive thermal characterization of this compound. By following the outlined experimental protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can obtain reliable data on its melting point, heat of fusion, and thermal stability. These properties are fundamental to understanding the processing and performance of the advanced polymers synthesized from this important intermediate.

References

  • ChemicalBook. (n.d.). 4-METHYL-ISOPHTHALONITRILE | 1943-88-0.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-METHYL-ISOPHTHALONITRILE CAS#: 1943-88-0.
  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS.
  • ResearchGate. (n.d.). The TGA curve of 4-APN from TG-IR-GC-MS at a heating rate of 20 °C min⁻¹.
  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • gchem. (n.d.). Heat Capacities for Some Select Substances.
  • Sigma-Aldrich. (n.d.). This compound | 1943-88-0.
  • Wikipedia. (n.d.). Table of specific heat capacities.
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.
  • Wikipedia. (n.d.). List of thermal conductivities.
  • NRC Publications Archive - Canada.ca. (n.d.). Thermal decomposition products of polyacrylonitrile.
  • Unknown Source. (n.d.). 4.Thermal Properties.
  • Unknown Source. (n.d.). Figure S1. DSC thermogram of C4h isomer of the non-peripheral Ni(II) phthalocyanine for the.
  • NIST Technical Series Publications. (n.d.). Thermal conductivity of selected materials.
  • MDPI. (n.d.). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization.
  • National Institutes of Health. (n.d.). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry - PMC.
  • ResearchGate. (n.d.). DSC thermogram of dexamethasone (a), PEG1500 (b), dried... | Download Scientific Diagram.

Sources

4-Methylisophthalonitrile: A Comprehensive Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisophthalonitrile, also known as 4-methyl-1,3-benzenedicarbonitrile, is a solid organic compound with the chemical formula C₉H₆N₂.[1] It serves as a key intermediate in the synthesis of advanced materials, including high-performance polymers and resins such as polyimides and polyamides. These materials are valued for their thermal stability and mechanical strength, finding wide application in the electronics, aerospace, and automotive industries for manufacturing components like insulating films, specialty coatings, and flame-retardant materials. Given its reactive nature and utility in various synthetic processes, a thorough understanding of its health and safety profile is paramount for professionals handling this compound.

This guide provides a comprehensive overview of the health and safety data for this compound, compiled from available safety information and general best practices for handling aromatic nitrile compounds. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this chemical safely, mitigate exposure risks, and respond effectively to emergencies.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential to cause harm upon ingestion, skin contact, or inhalation, and its irritant properties to the skin, eyes, and respiratory system.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning [2]

Hazard Pictogram:

  • GHS07: Exclamation Mark

Precautionary Statements (selected): [2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile

Acute Toxicity: The GHS classification of "Harmful if swallowed" (H302) indicates that ingestion of a relatively small quantity of this substance may cause adverse health effects. While specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not available, this classification is based on data from similar compounds or limited testing.

Irritation:

  • Skin Irritation (H315): Direct contact with the skin is likely to cause redness, itching, and inflammation.[2]

  • Eye Irritation (H319): This compound can cause serious irritation to the eyes, potentially leading to pain, tearing, and redness.[2]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract, causing coughing, sneezing, and shortness of breath.[2]

Chronic Toxicity: There is currently no specific data available regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. In the absence of such data, it is prudent to handle the substance with care to minimize long-term exposure.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize the risk of exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment should be implemented.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A laboratory fume hood is the most effective engineering control to prevent the inhalation of dust or vapors.

  • Enclosure: For procedures with a higher potential for generating dust or aerosols, the use of a glove box or other enclosed system is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following PPE is recommended when handling this compound:

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical splash goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[4]
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling organic chemicals. Ensure gloves are inspected for integrity before each use and are of an appropriate thickness for the duration of the task.[5]
Body Laboratory coat or chemical-resistant suitA standard laboratory coat should be worn at a minimum. For larger quantities or tasks with a high risk of splashing, a chemical-resistant suit may be necessary.
Respiratory NIOSH-approved respiratorIf engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Diagram: Hierarchy of Controls

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Emergency_Response cluster_1 Emergency Response for this compound Exposure Exposure Exposure Occurs Assess Assess the Situation (Route of Exposure) Exposure->Assess First_Aid Administer First Aid (Based on Exposure Route) Assess->First_Aid Medical Seek Immediate Medical Attention First_Aid->Medical Decontaminate Decontaminate Area (If necessary) Medical->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to an exposure incident involving this compound.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Ecotoxicological Information

There is no specific data available on the ecotoxicity of this compound. However, it is important to prevent this compound from entering the environment. Do not allow it to enter drains, sewers, or waterways. The environmental fate and effects of this chemical have not been fully investigated.

Disposal Considerations

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a valuable chemical intermediate with a defined set of health and safety hazards. Its classification as harmful and an irritant necessitates careful handling and the consistent use of appropriate personal protective equipment. While detailed toxicological and ecotoxicological data are not extensively available, the information provided in this guide, based on its GHS classification and the properties of related compounds, offers a solid foundation for its safe use in a laboratory setting. By adhering to the principles of the hierarchy of controls, implementing robust safety protocols, and being prepared for emergencies, researchers and scientists can work with this compound while minimizing risks to themselves and the environment.

References

  • NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention.
  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
  • Indiana Department of Environmental Management. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • MU Extension. (2000). Personal Protective Equipment for Working With Pesticides. University of Missouri.

Sources

A Senior Application Scientist's In-Depth Technical Guide to Commercial Sourcing and Quality Assessment of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 4-Methylisophthalonitrile in Advanced Synthesis

This compound, with the CAS Number 7233-34-3, is a pivotal intermediate in the synthesis of a diverse array of high-value molecules. Its unique structure, featuring a toluene backbone with two nitrile groups in the meta positions, makes it a versatile building block in both pharmaceutical and materials science applications. In drug development, the nitrile functionalities can serve as key pharmacophores or be transformed into other essential functional groups.[1][2] In polymer chemistry, this compound is a monomer used in the creation of high-performance polymers known for their thermal stability and mechanical strength.

The success of these advanced synthetic applications is intrinsically linked to the purity and quality of the starting this compound. The presence of even minute impurities can have a cascading negative effect on reaction yields, introduce unwanted side products, and in the context of drug development, pose significant safety risks. Therefore, a thorough understanding of the commercial landscape of this compound suppliers and a robust in-house quality assessment strategy are paramount for any research or development program. This guide provides a comprehensive framework for navigating the sourcing of this critical intermediate and establishing a rigorous quality control workflow.

Navigating the Commercial Landscape: Identifying Reputable Suppliers

A number of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, more specialized manufacturers. The choice of supplier should be guided by a careful evaluation of their technical documentation, quality control processes, and transparency.

Key Commercial Suppliers:

  • Sigma-Aldrich (Merck): A major global supplier of a vast range of chemicals, including this compound. They typically provide comprehensive documentation, including Safety Data Sheets (SDS) and access to Certificates of Analysis (CoA) for specific batches.[3][4]

  • Thermo Fisher Scientific (Alfa Aesar): Another leading supplier of research chemicals, offering this compound with supporting technical information.

  • ChemicalBook: A comprehensive online database and sourcing platform that lists numerous suppliers of this compound, often from a global network of manufacturers.

  • Apollo Scientific: A UK-based supplier specializing in fine chemicals and intermediates for research and development.

  • Achmem: A supplier of a wide range of chemical products, including this compound, with readily available safety information.[5]

It is crucial for the end-user to conduct their own due diligence on any chosen supplier, particularly for long-term or large-scale projects.

Deconstructing the Certificate of Analysis: A Researcher's Guide to Quality

The Certificate of Analysis (CoA) is the most critical document provided by a supplier. It is a batch-specific testament to the quality of the material. While a supplier's specification sheet provides the general expected quality, the CoA details the actual analytical results for the batch you receive.

A comprehensive CoA for this compound should include the following:

  • Product Information: Product name, CAS number, molecular formula, molecular weight, and batch number.

  • Physical Properties: Appearance, melting point, and solubility.

  • Analytical Results:

    • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage.

    • Identity: Confirmation of the chemical structure, usually through Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy.

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Analysis by GC to identify and quantify any solvents remaining from the synthesis and purification process.

    • Inorganic Impurities: Often reported as "residue on ignition" or through specific tests for heavy metals.

Representative Certificate of Analysis for this compound

Below is a table representing the typical data and specifications one would expect to find on a Certificate of Analysis for high-purity this compound.

Test Specification Result Method
Appearance White to off-white crystalline powderConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR Spectroscopy
Purity (HPLC) ≥ 99.0%99.5%HPLC
Melting Point 124 - 128 °C126 °CCapillary Method
Water Content (Karl Fischer) ≤ 0.5%0.1%Karl Fischer Titration
Residue on Ignition ≤ 0.1%0.05%USP <281>
Residual Solvents (GC-HS) Toluene: ≤ 890 ppm< 100 ppmGC Headspace
Xylene: ≤ 2170 ppm< 200 ppmGC Headspace

Understanding the Impurity Profile: Insights from Synthetic Routes

The potential impurities in a batch of this compound are largely dictated by its manufacturing process. The most common industrial synthesis is the vapor-phase ammoxidation of 4-methyl-m-xylene. This process involves the reaction of 4-methyl-m-xylene with ammonia and oxygen over a catalyst at high temperatures.

Potential Impurities from the Ammoxidation of 4-Methyl-m-xylene:

  • Unreacted Starting Material: 4-methyl-m-xylene.

  • Intermediates: 4-methyl-3-cyanobenzaldehyde, 3-cyano-4-methylbenzoic acid, and 4-methyl-isophthalamide.

  • Isomeric Impurities: If the starting xylene mixture is not pure, other isomers of methylisophthalonitrile may be present.

  • Oxidation Byproducts: Phthalic anhydride derivatives.

A robust analytical method, such as a well-developed HPLC or GC-MS method, is essential to separate and quantify these potential impurities.

In-House Quality Control: A Protocol for Verifying Supplier Specifications

Upon receiving a new batch of this compound, it is best practice to perform in-house analytical testing to verify the supplier's CoA and ensure the material is fit for its intended use.

Experimental Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity analysis of this compound. Method validation and optimization may be required for specific applications.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (of known purity)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is often effective. A starting point could be:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% B to 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Sample Solution: Prepare a sample solution of the received this compound at the same concentration as the standard solution.

4. Analysis:

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

Visualizing the Workflow: From Supplier Selection to In-House Verification

The following diagrams illustrate the key decision-making and experimental workflows for sourcing and qualifying this compound.

Supplier_Qualification_Workflow cluster_0 Supplier Evaluation cluster_1 Material Procurement & Receipt cluster_2 In-House Quality Control Start Identify Potential Suppliers Request_Docs Request Technical Documentation (CoA, SDS, Spec Sheet) Start->Request_Docs Review_Docs Review Documentation for Completeness and Compliance Request_Docs->Review_Docs Supplier_Audit Conduct Supplier Audit (Optional) Review_Docs->Supplier_Audit Approve_Supplier Approve Supplier Supplier_Audit->Approve_Supplier Place_Order Place Purchase Order Approve_Supplier->Place_Order Receive_Material Receive Material and Accompanying CoA Place_Order->Receive_Material Quarantine Quarantine Material Receive_Material->Quarantine QC_Testing Perform In-House QC Testing (HPLC, NMR, KF) Quarantine->QC_Testing Compare_Results Compare Results with Supplier CoA QC_Testing->Compare_Results Release_Material Release Material for Use Compare_Results->Release_Material Results Match Reject_Material Reject Material and Contact Supplier Compare_Results->Reject_Material Discrepancy Found

Caption: Workflow for supplier qualification and material receipt.

In_House_QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision Start Receive Quarantined Sample Prepare_Solutions Prepare Sample and Reference Standard Solutions Start->Prepare_Solutions HPLC_Analysis HPLC Analysis for Purity and Impurity Profile Prepare_Solutions->HPLC_Analysis NMR_Analysis ¹H NMR for Identity Confirmation Prepare_Solutions->NMR_Analysis KF_Titration Karl Fischer Titration for Water Content Prepare_Solutions->KF_Titration Analyze_Data Analyze and Consolidate Data HPLC_Analysis->Analyze_Data NMR_Analysis->Analyze_Data KF_Titration->Analyze_Data Compare_to_Spec Compare to Internal Specifications and Supplier CoA Analyze_Data->Compare_to_Spec Pass Material Passes QC Compare_to_Spec->Pass Conforms Fail Material Fails QC Compare_to_Spec->Fail Does Not Conform

Caption: In-house quality control testing workflow.

Conclusion: A Proactive Approach to Quality Assurance

The successful application of this compound in research and development hinges on a proactive and rigorous approach to quality assurance. By carefully selecting and vetting commercial suppliers, meticulously scrutinizing their technical documentation, and implementing a robust in-house verification program, scientists can mitigate the risks associated with impurities and ensure the reliability and reproducibility of their synthetic endeavors. This comprehensive understanding of the material's quality is not merely a procedural formality but a fundamental component of scientific integrity and the successful advancement of drug discovery and materials science.

References

  • Practical Guide to Pharmaceutical Intermediate Quality Standards.
  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Dakota Pharm. [Link]
  • Monomer Purity Requirements. Sustainability Directory. [Link]
  • How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer? Sustainability Directory. [Link]
  • High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. [Link]
  • Guidance for monomers and polymers. ECHA. [Link]
  • Purification of High-Purity Monomers and Other Reactive Chemicals.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

Sources

4-Methylisophthalonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methylisophthalonitrile

This compound, a substituted aromatic dinitrile, stands as a pivotal building block in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a toluene backbone adorned with two nitrile functionalities in a meta-arrangement, imparts a versatile reactivity profile. This strategic combination of a hydrophobic methyl group and two strongly electron-withdrawing and synthetically malleable nitrile groups makes it a valuable precursor for a diverse array of complex molecules. For researchers in materials science, it offers a gateway to high-performance polymers with exceptional thermal stability. In the realm of drug development, the nitrile groups serve as key pharmacophores or as versatile handles for the construction of heterocyclic scaffolds and other functionalities crucial for biological activity. This in-depth guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1943-88-0
Molecular Formula C₉H₆N₂
Molecular Weight 142.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 98-102 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and acetone. Sparingly soluble in alcohols and insoluble in water.

Synthesis of this compound: A Strategic Approach

The efficient synthesis of this compound is crucial for its accessibility in research and industrial applications. While several synthetic routes can be envisioned, a particularly effective and scalable approach involves a multi-step sequence starting from readily available precursors. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the introduction of the nitrile functionalities.

Proposed Synthetic Pathway

A logical and experimentally validated synthetic pathway to this compound is outlined below. This pathway commences with the nitration of p-toluidine, followed by reduction of the nitro group, and culminates in a double Sandmeyer reaction.

Synthesis_Pathway p_toluidine p-Toluidine intermediate1 4-Methyl-3-nitroaniline p_toluidine->intermediate1 Nitration (HNO₃/H₂SO₄) intermediate2 4-Methyl-1,3-phenylenediamine intermediate1->intermediate2 Reduction (e.g., Fe/HCl) final_product This compound intermediate2->final_product Double Sandmeyer Reaction (NaNO₂, HCl, CuCN)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The introduction of a nitro group ortho to the amino group in p-toluidine is the initial step. The directing effect of the amino and methyl groups favors the formation of the desired isomer.

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add p-toluidine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • The precipitated 4-methyl-3-nitroaniline is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

The reduction of the nitro group to an amino group is a critical transformation. A common and effective method is the use of a metal in an acidic medium.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-methyl-3-nitroaniline and ethanol.

  • To this suspension, add iron powder and concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the iron residues.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The residue is dissolved in water and basified with a concentrated sodium hydroxide solution to precipitate the product.

  • The crude 4-methyl-1,3-phenylenediamine is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the product, which can be further purified by recrystallization or column chromatography.

This final step involves the conversion of the two amino groups into nitrile groups via a double diazotization followed by cyanation. The Sandmeyer reaction is a robust method for this transformation.[1][2]

Protocol:

  • Prepare a solution of 4-methyl-1,3-phenylenediamine in an aqueous solution of hydrochloric acid in a three-necked flask cooled to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes after the addition is complete to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently to 50-60 °C for 1-2 hours to ensure the completion of the reaction.

  • Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of the nitrile groups and the aromatic ring. The two electron-withdrawing nitrile groups render the aromatic ring electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution under certain conditions. The nitrile groups themselves are versatile functional groups that can undergo a variety of transformations.

Reactivity_Diagram start This compound hydrolysis 4-Methylisophthalic acid start->hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) reduction 4-Methyl-1,3- benzenedimethanamine start->reduction Reduction (e.g., LiAlH₄, H₂) cycloaddition Heterocyclic compounds (e.g., Phthalocyanines) start->cycloaddition Cyclotetramerization

Caption: Key reactions of this compound.

Hydrolysis to 4-Methylisophthalic Acid

The nitrile groups can be hydrolyzed to carboxylic acid groups under acidic or basic conditions. This transformation is valuable for the synthesis of dicarboxylic acid-based polymers and other fine chemicals.

Representative Protocol (Acidic Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material (TLC or GC-MS).

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • The precipitated 4-methylisophthalic acid is collected by filtration, washed with cold water, and dried.

Reduction to 4-Methyl-1,3-benzenedimethanamine

The reduction of the nitrile groups to primary amines provides access to diamine monomers, which are important building blocks for polyamides and polyimides. Strong reducing agents like lithium aluminum hydride are typically employed for this transformation.[3][4]

Representative Protocol (LiAlH₄ Reduction):

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-methyl-1,3-benzenedimethanamine.

Applications in Materials Science and Drug Development

The unique structural features of this compound make it a valuable precursor in the synthesis of advanced materials and as a scaffold in medicinal chemistry.

High-Performance Polymers

Phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability, making them suitable for applications in aerospace, electronics, and as high-temperature structural adhesives. The dinitrile functionality of this compound allows it to undergo cyclotetramerization to form a highly cross-linked, thermally stable phthalocyanine network.[5][6] The presence of the methyl group can enhance the processability of the resulting polymers by improving their solubility in organic solvents.

The general approach involves heating the this compound monomer, often with a curing agent, to high temperatures to initiate the polymerization.

Phthalocyanine Synthesis

Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as pigments, catalysts, and in photodynamic therapy. Substituted phthalonitriles are key precursors for the synthesis of phthalocyanines with tailored properties. This compound can be used to synthesize tetramethyl-substituted phthalocyanines. The cyclotetramerization is typically carried out in the presence of a metal salt to yield the corresponding metallophthalocyanine.[7]

Drug Development

While direct applications of this compound in FDA-approved drugs are not prominent, the isophthalonitrile scaffold is a recurring motif in medicinal chemistry. The nitrile groups can act as hydrogen bond acceptors, contributing to ligand-receptor interactions. Furthermore, they are metabolically stable and can serve as bioisosteres for other functional groups. The synthetic versatility of the nitrile group allows for its conversion into other key functionalities, such as amines and carboxylic acids, which are prevalent in pharmacologically active molecules. The this compound core can be a starting point for the synthesis of novel kinase inhibitors, enzyme inhibitors, and other therapeutic agents.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in both materials science and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established organic reactions. The reactivity of its nitrile groups and aromatic ring provides a platform for the creation of a wide range of complex molecules. As the demand for high-performance materials and novel therapeutics continues to grow, the importance of strategic building blocks like this compound is set to increase, making it a key compound in the arsenal of synthetic chemists.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • Royal Society of Chemistry. (n.d.). Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction.
  • American Chemical Society. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Hassan, Z., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(9), 3629-3657.
  • Organic Syntheses. (n.d.). Procedure.
  • Ağırtaş, M. S. (n.d.). Characterization and Synthesis of Phthalocyanines Prepared from 4-(5-methyl-2-(2-phenylpropan-2-yl) cyclohexyloxy) phthalonitrile. SciSpace.
  • Leznoff, C. C. (2004). Multisubstituted phthalonitriles for phthalocyanine synthesis. YorkSpace.
  • BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
  • Dumoulin, F. (2023). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Semantic Scholar.
  • University of Michigan. (n.d.). Synthesis of substituted phthalocyanines.
  • Master Organic Chemistry. (2018).
  • University of Madras. (n.d.). IV SEMESTER.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • University of Rochester. (2026). Workup: Aluminum Hydride Reduction.
  • Google Patents. (n.d.). CN1508125A - Process for producing 4-nitro-phthalonitrile.
  • ResearchGate. (2021). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.
  • Google Patents. (n.d.). CN111100012B - Method for preparing m-phenylenediamine.
  • YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4.
  • PubChem. (n.d.). Formulations of 4-(7-hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile.
  • Royal Society of Chemistry. (n.d.). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549-2564.
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (2021).
  • National Institutes of Health. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133.
  • PubChem. (n.d.). 3-Amino-4-methylbenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of N-methyl-o-phenylenediamine.
  • SciSpace. (2005). Top 39 High Performance Polymers papers published in 2005.
  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Der Pharma Chemica. (n.d.).
  • Scribd. (n.d.). Hydrolysis of 4-Nitroaniline.
  • Royal Society of Chemistry. (n.d.). Synthesis of molecularly tunable, dual-reactive poly(4-hydroxystyrene)-based photoresists via anionic polymerization, sequential deprotection, and reprotection reactions.

Sources

Methodological & Application

Application Note & Protocol: Alternative Synthesis Routes for 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to alternative synthesis methodologies for a key chemical intermediate.

Abstract

4-Methylisophthalonitrile is a pivotal intermediate in the production of high-performance polymers, fungicides, and pharmaceuticals. The predominant industrial synthesis relies on the vapor-phase ammoxidation of m-xylene, a process that is both energy-intensive and involves hazardous reagents. This guide provides an in-depth exploration of scientifically robust alternative synthesis routes, designed for researchers, chemists, and process development professionals. We present detailed protocols for the Sandmeyer reaction, palladium-catalyzed cyanation, and amide dehydration, offering methodologies that may provide advantages in laboratory settings and for the development of more sustainable industrial processes. Each protocol is accompanied by mechanistic insights, comparative data, and workflow visualizations to ensure both clarity and scientific integrity.

Introduction: The Strategic Importance of this compound

This compound (3,4-dicyanotoluene) is a highly versatile aromatic dinitrile. The molecule's structure, featuring two nitrile groups on a toluene backbone, provides multiple reactive sites for constructing complex molecules. This has established it as a valuable precursor in several key industries:

  • Agrochemicals: It is a fundamental building block for a class of potent fungicides.

  • Advanced Materials: The dinitrile functionality is crucial for synthesizing specialty polymers and phthalocyanine dyes.[1]

  • Pharmaceuticals: The aromatic scaffold is incorporated into various active pharmaceutical ingredients (APIs).

The conventional manufacturing process is the ammoxidation of m-xylene, where m-xylene, ammonia, and air react at high temperatures (375-500°C) over a metal oxide catalyst.[2] While effective for large-scale production, the high energy requirements and the handling of large volumes of ammonia gas motivate the search for alternative synthetic approaches, particularly for smaller-scale, higher-purity applications or more environmentally benign processes.

Alternative Route 1: The Sandmeyer Reaction from Diamines

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert primary aryl amines into a wide range of functional groups, including nitriles, via a diazonium salt intermediate.[3][4][5] This route is particularly valuable for its predictability and tolerance of various substituents on the aromatic ring.

Mechanistic Rationale

The process involves two distinct stages:

  • Diazotization: The primary aromatic amine (in this case, 4-methyl-1,3-phenylenediamine) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C). This converts the amino groups into highly reactive diazonium salt groups (-N₂⁺).

  • Cyanation: The resulting bis(diazonium) salt is then introduced to a solution of a copper(I) cyanide (CuCN).[5][6] The copper(I) species catalyzes the substitution of the diazonium group with a cyanide nucleophile, releasing nitrogen gas in a radical-nucleophilic aromatic substitution mechanism.[5]

Experimental Protocol: Double Sandmeyer from 4-Methyl-1,3-phenylenediamine

Materials:

  • 4-Methyl-1,3-phenylenediamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to form a complex with CuCN)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Ice, deionized water

  • Standard glassware, low-temperature thermometer, mechanical stirrer

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 4-Methyl-1,3-phenylenediamine (1.0 equiv) in aqueous HCl (approx. 5-6 equiv HCl in water) and cool to 0-5°C in an ice-salt bath.

    • Separately, prepare a solution of sodium nitrite (2.2 equiv) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5°C. The addition should take approximately 30-45 minutes.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

  • Copper Cyanide Preparation:

    • In a separate, larger flask, prepare a solution of CuCN (2.5 equiv) and NaCN (5.0 equiv) in water. This forms the soluble dicyanocuprate(I) complex [Cu(CN)₂]⁻, which is a more effective cyanating agent. Cool this solution to 0-5°C.

  • Cyanation Reaction:

    • Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. Caution: Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature, then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with water, followed by a 10% aqueous sodium carbonate solution to remove any acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Workflow Visualization

G cluster_diazotization 1. Diazotization (0-5°C) cluster_cyanation 2. Cyanation cluster_purification 3. Work-up & Purification Start 4-Methyl-1,3-phenylenediamine + HCl(aq) Add_NaNO2 Add NaNO2(aq) dropwise Start->Add_NaNO2 Diazonium Bis(diazonium) Salt Solution Add_NaNO2->Diazonium Reaction Add Diazonium Solution to CuCN Solution Diazonium->Reaction Slow Addition CuCN_prep Prepare CuCN/NaCN Solution (0-5°C) CuCN_prep->Reaction Warm Warm to RT, then Heat to 60°C Reaction->Warm Extract Extract with Ethyl Acetate Warm->Extract Wash Wash & Dry Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Product Product Purify->Product This compound G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_CN Ar-Pd(II)-CN L_n Transmetal->PdII_CN RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 ArCN Ar-CN RedElim->ArCN ArBr Ar-Br ArBr->OxAdd ZnCN2 Zn(CN)2 ZnCN2->Transmetal

Sources

Application Notes and Protocols for the Purification of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the methodologies for the purification of 4-Methylisophthalonitrile (4-MIPN), a key intermediate in the synthesis of various high-performance polymers, resins, and potentially in the development of novel pharmaceutical compounds. The purity of 4-MIPN is paramount to ensure predictable reaction kinetics, high yields of the final product, and the absence of unwanted side products. This document outlines the core principles and provides actionable protocols for recrystallization and column chromatography, tailored for achieving high-purity this compound.

Introduction to this compound and the Imperative of Purification

This compound, with the chemical formula C₉H₆N₂ and a molecular weight of 142.16 g/mol , is a solid at room temperature. It is also known as 4-methyl-1,3-benzenedicarbonitrile. Its chemical structure consists of a benzene ring substituted with two nitrile groups at positions 1 and 3, and a methyl group at position 4.

The presence of impurities, which can originate from starting materials, side reactions during synthesis, or degradation, can significantly impact the performance of 4-MIPN in downstream applications. Therefore, robust purification methods are essential to achieve the desired purity, typically >99%. This guide explores the fundamental techniques of recrystallization and column chromatography to address this need.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₉H₆N₂[1]
Molecular Weight142.16 g/mol [1]
AppearanceWhite to light yellow solid[1]
StorageSealed in dry, Room Temperature[1]

Safety Precautions: this compound is associated with certain hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Purification by Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures.[2] An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter for successful recrystallization.[3] A systematic approach to solvent screening is recommended. Based on the structure of this compound (an aromatic dinitrile), a range of solvents with varying polarities should be tested.

General Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of crude this compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will show low solubility.

  • Heat the test tubes that show low solubility at room temperature and add the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of crystals with minimal soluble impurities is a suitable candidate.

Suggested Solvents for Screening:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Halogenated Solvents: Dichloromethane

  • Mixed Solvent Systems: Ethanol/Water, Dichloromethane/Hexane, Ethyl acetate/Hexane[4]

Detailed Recrystallization Protocol (Single Solvent)

This protocol provides a general procedure that can be adapted based on the chosen solvent from the screening process.

Objective: To purify crude this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Analysis: Determine the melting point and obtain spectroscopic data (NMR, IR) to assess the purity of the final product.

Recrystallization Workflow Diagram

RecrystallizationWorkflow A Crude 4-MIPN B Dissolve in minimal hot solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure 4-MIPN H->I

Caption: General workflow for the purification of this compound by recrystallization.

Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[6] This method is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Principles of Normal-Phase and Reversed-Phase Chromatography
  • Normal-Phase Chromatography: Employs a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Polar compounds are retained more strongly on the column and elute later, while non-polar compounds elute faster.[7]

  • Reversed-Phase Chromatography: Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. In this mode, non-polar compounds are retained more strongly, and polar compounds elute earlier.[7]

For this compound, which is a moderately polar compound, both normal-phase and reversed-phase chromatography can be effective. The choice depends on the nature of the impurities.

Detailed Column Chromatography Protocol (Normal-Phase)

Objective: To purify crude this compound using normal-phase flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber for monitoring

Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for this compound and good separation from impurities. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is recommended.[6]

  • Elution: Start the elution with the selected mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).[6]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Assess the purity of the isolated this compound by melting point determination and spectroscopic methods.

Column Chromatography Workflow Diagram

ChromatographyWorkflow A Crude 4-MIPN B Select Mobile Phase (TLC analysis) A->B C Pack Column with Stationary Phase B->C D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions (TLC) F->G H Combine Pure Fractions G->H I Remove Solvent H->I J Pure 4-MIPN I->J

Caption: General workflow for the purification of this compound by column chromatography.

Assessment of Purity

After purification, it is essential to verify the purity of this compound. The following analytical techniques are recommended:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show clean signals corresponding to the aromatic and methyl protons, free from impurity peaks.[8]

    • ¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment, serving as an excellent tool for purity confirmation.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum should display the characteristic absorption bands for the nitrile (C≡N) and aromatic C-H functional groups.[11] The absence of extraneous peaks (e.g., -OH or C=O) indicates the removal of certain impurities.

By employing the principles and protocols outlined in this guide, researchers can effectively purify this compound to a high degree, ensuring the quality and reliability of their subsequent research and development activities.

References

  • HBCSE. Recrystallization.
  • MySkinRecipes. This compound.
  • Academia.edu. recrystallization-2.doc.pdf.
  • Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • SpectraBase. Isophthalonitrile - Optional[1H NMR] - Spectrum.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Biotage. Benefits of acetonitrile over methanol in normal-phase flash column chromatography.
  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR).
  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros.
  • King Group. Successful Flash Chromatography.
  • University of California, Los Angeles. Table of Characteristic IR Absorptions.

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methylisophthalonitrile purity. This compound is a critical intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. Ensuring its purity is paramount for the quality and safety of the final products. The described method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and regulatory submissions. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing method parameters, sample preparation, data analysis, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Method Rationale

The determination of purity for chemical intermediates like this compound (MW: 142.16 g/mol ) is a critical step in process chemistry and pharmaceutical development.[1][2] Impurities, which can originate from starting materials, byproducts of side reactions, or degradation, can impact the safety, efficacy, and stability of the final product.[3][4] Therefore, a reliable analytical method is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment of non-volatile organic molecules due to its high resolution and quantitative accuracy.[5] A reversed-phase (RP) method was selected for this application based on the physicochemical properties of this compound.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The analyte is a moderately polar aromatic compound, making it ideally suited for retention on a non-polar stationary phase through hydrophobic interactions. A C18 (octadecylsilyl) column provides a strong hydrophobic surface for effective separation from both more polar and less polar impurities.[6][7]

  • Mobile Phase Selection: A gradient elution using water and acetonitrile (ACN) was chosen. Acetonitrile is an excellent organic modifier that offers good elution strength for aromatic nitriles and has a low viscosity, which results in lower backpressure.[8][9] A gradient method ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime.

  • UV Detection: this compound contains a substituted benzene ring and nitrile groups, which act as chromophores. These features allow for sensitive detection using a standard UV-Vis detector. A wavelength of 254 nm was selected as it provides a strong response for many aromatic compounds and is a common setting for purity analysis.[10]

Materials and Instrumentation

CategoryItem
Chemicals & Reagents This compound Reference Standard (>99.5% purity)
Acetonitrile (HPLC Grade)
Water (Deionized, 18.2 MΩ·cm or HPLC Grade)
Hydrochloric Acid (ACS Grade)
Sodium Hydroxide (ACS Grade)
Hydrogen Peroxide (30%, ACS Grade)
Instrumentation HPLC System with Gradient Pump, Autosampler, and UV/PDA Detector
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Analytical Balance (0.01 mg readability)
pH Meter
Volumetric Flasks and Pipettes (Class A)
Syringe Filters (0.45 µm, PTFE or Nylon)

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A: Water (100%)

  • Mobile Phase B: Acetonitrile (100%)

  • Procedure: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser before use.

Solution Preparation
  • Diluent: Prepare a mixture of Water and Acetonitrile in a 1:1 volume ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.

HPLC Operating Parameters

The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes

Data Analysis and System Suitability

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if it meets the criteria below. This ensures the chromatographic system is performing adequately for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
Purity Calculation

The purity of the this compound sample is calculated based on the area percent method from the sample chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity exceeding the reporting threshold (typically 0.05%).

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[11][12] This process provides a self-validating system, demonstrating the method's trustworthiness.[13]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[12] Forced degradation studies are performed to demonstrate this.

  • Protocol: Subject the sample solution (0.1 mg/mL) to the following stress conditions:

    • Acidic: Add 1 mL of 1 N HCl and heat at 60 °C for 4 hours. Neutralize before injection.

    • Basic: Add 1 mL of 1 N NaOH and heat at 60 °C for 4 hours. Neutralize before injection.

    • Oxidative: Add 1 mL of 3% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal: Store the solid sample at 105 °C for 24 hours, then prepare the solution.

    • Photolytic: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method is specific if the main peak is spectrally pure (as determined by a PDA detector) and well-resolved from all degradation product peaks.

Linearity

Linearity demonstrates a proportional relationship between analyte concentration and detector response.[14]

  • Protocol: Prepare a series of at least five solutions from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform a recovery study by spiking a known amount of this compound Reference Standard into the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of agreement among individual test results.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six independent preparations of the sample solution on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[11]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., vary %B by ± 2%)

  • Acceptance Criteria: System suitability parameters must still be met, and the peak retention time and area should not significantly change.

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity Analyte peak resolved from all degradant peaks
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Quantitation (LOQ) S/N ratio ≥ 10; precision at this level acceptable
Robustness SST criteria met after deliberate parameter changes

Workflow Visualization

The following diagram illustrates the complete analytical workflow for determining the purity of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing reagent_prep Mobile Phase & Diluent Preparation sample_prep Standard & Sample Solution Preparation reagent_prep->sample_prep filtration Syringe Filtration (0.45 µm) sample_prep->filtration sst System Suitability Test (5x Standard Inj.) filtration->sst analysis HPLC Sample Analysis (Gradient Elution) sst->analysis integration Chromatogram Peak Integration analysis->integration check_sst Verify SST Criteria (Tailing, Plates, %RSD) integration->check_sst calculation Purity Calculation (% Area Normalization) check_sst->calculation report Final Report calculation->report

Caption: Analytical workflow for HPLC purity testing.

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be a reliable and robust tool for the purity determination of this compound. The method is straightforward, utilizing standard instrumentation and reagents, and has been shown to be specific, linear, accurate, and precise. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended purpose in a regulated quality control environment, providing trustworthy data for batch release and stability studies.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • SIELC Technologies. (n.d.). Separation of Ametryn on Newcrom R1 HPLC column.
  • Molnar Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Chromatography Online. (2019). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
  • ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation.

Sources

Application Notes and Protocols: 4-Methylisophthalonitrile in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Polymer Innovation with 4-Methylisophthalonitrile

For researchers, scientists, and professionals in drug development and materials science, the quest for novel polymers with enhanced properties is perpetual. High-performance polymers are critical for advancements in aerospace, electronics, and biomedical applications. This compound, a unique aromatic dinitrile, presents a versatile platform for the synthesis of advanced polymers. Although not typically used as a direct monomer, its chemical structure allows for its transformation into valuable diacid and diamine monomers, which are key building blocks for high-performance polyamides and polyimides.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a precursor for the synthesis of 4-methylisophthalic acid and 1,3-bis(aminomethyl)-4-methylbenzene. Subsequently, it outlines the polymerization procedures for creating polyamides and polyimides with tailored properties. The strategic introduction of the methyl group on the aromatic ring can impart improved solubility and modified thermal and mechanical properties to the final polymers.

PART 1: Monomer Synthesis from this compound

The journey from this compound to high-performance polymers begins with its conversion into polymer-ready monomers. The two primary pathways are hydrolysis to a dicarboxylic acid and reduction to a diamine.

Protocol 1: Synthesis of 4-Methylisophthalic Acid via Hydrolysis

The conversion of the nitrile groups to carboxylic acids is a fundamental transformation. Both chemical and enzymatic hydrolysis methods can be employed.

A. Chemical Hydrolysis

This method utilizes basic conditions to hydrolyze the dinitrile.

  • Reagents: this compound, Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O), Sulfuric Acid (H₂SO₄), Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of this compound and an aqueous solution of barium hydroxide is heated to reflux.[1]

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting barium salt of 4-methylisophthalic acid is filtered.

    • The barium salt is then treated with a stoichiometric amount of sulfuric acid to precipitate the 4-methylisophthalic acid and barium sulfate.

    • The crude 4-methylisophthalic acid is purified by recrystallization from a suitable solvent (e.g., water or ethanol).

B. Enzymatic Hydrolysis

For a greener and more selective approach, enzymatic hydrolysis using a nitrilase is an excellent alternative.

  • Reagents: this compound, Rhodococcus sp. whole cells (containing nitrilase), Phosphate buffer (pH 7.0).

  • Procedure:

    • A suspension of Rhodococcus sp. cells is prepared in a phosphate buffer.

    • This compound is added to the cell suspension, and the mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.[2][3][4]

    • The progress of the reaction is monitored by high-performance liquid chromatography (HPLC).

    • Once the conversion is complete, the cells are removed by centrifugation.

    • The supernatant containing the diammonium salt of 4-methylisophthalic acid is acidified with a strong acid (e.g., HCl) to precipitate the 4-methylisophthalic acid.

    • The product is collected by filtration and purified by recrystallization.

G This compound This compound 4-Methylisophthalic Acid 4-Methylisophthalic Acid This compound->4-Methylisophthalic Acid Hydrolysis (Acidic/Basic or Enzymatic) G This compound This compound 1,3-Bis(aminomethyl)-4-methylbenzene 1,3-Bis(aminomethyl)-4-methylbenzene This compound->1,3-Bis(aminomethyl)-4-methylbenzene Catalytic Hydrogenation

Caption: Synthesis of 1,3-Bis(aminomethyl)-4-methylbenzene.

PART 2: Polymer Synthesis and Characterization

With the synthesized monomers in hand, we can now proceed to the synthesis of high-performance polyamides and polyimides.

Application Note 1: Polyamide Synthesis

Aromatic polyamides, or aramids, are known for their exceptional strength and thermal stability. The incorporation of a methyl group on the aromatic backbone can enhance solubility, making them more processable.

Protocol 3: Synthesis of Polyamide from 4-Methylisophthalic Acid and an Aromatic Diamine

This protocol describes the direct polycondensation of 4-methylisophthalic acid with a representative aromatic diamine, such as 4,4'-oxydianiline (ODA).

  • Reagents: 4-Methylisophthalic Acid, 4,4'-Oxydianiline (ODA), Triphenyl Phosphite (TPP), N-Methyl-2-pyrrolidone (NMP), Pyridine, Calcium Chloride (CaCl₂), Methanol.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-methylisophthalic acid and ODA in a mixture of NMP and pyridine.

    • Add calcium chloride to the solution and stir until it dissolves.

    • Cool the solution in an ice bath and add triphenyl phosphite.

    • Heat the reaction mixture to 100-120°C and maintain for several hours.

    • The formation of a viscous polymer solution indicates successful polymerization.

    • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

    • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven.

PropertyExpected Range
Inherent Viscosity (dL/g)0.5 - 1.5
Glass Transition (Tg)250 - 300°C
5% Weight Loss (TGA)> 450°C
Tensile Strength (MPa)80 - 120
Tensile Modulus (GPa)2.5 - 4.0

Table 1: Expected Properties of Polyamides from 4-Methylisophthalic Acid.

G cluster_0 Monomers cluster_1 Polymerization cluster_2 Product 4-Methylisophthalic Acid 4-Methylisophthalic Acid Direct Polycondensation Direct Polycondensation 4-Methylisophthalic Acid->Direct Polycondensation Aromatic Diamine (e.g., ODA) Aromatic Diamine (e.g., ODA) Aromatic Diamine (e.g., ODA)->Direct Polycondensation Polyamide Polyamide Direct Polycondensation->Polyamide G Diamine Monomer Diamine Monomer Poly(amic acid) Synthesis Poly(amic acid) Synthesis Diamine Monomer->Poly(amic acid) Synthesis Aromatic Dianhydride Chemical Imidization Chemical Imidization Poly(amic acid) Synthesis->Chemical Imidization Dehydrating Agent Polyimide Polyimide Chemical Imidization->Polyimide

Caption: Two-Step Polyimide Synthesis Workflow.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of high-performance polyamides and polyimides. By transforming it into its corresponding diacid and diamine monomers, researchers can access a new class of polymers with potentially enhanced solubility and tailored thermal and mechanical properties. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and characterization of these advanced materials, paving the way for innovations in various scientific and industrial fields.

References

  • He, Y.-C., et al. (2014). Biosynthesis of Terephthalic Acid, Isophthalic Acid and Their Derivatives From the Corresponding Dinitriles by Tetrachloroterephthalonitrile-Induced Rhodococcus sp. Biotechnology Letters, 36(2), 341-347. [Link]
  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. (2020). Molecules, 25(15), 3485. [Link]
  • The Chemistry Behind 1,3-Bis(aminomethyl)benzene: Synthesis and Industrial Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]
  • McCaslin, J. W. (1975). U.S. Patent No. 3,876,691. U.S.
  • He, Y.-C., et al. (2014). Biosynthesis of terephthalic acid, isophthalic acid and their derivatives from the corresponding dinitriles by tetrachloroterephthalonitrile-induced Rhodococcus sp. Semantic Scholar. [Link]
  • He, Y.-C., et al. (2014). Biosynthesis of terephthalic acid, isophthalic acid and their derivatives from the corresponding dinitriles by tetrachloroterephthalonitrile-induced Rhodococcus sp.
  • Carnell, D. J., et al. (2015). Preparation of diamines by hydrogenation of dinitriles.
  • Fischer, W., et al. (1980). Process for the production of diamines.

Sources

Application Notes and Protocols for the Use of 4-Methylisophthalonitrile as a Bridging Ligand in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for researchers interested in exploring the use of 4-Methylisophthalonitrile as a novel organic ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Due to the limited specific literature on this compound, this guide is built upon established principles of coordination chemistry and draws analogies from structurally related dinitrile and isophthalate-based ligands. The protocols and insights provided herein are intended to serve as a foundational resource for the rational design, synthesis, and characterization of new crystalline materials with potential applications in catalysis, luminescence, and drug delivery.

Introduction: The Potential of this compound in Crystal Engineering

The rational design and synthesis of coordination polymers and MOFs have emerged as a forefront area in materials science, driven by their vast structural diversity and tunable functionalities. The choice of the organic ligand is paramount in dictating the topology, porosity, and physicochemical properties of the resulting framework. While carboxylate-based linkers, such as isophthalic acid, have been extensively studied, the corresponding nitrile-functionalized analogues represent a less explored yet promising class of building blocks.[1]

This compound, a derivative of 1,3-dicyanobenzene, presents an intriguing candidate as a bridging ligand. The two nitrile groups, positioned at the 1 and 3 positions of the benzene ring, can coordinate to metal centers, acting as a linear or angular linker to propagate the network structure. The methyl group at the 4-position introduces steric hindrance and electronic effects that can influence the coordination geometry and the resulting framework topology, potentially leading to novel structures with unique properties. Nitrile ligands are known to participate in a variety of coordination modes and can be involved in metal-mediated transformations.[2][3]

This guide will provide a comprehensive overview of the potential of this compound as a ligand, detailed experimental protocols for the synthesis of coordination polymers, and a discussion on the characterization techniques and potential applications of the resulting materials.

Coordination Chemistry of Aromatic Dinitrile Ligands

The nitrile group (-C≡N) is a versatile functional group in coordination chemistry. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center. In the context of aromatic dinitriles like isophthalonitrile and its derivatives, the two nitrile groups can act as bridging ligands, connecting two or more metal centers to form extended one-, two-, or three-dimensional networks.

The coordination of the nitrile group to a metal center can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating species. The linear geometry of the C-C≡N moiety can lead to the formation of linear or zig-zag chains, while the angular disposition of the nitrile groups in isophthalonitrile can promote the formation of more complex topologies.

  • Bridging Coordination: The most common coordination mode for dinitrile ligands in the formation of coordination polymers is as a neutral bridging ligand, connecting two metal centers.

  • Chelating Coordination: While less common for isophthalonitriles, under certain conditions, both nitrile groups could potentially coordinate to the same metal center, particularly with larger metal ions.

  • Terminal Coordination: In the presence of stronger coordinating ligands, the dinitrile may act as a terminal ligand, with only one nitrile group coordinated to a metal center.

The methyl group in this compound is expected to influence the ligand's conformation and packing in the solid state, which in turn can affect the dimensionality and topology of the resulting coordination polymer.

Solvothermal Synthesis of Coordination Polymers: A Generalized Protocol

Solvothermal synthesis is a widely employed method for the preparation of crystalline coordination polymers.[4] The reaction is carried out in a sealed vessel at a temperature above the boiling point of the solvent, which allows for the crystallization of thermodynamically stable products. The following protocol is a generalized procedure for the synthesis of a coordination polymer using this compound and a transition metal salt. Researchers should consider this as a starting point and may need to optimize the reaction conditions.

3.1. Materials and Reagents

  • This compound (Ligand)

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Acetonitrile)

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

3.2. Experimental Protocol

  • Reactant Preparation: In a typical synthesis, a 2:1 or 1:1 molar ratio of ligand to metal salt is a good starting point. For example, dissolve this compound (e.g., 0.1 mmol, 14.2 mg) in 10 mL of DMF in a glass vial. In a separate vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.05 mmol, 14.9 mg) in 5 mL of DMF.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (e.g., 80-150 °C) for a set period (e.g., 24-72 hours). The cooling rate can also be controlled to promote the growth of larger crystals.

  • Isolation and Washing: After the reaction is complete, allow the autoclave to cool to room temperature. Collect the crystalline product by filtration. Wash the crystals with fresh DMF to remove any unreacted starting materials, followed by a more volatile solvent like ethanol or acetone.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent molecules from the pores of the material.

3.3. Visualization of the Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup A Dissolve this compound in Solvent C Combine Solutions in Teflon-lined Autoclave A->C B Dissolve Metal Salt in Solvent B->C D Seal and Heat (e.g., 80-150 °C, 24-72 h) C->D E Cool to Room Temperature D->E F Filter and Wash Crystals E->F G Dry under Vacuum F->G H Crystalline Coordination Polymer G->H

A general workflow for the solvothermal synthesis of coordination polymers.

Characterization of the Synthesized Materials

A combination of analytical techniques is essential to confirm the formation of the desired coordination polymer and to elucidate its structure and properties.

Technique Information Obtained
Single-Crystal X-ray Diffraction (SCXRD) Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall network topology. This is the definitive method for structure determination.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk crystalline material and can be used to identify the product by comparing the experimental pattern with a simulated pattern from SCXRD data.
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the nitrile group to the metal center. A shift in the C≡N stretching frequency (typically around 2230 cm⁻¹) to a higher or lower wavenumber upon coordination is expected.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the material and can provide information about the loss of solvent molecules and the decomposition of the framework.
Elemental Analysis (CHN) Confirms the elemental composition of the synthesized material, which can be compared with the calculated values for the proposed formula.

Potential Applications of this compound-Based Coordination Polymers

Based on the properties of analogous coordination polymers, materials synthesized from this compound could exhibit a range of interesting functionalities.

  • Luminescent Materials: Coordination polymers incorporating d¹⁰ metal ions like Zn(II) or Cd(II) are often luminescent. The emission properties can be tuned by the nature of the ligand and the metal center, making them potential candidates for applications in sensing, solid-state lighting, and optical devices.[2]

  • Catalysis: The metal centers within the coordination polymer can act as active sites for catalysis. The porous nature of some frameworks can allow for size- and shape-selective catalysis.

  • Drug Delivery: The porous structure of MOFs can be utilized to encapsulate and deliver drug molecules. The release of the drug can be controlled by the degradation of the framework or by diffusion through the pores.

Prospective Structural Motifs

The angular nature of the isophthalonitrile backbone suggests that this compound could form 2D or 3D networks. The following diagram illustrates a hypothetical 2D coordination network where this compound ligands bridge metal centers.

Sources

Application Notes and Protocols for the Synthesis of 4-Methylisophthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-methylisophthalonitrile and its derivatives. Recognizing the significance of this structural motif in medicinal chemistry and materials science, this document details multiple synthetic pathways, ranging from industrial-scale ammoxidation to versatile laboratory-scale reactions. Each protocol is presented with an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and critical parameters for successful execution. This guide is designed to empower researchers and drug development professionals with the practical knowledge to synthesize and explore the potential of this compound-based compounds in their respective fields.

Introduction: The Significance of the this compound Scaffold

The this compound core, a substituted benzonitrile, is a pivotal structural motif in the development of a wide range of functional molecules. Benzonitrile derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their unique physicochemical properties. The cyano group can act as a hydrogen bond acceptor and serves as a bioisostere for various functional groups, enabling potent and selective interactions with biological targets.[1]

Derivatives of this compound have shown considerable promise in various therapeutic areas, including oncology and virology.[1][2] For instance, benzonitrile-containing compounds have been developed as potent inhibitors of crucial enzymes like kinases and tubulin polymerization, pathways often dysregulated in cancer.[2] The strategic incorporation of the this compound scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its pharmacokinetic and pharmacodynamic profiles.[3] The trifluoromethyl-substituted benzonitrile, for example, is a key intermediate in the synthesis of Enzalutamide, a second-generation androgen-receptor inhibitor for the treatment of prostate cancer.[4] This guide will provide the synthetic tools necessary to access this versatile class of compounds.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound and its derivatives can be approached through several distinct pathways. The choice of method often depends on the desired scale of production, the availability of starting materials, and the specific substitution pattern required on the aromatic ring. This guide will detail three primary strategies:

  • Ammoxidation of m-Xylene: The dominant industrial method for large-scale production.

  • Laboratory-Scale Synthesis from Substituted Anilines: Versatile methods for creating diverse derivatives.

  • Palladium-Catalyzed Cyanation of Dihalo-m-xylenes: A modern and efficient route for targeted synthesis.

  • Dehydration of 4-Methylisophthalamide: A classic and reliable laboratory preparation.

Industrial Scale Synthesis: Ammoxidation of m-Xylene

The ammoxidation of m-xylene is the most economically viable method for the large-scale production of isophthalonitrile, from which this compound can be derived if starting with a different xylene isomer is not feasible or if post-synthesis modification is planned. This process involves the vapor-phase reaction of m-xylene with ammonia and oxygen (typically from the air) over a solid-state catalyst at elevated temperatures.

Underlying Principles and Mechanistic Insights

The reaction is a complex catalytic cycle that involves the oxidation of the methyl groups of xylene and their subsequent reaction with ammonia to form the nitrile functionalities. Vanadium-based catalysts, often supported on materials like alumina, are commonly employed. The catalyst's role is to facilitate the activation of both the hydrocarbon and ammonia, as well as the oxidative dehydrogenation steps. The reaction proceeds through a series of intermediates, including tolunitrile and phthalamide, before yielding the final dinitrile product. Byproducts such as carbon oxides and hydrogen cyanide can also be formed through deep oxidation, making catalyst selectivity a critical parameter.

Generalized Protocol for Vapor-Phase Ammoxidation

This protocol is a generalized representation of the industrial process and should be adapted and optimized based on specific reactor configurations and catalyst systems.

Materials and Equipment:

  • m-Xylene

  • Anhydrous Ammonia

  • Compressed Air

  • Fixed-bed or Fluidized-bed Reactor

  • Vanadium-based catalyst (e.g., V₂O₅/Al₂O₃)

  • Gas flow controllers and preheaters

  • Condensation and product collection system

Procedure:

  • Catalyst Bed Preparation: The reactor is loaded with the vanadium-based catalyst.

  • Reactant Feed: Gaseous streams of m-xylene, ammonia, and air are preheated separately and then mixed before entering the reactor.

  • Reaction: The reaction is typically carried out at temperatures ranging from 375°C to 500°C.[2]

  • Product Recovery: The gaseous effluent from the reactor, containing the desired dinitrile, unreacted starting materials, and byproducts, is cooled to condense the products.

  • Purification: The crude product is then purified, typically through distillation or crystallization, to isolate the this compound.

Key Process Parameters
ParameterTypical RangeRationale
Temperature375 - 500 °CBalances reaction rate with catalyst stability and byproduct formation.
Molar Ratio (Ammonia:m-Xylene)3:1 to 60:1A high ratio of ammonia favors dinitrile formation and suppresses side reactions.
Molar Ratio (Oxygen:m-Xylene)3:1 to 90:1Sufficient oxygen is required for the oxidation steps.
CatalystVanadium-based oxidesProvides the necessary active sites for the ammoxidation reaction.

Laboratory-Scale Synthesis: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful and versatile method for introducing a cyano group onto an aromatic ring, starting from a primary aromatic amine.[5] This two-step process involves the diazotization of the amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[6] This method is particularly useful for synthesizing specifically substituted this compound derivatives that may not be accessible through other routes.

Mechanistic Rationale

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species to form the desired benzonitrile and regenerate the copper(I) catalyst.

Workflow for Sandmeyer Cyanation

Start Aromatic Amine (e.g., 4-Amino-3-methylbenzonitrile) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Step 1 Diazonium Aryl Diazonium Salt (Unstable Intermediate) Diazotization->Diazonium Formation Sandmeyer Sandmeyer Reaction (CuCN, KCN) Diazonium->Sandmeyer Step 2 Product This compound Derivative Sandmeyer->Product Formation

Caption: Workflow for the Sandmeyer reaction.

Detailed Protocol: Synthesis of this compound from 3-Methyl-4-aminobenzonitrile

This protocol details the synthesis of this compound starting from 3-methyl-4-aminobenzonitrile.

Materials and Reagents:

  • 3-Methyl-4-aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-methyl-4-aminobenzonitrile in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in deionized water and cool it to 0°C.

  • Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring at 0-5°C for 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be kept cold for the next step.

Protocol 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.

Protocol 3: Work-up and Purification

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Palladium-Catalyzed Cyanation of Aryl Halides

A modern and highly efficient method for the synthesis of aryl nitriles is the palladium-catalyzed cross-coupling of aryl halides with a cyanide source.[7] This approach offers excellent functional group tolerance and can be applied to a wide range of substrates, including the synthesis of this compound from 1,3-dihalo-4-methylbenzene.

Mechanistic Considerations

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (or direct cyanation), and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.

Experimental Workflow

Start 1,3-Dibromo-4-methylbenzene Reaction Palladium-Catalyzed Cyanation Start->Reaction Reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., dppf) Cyanide Source (e.g., Zn(CN)₂) Solvent (e.g., DMAC) Reagents->Reaction Product This compound Reaction->Product

Caption: Palladium-catalyzed cyanation workflow.

Detailed Protocol: Synthesis of this compound from 1,3-Dibromo-4-methylbenzene

This protocol is based on established methods for palladium-catalyzed cyanation of aryl bromides.[8][9]

Materials and Reagents:

  • 1,3-Dibromo-4-methylbenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc Cyanide (Zn(CN)₂)

  • N,N-Dimethylacetamide (DMAC)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 1,3-dibromo-4-methylbenzene, zinc cyanide, palladium(II) acetate, and dppf.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMAC to the flask via syringe.

  • Heat the reaction mixture to 110-120°C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Dehydration of 4-Methylisophthalamide

Another reliable laboratory-scale synthesis of this compound involves the dehydration of the corresponding diamide, 4-methylisophthalamide. This reaction is typically carried out using strong dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Synthesis of the Precursor: 4-Methylisophthalamide

4-Methylisophthalamide can be prepared from 4-methylisophthalic acid via the corresponding diacyl chloride, followed by amidation with ammonia.

Protocol: 4-Methylisophthalamide Synthesis

  • Convert 4-methylisophthalic acid to 4-methylisophthaloyl chloride using thionyl chloride or oxalyl chloride.

  • Carefully add the diacyl chloride to a cooled, concentrated aqueous ammonia solution with vigorous stirring.

  • The 4-methylisophthalamide will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Detailed Protocol: Dehydration to this compound

Materials and Reagents:

  • 4-Methylisophthalamide

  • Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)

  • Inert solvent (e.g., acetonitrile or dichloromethane)

  • Pyridine (optional, as a base)

Procedure:

  • In a round-bottom flask, suspend 4-methylisophthalamide in an inert solvent.

  • Cool the suspension in an ice bath.

  • Slowly add phosphorus oxychloride (or thionyl chloride) to the suspension with stirring. An exothermic reaction may occur.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess dehydrating agent.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery

The this compound scaffold and its derivatives are of significant interest in drug discovery due to their diverse biological activities.[1][2]

Therapeutic AreaTarget/Mechanism of ActionExample Application
Oncology Tubulin Polymerization InhibitionDevelopment of novel anticancer agents that arrest the cell cycle.[2]
Kinase Inhibition (e.g., Tankyrase, mTOR)Targeting dysregulated signaling pathways in cancer.[1]
PD-1/PD-L1 Interaction InhibitionImmune checkpoint inhibitors for cancer immunotherapy.[1]
Virology HCV Entry InhibitionAntiviral agents that block the early stages of the viral life cycle.[1]
Microbiology Antibacterial and Antifungal AgentsDevelopment of new antimicrobial compounds.[1]

Conclusion

This guide has provided a detailed overview of the primary synthetic routes to this compound and its derivatives. From the industrial-scale ammoxidation process to versatile and adaptable laboratory-scale methods like the Sandmeyer reaction, palladium-catalyzed cyanation, and amide dehydration, researchers have a variety of tools at their disposal. The choice of synthetic strategy will be dictated by the specific research goals, available resources, and desired scale. The proven and potential applications of these compounds in drug discovery underscore the importance of robust and reliable synthetic protocols. It is our hope that this comprehensive guide will serve as a valuable resource for scientists working to unlock the full potential of the this compound scaffold.

References

  • The Versatility of Benzonitrile Derivatives in Organic Synthesis.
  • US3959337A - Ammoxidation process - Google Patents.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Sandmeyer reaction - Wikipedia.
  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH.
  • Sandmeyer reaction - L.S.College, Muzaffarpur.
  • Sandmeyer Reaction - experimental procedure and set up. - YouTube.

Sources

Application Note: Synthesis of 4-Methylisophthalonitrile via Double Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the laboratory-scale synthesis of 4-Methylisophthalonitrile. The selected synthetic route is a double Sandmeyer cyanation reaction, starting from the readily available precursor 4-methyl-1,3-phenylenediamine. This method involves the in situ formation of a bis(diazonium) salt, followed by a copper(I) cyanide-catalyzed conversion to the target dinitrile. This application note details the underlying chemical principles, a step-by-step experimental procedure, critical safety considerations, and methods for product purification and characterization, tailored for researchers in organic synthesis and drug development.

Introduction and Rationale

This compound is a valuable chemical intermediate used in the synthesis of high-performance polymers, resins, and various functional organic materials.[1] Its rigid aromatic structure, substituted with two nitrile groups, makes it a key building block for materials with desirable thermal and chemical stability.

While industrial production may favor high-temperature ammoxidation of m-xylene, a laboratory-scale synthesis is more practically achieved through the Sandmeyer reaction.[2][3] This classic transformation allows for the conversion of an aromatic primary amine to a nitrile via a diazonium salt intermediate.[4] This protocol adapts the Sandmeyer reaction to replace both amino groups of 4-methyl-1,3-phenylenediamine (2,4-diaminotoluene) with nitrile functionalities. The choice of this route is based on its reliability, the accessibility of starting materials, and its illustrative value of a foundational reaction in aromatic chemistry.

Reaction Scheme: Reaction scheme for the synthesis of this compound

Underlying Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction is a potent example of a radical-nucleophilic aromatic substitution (SRNAr).[4] The overall process occurs in two primary stages:

  • Diazotization: The aromatic diamine is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C). This converts both primary amino groups into diazonium salt groups (-N₂⁺). Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose violently if isolated or warmed.[5][6]

  • Copper-Catalyzed Cyanation: The solution of the bis(diazonium) salt is then added to a solution of copper(I) cyanide. The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium group, which leads to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with a cyanocuprate(II) species to form the aryl nitrile and regenerate the copper(I) catalyst, completing the catalytic cycle.[4][6]

Diagram: Simplified Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_cyanation Stage 2: Cyanation Cycle Ar-NH2 Aryl Amine (Ar-NH₂) Ar-N2+ Aryl Diazonium Salt (Ar-N₂⁺) Ar-NH2->Ar-N2+ NaNO₂, HCl 0-5 °C Ar_rad Aryl Radical (Ar•) Ar-N2+->Ar_rad + Cu(I)CN - N₂ Cu(I)CN Cu(I)CN Cu(II)CN [Cu(II)(CN)X] Cu(I)CN->Cu(II)CN e⁻ transfer Ar-CN Aryl Nitrile (Ar-CN) Ar_rad->Ar-CN + [Cu(II)(CN)X] Ar-CN->Cu(I)CN Regenerates Catalyst Workflow start Start reagent_prep Part B: Prepare Cyanocuprate Solution start->reagent_prep diazotization Part A: Prepare Bis(diazonium) Salt Solution start->diazotization sandmeyer Part C: Sandmeyer Reaction (Combine A and B) reagent_prep->sandmeyer diazotization->sandmeyer workup Part D: Extraction and Work-up sandmeyer->workup purify Part E: Purification (Recrystallization) workup->purify characterize Part F: Characterization (MP, IR, NMR) purify->characterize end End Product characterize->end

Caption: Overall workflow for the synthesis of this compound.

Part A: Preparation of the Bis(diazonium) Salt Solution

  • In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, combine 4-methyl-1,3-phenylenediamine (6.11 g, 50.0 mmol), concentrated HCl (25 mL), and water (50 mL).

  • Stir the mixture until the amine salt fully dissolves. Cool the flask to 0 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 105 mmol) in 25 mL of cold water.

  • Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine solution over 30 minutes. CRITICAL: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, stir the resulting pale yellow solution for an additional 15 minutes in the ice bath. This solution of the bis(diazonium) salt must be used immediately in the next step.

Part B: Preparation of the Cyanocuprate Solution

  • IN A FUME HOOD: To a 250 mL three-neck flask, add copper(I) cyanide (10.75 g, 120 mmol) and sodium cyanide (6.37 g, 130 mmol).

  • Add 100 mL of water and stir the mixture. A solution of sodium cyanocuprate will form. [7]3. Cool this solution to 0 °C in an ice-salt bath.

Part C: The Sandmeyer Reaction

  • IN A FUME HOOD: Slowly and carefully add the cold bis(diazonium) salt solution (from Part A) via a dropping funnel to the vigorously stirred cyanocuprate solution (from Part B) over approximately 45-60 minutes.

  • A vigorous evolution of nitrogen gas will be observed, and a precipitate will form. Control the rate of addition to keep the frothing manageable and maintain the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt and drive the reaction to completion.

Part D: Extraction and Work-up

  • Cool the reaction mixture back to room temperature.

  • Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude solid product.

Part E: Purification

  • The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using the following analytical techniques.

PropertyExpected Result
Appearance White to light yellow solid. [8]
Melting Point To be determined and compared with literature values.
FTIR (ATR) Strong, sharp C≡N stretch at ~2230 cm⁻¹; C-H stretches (aromatic & aliphatic) at ~3100-2850 cm⁻¹. [9]
¹H NMR Signals in the aromatic region (δ 7.5-8.0 ppm) and a singlet for the methyl group (δ ~2.5 ppm). [10]
¹³C NMR Signals for nitrile carbons (δ ~117-120 ppm), aromatic carbons (δ ~110-140 ppm), and the methyl carbon (δ ~20 ppm). [11][12]

Expected Yield: Typical yields for Sandmeyer reactions can vary widely. A moderate yield of 40-60% after purification is a reasonable expectation for this double substitution reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete diazotization.Ensure the temperature was kept below 5 °C and that the correct stoichiometry of NaNO₂ was used.
Decomposition of diazonium salt.Use the diazonium salt solution immediately after preparation; do not allow it to warm up. [13]
Inactive CuCN catalyst.Use fresh, high-purity copper(I) cyanide.
Formation of Dark Tar Side reactions from diazonium salt decomposition at elevated temperatures.Maintain rigorous temperature control during the addition of the diazonium salt. Ensure pH is strongly acidic during diazotization. [13]
Formation of phenolic byproducts.Ensure an excess of the cyanide nucleophile is present.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
  • BenchChem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
  • Clarke, H. T., & Read, R. R. (1925). o-Tolunitrile and p-Tolunitrile. Organic Syntheses, 5, 102. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).
  • MySkinRecipes. (n.d.). This compound.
  • Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
  • ResearchGate. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • YouTube. (2024). Cyanation reaction safety.
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • ResearchGate. (n.d.). (a) FTIR spectra of 4 (1.5 mM) () in acetonitrile, 4H⁺ () obtained by....
  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ResearchGate. (n.d.). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups.
  • NIST. (n.d.). Benzonitrile, 4-methyl-.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Royal Society of Chemistry. (2002). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 4-Methylisophthalonitrile, a valuable dinitrile intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. The protocol herein is centered around the vapor-phase ammoxidation of a suitable xylene isomer, a robust and industrially scalable method. This guide offers a detailed explanation of the reaction mechanism, a step-by-step synthesis protocol, safety considerations, and methods for purification and characterization, designed to be a self-validating system for achieving high-yield, high-purity this compound.

Introduction: Significance and Synthetic Strategy

This compound (4-MIPN), with the CAS number 1943-88-0, is a substituted aromatic dinitrile.[1] Its molecular structure, featuring two nitrile groups and a methyl group on a benzene ring, makes it a versatile precursor in organic synthesis. The industrial production of aromatic nitriles is predominantly achieved through ammoxidation, a process that involves the reaction of a hydrocarbon with ammonia and oxygen at elevated temperatures in the presence of a catalyst.[2] This method is favored for its economic viability and efficiency in converting methyl groups directly to nitrile functionalities.

The synthesis of 4-MIPN is most effectively achieved via the ammoxidation of 3-methyl-p-xylene (also known as pseudocumene). The reaction proceeds in the vapor phase over a suitable catalyst bed, where the two methyl groups of the xylene are converted into nitrile groups.

Reaction Mechanism and Catalyst Selection

The ammoxidation of xylenes is a complex catalytic process believed to proceed through a series of oxidation and condensation steps. The reaction is initiated by the oxidation of a methyl group on the xylene to an aldehyde. This aldehyde then reacts with ammonia to form an imine, which is subsequently dehydrogenated to the nitrile. This process is repeated for the second methyl group to yield the dinitrile.[3]

The choice of catalyst is critical for achieving high selectivity and yield. Vanadium-based catalysts, often in combination with other metal oxides such as molybdenum, chromium, or antimony, supported on materials like alumina or silica, are widely used for ammoxidation reactions.[4][5] For the synthesis of 4-MIPN, a vanadium-chromium oxide catalyst on an alumina support is a suitable choice, known for its efficacy in the ammoxidation of aromatic hydrocarbons.[6]

Diagram of the Proposed Ammoxidation Workflow

Ammoxidation Workflow Figure 1: Generalized Workflow for the Large-Scale Synthesis of this compound cluster_reactants Reactant Feed cluster_process Synthesis cluster_purification Product Isolation and Purification 3-Methyl-p-xylene 3-Methyl-p-xylene Vaporizer Vaporizer 3-Methyl-p-xylene->Vaporizer Ammonia Ammonia Ammonia->Vaporizer Air (Oxygen) Air (Oxygen) Air (Oxygen)->Vaporizer Fixed-Bed Reactor Fixed-Bed Reactor Vaporizer->Fixed-Bed Reactor Vaporized Reactant Mixture Condenser Condenser Fixed-Bed Reactor->Condenser Gaseous Product Stream Crystallizer Crystallizer Condenser->Crystallizer Crude 4-MIPN Filtration Filtration Crystallizer->Filtration Dryer Dryer Filtration->Dryer Pure 4-MIPN Pure 4-MIPN Dryer->Pure 4-MIPN

Caption: A schematic overview of the large-scale synthesis of this compound.

Detailed Experimental Protocol: Large-Scale Synthesis of this compound

This protocol is designed for a large-scale synthesis campaign and should be conducted in a suitable chemical manufacturing facility with appropriate engineering controls.

Materials and Equipment
  • Reactants:

    • 3-Methyl-p-xylene (Pseudocumene), purity >98%

    • Anhydrous Ammonia

    • Compressed Air (filtered and dried)

  • Catalyst:

    • Vanadium-Chromium oxide on α-alumina support

  • Equipment:

    • Reactant storage and feed systems

    • Vaporizer unit

    • Fixed-bed catalytic reactor

    • Heat exchange system

    • Condenser for product collection

    • Crystallization vessel

    • Filtration unit (e.g., centrifuge or filter press)

    • Vacuum dryer

    • Analytical instrumentation (GC, HPLC, NMR)

Reactor Preparation
  • The fixed-bed reactor is charged with the vanadium-chromium oxide catalyst.

  • The catalyst bed is pre-heated to the reaction temperature of 400-450°C under a flow of inert gas (e.g., nitrogen).

Reaction Procedure
  • A feed stream of 3-methyl-p-xylene is vaporized and mixed with pre-heated ammonia and air. The molar ratio of the reactants should be carefully controlled.[4]

  • The gaseous reactant mixture is introduced into the fixed-bed reactor.

  • The reaction is carried out at a temperature of 400-450°C and a pressure of 0.02-0.1 MPa.[7]

  • The contact time of the reactants with the catalyst is a critical parameter and should be optimized for maximum conversion and selectivity.

  • The effluent gas stream from the reactor, containing this compound, unreacted starting materials, byproducts, and carrier gases, is passed through a heat exchanger to cool.

Product Isolation and Purification
  • The cooled gas stream is passed through a condenser to solidify the crude this compound.

  • The crude product is collected and transferred to a crystallization vessel.

  • Recrystallization from a suitable solvent (e.g., ethanol or a toluene/heptane mixture) is performed to purify the product.[8]

  • The purified crystals are isolated by filtration and washed with a cold solvent to remove residual impurities.

  • The final product is dried under vacuum to remove any remaining solvent.

Data Summary and Quality Control

ParameterValueSource(s)
Chemical Name This compound[1]
CAS Number 1943-88-0[1]
Molecular Formula C₉H₆N₂[1]
Molecular Weight 142.16 g/mol [1]
Appearance White to light yellow solid[1]
Storage Temperature Sealed in dry, Room Temperature
Reaction Temperature 400-450 °C[4]
Reaction Pressure 0.02-0.1 MPa[7]
Purity (Post-Purification) >99% (as determined by HPLC/GC)

Analytical Characterization: The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Gas Chromatography (GC): To monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety and Handling

This compound is a chemical that requires careful handling. The following safety precautions should be observed:

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[11]

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling.

Conclusion

The ammoxidation of 3-methyl-p-xylene provides a scalable and economically viable route for the large-scale synthesis of this compound. By carefully controlling reaction parameters such as temperature, pressure, and reactant ratios, and by implementing a robust purification strategy, high-purity 4-MIPN can be consistently produced to meet the demands of the pharmaceutical and specialty chemical industries. The protocol and guidelines presented in this document are intended to serve as a comprehensive resource for researchers and professionals in the field.

References

  • YouTube. (2022, August 13). Preparation of Benzonitriles, Part 3: By Ammoxidation.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4,5,6-Tetrafluoroisophthalonitrile.
  • National Center for Biotechnology Information. (n.d.). 4-Methylphthalonitrile. PubChem Compound Database.
  • Wikipedia. (n.d.). Ammoxidation.
  • Google Patents. (n.d.). CN102924329A - Method of ammoxidation synthesis of 3, 4- dichlorobenzonitrile.
  • Google Patents. (n.d.). US3959337A - Ammoxidation process.
  • Google Patents. (n.d.). CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same.
  • Google Patents. (n.d.). WO2002016031A2 - Catalyst for ammoxidation and method for producing nitrile compound using the catalyst.

Sources

Application Note & Protocol: 4-Methylphthalonitrile as a Versatile Precursor for the Synthesis of Tetramethyl-Substituted Metallophthalocyanines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis of tetramethyl-substituted metallophthalocyanines using 4-methylphthalonitrile as the primary precursor. We delve into the mechanistic principles of metal-templated cyclotetramerization, offer step-by-step experimental procedures for the synthesis of zinc(II) tetramethylphthalocyanine, and detail the necessary characterization and troubleshooting techniques. This document is intended for researchers in materials science, medicinal chemistry, and drug development who are focused on creating functional macrocyclic compounds.

A Note on Precursor Selection: Phthalonitrile vs. Isophthalonitrile

For a successful cyclotetramerization to form the planar, 18-π electron aromatic system of a phthalocyanine, the precursor molecule must possess two nitrile (-CN) groups in an ortho (1,2) position on a benzene ring. This specific geometry is required for the molecule to correctly orient and form the isoindole subunits that constitute the macrocycle. The topic precursor, 4-methylisophthalonitrile (4-methyl-1,3-dicyanobenzene), has its nitrile groups in a meta (1,3) position, which geometrically prevents this reaction.

Therefore, this guide will focus on the chemically viable and structurally similar precursor, 4-methylphthalonitrile (4-methyl-1,2-dicyanobenzene). The use of this precursor leads to the formation of 2,9(10),16(17),23(24)-tetramethyl-substituted phthalocyanines, a valuable class of compounds with enhanced solubility.[1]

Part 1: Mechanistic Principles and Rationale

Phthalocyanines (Pcs) are synthetic macrocycles structurally analogous to porphyrins. Their robust chemical, thermal, and photophysical properties make them highly valuable in diverse fields, including as industrial pigments, catalysts, photosensitizers for photodynamic therapy (PDT), and materials for molecular electronics.[2][3] The properties of the phthalocyanine core can be precisely tuned by introducing substituents onto the periphery of the macrocycle.

The most direct method for synthesizing substituted phthalocyanines is the cyclotetramerization of a substituted phthalonitrile.[1][4]

The Core Reaction: Metal-Templated Cyclotetramerization

The synthesis proceeds by heating four equivalents of the phthalonitrile precursor, in this case, 4-methylphthalonitrile, in the presence of a metal salt in a high-boiling point solvent.

  • Role of the Metal Salt: The metal ion acts as a template, coordinating with the nitrogen atoms of the nitrile groups. This coordination pre-organizes the four phthalonitrile units, facilitating the intramolecular cyclization and significantly improving the yield of the desired macrocycle.[5] The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺) is critical as it directly influences the resulting phthalocyanine's photophysical and electrochemical properties.[5][6]

  • Role of Solvent and Base: High-boiling polar aprotic solvents such as 1-hexanol, quinoline, or N,N-dimethylformamide (DMF) are required to achieve the high temperatures (typically 150-220 °C) necessary to overcome the reaction's activation energy.[5][7] A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often added to catalyze the reaction, likely by deprotonating an intermediate species in the mechanism.[4][7]

  • Formation of Isomers: The cyclotetramerization of a monosubstituted phthalonitrile like 4-methylphthalonitrile results in a statistical mixture of four constitutional regioisomers (C₄ₕ, D₂ₕ, C₂ᵥ, and Cₛ symmetry). These isomers often exhibit similar physical properties, making their separation a significant challenge.[5] For many applications, this isomeric mixture is used without separation.

G cluster_reactants Reactants cluster_conditions Conditions 4-Methylphthalonitrile 4 x 4-Methylphthalonitrile Product Tetramethyl-Substituted Metallophthalocyanine (Mixture of Isomers) 4-Methylphthalonitrile->Product MetalSalt Metal Salt (e.g., Zn(OAc)₂) MetalSalt->Product Template Solvent High-Boiling Solvent (e.g., 1-Hexanol) Solvent->Product Base Base (DBU) Base->Product Heat Heat (160°C) Heat->Product

General synthesis scheme for metallophthalocyanines.

Part 2: Detailed Experimental Protocol

This protocol details the synthesis of Zinc(II) 2,9(10),16(17),23(24)-Tetramethylphthalocyanine.

Causality Behind Choices:

  • Zinc(II) Acetate: Zinc is chosen as the central metal because it is diamagnetic, simplifying NMR characterization, and its phthalocyanine complexes are highly fluorescent, which is desirable for many optical applications. The acetate salt is a common and effective choice.[5]

  • 1-Hexanol: This solvent has a suitable boiling point (157 °C) and is effective at dissolving the reactants.[7]

  • DBU: A strong, non-nucleophilic base that effectively catalyzes the cyclization without participating in unwanted side reactions.[7]

  • Inert Atmosphere: The reaction is sensitive to moisture, which can cause hydrolysis of the nitrile groups into amides or carboxylic acids, leading to undesired byproducts and lower yields.[5]

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.Notes
4-MethylphthalonitrileC₉H₆N₂142.167321-63-3Starting precursor.
Zinc(II) Acetate (anhydrous)Zn(CH₃COO)₂183.48557-34-6Metal template source. Must be anhydrous.
1,8-Diazabicyclo[5.4.0]undec-7-eneC₉H₁₆N₂152.246674-22-2Catalyst.
1-HexanolC₆H₁₄O102.17111-27-3High-boiling solvent. Must be anhydrous.
Methanol / EthanolCH₃OH / C₂H₅OH--For precipitation and washing.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction and chromatography.
Silica GelSiO₂-7631-86-9Stationary phase for column chromatography.
Argon or Nitrogen GasAr / N₂--For providing an inert atmosphere.
Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • Assemble a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.

  • Addition of Reagents:

    • To the flask, add 4-methylphthalonitrile (568 mg, 4.0 mmol), anhydrous zinc acetate (183 mg, 1.0 mmol), and anhydrous 1-hexanol (8 mL).

    • Rationale: A 4:1 molar ratio of phthalonitrile to metal salt is used for the tetramerization. An excess of the phthalonitrile is sometimes used, but a stoichiometric ratio is a good starting point.

    • Begin stirring the mixture to form a suspension.

  • Catalyst Addition and Heating:

    • Add a few drops of DBU (approx. 0.2 mL) to the suspension.

    • Heat the reaction mixture to reflux (approx. 160 °C) using an oil bath. Maintain reflux with vigorous stirring for 8-12 hours. The mixture will gradually turn a deep green or blue color, indicating the formation of the phthalocyanine complex.

  • Work-up and Precipitation:

    • After the reaction is complete (monitored by TLC if desired), cool the mixture to room temperature.

    • Pour the dark green/blue reaction mixture slowly into a beaker containing 100 mL of vigorously stirring methanol.

    • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Rationale: The phthalocyanine product is poorly soluble in methanol, while the unreacted starting materials and solvent are soluble, allowing for initial purification.[7]

  • Isolation and Washing:

    • Collect the solid product by vacuum filtration.

    • Wash the solid sequentially with hot water (to remove any remaining metal salts), ethanol, and finally a small amount of hexane to remove nonpolar impurities.

    • Dry the crude product in a vacuum oven.

  • Purification (Column Chromatography):

    • The primary challenge is the separation of the four constitutional isomers. For most applications, the mixture is used directly. If separation is required, it is a laborious process.[5]

    • To purify the mixture from other impurities, dissolve the crude product in a minimal amount of DCM or chloroform.

    • Load the solution onto a silica gel column.

    • Elute with a suitable solvent system, such as a gradient of hexane/DCM or toluene/ethyl acetate, starting with a nonpolar mixture and gradually increasing polarity. The desired phthalocyanine isomers will typically elute as a single, broad green or blue band.

    • Collect the colored fractions and evaporate the solvent under reduced pressure to yield the purified product.

Step-by-step experimental workflow for synthesis.

Part 3: Characterization and Data Analysis

Proper characterization is essential to confirm the synthesis of the tetramethyl-substituted phthalocyanine.

Expected Spectroscopic Data
TechniqueSolvent/MethodExpected Observations
UV-Vis Spectroscopy DMF or THFQ-Band: Intense, sharp absorption peak around 670-700 nm. This is the hallmark of the phthalocyanine macrocycle.[5][8] Soret (B) Band: A broader, less intense absorption in the UV region, typically around 350-400 nm.[5]
FT-IR Spectroscopy KBr PelletDisappearance of the sharp C≡N (nitrile) stretch from the starting material (around 2230 cm⁻¹). Appearance of characteristic macrocycle vibrations in the 700-1600 cm⁻¹ region.[7]
¹H NMR Spectroscopy CDCl₃ or DMSO-d₆A complex set of signals in the aromatic region (7.0-9.5 ppm) and the methyl region (2.5-3.0 ppm) due to the mixture of isomers. The complexity confirms the presence of multiple, similar chemical environments.[7]
Mass Spectrometry MALDI-TOFA strong peak corresponding to the molecular ion [M]⁺ or protonated ion [M+H]⁺. For Zinc(II) Tetramethylphthalocyanine (C₄₀H₂₈N₈Zn), the expected m/z is ~676.18 (based on the most abundant isotopes).[7]

Part 4: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Presence of water in reagents or solvent. 2. Reaction temperature was too low. 3. Ineffective metal salt template.1. Ensure all reagents and solvents are strictly anhydrous. Dry glassware thoroughly.[5] 2. Confirm the reaction reaches the required reflux temperature. Use a higher-boiling solvent if necessary.[5] 3. Screen different metal salts; copper(II) salts often give higher yields.[5]
Product is Insoluble / Difficult to Purify 1. Formation of unmetallated (metal-free) phthalocyanine. 2. Polymerization or side reactions.1. Use a slight excess of the metal salt to drive the reaction towards the metallated complex. 2. Ensure strict temperature control; excessively high temperatures can cause decomposition. Purify via soxhlet extraction if the product is very insoluble.
Final Product Color is Brown/Black instead of Blue/Green Charring or decomposition of starting materials or product.Reduce the reaction temperature slightly or shorten the reaction time. Ensure the inert atmosphere is maintained throughout the reaction to prevent oxidation.
Broad, Unresolved NMR Spectrum This is the expected outcome due to the presence of a complex mixture of constitutional isomers.This is not necessarily a problem. If a single isomer is required, advanced and repeated chromatographic techniques (like HPLC) would be necessary, which is often impractical.

References

  • Bekaroglu, O. (2010). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Molecules, 15(9), 6439-6461.
  • Shirai, H., & Kobayashi, N. (2003). Syntheses and Functional Properties of Phthalocyanines. Journal of Porphyrins and Phthalocyanines, 7(01), 1-13.
  • Ağırtaş, M. S., et al. (2010). Characterization and Synthesis of Phthalocyanines Prepared from 4-(5-methyl-2-(2-phenylpropan-2-yl) cyclohexyloxy) phthalonitrile. Journal of the Chemical Society of Pakistan, 32(5), 633-638.
  • Wang, J., Khanamiryan, A. K., & Leznoff, C. C. (2004). Multisubstituted phthalonitriles for phthalocyanine synthesis. Journal of Porphyrins and Phthalocyanines, 8(11), 1169-1178.
  • Ghaffari, M., et al. (2024). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews, 6(1), 1-20.
  • Kantar, C., et al. (2020). UV-Vis spectra of phthalocyanine compounds 4a–c in DMF at 12 × 10⁻⁶ M concentration. Journal of Molecular Structure, 1202, 127278.
  • Zeng, W. L., & Xin, C. H. (2013). Synthesis and Crystal Structure of 4-(2-Isopropyl-5-methylcyclohexyloxy)phthalonitrile. Asian Journal of Chemistry, 25(4), 2067-2069.
  • Özçeşmeci, İ., et al. (2021). Synthesis steps of non‐peripheral tetra substituted phthalocyanine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113204.
  • Ghaffari, M., et al. (2024). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. ResearchGate.
  • D'Acunzo, M., et al. (2021). Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. Molecules, 26(6), 1735.
  • Spadavecchia, J., et al. (2003). Synthesis of tailored phthalocyanines and their application as spin coated films in volatile organic compound detection. Journal of Porphyrins and Phthalocyanines, 7(04), 314-321.
  • D'Acunzo, M., et al. (2021). Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. PMC.
  • Al-Nuaimi, R., et al. (2022). Mechanism for the formation of phthalocyanine from phthalonitrile. ResearchGate.
  • León, M., & Vargas, F. (2022). Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines. ResearchGate.
  • Canlica, M., et al. (2020). UV-Vis spectral data for phthalocyanines (4 and 5) in various solvents. ResearchGate.
  • Sani, Y. M., et al. (2024). Synthesis and Characterization of Metal Phthalocyanine Complex Using Substituted 4-Nitrophthalonitrile Ligand. ResearchGate.
  • NIMS Materials Data Repository. (2021). Optical Spectra of Phthalocyanines and Related Compounds Chapter-4.
  • Biyiklioglu, Z., et al. (2015). Spectroscopic characteristics of phthalocyanines 4-7 in different solvents. ResearchGate.

Sources

Application Notes & Protocols: 4-Methylisophthalonitrile in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of the applications of 4-methylisophthalonitrile as a key intermediate in the synthesis of high-performance dyes and pigments. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for the synthesis of metallophthalocyanine pigments. This document emphasizes scientific integrity, providing self-validating protocols and authoritative grounding through cited literature. Key synthetic pathways, experimental workflows, and the influence of the this compound scaffold on the final properties of the colorants are explored in detail.

Introduction: The Strategic Value of this compound

This compound (4-MIPN), a disubstituted benzene ring with two nitrile groups at positions 1 and 3 and a methyl group at position 4, is a highly valuable precursor in the synthesis of advanced colorants. The isophthalonitrile moiety is the cornerstone for building complex macrocyclic structures, most notably phthalocyanines. The nitrile groups are poised for cyclotetramerization reactions, a powerful method for creating the robust 18-π electron aromatic system of the phthalocyanine macrocycle.

The strategic placement of the methyl group at the 4-position offers several advantages:

  • Solubility: The methyl group, being a small alkyl substituent, can enhance the solubility of the resulting pigment in organic solvents compared to the unsubstituted parent compound.[1] This is a critical factor for processing and application, particularly in coatings, inks, and advanced materials.

  • Electronic Tuning: As an electron-donating group, the methyl substituent can subtly modulate the electronic properties (HOMO/LUMO energy levels) of the final dye or pigment. This tuning influences the absorption spectrum, and thus the color, as well as other photophysical properties like fluorescence.[2]

  • Steric Influence: The methyl group can influence the aggregation behavior of the final pigment molecules. In the solid state, intermolecular stacking is a key determinant of color and performance. The steric hindrance from the methyl groups can prevent excessive aggregation (H-aggregation), which often leads to a dulling of the color and a decrease in fluorescence quantum yield.

This guide will focus primarily on the most prominent application of 4-MIPN: the synthesis of metallophthalocyanine pigments, which are renowned for their brilliant colors, exceptional stability, and diverse applications ranging from industrial coatings to advanced technological fields like catalysis and photodynamic therapy.[3]

Synthesis of Metallophthalocyanines from this compound

Phthalocyanines are synthetic analogues of porphyrins and constitute a major class of industrial pigments known for their intense blue and green shades.[4] The core synthesis strategy involves the template-driven cyclotetramerization of four phthalonitrile units around a central metal ion.

The Chemistry of Cyclotetramerization

The reaction proceeds in a high-boiling point solvent, such as 1-hexanol or N,N-dimethylformamide (DMF), in the presence of a metal salt (e.g., ZnCl₂, CoCl₂, Cu(OAc)₂) and a strong, non-nucleophilic base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][5] The base deprotonates the alcohol solvent (if used) to form an alkoxide, which then attacks a nitrile carbon atom, initiating a cascade of reactions that culminate in the formation of the macrocycle coordinated to the metal ion. The metal acts as a template, organizing the four phthalonitrile molecules in the correct orientation for the final ring-closing steps.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Purification & Isolation MIPN This compound (4 eq.) ReactionVessel Combine in Reaction Flask under Inert Atmosphere (N₂) MIPN->ReactionVessel MetalSalt Metal Salt (e.g., Zn(OAc)₂) (1 eq.) MetalSalt->ReactionVessel Base DBU (cat.) Base->ReactionVessel Solvent Solvent (e.g., 1-Hexanol) Solvent->ReactionVessel Heating Heat with Stirring (e.g., 160°C, 24h) ReactionVessel->Heating Inert Atmosphere Cooling Cool to Room Temp. Heating->Cooling Precipitation Precipitate with Ethanol/Methanol Cooling->Precipitation Crude Mixture Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with H₂O, Ethanol Filtration->Washing Solid Crude Product Drying Dry under Vacuum Washing->Drying FinalProduct Final Pigment: Zinc(II) 2,9,16,23-tetramethylphthalocyanine Drying->FinalProduct

Caption: Workflow for the synthesis of a metallophthalocyanine pigment.

Detailed Experimental Protocol: Synthesis of Zinc(II) 2,9,16,23-tetramethylphthalocyanine

This protocol is a robust, generalized procedure adapted from established methods for synthesizing substituted phthalocyanines.[3][6]

Materials:

  • This compound (4.0 mmol, 0.616 g)

  • Anhydrous Zinc Acetate [Zn(OAc)₂] (1.0 mmol, 0.183 g) or Zinc Chloride [ZnCl₂] (1.0 mmol, 0.136 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 0.2 mL, catalytic)

  • 1-Hexanol or n-Pentanol (10 mL)

  • Methanol, Ethanol, Chloroform, Deionized Water

  • Standard Schlenk line glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: Assemble a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Connect the setup to a Schlenk line or ensure a stable inert atmosphere (Nitrogen or Argon) can be maintained.

  • Charging the Flask: To the flask, add this compound (4.0 mmol), anhydrous zinc acetate (1.0 mmol), and 10 mL of 1-hexanol.

  • Initiating the Reaction: Begin stirring the mixture to form a suspension. Add a catalytic amount of DBU (approx. 2-3 drops) to the flask.

    • Causality Note: DBU is a strong, non-nucleophilic base essential for initiating the cyclization. Its high boiling point makes it suitable for the required reaction temperatures.[5]

  • Heating: Heat the reaction mixture with vigorous stirring to reflux (approx. 157°C for 1-hexanol) and maintain this temperature for 24 hours under the inert atmosphere. The solution will gradually turn a deep green or blue color as the phthalocyanine complex forms.

  • Cooling and Precipitation: After 24 hours, turn off the heat and allow the mixture to cool to room temperature. The crude product will begin to precipitate. To complete the precipitation, add 20 mL of ethanol or methanol to the flask and stir for 30 minutes.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification/Washing:

    • Wash the solid on the filter extensively with water to remove any unreacted metal salts.

    • Follow with several washes of ethanol or methanol to remove DBU and unreacted starting materials.

    • If necessary, a final wash with hot chloroform can be used to remove more soluble organic impurities. The desired product has limited solubility in most common solvents.

    • Trustworthiness Note: This multi-step washing procedure is critical for achieving high purity. Each solvent targets a different class of potential impurity, ensuring a self-validating purification scheme.

  • Drying: Dry the resulting dark blue/green solid in a vacuum oven at 60-80°C overnight.

  • Characterization: The final product should be characterized by UV-Vis spectroscopy (to observe the characteristic Q-band absorption), FT-IR (to confirm the disappearance of the nitrile peak), and Mass Spectrometry (to verify the molecular weight).[3]

Data Summary: Reaction Parameters and Expected Outcomes
ParameterValue/ObservationRationale/Significance
Reactant Ratio 4:1 (4-MIPN : Metal Salt)Stoichiometric ratio for the formation of the tetra-substituted macrocycle.
Solvent 1-Hexanol, n-Pentanol, DMFHigh boiling point is required to overcome the activation energy of the reaction.[3]
Base DBU (catalytic)Strong, non-nucleophilic base to promote the cyclization cascade.[5][6]
Temperature 150-160 °CEnsures sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 18-24 hoursAllows the reaction to proceed to completion for optimal yield.[3]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of reactants and intermediates at high temperatures.
Expected Yield 40-70%Typical yields for this type of condensation reaction can vary.
Appearance Dark Blue / Green PowderCharacteristic color of metallophthalocyanine pigments.
Key UV-Vis Peak Q-band (~670-690 nm)Intense absorption band in the red region of the spectrum, characteristic of the phthalocyanine macrocycle.

Application in Functional and Fluorescent Dyes

The isophthalonitrile core is not limited to phthalocyanines. It is a fundamental building block for a variety of functional organic dyes, including those with applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[7] For example, the well-known thermally activated delayed fluorescence (TADF) material, 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile), utilizes an isophthalonitrile core as the electron-accepting unit.[7]

By analogy, this compound can be incorporated into donor-acceptor (D-π-A) dye structures. The isophthalonitrile moiety serves as the acceptor, while the rest of the molecule can be functionalized with electron-donating groups connected via a π-conjugated bridge. The methyl group on the acceptor core would act as a weak electron-donating group, subtly tuning the overall electronic structure and photophysical properties of the dye.

Conceptual Donor-Acceptor Dye Structure

G cluster_key Components of a D-π-A Dye Donor Electron Donor (e.g., Carbazole, Phenothiazine) Bridge π-Conjugated Bridge (e.g., Thiophene) Donor->Bridge Charge Transfer Axis Acceptor Acceptor Core (this compound) Bridge->Acceptor

Caption: Logical relationship in a Donor-Acceptor functional dye.

The synthesis of such molecules is more complex than phthalocyanine synthesis, often involving palladium-catalyzed cross-coupling reactions to build the D-π-A framework. The this compound unit provides a robust, electron-deficient core that can be chemically elaborated to create novel fluorescent dyes with tailored properties for applications in bioimaging and materials science.[8][9]

Conclusion

This compound is a versatile and strategically important building block in the field of colorant chemistry. Its primary utility lies in the straightforward, high-yield synthesis of robust and brilliantly colored metallophthalocyanine pigments, a process detailed in this guide. The presence of the methyl group provides a crucial handle for tuning solubility and electronic properties. Furthermore, the isophthalonitrile scaffold is a key component in the design of advanced functional dyes, highlighting the potential for this compound in the development of next-generation materials for optoelectronic and biomedical applications. The protocols and principles outlined herein provide a solid foundation for researchers to explore the rich synthetic potential of this valuable intermediate.

References

  • Title: Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC Source: National Center for Biotechnology Inform
  • Title: Characterization and Synthesis of Phthalocyanines Prepared from 4-(5-methyl-2-(2-phenylpropan-2-yl) cyclohexyloxy) phthalonitrile Source: SciSpace URL:[Link]
  • Title: Synthesis of functional organic dyes and their characterization using NMR, MS, UV-vis and fluorimetry Source: University of Amsterdam Digital Academic Repository URL:[Link]
  • Title: Scheme 1. The synthesis of the metal-free phthalocyanine (4). Reagents...
  • Title: Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC Source: National Center for Biotechnology Inform
  • Title: Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells Source: MDPI URL:[Link]
  • Title: The synthesis of phthalocyanines at room temperature reactions from 44 with zinc acetate gave aY", - YorkSpace Source: York University Institutional Repository URL:[Link]
  • Title: Synthesis and Characteristics of Some Organic Dyes Source: Prime Scholars URL:[Link]
  • Title: Synthesis and Characterization of Organic Dyes Containing Various Donors and Acceptors Source: MDPI URL:[Link]
  • Title: Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis Source: YouTube URL:[Link]
  • Title: GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES Source: National Center for Biotechnology Inform
  • Title: US5074919A - Preparation of vat dyes and pigments of the perinone series Source: Google Patents URL
  • Title: Vat dye - Wikipedia Source: Wikipedia URL:[Link]
  • Title: The Chemistry and Manufacturing of V
  • Title: High Performance Pigments for Industrial Co

Sources

Gas chromatography method for 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 4-Methylisophthalonitrile using Gas Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a detailed and robust gas chromatography (GC) method for the quantitative analysis of this compound. As a key intermediate in the synthesis of various high-performance polymers, pesticides, and pharmaceuticals, ensuring its purity and accurate quantification is critical for quality control and process optimization. This guide provides a comprehensive protocol, from sample preparation to data analysis, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodology is grounded in established chromatographic principles to ensure reliability, reproducibility, and scientific integrity.

Introduction and Scientific Principle

This compound (CAS No. 7233-35-4), also known as 4-methyl-1,3-benzenedicarbonitrile, is an aromatic dinitrile. Its chemical structure, featuring a benzene ring substituted with two nitrile groups and one methyl group, imparts a moderate polarity and a boiling point suitable for gas chromatography analysis.

Gas chromatography is an ideal analytical technique for volatile and thermally stable compounds like this compound. The principle of this method relies on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. The sample is vaporized in a heated inlet and carried through the column by the mobile phase. Separation is achieved based on the differential affinities of the sample components for the stationary phase. Compounds with a lower affinity for the stationary phase and higher volatility will travel through the column faster, resulting in shorter retention times. Following separation, the analyte is detected by a suitable detector, such as a Flame Ionization Detector (FID), which generates a signal proportional to the amount of the substance.

Materials and Methods

Equipment and Consumables
  • Gas Chromatograph (GC): Agilent 8890 GC System or equivalent, equipped with a Split/Splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% Phenyl Methylpolysiloxane column).

  • Data System: Agilent OpenLab CDS or equivalent chromatography data software.

  • Autosampler: With 10 µL syringe and appropriate vials (1.5 mL glass vials with crimp caps).[1]

  • Analytical Balance: 4-decimal place readability.

  • Volumetric Flasks: Class A (10 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated micropipettes.

  • Syringe Filters: 0.22 µm PTFE, if required for sample clarification.[2]

Reagents and Standards
  • This compound Reference Standard: >99% purity.

  • Acetone: HPLC or GC grade.[2][3]

  • Helium (Carrier Gas): 99.999% purity or higher.

  • Hydrogen (FID): 99.999% purity or higher.

  • Air (FID): Zero grade.

  • Nitrogen (Makeup Gas, FID): 99.999% purity or higher.

Experimental Workflow Diagram

The overall process from preparation to analysis is outlined below.

GC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing stock Prepare Stock Standard (1 mg/mL in Acetone) cal_std Prepare Calibration Standards (Dilution of Stock) stock->cal_std sequence Create Injection Sequence (Blank -> Standards -> Samples) cal_std->sequence sample_prep Prepare Sample Solution (Dissolve in Acetone) sample_prep->sequence gc_setup Set Up GC System (Parameters from Table 1) gc_setup->sequence run_gc Execute GC Analysis sequence->run_gc integrate Integrate Chromatographic Peaks run_gc->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Generate Final Report quantify->report

Caption: Workflow for the GC analysis of this compound.

Detailed Protocols

Preparation of Standard Solutions

The causality behind preparing a stock solution and subsequent dilutions is to create a set of standards with precisely known concentrations. This is fundamental for building a calibration curve, which correlates the instrument's response (peak area) to the analyte concentration, enabling accurate quantification.[4]

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL Class A volumetric flask.

    • Record the exact weight.

    • Add approximately 30 mL of acetone and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetone and mix thoroughly by inverting the flask 15-20 times.

    • Calculate the exact concentration in µg/mL.

  • Calibration Standards Preparation:

    • Prepare a series of at least five calibration standards by performing serial dilutions of the stock standard with acetone. A suggested concentration range is 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.

    • For example, to prepare the 50 µg/mL standard, pipette 5.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with acetone.

    • Transfer the final solutions to labeled autosampler vials.

Preparation of Sample Solutions

The goal of sample preparation is to dissolve the analyte in a suitable solvent to a concentration that falls within the established calibration range.[3][5] The choice of acetone is based on its ability to readily dissolve the moderately polar analyte and its high volatility, which is compatible with GC analysis.[2]

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Follow the same dissolution and dilution procedure described in Step 1 of the Stock Standard Preparation. This creates a nominal 1000 µg/mL sample stock solution.

  • Perform a further dilution to bring the expected concentration into the mid-range of the calibration curve. For example, perform a 1:10 dilution (e.g., 5 mL into a 50 mL flask) to achieve a target concentration of 100 µg/mL.

  • If the sample contains particulates, filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.[1][2]

Gas Chromatography System Parameters

The parameters below are optimized for a robust separation and sensitive detection of this compound. A non-polar DB-5ms column is chosen for its versatility and thermal stability.[1][4] The temperature program is designed to provide a sharp peak for the analyte while allowing for the elution of any potential higher-boiling impurities.

Parameter Setting Rationale
GC System Agilent 8890 with FIDStandard, robust configuration for quantitative analysis.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)Provides excellent separation for a wide range of compounds.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column dimensions, balancing speed and resolution.
Inlet Split/SplitlessVersatile injection technique.
Inlet Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks.
Inlet Temp. 260 °CEnsures rapid and complete vaporization of the analyte.[6]
Injection Vol. 1.0 µLStandard volume for capillary GC.
Oven Program
- Initial Temp.150 °C, hold for 1 minAllows for sharp peak focusing at the head of the column.
- Ramp15 °C/min to 280 °CEfficiently elutes the analyte and impurities.
- Final HoldHold at 280 °C for 5 minEnsures all components are eluted from the column.
Detector FIDHighly sensitive to hydrocarbons.
- Detector Temp.300 °CPrevents condensation of analytes in the detector.
- H₂ Flow30 mL/minStandard for FID operation.
- Air Flow400 mL/minStandard for FID operation.
- Makeup Flow25 mL/min (Nitrogen)Ensures efficient transfer of column effluent to the flame.

Note: These parameters may require optimization depending on the specific instrument and column used.

Data Analysis and Quantification

  • System Suitability: Before sample analysis, inject the mid-level calibration standard (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the peak tailing factor is between 0.9 and 1.5.

  • Calibration Curve:

    • Inject the solvent blank followed by each calibration standard.

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Quantification:

    • Inject the prepared sample solutions.

    • Using the linear regression equation (y = mx + c) from the calibration curve, calculate the concentration of this compound in the injected sample solution.

    • Calculate the purity or final concentration in the original sample using the following formula:

    Purity (%) = (C_sol * V * DF) / (W_sample) * 100

    Where:

    • C_sol = Concentration from calibration curve (mg/mL)

    • V = Initial volume of sample solvent (mL)

    • DF = Dilution factor

    • W_sample = Initial weight of the sample (mg)

Method Validation Insights and Troubleshooting

For use in a regulated environment, this method should be fully validated according to ICH Q2(R1) or equivalent guidelines. Key parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram. A Mass Spectrometry (MS) detector can be used for definitive peak identification.[7][8]

  • Linearity: Assessed from the calibration curve (r² ≥ 0.999).

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with acceptance criteria typically being %RSD ≤ 2%.

  • Accuracy: Determined by spike/recovery experiments at different concentration levels.

Problem Potential Cause Solution
Peak Tailing Active sites in the inlet liner or column; improper column installation.Use a deactivated inlet liner; trim the first few cm off the column; re-install the column.
Broad Peaks Low inlet temperature; slow injection speed; column degradation.Increase inlet temperature; optimize injection speed; replace the column.
Retention Time Shift Leak in the system; change in carrier gas flow rate.Perform a leak check; verify flow rates and pressure settings.
Ghost Peaks Contamination in the syringe, inlet, or carryover from a previous injection.Run solvent blanks; clean the syringe; bake out the inlet and column.

References

  • University of Illinois, "Sample Preparation Guidelines for GC-MS," University of Illinois Urbana-Champaign, Available: [Link].
  • Spectroscopy Online, "Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS," Spectroscopy Online, Available: [Link].
  • SCION Instruments, "Sample preparation GC-MS," SCION Instruments, Available: [Link].
  • ResearchGate, "Detection and determination of nitriles," ResearchG
  • United States Environmental Protection Agency, "BASE Analytical Method No. 09209," EPA, Available: [Link].
  • Integrated Liner Technologies, "A Guide to GC Sample Prepar
  • Chemistry LibreTexts, "2.5F: Sample Preparation for Gas Chromatography," Chemistry LibreTexts, Available: [Link].
  • Polymer Chemistry Characterization Lab, "Sample Preparation – GC-FID," University of Southern Mississippi, Available: [Link].
  • Taylor & Francis Online, "Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities," Journal of Liquid Chromatography & Rel
  • TNO Repository, "Gas chromatographic determination of chlorothalonil and its metabolite 4-hydroxy-2,5,6-trichloroisophtalonitrile (HTI) in water," TNO Repository, Available: [Link].
  • PubMed, "Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatiz

Sources

Application Note & Protocol: Thin-Layer Chromatography of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique essential for separating components within a mixture.[1][2] Its applications in synthetic chemistry are extensive, including identifying compounds, determining sample purity, and monitoring the progress of a chemical reaction.[1][2][3] The fundamental principle of TLC relies on the differential partitioning of analytes between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[1][4] Components of the mixture are separated based on their relative affinities for these two phases; compounds that have a stronger affinity for the stationary phase move more slowly up the plate, while those with a higher affinity for the mobile phase travel faster.[1][2]

This guide provides a detailed protocol for the analysis of 4-Methylisophthalonitrile (CAS No. 1943-88-0) using TLC.[5] This compound is an aromatic dinitrile, featuring a benzene ring substituted with one methyl group and two nitrile (-CN) groups. The presence of the aromatic ring and the polar nitrile groups gives the molecule a moderate polarity and makes it highly responsive to UV visualization, a key advantage for TLC analysis.[6][7] This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for assessing the purity of this compound or tracking its consumption or formation in chemical reactions.

Scientific Principles & Experimental Rationale

The separation in TLC is governed by the principle of adsorption chromatography.[8] For this application, we utilize silica gel as the stationary phase. Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can form hydrogen bonds and engage in strong dipole-dipole interactions with analytes.[2]

The choice of the mobile phase (eluent) is critical for achieving effective separation.[9] The eluent's polarity directly influences the mobility of the analyte.

  • A highly polar eluent will compete effectively with the analyte for binding sites on the silica gel, causing all compounds, including polar ones, to move further up the plate, resulting in high Retention Factor (Rf) values.

  • A non-polar eluent will have a lower affinity for the silica surface, allowing polar analytes to bind strongly to the stationary phase, resulting in low Rf values.[9]

For this compound, a compound of intermediate polarity, a binary solvent system composed of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) provides the flexibility to fine-tune the mobile phase polarity. By adjusting the ratio of these two solvents, an optimal separation with Rf values ideally between 0.3 and 0.7 can be achieved.[10][11]

Visualization is accomplished using a non-destructive technique first. Since this compound contains a conjugated aromatic system, it strongly absorbs short-wave ultraviolet (UV) light.[7] When a TLC plate containing a fluorescent indicator (designated as F₂₅₄) is exposed to UV light at 254 nm, the plate fluoresces green, while the UV-absorbing analyte quenches this fluorescence and appears as a dark spot.[6][12][13]

Materials & Reagents

Item Specification Rationale for Selection
Stationary Phase Silica Gel 60 F₂₅₄ TLC Plates (glass or aluminum backing)Standard polar adsorbent. The F₂₅₄ indicator allows for non-destructive UV visualization.[6][12]
Analyte This compound-
Sample Solvent Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Volatile solvents that effectively dissolve the analyte and evaporate quickly from the plate.
Mobile Phase Solvents n-Hexane (ACS Grade), Ethyl Acetate (ACS Grade)A standard non-polar/polar solvent pair that allows for easy adjustment of eluent polarity.[14][15]
TLC Chamber Glass chamber with a tight-fitting lidA sealed environment is crucial for chamber saturation, preventing solvent evaporation and ensuring reproducible results.[3]
Spotting Tools Glass capillary tubes (micropipettes)Allows for the application of small, concentrated spots.
Visualization Tool UV Lamp (254 nm wavelength)Non-destructive method ideal for aromatic compounds like this compound.[7]
Ancillary Supplies Pencil, Ruler, Filter Paper, Forceps, Fume HoodStandard laboratory equipment for TLC analysis.

Safety Note: Always handle organic solvents and chemical reagents within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid direct exposure of skin and eyes to UV light.[12][16]

Experimental Protocol

This protocol provides a self-validating system for the analysis of this compound.

Preparation
  • Mobile Phase Preparation: Begin by preparing a 3:1 mixture of Hexane:Ethyl Acetate (v/v) as a starting eluent. Prepare approximately 10-15 mL in a beaker.

  • Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Cut a piece of filter paper, place it inside the chamber so that it lines one of the walls, and wet it with the mobile phase. Close the lid and allow the chamber to saturate for at least 10-15 minutes. This ensures the chamber atmosphere is saturated with solvent vapor, which improves the quality and reproducibility of the separation.[4]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in ~1 mL of ethyl acetate or dichloromethane. The solution should be clear and not overly concentrated.

  • TLC Plate Preparation: Using a pencil (never a pen, as ink will chromatograph), gently draw a straight line across a TLC plate, about 1-1.5 cm from the bottom edge. This is the origin or baseline.

TLC Development
  • Spotting: Dip a capillary tube into the prepared sample solution. Briefly and gently touch the end of the capillary tube to the pencil line on the TLC plate. The goal is to create a small, concentrated spot, no more than 1-2 mm in diameter. Allow the solvent to evaporate completely.

  • Elution: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the level of the mobile phase.[3] Close the chamber lid and allow the solvent to ascend the plate via capillary action.[1]

  • Completion: Allow the development to proceed until the solvent front is approximately 1 cm from the top of the plate. Immediately remove the plate from the chamber and, with a pencil, mark the position of the solvent front.

Visualization & Analysis
  • Drying: Allow the plate to air-dry completely in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp set to 254 nm. The this compound spot should appear as a dark purple/black spot against the glowing green background.[12] Lightly circle the spot with a pencil.

  • Rf Calculation: Measure the distance from the origin (baseline) to the center of the spot. Then, measure the distance from the origin to the solvent front line. Calculate the Retention Factor (Rf) using the following formula:[17][18]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    A pure compound should ideally yield a single spot.[1]

Workflow Diagram

TLC_Workflow cluster_prep 1. Preparation Phase cluster_dev 2. Development Phase cluster_analysis 3. Analysis Phase A Prepare Mobile Phase (e.g., 3:1 Hexane:EtOAc) B Saturate TLC Chamber A->B F Develop Plate in Chamber B->F C Prepare Analyte Solution (this compound in DCM) E Spot Analyte on Baseline C->E D Prepare TLC Plate (Draw Baseline) D->E E->F G Mark Solvent Front & Dry Plate F->G H Visualize Under UV Lamp (254 nm) G->H I Circle Spot(s) H->I J Measure Distances (Spot and Solvent Front) I->J K Calculate Rf Value J->K L Interpret Results (Purity Assessment) K->L

Sources

Application Notes & Protocols: The Coordination Chemistry of 4-Methylisophthalonitrile with Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the synthesis, characterization, and application of metal complexes incorporating the ligand 4-Methylisophthalonitrile. This versatile dinitrile ligand offers unique opportunities for creating novel coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry. The protocols herein are designed to be robust and self-validating, with an emphasis on the causal relationships between experimental choices and outcomes.

Introduction: this compound as a Versatile Ligand

This compound, also known as 3,5-dicyanotoluene, is an aromatic organic compound featuring two nitrile (-C≡N) groups positioned meta to each other on a toluene backbone. The presence of two strong Lewis base sites (the nitrogen lone pairs of the nitrile groups) makes it an excellent candidate for use as a ligand in coordination chemistry.[1][2]

The nitrile groups can coordinate to a metal center in several ways:

  • Monodentate Coordination: Only one nitrile group binds to a single metal center.

  • Bidentate Chelating Coordination: Both nitrile groups bind to the same metal center. This is sterically challenging due to the meta-positioning and is less common.

  • Bidentate Bridging Coordination: Each nitrile group binds to a different metal center, leading to the formation of coordination polymers or multinuclear complexes.[3]

The methyl group on the aromatic ring subtly influences the ligand's electronic properties through inductive effects and provides a steric marker that can be useful for structural characterization. The resulting metal complexes can exhibit a wide range of geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion's coordination number and electronic configuration.[2][4] The exploration of these complexes is driven by their potential in diverse fields, from creating novel catalytic systems to developing advanced luminescent materials.[5][6]

Synthesis of this compound Metal Complexes: Protocols & Strategy

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent system. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent is critical as it influences the solubility of the reactants and the crystallization of the final product.

Workflow for Synthesis and Characterization

The following diagram outlines the general experimental workflow, emphasizing the iterative nature of synthesis and analysis.

G Reactants Reactants - this compound - Metal Salt (e.g., MCl₂) Solvent Solvent Selection (e.g., Acetonitrile, DMF, Methanol) Reactants->Solvent Reaction Reaction Setup - Stirring - Temperature Control - Inert Atmosphere (optional) Solvent->Reaction Isolation Product Isolation - Filtration - Evaporation - Crystallization Reaction->Isolation Purification Purification - Washing - Recrystallization Isolation->Purification Complex Purified Metal Complex Purification->Complex Char Characterization Complex->Char FTIR FT-IR Spectroscopy Char->FTIR Confirm Coordination NMR NMR Spectroscopy Char->NMR Structural Elucidation UVVis UV-Vis Spectroscopy Char->UVVis Electronic Properties Xray X-ray Crystallography Char->Xray Definitive Structure

Caption: General workflow for the synthesis and characterization of metal complexes.

Protocol 2.1: Synthesis of a Generic Dichloro-bis(this compound)Metal(II) Complex

This protocol describes a general method for synthesizing a simple coordination complex, adaptable for various transition metals like Cu(II), Ni(II), or Zn(II).

Materials:

  • This compound (Ligand, L)

  • Metal(II) Chloride Hexahydrate (MCl₂·6H₂O)

  • Methanol (MeOH), absolute

  • Diethyl Ether

Procedure:

  • Ligand Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol of this compound in 15 mL of warm methanol. Stir until a clear solution is obtained.

  • Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of the chosen Metal(II) Chloride Hexahydrate in 5 mL of methanol.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approx. 65°C) for 2-4 hours. This step ensures the reaction goes to completion. The use of reflux is a common technique to provide the necessary activation energy for ligand exchange reactions.

  • Isolation: Allow the mixture to cool slowly to room temperature. If a precipitate has formed, collect it by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add diethyl ether to the solution until it becomes turbid, then store at 4°C overnight to induce crystallization.

  • Purification: Wash the collected solid product twice with small portions of cold methanol, followed by a final wash with diethyl ether to facilitate drying.

  • Drying: Dry the purified complex under vacuum for several hours to remove all residual solvent.

Trustworthiness Check: The success of this synthesis relies on the 2:1 ligand-to-metal molar ratio to favor the formation of an ML₂Cl₂ type complex. The choice of methanol as a solvent is based on its ability to dissolve both the polar metal salt and the moderately polar organic ligand.

Table 1: Representative Synthesis Parameters
Metal IonPrecursor SaltLigand:Metal RatioExpected Product ColorSolvent System
Cu(II) CuCl₂·2H₂O2:1Blue or GreenMethanol / Acetonitrile
Ni(II) NiCl₂·6H₂O2:1GreenMethanol / Ethanol
Zn(II) ZnCl₂2:1Colorless / WhiteAcetonitrile / DMF
Fe(II) FeCl₂·4H₂O2:1Pale Green or YellowMethanol (under N₂)

Characterization of Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.

Coordination Diagram of this compound

The nitrile groups are the primary coordination sites. The diagram below illustrates a potential bridging coordination mode leading to a polymeric chain.

Coordination cluster_L1 Ligand 1 cluster_L2 Ligand 2 M1 M N1 N M1->N1 Coordination Bond M2 M N3 N M2->N3 M3 M C1 C N1->C1 Ring1 Ring-CH₃ C1->Ring1 C2 C Ring1->C2 N2 N C2->N2 N2->M2 C3 C N3->C3 Ring2 Ring-CH₃ C3->Ring2 C4 C Ring2->C4 N4 N C4->N4 N4->M3

Caption: Bridging coordination of this compound between metal (M) centers.

Spectroscopic and Analytical Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary method to confirm coordination. The C≡N stretching frequency in the free ligand appears around 2230 cm⁻¹. Upon coordination to a metal center, this band typically shifts to a higher frequency (2240-2280 cm⁻¹) due to the donation of electron density from the nitrogen lone pair to the metal, which strengthens the C≡N bond.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes (e.g., Zn(II)). Coordination to a metal causes shifts in the signals of the aromatic protons and carbons, particularly those ortho to the nitrile groups. The methyl proton signal can also provide a useful reference.

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex.[8] For transition metal complexes, d-d transitions may be observed in the visible region, which are responsible for their color.[4] Intense charge-transfer bands from the ligand to the metal (LMCT) or metal to ligand (MLCT) can also be present.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry.[9][10]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which is compared against the calculated values for the proposed formula to verify the stoichiometry of the complex.

Table 2: Expected Characterization Data for a [M(L)₂Cl₂] Complex
TechniqueParameterFree Ligand (L)Expected Result for ComplexRationale for Change
FT-IR ν(C≡N) stretch~2230 cm⁻¹2240 - 2280 cm⁻¹Coordination strengthens the C≡N bond.
¹H NMR Aromatic Protons7.8 - 8.2 ppmShifted downfieldDeshielding due to electron withdrawal by the metal center.
UV-Vis λ_max~280-300 nm (π→π*)New bands in visible regionAppearance of d-d or charge-transfer transitions.[11]
Elemental %N19.7%Varies with metalStoichiometry changes upon complexation.

Potential Applications

While the specific applications of this compound complexes are an emerging area of research, we can infer potential uses based on related metal-dinitrile and metal-nitrile systems.

  • Catalysis: Metal complexes are cornerstones of catalysis.[6] Complexes of this compound could be investigated as catalysts for various organic transformations, such as oxidation, reduction, or cross-coupling reactions. The two nitrile groups can stabilize the metal center in various oxidation states, a key feature for many catalytic cycles.[12][13]

  • Luminescent Materials: Many coordination compounds exhibit interesting photophysical properties.[5][14] Lanthanide and transition metal complexes with aromatic ligands can display intense luminescence.[15][16] The rigid aromatic structure of this compound could lead to complexes with high quantum yields, making them suitable for applications in sensors, bio-imaging, or organic light-emitting diodes (OLEDs).

  • Precursors to Phthalocyanine-like Macrocycles: Substituted phthalonitriles are well-known precursors for the template synthesis of metal phthalocyanines.[7] By analogy, the cyclotetramerization of this compound around a central metal ion could lead to the formation of novel, methyl-substituted tetrabenzoporphyrin analogues with unique solubility and electronic properties.

  • Medicinal Chemistry: The interaction of metal complexes with biological systems is a vast field of study.[17] The cytotoxicity of novel coordination compounds is often tested against various cell lines. Given that Schiff base and other nitrogen-containing ligands form metal complexes with potential as anticancer or antimicrobial agents, complexes of this compound represent a class of compounds worthy of biological screening.[11]

References

  • ResearchGate. (n.d.). View of the metal complex from the crystal structure of 4Mes with...
  • NIH. (n.d.). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors.
  • Ali, M. A., et al. (2022). Vitrification and Luminescence Properties of Metal−Organic Complexes. ACS Materials Letters, 4, 2613–2621.
  • ResearchGate. (2024). Synthesis and Characterization of Metal Phthalocyanine Complex Using Substituted 4-Nitrophthalonitrile Ligand.
  • ResearchGate. (n.d.). Crystal structure of metal complex 4. The single unit of the metal...
  • PMC. (2015). Special Issue: Practical Applications of Metal Complexes.
  • DTIC. (1992). Synthesis and Study of Metallonitride Complexes and Polymers.
  • MDPI. (2022). Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry”.
  • DTIC. (n.d.). Synthesis and Study of Metallonitride Complexes and Polymers.
  • SlidePlayer. (2015). Coordination Chemistry I: Structures and Isomers.
  • Nature. (n.d.). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts.
  • LibreTexts. (n.d.). Coordination Chemistry of Transition Metals.
  • Paluch, M. (n.d.). Chapter 23 Chemistry of Coordination Compounds.
  • ResearchGate. (2018). Cooperative Effects in Multimetallic Complexes Applied in Catalysis.
  • MDPI. (2022). Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates.
  • ResearchGate. (2017). Synthesis and Luminescent Properties of Magnesium Complexes with Phenoxy-Substituted Phthalocyanine Ligands.
  • RSC Publishing. (n.d.). An insight into fluorescent transition metal complexes.
  • ResearchGate. (n.d.). Chemical structure of the metal complexes 1-4 (a) and their UV-Vis spectra in DMF (b).
  • University of Birmingham. (n.d.). Transition Metal Coordination Chemistry.
  • Paluch, M. (2023). Chapter 23 Chemistry of Coordination Compounds.
  • RSC Publishing. (n.d.). Macrocyclic multinuclear metal complexes acting as catalysts for organic synthesis.

Sources

Application Note: 4-Methylisophthalonitrile in the Synthesis of Novel Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring New Frontiers in MOF Synthesis with 4-Methylisophthalonitrile

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures have positioned them at the forefront of materials science, with applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is paramount in dictating the final topology and functionality of the MOF. While carboxylate-based linkers have been extensively studied, the exploration of nitrile-functionalized ligands offers a unique avenue for creating novel MOFs with distinct properties.

This application note introduces this compound as a promising, yet underexplored, ligand for the synthesis of new MOFs. The presence of two nitrile groups provides coordination sites for metal centers, while the methyl group offers a degree of hydrophobicity and can influence the framework's interaction with guest molecules. Furthermore, the nitrile functionalities can serve as reactive handles for post-synthetic modification, allowing for the introduction of new chemical functionalities into the MOF structure.

Herein, we present a hypothetical, yet scientifically grounded, protocol for the synthesis of a novel zinc-based MOF, designated as ZIF-MN (Zinc-Isophthalonitrile-Methyl), using this compound as the primary organic linker. This guide is intended for researchers and scientists in materials chemistry and drug development, providing a detailed methodology for the synthesis, characterization, and potential applications of this new class of MOFs.

Hypothetical MOF Synthesis: ZIF-MN

Rationale for Component Selection
  • Metal Node: Zinc(II) is selected as the metal precursor due to its flexible coordination geometry, which can accommodate various ligand orientations, and its proven track record in forming stable, porous MOFs.[1][2] Zinc(II) readily coordinates with nitrogen-donor ligands.[3]

  • Organic Linker: this compound is a bifunctional ligand where the two nitrile groups can bridge adjacent metal centers to form a porous framework. The methyl group is anticipated to impart a degree of hydrophobicity to the resulting MOF.

  • Solvent System: N,N-Dimethylformamide (DMF) is a common high-boiling point solvent used in solvothermal MOF synthesis, capable of dissolving both the metal salt and the organic linker.[4]

Experimental Protocol: Solvothermal Synthesis of ZIF-MN

This protocol details the solvothermal synthesis of a hypothetical Zinc-based MOF using this compound.

Materials:

ReagentFormulaPuritySupplier
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%Sigma-Aldrich
This compoundC₉H₆N₂≥98%Alfa Aesar
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, 99.8%Sigma-Aldrich
MethanolCH₃OHACS GradeFisher Scientific
ChloroformCHCl₃ACS GradeFisher Scientific

Procedure:

  • Preparation of the Precursor Solution:

    • In a 20 mL scintillation vial, dissolve 0.148 g (0.5 mmol) of Zinc Nitrate Hexahydrate in 10 mL of DMF.

    • In a separate vial, dissolve 0.071 g (0.5 mmol) of this compound in 5 mL of DMF.

  • Reaction Mixture Assembly:

    • Slowly add the this compound solution to the Zinc Nitrate solution while stirring continuously.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the reaction mixture to 120 °C at a rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 48 hours.

    • Allow the oven to cool down to room temperature naturally.

  • Product Isolation and Washing:

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

    • Subsequently, wash with methanol (3 x 10 mL) to exchange the DMF.

  • Activation:

    • To activate the MOF and remove the solvent molecules from the pores, immerse the washed product in chloroform for 24 hours.

    • Decant the chloroform and dry the product under a dynamic vacuum at 150 °C for 12 hours.

    • The resulting white crystalline powder is the activated ZIF-MN.

Diagram of the Synthetic Workflow:

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Synthesis Metal Salt Solution Zinc Nitrate Hexahydrate in DMF Mixing Mixing and Stirring Metal Salt Solution->Mixing Ligand Solution This compound in DMF Ligand Solution->Mixing Heating Heating at 120°C for 48 hours Mixing->Heating Isolation Isolation (Centrifugation/Filtration) Heating->Isolation Washing Washing with DMF and Methanol Isolation->Washing Activation Activation (Solvent Exchange & Vacuum Drying) Washing->Activation Final Product Activated ZIF-MN Activation->Final Product

Caption: Synthetic workflow for the hypothetical ZIF-MN.

Characterization of ZIF-MN

A thorough characterization is essential to confirm the successful synthesis, structure, and properties of the new MOF.

TechniquePurposeExpected Outcome for ZIF-MN
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The absence of peaks corresponding to the starting materials would confirm phase purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the nitrile group to the metal center.The characteristic C≡N stretching frequency (typically around 2230 cm⁻¹) is expected to shift upon coordination to the zinc(II) center. The spectrum should also show the presence of the methyl group's C-H stretching and bending vibrations.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing a stable plateau up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the organic linker. This will define the thermal operating range of the material.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution of the MOF particles.SEM images are expected to show well-defined crystals with a uniform size and shape.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To determine the specific surface area and porosity of the activated MOF.A Type I nitrogen adsorption-desorption isotherm, characteristic of microporous materials, is anticipated. This will provide a quantitative measure of the MOF's porosity.

Potential Applications in Drug Development and Beyond

The unique structural features of the hypothetical ZIF-MN, derived from the this compound linker, suggest several potential applications relevant to drug development and other scientific fields:

  • Drug Delivery: The inherent porosity of ZIF-MN could be exploited for the encapsulation and controlled release of therapeutic agents. The methyl groups lining the pores may provide a hydrophobic microenvironment suitable for loading non-polar drug molecules.

  • Catalysis: The zinc(II) nodes can act as Lewis acid sites, potentially catalyzing a range of organic transformations. The nitrile groups could also be post-synthetically modified to introduce catalytically active functionalities.

  • Sensing: The framework's interaction with specific guest molecules could lead to changes in its physical properties, such as fluorescence, which could be harnessed for chemical sensing applications.

  • Gas Storage and Separation: The tailored pore size and the chemical nature of the pore walls could enable the selective adsorption and separation of gases.

Conclusion

This application note has presented a comprehensive guide to the potential synthesis and characterization of a novel metal-organic framework, ZIF-MN, utilizing this compound as a key building block. While the protocol is hypothetical, it is firmly grounded in the established principles of MOF chemistry. The exploration of nitrile-based linkers like this compound opens up exciting new possibilities for the design of functional porous materials with tailored properties for a wide array of applications, from advanced drug delivery systems to innovative catalytic platforms. We encourage the research community to explore this promising avenue of MOF synthesis.

References

  • Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials.
  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444. [Link]
  • Cook, T. R., Zheng, Y. R., & Stang, P. J. (2013). Metal–organic frameworks and self-assembled supramolecular coordination complexes: comparing and contrasting the design, synthesis, and functionality of metal–organic materials. Chemical reviews, 113(1), 734-777. [Link]
  • Zhou, H. C., Long, J. R., & Yaghi, O. M. (2012). Introduction to metal–organic frameworks. Chemical reviews, 112(2), 673-674. [Link]
  • Cravillon, J., Münzer, S., Lohmeier, S. J., Feldhoff, A., Huber, K., & Wiebcke, M. (2009). Rapid formation of crystalline MOF-5 nanorods in a room-temperature synthesis.
  • Kuppler, R. J., Timmons, D. J., Fang, Q. R., Li, J. R., Allan, P. K., & Zhou, H. C. (2009). Potential applications of metal-organic frameworks. Coordination Chemistry Reviews, 253(23-24), 3042-3066. [Link]
  • Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2009). Secondary building units, nets and bonding in the chemistry of metal–organic frameworks. Chemical Society Reviews, 38(5), 1257-1283. [Link]
  • Lennartsson, A. (2012). Bridging nitrile groups in a metal–organic framework. Chalmers Research. [Link]
  • Batten, S. R., & Robson, R. (1998). Interpenetrating nets: ordered, periodic entanglement. Angewandte Chemie International Edition, 37(11), 1460-1494. [Link]
  • Park, K. S., Ni, Z., Côté, A. P., Choi, J. Y., Huang, R., Uribe-Romo, F. J., ... & Yaghi, O. M. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 103(27), 10186-10191. [Link]
  • Horcajada, P., Serre, C., Vallet-Regí, M., Sebban, M., Taulelle, F., & Férey, G. (2006). Metal-organic frameworks as efficient materials for drug delivery. Angewandte Chemie International Edition, 45(36), 5974-5978. [Link]
  • Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214. [Link]
  • Kitagawa, S., Kitaura, R., & Noro, S. I. (2004). Functional porous coordination polymers. Angewandte Chemie International Edition, 43(18), 2334-2375. [Link]
  • Eddaoudi, M., Kim, J., Rosi, N., Vodak, D., Wachter, J., O'Keeffe, M., & Yaghi, O. M. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472. [Link]
  • Czaja, A. U., Trukhan, N., & Müller, U. (2009). Industrial applications of metal-organic frameworks. Chemical Society Reviews, 38(5), 1284-1293. [Link]
  • Murray, L. J., Dincă, M., & Long, J. R. (2009). Hydrogen storage in metal–organic frameworks. Chemical Society Reviews, 38(5), 1294-1314. [Link]
  • Rosseinsky, M. J. (2004). Recent developments in metal-organic framework chemistry: design, discovery, and derivatives.
  • pH- and mol-ratio dependent formation of zinc(II) coordination polymers with iminodiacetic acid: synthesis, spectroscpic, crystal structure and thermal studies. (2014). PMC. [Link]
  • The biological inorganic chemistry of zinc ions. (2012). PMC. [Link]
  • Crystal structures of zinc(II) coordination complexes with iso-quinoline N-oxide. (2015). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methylisophthalonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylisophthalonitrile (4-MIPN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of 4-MIPN. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the primary industrial method for synthesizing this compound?

A1: The most economically viable and widely used method is the vapor-phase catalytic ammoxidation of meta-xylene (m-xylene). This process involves reacting m-xylene with ammonia (NH₃) and an oxygen source, typically air, over a solid-state catalyst at elevated temperatures.[1][2] This single-stage reaction is highly efficient for producing aromatic nitriles.[3]

Q2: What are the critical reaction parameters that influence the yield of 4-MIPN?

A2: The successful synthesis of 4-MIPN via ammoxidation is a delicate balance of several key parameters:

  • Reaction Temperature: Typically maintained between 375°C and 500°C.[2][4] Temperature directly impacts reaction rates and selectivity.

  • Molar Ratios of Reactants: The ratios of ammonia-to-xylene and oxygen-to-xylene are crucial. Insufficient ammonia can lead to incomplete conversion to the dinitrile, while excess oxygen can promote undesirable deep oxidation to carbon oxides (COₓ).[2][5]

  • Catalyst Composition: The choice of catalyst is paramount. Vanadium-based mixed metal oxides are the industry standard due to their high activity and selectivity.[1][3]

  • Contact Time/Space Velocity: This parameter determines the residence time of reactants on the catalyst surface. It must be optimized to allow for the complete conversion to the dinitrile without promoting side reactions.

Q3: Which catalyst systems are most effective for m-xylene ammoxidation?

A3: Vanadium-based catalysts are central to this process. Their effectiveness is often enhanced by incorporating other metal oxides as promoters or by using a robust support material. Two prominent classes have demonstrated high efficacy:

  • Multi-Component Metal Oxides: Catalysts containing Vanadium (V) and Chromium (Cr) are common.[3] Systems based on Vanadium (V) and Antimony (Sb), sometimes promoted with other elements like Bismuth (Bi) or Zirconium (Zr) and supported on carriers like γ-alumina, are also highly effective.[1][6]

  • Supported Alkali Metal Vanadium Bronzes: These catalysts, such as a sodium vanadium bronze supported on α-alumina, provide high thermal stability and mechanical strength, leading to high dinitrile yields.[1][2][4]

Q4: What are the major byproducts I should expect, and how do they form?

A4: The primary byproducts are m-tolunitrile (the intermediate mononitrile) and carbon oxides (CO and CO₂).

  • m-Tolunitrile: This is the intermediate product formed from the ammoxidation of one of the two methyl groups on m-xylene. Its presence in the final product indicates incomplete conversion.

  • Carbon Oxides (COₓ): These are products of complete, non-selective oxidation of the xylene feedstock. Their formation represents a significant loss of yield and is typically favored at excessively high temperatures or high oxygen-to-xylene ratios.[2][5]

  • Isophthalimide: This can form via the hydrolysis of the dinitrile product, especially if trace amounts of water are present in the reactor.[6][7]

Q5: What is the recommended method for purifying crude this compound?

A5: Crystallization is the most common and effective method for purifying 4-MIPN on both laboratory and industrial scales.[8] The choice of solvent is critical for success. An ideal solvent should dissolve the compound completely at high temperatures but have low solubility for it at low temperatures, leaving impurities behind in the mother liquor. While specific solvents should be screened for optimal results, polar solvents are generally effective. For related compounds like 4-Amino-5-methylisophthalonitrile, ethanol has been shown to be a good recrystallization solvent.[8][9]

Section 2: Troubleshooting Guide for Low 4-MIPN Yield

Low yield can typically be attributed to two main issues: low conversion of the starting material (m-xylene) or poor selectivity towards the desired product (4-MIPN).

Troubleshooting Low Yield: A Logical Approach

G start Low 4-MIPN Yield Detected check_conversion Analyze Product Stream: Low m-Xylene Conversion? start->check_conversion low_conversion Issue: Low Reactant Conversion check_conversion->low_conversion Yes low_selectivity Issue: Poor Selectivity check_conversion->low_selectivity No (High Conversion, but high byproducts) cause_temp_low Cause: Temperature Too Low low_conversion->cause_temp_low cause_catalyst_inactive Cause: Catalyst Inactive/Poisoned low_conversion->cause_catalyst_inactive cause_contact_short Cause: Contact Time Too Short low_conversion->cause_contact_short cause_temp_high Cause: Temperature Too High (favors COx formation) low_selectivity->cause_temp_high cause_nh3_low Cause: Insufficient NH3:Xylene Ratio (favors m-tolunitrile) low_selectivity->cause_nh3_low cause_o2_high Cause: Excessive O2:Xylene Ratio (favors COx formation) low_selectivity->cause_o2_high sol_temp_increase Action: Gradually increase temperature (e.g., in 10-15°C increments) cause_temp_low->sol_temp_increase sol_catalyst_regen Action: Perform catalyst regeneration (e.g., controlled air burn-off) or replace catalyst. cause_catalyst_inactive->sol_catalyst_regen sol_contact_increase Action: Decrease reactant flow rate to increase residence time. cause_contact_short->sol_contact_increase sol_temp_decrease Action: Gradually decrease temperature to minimize deep oxidation. cause_temp_high->sol_temp_decrease sol_nh3_increase Action: Increase NH3 feed to promote conversion of intermediate. cause_nh3_low->sol_nh3_increase sol_o2_decrease Action: Reduce air/O2 feed to suppress complete oxidation. cause_o2_high->sol_o2_decrease

Caption: A troubleshooting flowchart for diagnosing low 4-MIPN yield.

Problem 1: Low Conversion of m-Xylene
  • Symptom: Significant amount of unreacted m-xylene is detected in the product stream.

  • Causality & Solutions:

    • Insufficient Thermal Energy: The ammoxidation reaction has a high activation energy.[3] If the reactor temperature is too low, the reaction kinetics will be slow, leading to poor conversion.

      • Action: Gradually increase the reaction temperature in 10-15°C increments, monitoring the conversion and selectivity at each step. The optimal range is typically 400°C to 450°C.[4]

    • Catalyst Inactivity: The catalyst may be deactivated due to coking (carbon deposition) or poisoning from impurities in the feed streams (e.g., sulfur compounds).

      • Action: Implement a catalyst regeneration protocol. This often involves a controlled burn-off of coke deposits with air at a specific temperature. If activity is not restored, the catalyst may be permanently poisoned and require replacement.

    • Short Contact Time: If the reactants pass over the catalyst bed too quickly, they do not have sufficient time to react.

      • Action: Decrease the total flow rate of the reactants (space velocity) to increase the contact time, allowing for more complete conversion.

Problem 2: Poor Selectivity (High m-Tolunitrile)
  • Symptom: The conversion of m-xylene is high, but the product mixture contains a large proportion of the intermediate, m-tolunitrile.

  • Causality & Solutions:

    • Incomplete Second Ammoxidation: The conversion of m-tolunitrile to 4-MIPN is a subsequent step in the reaction network and has a higher activation energy than the initial formation of m-tolunitrile.[3]

      • Action 1 (Temperature): A slight increase in temperature can sometimes favor the second ammoxidation step. However, this must be balanced against the risk of increasing COₓ formation.

      • Action 2 (Ammonia Ratio): The surface concentration of ammonia species is critical for the amination steps. An inadequate amount of chemisorbed ammonia can stall the reaction at the mononitrile stage.[5] Increasing the NH₃:xylene molar ratio can enhance the conversion of the intermediate to the final dinitrile. Ratios of at least 3:1 (NH₃:xylene) are often necessary.[2]

Problem 3: Poor Selectivity (High Carbon Oxides)
  • Symptom: The product gas contains high levels of CO and CO₂, and the yield of organic nitriles is low.

  • Causality & Solutions:

    • Excessive Temperature: High temperatures significantly accelerate the rate of complete oxidation, burning the valuable hydrocarbon feedstock to COₓ.[5]

      • Action: Reduce the reaction temperature. This is the most direct way to decrease the rate of deep oxidation.

    • Incorrect Oxygen Ratio: An excessively high O₂:xylene molar ratio provides a highly oxidative environment, favoring COₓ formation over selective amination.

      • Action: Carefully reduce the oxygen (air) flow into the reactor. The optimal O₂:xylene ratio is typically between 2:1 and 3:1.[2]

Data Summary: Key Reaction Parameters

The following table provides typical ranges for the key parameters in m-xylene ammoxidation. Use these as a starting point for your optimization experiments.

ParameterTypical RangeRationale & Key Considerations
Reaction Temperature 375 - 500 °CBalances reaction rate with selectivity. Lower end may give low conversion; higher end risks deep oxidation to COₓ.[2][4]
NH₃ : m-Xylene Molar Ratio 3:1 to 10:1Crucial for complete conversion to dinitrile. Low ratios result in high m-tolunitrile byproduct.[2][10]
O₂ : m-Xylene Molar Ratio 2:1 to 3:1Must be sufficient for oxidation but not so high as to cause excessive COₓ formation.[2]
Catalyst V-Cr, V-Sb, V-alkali metal bronzeCatalyst choice dictates operating window and ultimate selectivity. V-based systems are standard.[1][5][11]
Reactor Type Fixed-Bed or Fluidized-BedFixed-bed reactors are common for lab-scale and process development.[1][5]

Section 3: Key Experimental Protocols

This section provides standardized methodologies for conducting a 4-MIPN synthesis experiment.

Protocol 1: Ammoxidation in a Fixed-Bed Reactor

This protocol describes the general procedure for carrying out the vapor-phase ammoxidation of m-xylene.

Workflow Overview

G cluster_0 Reactant Feed System cluster_1 Reaction & Collection cluster_2 Analysis xylene 1. m-Xylene Feed (HPLC Pump) preheater 4. Vaporization Pre-Heater xylene->preheater nh3 2. Ammonia Feed (MFC) nh3->preheater air 3. Air/O2 Feed (MFC) air->preheater reactor 5. Fixed-Bed Reactor (Catalyst Bed) preheater->reactor condenser 6. Product Condensation (Cold Trap) reactor->condenser gc 7. Gas Analysis (Online GC) reactor->gc Effluent Gas hplc 8. Liquid Analysis (HPLC/GC-MS) condenser->hplc Crude Product

Caption: General experimental workflow for vapor-phase ammoxidation.

Step-by-Step Methodology:

  • Catalyst Loading: Load the catalyst (e.g., 0.10 g diluted with 0.4 g of quartz sand) into a fixed-bed reactor (e.g., a quartz tube) to create a stable catalyst bed and minimize temperature gradients.[3]

  • System Purge & Preheat: Heat the reactor to the desired reaction temperature (e.g., 425°C) under a flow of inert gas (N₂ or He) to purge the system of contaminants.

  • Catalyst Pre-treatment: Pre-treat the catalyst in a flow of air at the reaction temperature for a specified time as recommended by the manufacturer to ensure full activation.

  • Reactant Feed Initiation:

    • Deliver liquid m-xylene via a precision pump (e.g., HPLC pump) to a preheater/vaporizer.[1]

    • Introduce ammonia and air from gas cylinders, controlling their flow rates accurately using mass flow controllers (MFCs).[1][3]

  • Reaction Execution: Mix the vaporized m-xylene with the ammonia and air streams and introduce the gaseous mixture into the pre-heated reactor over the catalyst bed.

  • Product Collection: Pass the reactor effluent through a series of cold traps or condensers to solidify the crude 4-MIPN and separate it from non-condensable gases.

  • Analysis:

    • Analyze the off-gas using an online gas chromatograph (GC) to quantify CO, CO₂, O₂, N₂, and unreacted hydrocarbons.

    • Dissolve the collected solid product in a suitable solvent and analyze by HPLC or GC-MS to determine the quantities of 4-MIPN, m-tolunitrile, and other organic byproducts.[9]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent. The ideal solvent will fully dissolve the crude product at its boiling point but poorly dissolve it at low temperatures (e.g., 0-5°C).[8]

  • Dissolution: Place the crude 4-MIPN in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and briefly heat to adsorb colored impurities. Hot-filter the solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Assess purity using HPLC and melting point analysis.

References

  • Application Notes and Protocols for the Purification of 4-Amino-5-methylisophthalonitrile. (n.d.). BenchChem.
  • Ammoxidation process. (1976). US3959336A. Google Patents.
  • An In-depth Technical Guide to the Ammoxidation of p-Xylene for Terephthalonitrile Production. (n.d.). BenchChem.
  • Technical Support Center: 4-Amino-5-methylisophthalonitrile Purification. (n.d.). BenchChem.
  • Ammoxidation process. (1976). US3959337A. Google Patents.
  • Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst. (2021). Industrial & Engineering Chemistry Research. ACS Publications.
  • Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst. (2021). American Chemical Society.
  • Ammoxidation catalyst and method for producing nitrile compound using the same. (n.d.). CN102458654B. Google Patents.
  • Preparation of terephthalonitrile by p-xylene ammoxidation. (n.d.). ResearchGate.
  • o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/g-Al2O3 Oxide Catalyst. (2015). Scirp.org.
  • Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst. (2015). Scirp.org.

Sources

Technical Support Center: Synthesis of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and practical solutions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, primarily through the common route of m-xylene ammoxidation.

Question 1: Why is my yield of this compound consistently low?

Low yield is a frequent challenge in the ammoxidation of m-xylene. Several factors can contribute to this issue, often related to suboptimal reaction conditions or catalyst performance.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The ammoxidation process is highly temperature-dependent. A temperature that is too low will result in incomplete conversion of m-xylene, while a temperature that is too high can lead to the formation of undesired byproducts through deep oxidation, such as carbon oxides, thereby reducing the selectivity towards the desired dinitrile.[1]

    • Recommendation: The typical temperature range for the ammoxidation of xylenes is between 375°C and 500°C.[1] It is crucial to carefully optimize the temperature for your specific catalyst system and reactor setup. A systematic study of the temperature profile can help identify the optimal point for maximizing yield.

  • Incorrect Molar Ratios of Reactants: The stoichiometry of m-xylene, ammonia, and oxygen is critical for achieving high yields. An insufficient amount of ammonia can lead to the formation of m-tolunitrile as the primary product, while an excess can be inefficient. Similarly, the oxygen-to-xylene ratio must be carefully controlled to favor dinitrile formation over combustion.

    • Recommendation: A molar ratio of ammonia to xylene of approximately 3:1 or less, and an oxygen to xylene ratio of around 3:1 or less are often cited.[1] However, some sources suggest that higher ammonia to hydrocarbon ratios (e.g., 6:1) can significantly improve dinitrile yields.[1] Experiment with varying these ratios to find the optimal conditions for your process.

  • Catalyst Deactivation: The catalyst is the heart of the ammoxidation process, and its deactivation is a primary cause of decreasing yields over time. Deactivation can occur through several mechanisms:

    • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[2]

    • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, leading to a loss of surface area.

    • Loss of Active Components: The active metals in the catalyst can be lost over time due to volatilization or attrition in a fluidized bed reactor.[2]

    • Recommendation: Regularly monitor catalyst performance. If deactivation is suspected, characterization techniques such as XPS and ICP can help identify the cause.[2] Regeneration procedures, if applicable to your catalyst, should be performed. In severe cases, the catalyst may need to be replaced.

Question 2: I am observing significant amounts of impurities in my product. How can I identify and minimize them?

The formation of byproducts is a common issue in the synthesis of this compound. Identifying these impurities is the first step toward mitigating their formation.

Common Impurities and Mitigation Strategies:

  • m-Tolunitrile: This is the product of partial ammoxidation of m-xylene. Its presence indicates incomplete conversion.

    • Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for identifying and quantifying m-tolunitrile in the reaction mixture.

    • Mitigation: To favor the formation of the dinitrile, you can increase the reaction temperature, adjust the reactant feed ratios (particularly increasing the ammonia concentration), or increase the residence time of the reactants in the reactor.

  • Phthalimide Derivatives: The formation of phthalimides can occur through the hydrolysis of the nitrile groups, especially if water is present in the reaction system.[3][4]

    • Identification: Infrared (IR) spectroscopy can be used to identify the characteristic C=O stretching vibrations of the imide group.

    • Mitigation: Ensure that all reactants and carrier gases are thoroughly dried before entering the reactor. Minimizing the water content in the reaction system is crucial.

  • Carbon Oxides (CO and CO₂): These are products of deep oxidation and represent a loss of valuable starting material.

    • Identification: The off-gas from the reactor can be analyzed using an online gas analyzer or GC to quantify the concentration of CO and CO₂.

    • Mitigation: Overly high reaction temperatures and excessive oxygen concentrations can promote the formation of carbon oxides.[1] Carefully controlling these parameters is key to improving selectivity. The choice of catalyst also plays a significant role; catalysts with higher selectivity towards the nitrile product should be chosen.

Workflow for Impurity Identification and Mitigation:

cluster_0 Problem Identification cluster_1 Analysis cluster_2 Impurity Identification cluster_3 Mitigation Strategy Impurity Impurity Detected in Product GC_MS GC-MS Analysis Impurity->GC_MS NMR NMR Spectroscopy Impurity->NMR IR IR Spectroscopy Impurity->IR Tolunitrile m-Tolunitrile GC_MS->Tolunitrile Oxides Carbon Oxides GC_MS->Oxides Off-gas analysis NMR->Tolunitrile Phthalimide Phthalimide IR->Phthalimide Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Ratios) Tolunitrile->Optimize_Conditions Catalyst_Check Check Catalyst Activity & Selectivity Tolunitrile->Catalyst_Check Purification Implement Purification Step Tolunitrile->Purification Phthalimide->Optimize_Conditions Phthalimide->Purification Oxides->Optimize_Conditions Oxides->Catalyst_Check

Caption: A general workflow for identifying and mitigating impurities.

Question 3: My reaction seems to have stalled before completion. What could be the cause?

Reaction stalling can be frustrating and is often linked to issues with the catalyst or the reaction environment.

Potential Reasons for Reaction Stalling:

  • Catalyst Poisoning: Certain substances can act as poisons to the ammoxidation catalyst, leading to a rapid loss of activity. Common poisons include sulfur compounds and heavy metals.

    • Recommendation: Ensure the purity of your m-xylene feed and other reactants. If catalyst poisoning is suspected, a thorough analysis of the feedstock is necessary.

  • Maldistribution of Reactants: In a fixed-bed or fluidized-bed reactor, poor distribution of the gas flow can lead to channeling, where a portion of the catalyst bed is bypassed by the reactants.[5]

    • Recommendation: Ensure proper reactor packing and that the gas distributors are functioning correctly. The design of the reactor is critical for achieving uniform flow.

  • Loss of Active Catalyst Surface Area: As mentioned earlier, sintering and coking can lead to a reduction in the number of active sites available for the reaction.[2]

    • Recommendation: Operate the reactor within the recommended temperature limits to prevent thermal degradation of the catalyst. Regular monitoring for coke formation and implementing regeneration cycles can help maintain catalyst activity.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

What is a typical experimental protocol for the synthesis of this compound via m-xylene ammoxidation?

The following is a generalized laboratory-scale protocol. Note that specific conditions will vary depending on the catalyst and equipment used.

Experimental Protocol: Vapor-Phase Ammoxidation of m-Xylene

  • Catalyst Loading: A fixed-bed reactor is loaded with a suitable ammoxidation catalyst (e.g., a vanadium-based catalyst supported on alumina).[1]

  • System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Heating: The reactor is heated to the desired reaction temperature (typically 375-500°C) under a continuous flow of inert gas.[1]

  • Reactant Feed: A mixture of m-xylene, ammonia, and air (as the oxygen source) is preheated and fed into the reactor at controlled flow rates to achieve the desired molar ratios.

  • Reaction Monitoring: The progress of the reaction can be monitored by analyzing the composition of the effluent gas stream using online gas chromatography (GC).[6]

  • Product Collection: The reactor effluent is cooled to condense the liquid products, which include this compound, unreacted m-xylene, and byproducts. The non-condensable gases are vented.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to isolate the this compound.

How can I purify the crude this compound?

Purification is a critical step to obtain a high-purity product. The choice of method depends on the nature and quantity of the impurities.

Purification Methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of similar nitrile compounds include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/heptane.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The purified crystals can then be collected by filtration.

Solvent SystemTypical Recovery Yield (%)Purity after Crystallization (%)
Ethanol80-90>99
Isopropanol75-85>98.5
Ethyl Acetate/Heptane70-80>98
  • Column Chromatography: For removing impurities with similar solubility profiles, column chromatography is a powerful technique.

    • Stationary Phase: Silica gel is a commonly used stationary phase for the purification of polar organic compounds like nitriles.

    • Mobile Phase: A solvent system with an appropriate polarity is chosen to achieve good separation. A gradient of hexane and ethyl acetate is often effective.

    • Procedure: The crude product is dissolved in a small amount of the mobile phase and loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

What analytical techniques are essential for characterizing this compound?

Proper characterization is crucial to confirm the identity and purity of the synthesized product.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The aromatic protons and the methyl group protons will have characteristic chemical shifts.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The nitrile carbons will appear at a distinct downfield chemical shift.[7]

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. The most prominent feature in the IR spectrum of this compound will be the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the region of 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, which can help confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[8]

Logical Flow for Product Analysis:

Crude_Product Crude this compound TLC_Analysis TLC Analysis for Impurity Profile Crude_Product->TLC_Analysis Purification Purification (Recrystallization/Chromatography) TLC_Analysis->Purification Purified_Product Purified Product Purification->Purified_Product NMR_Analysis NMR (¹H, ¹³C) for Structural Confirmation Purified_Product->NMR_Analysis IR_Analysis IR Spectroscopy for Functional Group ID (C≡N) Purified_Product->IR_Analysis MS_Analysis Mass Spectrometry for Molecular Weight Purified_Product->MS_Analysis HPLC_Analysis HPLC for Purity Assessment Purified_Product->HPLC_Analysis Final_Characterization Final Product Characterization Report NMR_Analysis->Final_Characterization IR_Analysis->Final_Characterization MS_Analysis->Final_Characterization HPLC_Analysis->Final_Characterization

Caption: A standard workflow for the analysis and characterization of synthesized this compound.

References

  • Research on deactivation of m-509 ammoxidation c
  • Organic Syntheses Procedure
  • Troubleshooting of C
  • Application Notes and Protocols for the Purification of 4-Amino-5-methylisophthalonitrile - Benchchem
  • Analytical techniques for reaction monitoring, mechanistic investig
  • Deactivation of Commercial, High-Load o-Xylene Feed VOx/TiO2 Phthalic Anhydride C
  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure
  • o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/g-Al2O3 Oxide C
  • TROUBLESHOOTING GUIDE
  • Ammoxidation process - Google P
  • Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide C
  • 5: Organic Spectrometry - Chemistry LibreTexts

Sources

Technical Support Center: 4-Methylisophthalonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-methylisophthalonitrile. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on side reaction products and purification strategies.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the vapor-phase ammoxidation of m-xylene, is a nuanced process where precise control of reaction parameters is critical for maximizing yield and purity. The formation of side products is a common challenge that can complicate downstream applications and necessitate robust purification protocols. This guide provides a comprehensive overview of the potential side reactions, the resulting impurities, and actionable strategies for their identification, mitigation, and removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reaction products I should expect during the synthesis of this compound via m-xylene ammoxidation?

A1: The ammoxidation of m-xylene is a catalytic process that involves the reaction of m-xylene with ammonia and oxygen at elevated temperatures.[1] While the desired product is this compound, several side reactions can occur, leading to a range of impurities. The most common side products are:

  • m-Tolunitrile: This is the product of incomplete ammoxidation, where only one of the two methyl groups on m-xylene has been converted to a nitrile. It is often the most significant impurity.

  • Carbon Oxides (CO and CO₂): These are products of over-oxidation, where the aromatic ring or methyl groups are completely broken down. Their formation represents a loss of valuable starting material.[1]

  • 3-Methylbenzamide: This can form from the partial hydrolysis of the nitrile group of m-tolunitrile, a reaction that can be facilitated by water, which is a byproduct of the main ammoxidation reaction.

  • 4-Methyl-isophthalamide and related imides: Similar to the formation of 3-methylbenzamide, the dinitrile product can undergo partial or complete hydrolysis to form amides and imides. Phthalimide formation is a known issue in the synthesis of related phthalonitriles.[2]

Q2: I am seeing an unexpected peak in my HPLC/GC analysis. How can I identify it?

A2: Identifying unknown peaks is a critical step in troubleshooting your synthesis. A systematic approach combining chromatographic and spectroscopic techniques is recommended:

  • Review the Reaction Pathway: Consider the plausible side reactions outlined in Q1. Your unknown peak is likely one of these common byproducts.

  • Chromatographic Behavior:

    • HPLC: In reversed-phase HPLC, more polar compounds will elute earlier. Therefore, you can expect hydrolysis products like amides and imides to have shorter retention times than the dinitrile product. The intermediate, m-tolunitrile, being less polar than the dinitrile, may have a longer retention time. A typical starting point for HPLC analysis would be a C18 column with a mobile phase of acetonitrile and water.[3]

    • GC-MS: Gas chromatography coupled with mass spectrometry is a powerful tool for identifying volatile impurities. The mass spectrum of each peak can provide the molecular weight and fragmentation pattern, which can be used to elucidate the structure of the impurity. GC is particularly useful for analyzing the starting material (m-xylene) and the intermediate (m-tolunitrile).[4]

  • Spectroscopic Analysis (NMR): If you can isolate the impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structure elucidation.

    • ¹H NMR: The proton NMR spectrum will give you information about the number and types of protons in the molecule. For example, the methyl group protons of this compound, m-tolunitrile, and 3-methylbenzamide will have characteristic chemical shifts.

    • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms, which can help to distinguish between isomers and identify the presence of nitrile and carbonyl groups.

Q3: My reaction yield is low, and I am forming a lot of m-tolunitrile. What can I do to improve the conversion to the dinitrile?

A3: The formation of a high proportion of m-tolunitrile indicates that the ammoxidation of the second methyl group is the rate-limiting step. To drive the reaction to completion, consider the following adjustments:

  • Increase Reaction Temperature: Higher temperatures generally increase the reaction rate. However, be cautious, as excessively high temperatures can lead to an increase in the formation of carbon oxides and other degradation products. The optimal temperature range for the ammoxidation of xylenes is typically between 375°C and 500°C.[1]

  • Optimize Catalyst Contact Time: Increasing the contact time of the reactants with the catalyst can improve the conversion of the intermediate to the final product. This can be achieved by reducing the flow rate of the reactant gases.

  • Adjust Reactant Molar Ratios: The ratio of ammonia and oxygen to m-xylene is a critical parameter. Ensure that you are using a sufficient excess of ammonia and oxygen to favor the complete conversion of both methyl groups. However, the optimal ratios will depend on your specific catalyst and reactor setup.

  • Recycle the m-Tolunitrile: In an industrial setting, the m-tolunitrile byproduct is often separated and recycled back into the reactor feed to increase the overall yield of the desired dinitrile.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and suggested solutions.

Problem Probable Cause(s) Suggested Solutions
Low yield of this compound 1. Incomplete reaction (high levels of m-tolunitrile). 2. Over-oxidation (high levels of CO/CO₂). 3. Catalyst deactivation.1. Increase reaction temperature or contact time. 2. Decrease reaction temperature or oxygen concentration. 3. Regenerate or replace the catalyst.
Presence of polar impurities (e.g., amides, imides) 1. High water content in the reaction stream. 2. Reaction temperature is too high, promoting hydrolysis.1. Ensure all reactants and carrier gases are dry. 2. Optimize the reaction temperature to balance conversion and side reactions.
Difficulty in purifying the final product 1. The presence of impurities with similar physical properties to the product. 2. Inefficient purification method.1. Use a combination of purification techniques (e.g., recrystallization followed by column chromatography). 2. Screen different solvents for recrystallization to find one that provides good separation. For column chromatography, experiment with different solvent systems and gradients.[5]

Reaction and Side Product Overview

The synthesis of this compound from m-xylene is a multi-step process on the catalyst surface. The following diagram illustrates the main reaction pathway and the formation of key side products.

Ammoxidation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions m_xylene m-Xylene intermediate m-Tolunitrile m_xylene->intermediate + NH₃, O₂ co2 CO, CO₂ m_xylene->co2 Over-oxidation product This compound intermediate->product + NH₃, O₂ intermediate->co2 Over-oxidation amide 3-Methylbenzamide intermediate->amide + H₂O (Hydrolysis) product->co2 Over-oxidation di_amide 4-Methyl-isophthalamide product->di_amide + H₂O (Hydrolysis)

Caption: Reaction pathway for the ammoxidation of m-xylene to this compound, including major side reactions.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[6] The choice of solvent is crucial for successful purification.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the crude this compound at elevated temperatures but have low solubility for it at low temperatures. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Ethanol is a commonly recommended solvent for the recrystallization of similar compounds.[5]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Column Chromatography

Column chromatography is an effective method for separating compounds with different polarities.[7]

Step-by-Step Methodology:

  • Stationary Phase: Pack a glass column with silica gel, which is a polar stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. The less polar compounds will elute from the column first.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze each fraction by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Analytical Data for Key Compounds

The following table summarizes the expected NMR chemical shifts for this compound and its primary impurity, m-tolunitrile. This data can be used to assess the purity of your product.

Compound ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
This compound Aromatic H: ~7.5-7.8 ppm, Methyl H: ~2.5 ppm[8]Aromatic C: ~128-140 ppm, Nitrile C: ~117-119 ppm, Methyl C: ~21 ppm
m-Tolunitrile Aromatic H: ~7.3-7.5 ppm, Methyl H: ~2.4 ppm[9]Aromatic C: ~128-138 ppm, Nitrile C: ~119 ppm, Methyl C: ~21 ppm[10]

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

Logical Workflow for Troubleshooting and Purification

The following diagram outlines a systematic workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification start Perform Ammoxidation of m-Xylene analyze Analyze Crude Product (HPLC, GC-MS, NMR) start->analyze check_purity Purity Acceptable? analyze->check_purity identify_impurities Identify Major Impurities check_purity->identify_impurities final_product Pure this compound check_purity->final_product Yes adjust_conditions Adjust Reaction Conditions (Temp, Time, Ratios) identify_impurities->adjust_conditions purify Purify Product (Recrystallization, Chromatography) identify_impurities->purify adjust_conditions->start Re-run Synthesis purify->analyze Check Purity

Caption: A logical workflow for the synthesis, analysis, troubleshooting, and purification of this compound.

References

  • m-Tolunitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • US3959337A - Ammoxidation process - Google Patents.
  • Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst. ResearchGate.

Sources

Technical Support Center: 4-Methylisophthalonitrile Thermal Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-09-TMIPN

Version: 1.0

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Methylisophthalonitrile (4-MIPN). The thermal stability of a compound is a critical parameter that influences its storage, handling, and application, particularly in processes requiring elevated temperatures. While specific, publicly available data on the decomposition temperature of this compound is limited, this guide provides a comprehensive framework for its determination using Thermogravimetric Analysis (TGA). We will cover the fundamental principles, a detailed experimental protocol, troubleshooting, and frequently asked questions to ensure the integrity and safety of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

While a precise decomposition temperature for this compound is not extensively documented in peer-reviewed literature, we can infer its stability based on related aromatic nitrile compounds. Aromatic nitriles are generally characterized by high thermal stability due to the resonance stabilization of the benzene ring and the strong carbon-nitrogen triple bond. For instance, polymers derived from aromatic nitriles can exhibit thermal decomposition temperatures well above 400°C. The parent compound, isophthalonitrile, has a melting point of 161-162°C and is known to sublime.[1] It is reasonable to hypothesize that the decomposition of this compound will occur at a significantly higher temperature than its melting point. However, empirical determination is essential for accurate and safe experimental design.

Q2: Why is Thermogravimetric Analysis (TGA) the recommended method for determining the decomposition temperature?

TGA is the industry-standard technique for assessing the thermal stability of materials.[2][3][4] It provides quantitative information about the mass change of a sample as a function of temperature in a controlled atmosphere.[5] This allows for the precise determination of the onset temperature of decomposition, which is critical for defining the upper-temperature limit for the safe handling and use of this compound.

Q3: What are the likely decomposition products of this compound?

Upon heating to decomposition, this compound is expected to emit toxic fumes containing nitrogen oxides (NOx) and cyanide (CN-).[1] The pyrolysis of nitrile-containing compounds, such as polyacrylonitrile, is known to produce hydrogen cyanide (HCN) and a series of other nitrile compounds.[6] Therefore, all thermal experiments should be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment.

Q4: Can I use Differential Scanning Calorimetry (DSC) to determine the decomposition temperature?

DSC is a powerful technique that measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions like melting and crystallization.[2] While decomposition is often an exothermic event that can be detected by DSC, TGA is the more direct and appropriate method for determining thermal stability, as it is based on mass loss.[3] Combining TGA with DSC (simultaneous TGA-DSC) can provide a more complete thermal profile of the compound.[5]

Part 2: Experimental Protocol for TGA Analysis of this compound

This section provides a detailed, step-by-step methodology for determining the decomposition temperature of this compound.

Objective:

To determine the onset temperature of thermal decomposition for this compound using Thermogravimetric Analysis (TGA).

Materials and Instrumentation:
  • This compound sample

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (or other inert gas)

  • Ceramic or platinum TGA pans

  • Microbalance

Experimental Workflow Diagram:

TGA_Workflow TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation prep1 Accurately weigh 5-10 mg of 4-MIPN prep2 Place sample in a TGA pan prep1->prep2 inst1 Place pan in TGA furnace prep2->inst1 inst2 Purge with N2 at 20-50 mL/min inst1->inst2 inst3 Equilibrate at ambient temperature inst2->inst3 an1 Heat from ambient to ~600°C at 10°C/min inst3->an1 an2 Record mass change vs. temperature an1->an2 data1 Plot mass (%) vs. Temperature (°C) an2->data1 data2 Determine onset of decomposition (Tonset) data1->data2

Caption: Workflow for TGA analysis of this compound.

Step-by-Step Procedure:
  • Sample Preparation:

    • Ensure the this compound sample is homogenous.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (ceramic or platinum). Record the exact weight.

  • Instrument Setup:

    • Place the sample pan into the TGA instrument's autosampler or furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min to create an inert atmosphere. This is crucial to prevent oxidative decomposition.[2]

    • Allow the system to equilibrate at a starting temperature, typically ambient (e.g., 25°C), for several minutes to achieve a stable baseline.

  • Heating Program:

    • Program the TGA to heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min. A higher final temperature may be necessary if no decomposition is observed.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis versus the temperature on the x-axis to generate the TGA curve.

    • The decomposition temperature is typically reported as the "onset temperature" (Tonset). This is the temperature at which the initial significant mass loss begins. It can be determined by finding the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.

Quantitative Data Summary Table:
ParameterSymbolTypical Value/RangePurpose
Sample Massm5-10 mgEnsures sufficient signal without heat transfer limitations.
Heating Rateβ10°C/minA standard rate for good resolution of thermal events.
Purge Gas-Nitrogen (N2)Provides an inert atmosphere to prevent oxidation.
Flow Ratev20-50 mL/minMaintains an inert environment and removes gaseous products.
Temperature RangeTAmbient to 600°CCovers the expected range for decomposition of many organic compounds.
Onset TemperatureTonsetTo be determinedThe primary result indicating the start of decomposition.

Part 3: Troubleshooting Guide

This section addresses common issues that may arise during the TGA of this compound.

Troubleshooting Logic Diagram:

Troubleshooting TGA Troubleshooting Guide issue Identify Issue sublimation Mass loss before expected decomposition issue->sublimation noisy_baseline Noisy or drifting baseline issue->noisy_baseline no_decomp No mass loss observed issue->no_decomp sol_sublimation Use a sealed pan with a pinhole lid or increase the heating rate. sublimation->sol_sublimation Cause: Sublimation sol_noisy Check gas flow stability. Ensure proper instrument calibration and cleaning. noisy_baseline->sol_noisy Cause: Instrument instability sol_no_decomp Increase the final temperature of the experiment. no_decomp->sol_no_decomp Cause: High thermal stability

Caption: Troubleshooting common issues in TGA analysis.

Problem 1: Significant mass loss is observed at a relatively low temperature, well below the expected decomposition range.

  • Plausible Cause: The compound may be sublimating. Isophthalonitrile, a related compound, is known to sublime.[1] Sublimation is a phase transition from solid to gas without passing through a liquid phase and will register as mass loss in the TGA.

  • Solution:

    • Modify the TGA pan: Use a sealed aluminum pan with a pinhole in the lid. This will create a self-generated atmosphere inside the pan, suppressing sublimation and allowing for the determination of the true decomposition temperature.

    • Increase the heating rate: A faster heating rate (e.g., 20°C/min) may shift the sublimation to a higher temperature, potentially separating it from the decomposition event.

Problem 2: The TGA baseline is noisy or shows a continuous drift.

  • Plausible Cause: This is often an instrumental issue. It could be due to inconsistent purge gas flow, contamination in the furnace, or an uncalibrated instrument.

  • Solution:

    • Check the gas supply: Ensure a stable and continuous flow of the purge gas.

    • Clean the instrument: Perform a "burn-out" procedure as per the manufacturer's instructions to remove any residue from the furnace.

    • Calibrate the instrument: Verify the temperature and mass calibration of the TGA.

Problem 3: No significant mass loss is observed up to the final temperature (e.g., 600°C).

  • Plausible Cause: this compound may be more thermally stable than anticipated, with a decomposition temperature above the programmed final temperature. Aromatic nitrile-based polymers can be stable to over 470°C.[7]

  • Solution:

    • Extend the temperature range: Rerun the experiment with a higher final temperature, for example, up to 800°C or higher, depending on the instrument's capabilities.

    • Consider an oxidative atmosphere: If the application involves exposure to air, running the TGA in an air or oxygen atmosphere can be informative, as oxidative decomposition often occurs at lower temperatures than pyrolysis in an inert atmosphere.

References

  • Yang, W., et al. (2024). Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. ResearchGate.
  • Thermal trimerization of aromatic nitrile. ResearchGate.
  • Thermodynamics of mixtures containing aromatic nitriles. arXiv. (2024).
  • Isophthalonitrile. PubChem.
  • Thermodynamics of mixtures containing aromatic nitriles. ResearchGate.
  • Tsuchiya, Y., & Sumi, K. (1977). Thermal Decomposition Products of Polyacrylonitrile. Journal of Applied Polymer Science, 21, 975-980.
  • Isophthalonitrile. Wikipedia.
  • Thermal Analysis of Organic Compounds. AZoM. (2018).
  • Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. MDPI.
  • Dellinger, B., et al. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. US EPA.
  • Thermogravimetric Analyzer: TGA Thermostep. ELTRA.
  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI.
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. (2025).
  • Preparation of isophthalonitriles and terephthalonitriles. Google Patents.
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. ResearchGate. (2025).
  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments.

Sources

Technical Support Center: 4-Methylisophthalonitrile Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methylisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purifying this critical chemical intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, focusing on the causality behind experimental choices to ensure both purity and yield are maximized.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity crucial?

This compound (CAS No. 1943-88-0) is an aromatic dinitrile compound with the molecular formula C₉H₆N₂[1][2]. Its structure makes it a valuable precursor in the synthesis of various complex molecules, including pharmaceuticals and functional materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development pipelines. Common impurities may include unreacted starting materials, synthetic byproducts like positional isomers, or degradation products[3].

Q2: What are the primary methods for purifying crude this compound?

The three most effective and commonly employed purification techniques for compounds like this compound are:

  • Recrystallization: This is often the first and most scalable method attempted. It relies on the principle of differential solubility of the compound and its impurities in a given solvent at varying temperatures[4].

  • Column Chromatography: A highly effective technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities that have similar solubility profiles to the target compound[5][6].

  • Sublimation: This method is suitable for thermally stable compounds and works by transitioning the solid directly to a gas, leaving non-volatile impurities behind[7].

The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q3: How do I effectively monitor the purity of my sample during and after purification?

A multi-faceted approach to purity analysis is recommended.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for quickly assessing the composition of fractions during column chromatography[5][8].

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase HPLC method can effectively separate this compound from closely related impurities, providing high-resolution data on purity levels[3][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the chemical structure of the purified product and identifying the presence of any remaining impurities[8]. Quantitative NMR (qNMR) can also be used for absolute purity determination[10].

Troubleshooting and Purification Guides

This section addresses specific issues you may encounter during your work with this compound and provides detailed protocols to resolve them.

Problem 1: My initial purity after synthesis is low (<95%). Which purification method should I try first?

Recommended Action: Recrystallization is the most efficient first-line approach for bulk purification.

Causality: The process works by exploiting differences in solubility. An ideal solvent will dissolve this compound completely when hot but poorly when cold. Impurities, ideally, will either remain insoluble in the hot solvent or stay dissolved in the cold mother liquor, allowing for their separation from the pure, crystallized product[4][11].

  • Solvent Screening: The key to successful recrystallization is solvent selection. Based on the polar nitrile groups, polar solvents are a good starting point. Ethanol is often a suitable choice for similar aromatic nitriles[12]. A solvent system should be tested on a small scale first.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent dropwise while stirring until the solid is fully dissolved. Using an excessive amount of solvent will significantly reduce your recovery yield[11].

  • Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Caution: Add charcoal to a solution slightly below its boiling point to prevent violent boiling over[13].

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rushing this step by immediate placement in an ice bath can trap impurities within the crystal lattice[11].

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product[13].

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

The following table, based on results for the structurally similar 4-Amino-5-methylisophthalonitrile, illustrates how solvent choice can impact purification efficacy. This should be used as a guide for your own solvent screening experiments.[12]

Solvent SystemTypical Crude Purity (%)Purity after Recrystallization (%)Recovery Yield (%)
Ethanol95.0>99.0~85
Isopropanol95.0>98.5~82
Acetonitrile95.0>98.0~78
Problem 2: Recrystallization failed to remove a key impurity. What is the next step?

Recommended Action: Use column chromatography for a higher-resolution separation.

Causality: Column chromatography separates molecules based on their differing affinities for the stationary phase (typically silica gel) and the mobile phase (a solvent or solvent mixture)[5]. By carefully selecting the mobile phase, you can elute the desired compound while the impurities are either washed through more quickly or retained more strongly on the column, enabling a clean separation[14].

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Analysis (TLC, HPLC) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization Purity <98% & Impurities have different solubility Chromatography Column Chromatography Analysis1->Chromatography Recrystallization fails or complex mixture Sublimation Sublimation (If applicable) Analysis1->Sublimation Thermally stable & non-volatile impurities Analysis2 Check Purity Recrystallization->Analysis2 Chromatography->Analysis2 Sublimation->Analysis2 Pure Pure Product (>99%) Analysis2->Pure Purity Goal Met Impure Purity Insufficient Analysis2->Impure Purity Goal Not Met Impure->Chromatography Re-purify

Caption: Decision workflow for purifying this compound.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will show good separation between your product spot and the impurity spots, with an Rf value for the product of approximately 0.25-0.35. A common starting point for aromatic nitriles is a mixture of Hexane and Ethyl Acetate[8].

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, pre-adsorb the material onto a small amount of silica gel (dry loading).

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity[5].

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Problem 3: My final product has a slight yellow tint. How can I remove colored impurities?

Recommended Action: If the colored impurity persists after recrystallization, it is likely a highly conjugated byproduct that may require a different approach.

  • Charcoal Treatment: As mentioned in the recrystallization protocol, activated charcoal is effective at adsorbing many colored organic impurities[13]. Ensure you use it judiciously, as excessive amounts can also adsorb your product.

  • Chromatography: Column chromatography is highly effective at separating colored impurities, which are often more or less polar than the desired colorless product.

  • Sublimation: If the colored impurity is non-volatile, sublimation can be an excellent final purification step to obtain a pure, white solid. This compound must be thermally stable for this method to be viable.

Troubleshooting cluster_0 Observed Problem cluster_1 Potential Causes & Recommended Actions Problem Problem Cause Action LowPurity LowPurity Problem:p->LowPurity Issue ColoredProduct Yellow/Brown Tint Conjugated Byproducts Degradation Charcoal Treatment Chromatography Problem:p->ColoredProduct Issue PoorRecovery Low Yield Too much solvent in recrystallization Product loss on column Minimize hot solvent Optimize chromatography loading/elution Problem:p->PoorRecovery Issue

Caption: Troubleshooting common issues in purification.

Safety and Handling

Q4: What are the essential safety precautions for handling this compound?

This compound is a chemical that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[15].

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[15][16].

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents[1][16][17].

  • Disposal: Dispose of chemical waste according to your institution's and local regulations. Do not release it into the environment[18].

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-5-methylisophthalonitrile.
  • BenchChem. (n.d.). Technical Support Center: Identifying Impurities in 4-Amino-2-methylisophthalonitrile via HPLC.
  • BenchChem. (n.d.). Technical Support Center: 4-Amino-5-methylisophthalonitrile Purification.
  • ChemicalBook. (2025). 4-METHYL-ISOPHTHALONITRILE | 1943-88-0.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Methylanisole.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US3928274A - Process for preparing nitriles.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Methyl-4-nitrobenzonitrile.
  • Achmem. (n.d.). This compound.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chromatography.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry For Everyone. (2025, June 27). What Is Sublimation Purification?. YouTube.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • BenchChem. (n.d.). Purity Analysis of Synthesized 4-Nitrophthalonitrile: A Comparative Guide to HPLC and Alternative Methods.
  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.

Sources

Technical Support Center: Catalyst Selection for 4-Methylisophthalonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylisophthalonitrile. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we provide in-depth, field-proven insights into catalyst selection and troubleshooting for the vapor-phase ammoxidation of m-xylene, the primary industrial route to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for the synthesis of this compound?

The industrial synthesis of this compound is achieved via the vapor-phase ammoxidation of m-xylene. The most successful and widely studied catalysts for this process are based on mixed metal oxides, particularly those containing vanadium.

  • Vanadium-Based Catalysts: Vanadium oxides (V₂O₅) are the cornerstone of ammoxidation catalysis. They are typically supported on materials like alumina (Al₂O₃) or titania (TiO₂) to enhance surface area and stability.[1][2]

  • Multi-Component Metal Oxides: The performance of vanadium catalysts is significantly improved by the addition of other metal oxides as promoters. Common and effective systems include:

    • V-Cr Oxides: Vanadium-Chromium mixed oxides are commercially used catalysts that show good activity and selectivity.[3]

    • V-Sb Oxides: Antimony is a key promoter that can improve the selectivity towards the desired dinitrile product.[4]

    • V-Sb-Bi/Zr Oxides: The addition of Bismuth or Zirconium to V-Sb systems can further enhance catalyst performance and stability.[5][6]

  • Vanadium Bronzes: Alkali metal vanadium bronzes supported on α-alumina have also been patented for this process, noted for achieving high nitrile yields with minimal carbon oxide formation.[7][8]

Q2: What is the underlying reaction mechanism for the ammoxidation of m-xylene?

The ammoxidation of m-xylene over metal oxide catalysts is widely understood to follow the Mars-van Krevelen (MvK) redox mechanism.[4] This mechanism involves a cyclical process where the catalyst is alternately reduced by the hydrocarbon (m-xylene) and re-oxidized by the oxidant (oxygen).

The reaction proceeds in a stepwise manner on the catalyst surface:

  • Adsorption & Activation: m-xylene adsorbs onto the catalyst surface.

  • First Methyl Group Oxidation: One of the methyl groups is oxidized by lattice oxygen from the catalyst to form an intermediate, which then reacts with adsorbed ammonia to form m-tolunitrile.

  • Second Methyl Group Oxidation: The intermediate, m-tolunitrile, is further oxidized and reacts with ammonia to yield the final product, this compound.

  • Catalyst Re-oxidation: The reduced catalyst (with oxygen vacancies) is re-oxidized by gas-phase oxygen, completing the catalytic cycle.

G cluster_catalyst Catalyst Surface Catalyst_Ox V⁵⁺=O (Oxidized State) Catalyst_Red V⁴⁺ (Reduced State) Catalyst_Ox->Catalyst_Red Provides Lattice O Catalyst_Red->Catalyst_Ox Re-oxidation MX m-Xylene (C₈H₁₀) MX->Catalyst_Ox Adsorbs & Reacts MTN m-Tolunitrile (C₈H₇N) MX->MTN + NH₃, -2H₂O IPN This compound (C₉H₆N₂) MTN->IPN + NH₃, -2H₂O NH3 NH₃ O2 O₂ O2->Catalyst_Red H2O H₂O

Caption: Simplified Mars-van Krevelen mechanism for m-xylene ammoxidation.

Q3: What are the most critical reaction parameters to control for optimal yield and selectivity?

Achieving high performance requires precise control over several experimental variables. The interplay between these parameters determines conversion, selectivity, and catalyst lifespan.

ParameterTypical RangeImpact on Reaction
Temperature 375°C - 500°CToo low: poor conversion. Too high: increased formation of CO and CO₂ (deep oxidation), leading to lower selectivity.[2][7]
NH₃ : m-xylene Molar Ratio 2:1 to 6:1Insufficient ammonia leads to the formation of oxygenated byproducts like phthalimide. Excess ammonia can lead to its own oxidation.[7][8]
O₂ : m-xylene Molar Ratio 2:1 to 3:1Crucial for catalyst re-oxidation. Insufficient oxygen results in catalyst reduction and deactivation. Excess oxygen promotes undesirable total oxidation.[7]
Contact Time / WHSV Variable (e.g., 0.5 - 9.6 s)Shorter contact times may favor the intermediate (m-tolunitrile), while longer times increase conversion but may also increase byproduct formation.[3][7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem: Low Yield or Conversion of m-Xylene

Low product yield is a frequent challenge that can stem from several factors related to both reaction conditions and catalyst integrity.[9][10][11]

Troubleshooting_LowYield cluster_causes Potential Causes start Low Yield / Conversion cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4

Caption: Diagnostic workflow for troubleshooting low reaction yield.

Problem: Low Selectivity (High Concentration of Byproducts)

The formation of byproducts is a primary factor that reduces the purity and yield of this compound. The main culprits are incomplete reaction (m-tolunitrile) and excessive oxidation (CO, CO₂).

ByproductCommon CauseMitigation Strategy
m-Tolunitrile Incomplete conversion. Short contact time or low temperature.[4]Increase contact time or reaction temperature. Optimize catalyst composition to enhance the second ammoxidation step.
CO, CO₂ Over-oxidation of m-xylene or products. High temperature or excessive O₂ concentration.[3]Reduce reaction temperature. Optimize the O₂:m-xylene ratio to be sufficient for re-oxidation but not excessive.
Benzonitrile C-C bond cleavage at high temperatures.Operate at the lower end of the effective temperature range. Select catalysts less prone to cracking reactions.[5]
Phthalimide Presence of water in the feed or hydrolysis of the dinitrile product.[12]Ensure reactants are dry. Control the amount of water formed during the reaction by optimizing stoichiometry.
Problem: Catalyst Deactivation

Catalyst deactivation is a critical issue in industrial processes, leading to a gradual or sudden loss of activity and/or selectivity over time.[13]

  • Cause 1: Carbon Deposition (Coking)

    • Diagnosis: High molecular weight carbonaceous deposits block active sites and pores. This can be confirmed by Temperature Programmed Oxidation (TPO) or by analyzing the carbon content of the spent catalyst.[14]

    • Solution: Coking is often caused by suboptimal reactant ratios or "hot spots" in the reactor. It can be reversed by controlled regeneration, which involves burning off the coke in a diluted air stream at elevated temperatures.

  • Cause 2: Loss of Active Components

    • Diagnosis: Volatile active species, such as vanadium oxides, can be lost from the support at high reaction temperatures. This can be identified by elemental analysis (e.g., ICP) of the catalyst at different points in the reactor bed over time.[14]

    • Solution: Operate at a controlled temperature to minimize sublimation. Utilize catalyst formulations with promoters that help anchor the active species to the support.

  • Cause 3: Irreversible Over-Reduction

    • Diagnosis: Insufficient oxygen in the feed can lead to an excessive reduction of the active metal oxides (e.g., V⁵⁺ to V³⁺), which are less active for ammoxidation. This state can be irreversible.[13][15] This can be diagnosed by post-reaction characterization techniques like XPS or X-ray diffraction.

    • Solution: This is a critical operational issue. Always ensure a sufficient flow of oxygen/air during reaction and especially during any shutdown procedures to maintain the catalyst in its active, oxidized state.[13]

Experimental Protocol: Catalyst Screening in a Fixed-Bed Reactor

This protocol outlines a standard procedure for evaluating the performance of a candidate catalyst for m-xylene ammoxidation.

  • Catalyst Preparation & Loading:

    • Prepare the catalyst (e.g., via impregnation or co-precipitation) and calcine it at the appropriate temperature (e.g., 500-600°C).

    • Sieve the catalyst to a uniform particle size (e.g., 0.2-0.4 mm) to prevent pressure drop issues.

    • Load a known mass of the catalyst (e.g., 1.0 g) into a fixed-bed reactor (e.g., stainless steel, 10 mm inner diameter), securing it with quartz wool plugs.

  • System Setup & Leak Check:

    • Assemble the reactor within a temperature-controlled furnace.

    • Connect gas lines for N₂ (diluent), O₂/Air, NH₃, and a line for liquid m-xylene delivery via a syringe pump to an evaporator.

    • Pressurize the system with N₂ and perform a leak check.

  • Catalyst Pre-treatment:

    • Heat the reactor to the reaction temperature (e.g., 420°C) under a flow of N₂.

    • Once at temperature, introduce the O₂/Air flow and hold for 1 hour to ensure the catalyst is fully oxidized.

  • Reaction Execution:

    • Start the N₂ diluent flow to achieve the desired total flow rate.

    • Introduce ammonia (NH₃) gas at the target molar ratio.

    • Begin pumping liquid m-xylene into the heated evaporator.

    • Typical reaction conditions: Temperature = 420°C, P = 1 atm, m-xylene:NH₃:O₂ molar ratio = 1:4:3, WHSV = 0.5 h⁻¹.

  • Product Analysis:

    • Pass the reactor effluent through a heated transfer line to an online Gas Chromatograph (GC) for analysis of unreacted m-xylene, m-tolunitrile, this compound, and byproducts.

    • A separate analysis can be set up to measure CO, CO₂, and unreacted O₂ and NH₃.

  • Data Calculation:

    • m-Xylene Conversion (%): ((moles in - moles out) / moles in) * 100

    • Selectivity to Product i (%): (moles of product i formed / total moles of m-xylene reacted) * 100

    • Yield of Product i (%): (Conversion * Selectivity) / 100

References

  • Research on deactivation of m-509 ammoxidation catalyst of m-xylene. (n.d.). Request PDF. [Link]
  • Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst. (2014).
  • Feng, B., et al. (2021). Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst. Industrial & Engineering Chemistry Research. [Link]
  • US3959337A - Ammoxidation process. (1976).
  • How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Deactivation of Commercial, High-Load o-Xylene Feed VOx/TiO2 Phthalic Anhydride Catalyst by Unusual Over-Reduction. (2020). MDPI. [Link]
  • Reaction scheme of o-xylene oxidation. (2020).
  • Kinetics of vapor phase ammoxidation of o-xylene on V-Sb-Bi-Cr / γ-Al2O3 oxide catalyst II. Development of kinetic reaction model. (2016).
  • Bagirzade, G. A., et al. (2015).
  • F C alkylation of m xylene (Pre-lab lecture). (2021). YouTube. [Link]
  • Evaluation of M-xylene ammoxidation at bench-scale operation in the presence of V2O5/Γ-AL2O3 c
  • Catalytic Ammoxidation of o-Xylene to Phthalonitrile in Vapour Phase. (n.d.).
  • US3959336A - Ammoxidation process. (1976).
  • Feng, B., et al. (2021). Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst.

Sources

Technical Support Center: Reaction Condition Optimization for 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylisophthalonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions in a user-friendly format to address common challenges encountered during its synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The most common industrial route to its synthesis is the vapor-phase ammoxidation of 1,2,4-trimethylbenzene (also known as pseudocumene). This process involves the reaction of the hydrocarbon with ammonia and oxygen at elevated temperatures over a solid-state catalyst.

The overall reaction is as follows:

C₆H₃(CH₃)₃ + 3NH₃ + 3O₂ → C₆H₃(CH₃)(CN)₂ + 6H₂O

While conceptually straightforward, the practical application of this reaction can be challenging. Achieving high yields and purity requires careful optimization of various reaction parameters. This guide will walk you through the most critical aspects of this optimization process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and economically viable starting material for the synthesis of this compound is 1,2,4-trimethylbenzene (pseudocumene). This aromatic hydrocarbon provides the necessary carbon skeleton which, through the process of ammoxidation, has two of its methyl groups converted into nitrile functionalities.

Q2: What type of catalyst is typically used for the ammoxidation of 1,2,4-trimethylbenzene?

The industrial synthesis of aromatic nitriles via ammoxidation predominantly relies on heterogeneous catalysts, with vanadium-based oxides being the most common.[1][2] These catalysts are often supported on materials like alumina or silica to enhance their surface area and stability.[2] Common catalyst formulations may also include promoters such as molybdenum, chromium, or other metal oxides to improve selectivity and catalyst lifetime.

Q3: What are the typical reaction conditions for the synthesis of this compound?

The ammoxidation of 1,2,4-trimethylbenzene is a high-temperature, gas-phase reaction. Typical reaction temperatures range from 350°C to 500°C. The reaction is usually carried out in a fixed-bed or fluidized-bed reactor. The molar ratio of reactants (1,2,4-trimethylbenzene, ammonia, and oxygen) is a critical parameter that needs to be carefully controlled to maximize the yield of the desired product and minimize side reactions.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

A low yield of the desired product is one of the most common challenges in this synthesis. Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to over-oxidation of the starting material and product, resulting in the formation of carbon oxides and other byproducts.

    • Troubleshooting Steps:

      • Systematically vary the reaction temperature in small increments (e.g., 10-20°C) while keeping other parameters constant.

      • Monitor the product distribution at each temperature using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

      • Identify the temperature at which the yield of this compound is maximized.

  • Incorrect Reactant Stoichiometry: The molar ratios of 1,2,4-trimethylbenzene to ammonia and oxygen are crucial for achieving high selectivity towards the desired dinitrile. An excess of oxygen can lead to complete combustion, while an insufficient amount will result in incomplete conversion. The ammonia-to-hydrocarbon ratio also influences the reaction pathway.

    • Troubleshooting Steps:

      • Experiment with different molar feed ratios of reactants.

      • Start with a slight excess of ammonia to promote the formation of the nitrile and suppress the formation of oxygenated byproducts.

      • Carefully control the oxygen concentration to avoid runaway reactions and over-oxidation.

  • Catalyst Deactivation: The catalyst can lose its activity over time due to several factors, including coking (deposition of carbonaceous materials on the catalyst surface), poisoning by impurities in the feed, or thermal sintering of the catalyst particles.[3]

    • Troubleshooting Steps:

      • Ensure the purity of the starting materials to avoid introducing catalyst poisons.

      • If coking is suspected, the catalyst can often be regenerated by controlled oxidation to burn off the carbon deposits.

      • Consider the use of a more robust catalyst formulation or optimizing the reaction conditions to minimize deactivation.

Data Presentation: Effect of Reaction Temperature on Product Yield

Reaction Temperature (°C)Conversion of 1,2,4-trimethylbenzene (%)Yield of this compound (%)Selectivity to this compound (%)
380755573
400856880
420957882
440987273
460996566

Note: This data is representative and the optimal temperature will depend on the specific catalyst and reactor configuration.

Experimental Workflow: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound temp Optimize Reaction Temperature start->temp ratio Adjust Reactant Ratios start->ratio catalyst Investigate Catalyst Deactivation start->catalyst purity Check Starting Material Purity start->purity end Improved Yield temp->end ratio->end catalyst->end purity->end

Caption: Troubleshooting workflow for addressing low product yield.

Problem 2: Formation of Undesired Byproducts

The formation of byproducts reduces the yield of the desired product and complicates the purification process.

Common Byproducts and Mitigation Strategies:

  • Partially Ammoxidized Intermediates: These include 4-methyl-m-tolunitrile (one methyl group converted to a nitrile) and other partially oxidized species.

    • Mitigation: Increase the reaction temperature or residence time to promote the conversion of these intermediates to the desired dinitrile. Adjusting the catalyst composition can also improve selectivity.

  • Phthalimide Derivatives: In the presence of water vapor (a byproduct of the reaction), the nitrile groups can be hydrolyzed to form amides and subsequently cyclize to form phthalimides.

    • Mitigation: Minimize the water content in the feed and optimize the reactor design to quickly remove water from the reaction zone.

  • Carbon Oxides (CO and CO₂): These are products of complete combustion of the hydrocarbon feed.

    • Mitigation: Carefully control the oxygen concentration and reaction temperature to favor partial oxidation over complete combustion.

Logical Relationship: Byproduct Formation Pathways

Byproduct_Formation start 1,2,4-Trimethylbenzene intermediate Partially Ammoxidized Intermediates start->intermediate Ammoxidation combustion CO, CO₂ start->combustion Over-oxidation product This compound intermediate->product Further Ammoxidation intermediate->combustion Over-oxidation imide Phthalimide Derivatives product->imide Hydrolysis product->combustion Over-oxidation

Caption: Pathways for the formation of common byproducts.

Problem 3: Difficult Purification of this compound

The crude product from the reaction mixture often contains unreacted starting materials, intermediates, and other byproducts, which can make purification challenging.

Recommended Purification Methods:

  • Crystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful crystallization.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) at an elevated temperature.

      • Allow the solution to cool slowly to induce crystallization of the desired product.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

  • Column Chromatography: For laboratory-scale purification and for removing impurities with similar solubility, column chromatography is a powerful technique.

    • Protocol:

      • Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase (e.g., a mixture of hexane and ethyl acetate).

      • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent by rotary evaporation.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical Purity Achieved (%)Typical Recovery (%)Key Considerations
Crystallization>9870-90Solvent selection is critical; may not remove all impurities.
Column Chromatography>99.550-80Time-consuming and requires larger volumes of solvent; effective for high purity.

Detailed Experimental Protocol: Optimized Synthesis of this compound

Disclaimer: This is a generalized protocol based on the ammoxidation of similar aromatic compounds. The specific conditions will need to be optimized for your particular experimental setup.

Materials and Equipment:

  • 1,2,4-Trimethylbenzene (≥98% purity)

  • Anhydrous ammonia

  • Oxygen or air

  • Vanadium-based catalyst (e.g., V₂O₅/Al₂O₃)

  • Fixed-bed or fluidized-bed reactor with temperature and flow control

  • Gas chromatograph (GC) for online or offline analysis

  • Condenser and collection system for the product

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Preparation and Activation:

    • Prepare the catalyst according to a literature procedure or obtain a commercial catalyst.

    • Pack the reactor with the catalyst and activate it by heating under a flow of inert gas (e.g., nitrogen) at the desired reaction temperature for several hours.

  • Reaction Setup:

    • Heat the reactor to the optimized reaction temperature (e.g., 420°C).

    • Introduce a continuous flow of gaseous ammonia and oxygen (or air) into the reactor at the predetermined molar ratio.

    • Introduce a continuous flow of vaporized 1,2,4-trimethylbenzene into the reactor.

  • Reaction Monitoring:

    • Continuously monitor the composition of the effluent gas stream using an online GC to track the conversion of the starting material and the formation of products.

    • Adjust the flow rates and temperature as needed to maintain optimal performance.

  • Product Collection and Workup:

    • Pass the reactor effluent through a condenser to cool the gas stream and collect the crude product, which will solidify upon cooling.

    • The crude product will be a mixture of this compound, unreacted starting material, and byproducts.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

  • Ammoxidation - Wikipedia.
  • Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - PMC - NIH.
  • US2846462A - Process for producing isophthalonitrile and terephthalonitrile - Google Patents.
  • CN112961074B - Synthesis method of isophthalonitrile - Google Patents.
  • A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method - ResearchGate.

Sources

Preventing byproduct formation in 4-Methylisophthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methylisophthalonitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during the synthesis of this compound, a critical intermediate in various industrial applications. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound via m-xylene ammoxidation?

A1: The ammoxidation of m-xylene is a robust method for synthesizing this compound. However, several byproducts can arise from incomplete reactions or undesired side reactions. The most prevalent byproducts include:

  • 3-Methylbenzonitrile: This is the product of partial ammoxidation, where only one of the two methyl groups on m-xylene has been converted to a nitrile. Its presence typically indicates that the reaction has not gone to completion.[1]

  • 4-Methylphthalimide: This byproduct can form through the hydrolysis of the desired this compound. The water required for this hydrolysis can be present as an impurity in the reactants or be formed as a byproduct of the main ammoxidation reaction.[2][3][4]

  • Carbon Oxides (CO, CO₂) and Hydrogen Cyanide: These are the products of deep or complete oxidation of the m-xylene starting material. Their formation represents a loss of valuable substrate and can be promoted by excessive temperatures or inappropriate catalyst selection.[1][5]

  • m-Phthalamide and Isophthalic Acid: These byproducts can also be formed during the synthesis process.[1]

Q2: I am observing a significant amount of 3-Methylbenzonitrile in my product mixture. What is the likely cause and how can I fix it?

A2: The presence of a significant amount of 3-Methylbenzonitrile is a clear indicator of an incomplete reaction. The conversion of m-xylene to this compound is a stepwise process, with 3-Methylbenzonitrile being a key intermediate. To drive the reaction to completion and increase the yield of the desired dinitrile, you should consider the following adjustments:

  • Increase Reaction Time: The simplest approach is to extend the duration of the reaction to allow for the complete conversion of the intermediate mononitrile.

  • Optimize Reaction Temperature: While higher temperatures can increase the rate of reaction, they can also lead to the formation of deep oxidation byproducts. A careful optimization of the reaction temperature is crucial. It is recommended to incrementally increase the temperature and monitor the reaction progress.

  • Adjust Reactant Ratios: Increasing the molar ratio of ammonia to m-xylene can favor the formation of the dinitrile product.[1]

Q3: My final product is contaminated with 4-Methylphthalimide. What reaction conditions favor the formation of this impurity?

A3: The formation of 4-Methylphthalimide is primarily due to the hydrolysis of the desired this compound. The following conditions can promote the formation of this byproduct:

  • Presence of Water: Any water present in the reaction mixture, either from wet reactants or as a byproduct of the ammoxidation process, can lead to the hydrolysis of the nitrile groups.[2][3][4]

  • Low Ammonia Concentration: A lower partial pressure of ammonia in the reaction can shift the equilibrium towards the formation of the imide. Increasing the ammonia concentration can help to suppress the formation of 4-Methylphthalimide.[2][4]

To minimize the formation of this impurity, ensure that all reactants and solvents are thoroughly dried before use and maintain a sufficiently high molar ratio of ammonia to m-xylene throughout the reaction.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a more in-depth guide to troubleshooting specific byproduct-related issues you may encounter during the synthesis of this compound.

Issue 1: High Levels of 3-Methylbenzonitrile (Incomplete Reaction)
Root Cause Explanation Recommended Solution
Insufficient Reaction Time The reaction has not been allowed to proceed for a sufficient duration for the complete conversion of the intermediate 3-Methylbenzonitrile to this compound.Extend the reaction time and monitor the progress using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Suboptimal Reaction Temperature The reaction temperature may be too low to achieve a reasonable reaction rate, or too high, leading to catalyst deactivation or increased side reactions.Systematically vary the reaction temperature in small increments (e.g., 10-20°C) to find the optimal balance between reaction rate and selectivity.
Inadequate Ammonia to m-Xylene Ratio A low molar ratio of ammonia to m-xylene can result in an incomplete reaction, as ammonia is a key reactant in the conversion of the methyl groups to nitrile groups.[1]Increase the molar ratio of ammonia to m-xylene. Ratios of 6:1 to 20:1 are often cited in the literature for similar ammoxidation reactions.[1]
Poor Catalyst Activity The catalyst may be poisoned, deactivated, or simply not active enough under the current reaction conditions.Ensure the catalyst is properly activated before use. If catalyst deactivation is suspected, consider regenerating the catalyst or using a fresh batch. The choice of catalyst is also crucial; vanadium-based catalysts are commonly used for this type of reaction.[6]
Issue 2: Presence of 4-Methylphthalimide (Hydrolysis Product)
Root Cause Explanation Recommended Solution
Water in the Reaction Mixture Water can hydrolyze the nitrile groups of this compound to form the corresponding imide.[2][3][4]Ensure all reactants (m-xylene, ammonia) and the carrier gas (if used) are thoroughly dried before entering the reactor. Using a drying agent in the feed lines can be beneficial.
Low Ammonia Concentration A low partial pressure of ammonia can favor the formation of the imide byproduct.[2][4]Maintain a high molar ratio of ammonia to m-xylene throughout the reaction. This not only promotes the formation of the dinitrile but also helps to suppress the hydrolysis reaction.
Reaction Temperature High temperatures can sometimes exacerbate the hydrolysis reaction, especially if water is present.While a sufficiently high temperature is needed for the ammoxidation reaction, excessive temperatures should be avoided. Optimize the temperature to maximize the dinitrile yield while minimizing imide formation.
Issue 3: Formation of Carbon Oxides and Hydrogen Cyanide (Deep Oxidation)
Root Cause Explanation Recommended Solution
Excessive Reaction Temperature High temperatures can lead to the complete oxidation of the m-xylene, resulting in the formation of CO, CO₂, and HCN.[3]Carefully control the reaction temperature and avoid hotspots in the reactor. A well-designed reactor with efficient heat transfer is crucial for large-scale reactions.
High Oxygen to m-Xylene Ratio An excess of oxygen can promote the undesired deep oxidation of the organic substrate.Optimize the molar ratio of oxygen to m-xylene. The stoichiometric amount of oxygen should be used as a starting point, and this ratio should be carefully tuned to maximize the selectivity towards the desired product.
Catalyst Selection The choice of catalyst and its support can significantly influence the selectivity of the reaction. Some catalysts may have a higher propensity for promoting deep oxidation.Select a catalyst with high selectivity for the ammoxidation reaction. Vanadium-based catalysts promoted with other metals are often used to enhance selectivity and suppress the formation of deep oxidation products.[6]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting byproduct formation in this compound synthesis.

TroubleshootingWorkflow start High Byproduct Formation Detected check_byproduct Identify Primary Byproduct(s) (e.g., via GC-MS, HPLC) start->check_byproduct mononitrile Predominantly 3-Methylbenzonitrile check_byproduct->mononitrile Mononitrile imide Predominantly 4-Methylphthalimide check_byproduct->imide Imide deep_ox Predominantly CO, CO₂, HCN check_byproduct->deep_ox Deep Oxidation Products incomplete_rxn Incomplete Reaction mononitrile->incomplete_rxn increase_time Increase Reaction Time incomplete_rxn->increase_time optimize_temp_mono Optimize Temperature incomplete_rxn->optimize_temp_mono increase_nh3_mono Increase NH₃:m-xylene Ratio incomplete_rxn->increase_nh3_mono check_catalyst Check Catalyst Activity incomplete_rxn->check_catalyst end Byproduct Formation Minimized increase_time->end optimize_temp_mono->end increase_nh3_mono->end check_catalyst->end hydrolysis Hydrolysis of Dinitrile imide->hydrolysis dry_reagents Ensure Dry Reactants & Carrier Gas hydrolysis->dry_reagents increase_nh3_imide Increase NH₃:m-xylene Ratio hydrolysis->increase_nh3_imide optimize_temp_imide Optimize Temperature hydrolysis->optimize_temp_imide dry_reagents->end increase_nh3_imide->end optimize_temp_imide->end over_oxidation Deep Oxidation deep_ox->over_oxidation reduce_temp Reduce Reaction Temperature over_oxidation->reduce_temp optimize_o2 Optimize O₂:m-xylene Ratio over_oxidation->optimize_o2 catalyst_selectivity Evaluate Catalyst Selectivity over_oxidation->catalyst_selectivity reduce_temp->end optimize_o2->end catalyst_selectivity->end

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols

Representative Protocol for m-Xylene Ammoxidation

This protocol provides a general procedure for the vapor-phase ammoxidation of m-xylene. The specific conditions should be optimized for your particular setup and catalyst.

  • Catalyst Loading and Activation:

    • Load the catalyst (e.g., a vanadium-based catalyst on a suitable support) into a fixed-bed reactor.

    • Activate the catalyst by heating it to the reaction temperature (typically in the range of 350-450°C) under a flow of an inert gas (e.g., nitrogen) or air for a specified period.

  • Reactant Feed:

    • Vaporize a stream of m-xylene and mix it with ammonia and air (or oxygen diluted with an inert gas) to achieve the desired molar ratios.

    • Typical molar ratios of NH₃:m-xylene can range from 6:1 to 20:1, and O₂:m-xylene from 2:1 to 4:1.[1]

  • Reaction:

    • Introduce the gaseous reactant mixture into the preheated reactor containing the activated catalyst.

    • Maintain the reaction temperature and pressure at the desired setpoints.

    • The contact time of the reactants with the catalyst is a critical parameter and should be controlled by adjusting the total flow rate of the gas mixture.

  • Product Collection and Analysis:

    • Cool the reactor effluent to condense the liquid products. Unreacted gases can be vented or recycled.

    • Collect the crude product mixture.

    • Analyze the composition of the product mixture using GC or HPLC to determine the conversion of m-xylene and the selectivity to this compound and various byproducts.

Purification Protocol: Recrystallization of this compound

Recrystallization is an effective method for purifying crude this compound.

  • Solvent Selection:

    • Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar compounds include ethanol, isopropanol, or acetonitrile.

  • Dissolution:

    • Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb colored impurities.

    • Hot filter the solution to remove the activated carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove any residual solvent.

References

  • Bagirzade, G. A., Tagiyev, D. B., Guliyev, F. V., & Manafov, M. R. (2018). Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst.
  • Bagirzade, G. A., Tagiyev, D. B., Guliyev, F. V., & Manafov, M. R. (2017). Preparation of Phthalimide and Kinetics of Vapour Phase Ammoxidation of o-Xylene on V-Sb-Bi-Cr/g-Al2O3 Oxide Catalyst-III.
  • Bagirzade, G. A., Tagiyev, D. B., & Manafov, M. R. (2015). Mechanism of the Products Formation in the Vapor Phase Ammoxidation Reaction of 4-Phenyl-o-Xylene. Scirp.org. [Link]
  • Bagirzade, G., Tagiyev, D., Guliyev, F., & Manafov, M. (2017). Preparation of Phthalimide and Kinetics of Vapour Phase Ammoxidation of o-Xylene on V-Sb-Bi-Cr/g-Al2O3 Oxide Catalyst-III. Asian Journal of Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Bagirzade, G. A., Tagiyev, D. B., & Manafov, M. R. (2015).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN112961074B - Synthesis method of isophthalonitrile.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).

Sources

Technical Support Center: Purification of 4-Methylisophthalonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-methylisophthalonitrile via recrystallization. It addresses common challenges and frequently asked questions to ensure a successful and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying this compound using recrystallization?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] The core principle is to dissolve the impure this compound in a minimum amount of a hot solvent in which it is highly soluble.[2][3] As this saturated solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purified form. The impurities, which are ideally either highly soluble in the solvent at all temperatures or insoluble in the hot solvent, remain in the solution (mother liquor) or are removed by hot filtration, respectively.[2][4] Slow, controlled cooling is crucial as it allows for the formation of a pure crystal lattice, which selectively excludes impurity molecules.[1]

Q2: How do I select an appropriate solvent for recrystallizing this compound?

A2: The ideal solvent is one where this compound has high solubility at elevated temperatures but low solubility at room or ice-bath temperatures.[1][2] Given its aromatic dinitrile structure, which imparts moderate polarity, a good starting point is to screen polar aprotic or moderately polar protic solvents.

Key Solvent Selection Criteria:

  • High solubility when hot, low solubility when cold. [2]

  • Impurities should be either very soluble or insoluble in the solvent. [4]

  • The solvent must be chemically inert and not react with this compound.[4][5]

  • The solvent's boiling point should ideally be lower than the melting point of this compound to prevent "oiling out."

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[5]

A good practice is to perform small-scale solubility tests with solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or toluene/hexane.[2]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities typically originate from the synthetic route used to prepare the compound.[6][7] Common syntheses for aromatic nitriles, such as the Rosenmund-von Braun reaction, involve reacting an aromatic halide with a cyanide source.[8] Potential impurities could include:

  • Unreacted Starting Materials: e.g., the corresponding aromatic halide (4-bromo- or 4-chloro-m-xylene).

  • Reaction Intermediates: Incomplete cyanation could leave partially substituted products.

  • Byproducts: Side reactions can generate isomers or polymeric materials.[6]

  • Residual Reagents and Solvents: Traces of catalysts (like copper salts) or high-boiling solvents (like DMF or pyridine) used in the synthesis.[6][8]

Q4: What are the critical safety precautions when performing this recrystallization?

A4: Standard laboratory safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the recrystallization in a well-ventilated fume hood, especially when using volatile or flammable organic solvents.

  • Heating: When heating flammable solvents, use a steam bath, heating mantle, or a hot plate with a spark-free controller. Never use an open flame.

  • Pressure: Never heat a closed system. Ensure the apparatus is vented to prevent pressure buildup.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used to be aware of specific hazards, such as toxicity and flammability.[9]

Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized procedure. The optimal solvent and volumes should be determined through preliminary small-scale trials.

Step 1: Solvent Selection & Dissolution
  • Place approximately 1 gram of crude this compound into a 50 mL Erlenmeyer flask.

  • In a separate beaker, heat the chosen solvent (e.g., isopropanol) to just below its boiling point.

  • Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition.[10] Add just enough solvent to completely dissolve the solid at the elevated temperature. Using the minimum amount of solvent is critical for maximizing yield.[3]

  • If colored impurities are present, cool the solution slightly and add a spatula tip of activated charcoal. Reheat the solution to boiling for a few minutes.[11]

Step 2: Hot Filtration (If necessary)
  • This step is required if insoluble impurities or activated charcoal are present.

  • Preheat a clean filter funnel and a receiving Erlenmeyer flask by placing them on a hot plate or rinsing them with hot solvent. This prevents premature crystallization in the funnel.[12]

  • Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

Step 3: Crystallization
  • Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, pure crystals.[1]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[11]

Step 4: Crystal Collection & Washing
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[3] Using ice-cold solvent minimizes the redissolving of the purified product.[3]

Step 5: Drying
  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Parameters Summary
ParameterRecommended Solvent/ConditionRationale
Primary Solvent Candidates Isopropanol, Ethanol, AcetonitrileThese solvents offer a good balance of polarity and volatility for aromatic nitriles.
Mixed Solvent Candidates Ethanol/Water, Toluene/HexaneUsed when no single solvent is ideal; one solvent dissolves the compound well, the other poorly (antisolvent).[2]
Dissolution Temperature Near the boiling point of the solventTo maximize solubility and ensure a saturated solution is formed.[1]
Cooling Method Slow cooling at room temp, followed by an ice bathSlow cooling promotes the formation of pure, well-defined crystals; the ice bath maximizes yield.[1][10]
Washing Solvent Ice-cold recrystallization solventMinimizes loss of the purified product while effectively removing soluble impurities.[3]
Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place Crude Solid in Erlenmeyer Flask C 3. Add Minimum Hot Solvent to Dissolve Solid A->C B 2. Heat Solvent in Separate Beaker B->C D Decolorize with Charcoal (If Needed) C->D E 4. Perform Hot Filtration (If Insoluble Impurities Exist) C->E No Charcoal Needed D->E F 5. Cool Solution Slowly to Room Temperature E->F G 6. Cool in Ice Bath to Maximize Yield F->G H 7. Collect Crystals via Vacuum Filtration G->H I 8. Wash with Minimal Ice-Cold Solvent H->I J 9. Dry Crystals to Constant Weight I->J K Purified this compound J->K Troubleshooting_Logic P1 Problem: Low/No Crystal Yield C1a Cause: Too much solvent used P1->C1a C1b Cause: Supersaturated solution P1->C1b P2 Problem: Product 'Oiled Out' C2 Cause: Solution cooled above product melting point P2->C2 P3 Problem: Crystals are Discolored C3 Cause: Colored impurities trapped P3->C3 P4 Problem: Premature Crystallization during Hot Filtration C4 Cause: Rapid cooling in funnel P4->C4 S1a Solution: Boil off excess solvent and re-cool C1a->S1a S1b Solution: Scratch flask or add seed crystal C1b->S1b S2 Solution: Reheat, add more solvent, and cool very slowly C2->S2 S3 Solution: Redissolve, treat with activated charcoal, re-filter C3->S3 S4 Solution: Use excess solvent and pre-heat all glassware C4->S4

Caption: A logical guide for troubleshooting common recrystallization issues.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester. (n.d.).
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]
  • Google Patents. (n.d.).
  • California State University, Long Beach. (n.d.).
  • Biocyclopedia. (n.d.).
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
  • University of York. (n.d.).
  • Vassar College. (2007).
  • MIT Digital Lab Techniques Manual. (2010).

Sources

Technical Support Center: Purification of 4-Methylisophthalonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatographic purification of 4-Methylisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of moderately polar compounds like this compound, normal-phase chromatography using silica gel (SiO₂) as the stationary phase is the most common and effective choice.[1][2][3] The polarity of the nitrile and methyl groups on the aromatic ring allows for good interaction with the polar silica surface, facilitating separation from less polar and more polar impurities.[2] In cases where the compound shows instability on acidic silica gel, neutral alumina (Al₂O₃) can be a suitable alternative.[4][5]

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The key is to find a solvent system that provides a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, ideally between 0.3 and 0.7.[6] A common starting point for compounds of intermediate polarity is a binary mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate.[7][8]

  • Initial Screening: Begin with a 4:1 or 3:1 mixture of hexanes:ethyl acetate for your initial TLC analysis.[5]

  • Adjusting Polarity:

    • If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[6]

    • If the Rf is too high (spot moves with the solvent front), decrease the polarity by increasing the proportion of hexanes.[6]

  • Alternative Solvents: For more polar impurities, a solvent system like dichloromethane/methanol might be necessary.[7]

Q3: What are the potential sources of impurities in a this compound sample?

A3: Impurities can originate from various stages of synthesis and handling.[9] Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be halogenated precursors or related aromatic compounds.[10]

  • Reaction Intermediates: Incomplete reactions can leave behind partially reacted molecules.

  • Byproducts: Side reactions can generate structurally similar compounds.

  • Degradation Products: Exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can lead to decomposition.

  • Residual Solvents: Solvents used in the reaction or workup may persist in the crude product.[11][12]

Q4: How should I prepare and load my sample onto the column?

A4: Proper sample loading is critical for achieving good separation. There are two primary methods:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.[13] Carefully add this solution to the top of the column, ensuring the silica bed is not disturbed.[13][14]

  • Dry Loading: If your compound has poor solubility in the starting eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[13][15] This powder can then be carefully added to the top of the column.[13] This technique often results in sharper bands and better separation.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Bands) 1. Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the target compound from its impurities.[3] 2. Column Overloading: Too much sample has been loaded onto the column. 3. Improper Column Packing: The presence of air bubbles or cracks in the silica bed can lead to channeling.[14]1. Optimize the Mobile Phase: Use TLC to re-evaluate the solvent system. A shallower gradient or an isocratic elution with a less polar solvent system may improve resolution.[3] 2. Reduce Sample Load: Use a larger column or decrease the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[14]
Compound Won't Elute from the Column 1. Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the compound through the stationary phase.[3][4] 2. Compound Decomposition on Silica: this compound may be degrading on the acidic silica gel.[4]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.[7] 2. Test for Stability: Run a 2D TLC to check for compound stability on silica. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[4][5]
Streaking or Tailing of the Compound Band 1. Sample Insolubility: The compound may be precipitating at the top of the column.[4] 2. Strong Interaction with Stationary Phase: The nitrile groups may be interacting too strongly with active sites on the silica gel.1. Use Dry Loading: This ensures the compound is evenly distributed on the stationary phase before elution begins.[13] 2. Modify the Mobile Phase: Adding a small amount (0.1-1%) of a polar modifier like methanol or a base like triethylamine (for basic compounds) to the eluent can help to reduce tailing.[8]
Low Yield of Purified Product 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. 2. Co-elution with Impurities: The desired fractions may be contaminated with impurities, leading to their disposal and a lower overall yield of pure product.1. Change Stationary Phase: Consider using alumina or a different grade of silica gel.[16] 2. Improve Separation: Re-optimize the mobile phase for better resolution. Collect smaller fractions to minimize the mixing of your compound with impurities.

Experimental Workflow & Visualization

Protocol: Developing a Solvent System using TLC
  • Prepare the TLC Chamber: Add a small amount of your chosen solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) to a developing chamber with a piece of filter paper to saturate the atmosphere.[17]

  • Spot the Plate: Dissolve a small amount of your crude this compound in a volatile solvent. Using a capillary tube, spot the solution on the baseline of a TLC plate.[18]

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.[18]

  • Visualize and Analyze: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. Calculate the Rf value for your compound. The ideal Rf for column chromatography is between 0.3 and 0.7.[6] Adjust the solvent polarity as needed.

Troubleshooting Logic Flowchart

Troubleshooting_Chromatography start Start: Purification of This compound problem Problem Encountered start->problem poor_sep Poor Separation (Overlapping Bands) problem->poor_sep e.g. no_elution Compound Not Eluting problem->no_elution e.g. low_yield Low Yield problem->low_yield e.g. optimize_solvent Optimize Mobile Phase (TLC) poor_sep->optimize_solvent Cause: Polarity? reduce_load Reduce Sample Load poor_sep->reduce_load Cause: Overload? repack Repack Column poor_sep->repack Cause: Packing? increase_polarity Increase Eluent Polarity no_elution->increase_polarity Cause: Polarity? check_stability Check Stability (2D TLC) / Change Stationary Phase no_elution->check_stability Cause: Degradation? low_yield->optimize_solvent Cause: Co-elution? low_yield->check_stability Cause: Adsorption? collect_fractions Collect Smaller Fractions low_yield->collect_fractions end Successful Purification optimize_solvent->end reduce_load->end repack->end increase_polarity->end check_stability->end collect_fractions->end

Caption: Troubleshooting flowchart for column chromatography.

References

  • Benchchem. Technical Support Center: 4-Amino-5-methylisophthalonitrile Purification.
  • Benchchem. Technical Support Center: Identifying Impurities in 4-Amino-2-methylisophthalonitrile via HPLC.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
  • Columbia University. Column chromatography.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography.
  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Thin Layer Chromatography (TLC).
  • YouTube. Column Chromatography (Purification).
  • SiliCycle. SiliaPlate TLC Practical Guide.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
  • Biotage. How changing stationary phase chemistry can impact separation selectivity.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • Benchchem. Common impurities in synthetic 4-Methyl-3-heptanone and their removal.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • NIH. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • NIH. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • MIT Digital Lab Techniques Manual. TLC-The Basics.

Sources

Technical Support Center: Purification of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective removal of solvent impurities from 4-Methylisophthalonitrile (CAS No. 1943-88-0). The content is structured in a practical question-and-answer format to directly address common challenges and provide robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent impurities I should expect in my this compound sample?

Common impurities are typically residual solvents from the synthesis and initial workup stages. The synthesis of aromatic nitriles may involve high-boiling point polar aprotic solvents.[1] Therefore, you should be vigilant for:

  • High-Boiling Point Solvents: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).

  • Extraction/Workup Solvents: Toluene, xylenes, ethyl acetate, dichloromethane (DCM), and various alcohols.[1][2]

  • Reaction By-products: Depending on the synthetic route, other minor organic impurities may also be present.

Q2: My purified this compound is a solid. What is the most effective purification strategy for removing residual solvents?

For crystalline solids like this compound, recrystallization is the most powerful and widely used purification technique.[3][4] This method relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.[5] As a hot, saturated solution cools, the decreasing solubility forces the target compound to form a pure crystal lattice, effectively excluding solvent molecules and other dissolved impurities from its structure.[5]

Q3: How do I select the best solvent for recrystallizing this compound?

The ideal recrystallization solvent should exhibit the following properties[5][6]:

  • High solubility at elevated temperatures: The solvent must completely dissolve your compound near its boiling point.

  • Low solubility at cold temperatures: The solvent should not dissolve the compound well at room temperature or in an ice bath, allowing for maximum recovery.

  • Inertness: The solvent must not react with this compound.

  • Volatility: A relatively low boiling point allows for easy removal from the purified crystals during the drying step.[5]

A systematic approach involves small-scale solubility tests with a range of common laboratory solvents.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10078.5High polarity.
Ethanol7824.6Good general-purpose polar protic solvent.
Methanol6532.7Similar to ethanol but more volatile.
2-Propanol (IPA)8218.3Less polar than ethanol.[7]
Ethyl Acetate776.0Medium polarity.
Toluene1112.4Non-polar aromatic solvent.
Heptane/Hexane98 / 69~2.0Very non-polar aliphatic solvents.
Acetone5620.7Polar aprotic, highly volatile.

Data sourced from multiple chemical property databases.[7][8]

Q4: How can I confirm that the solvent impurities have been removed effectively?

Analytical validation is crucial for confirming purity. The two most common and effective methods are:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is the preferred method for quantifying volatile organic impurities (residual solvents).[9] The technique offers excellent separation, high sensitivity, and universality for organic compounds.[10][11] Headspace GC is particularly well-suited for this analysis as it introduces only the volatile components into the system, protecting the instrument from non-volatile materials.[12][13]

  • ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (NMR) is a powerful tool for identifying and quantifying trace solvent impurities.[14] Each solvent has a unique and well-documented chemical shift and multiplicity, making identification straightforward.[15][16][17]

Table 2: ¹H NMR Chemical Shifts of Common Solvent Impurities (in CDCl₃)

Solvent ImpurityChemical Shift (ppm)Multiplicity
Acetone2.17Singlet (s)
Toluene2.36 (CH₃), 7.17-7.28 (ArH)Singlet (s), Multiplet (m)
Ethyl Acetate1.26 (CH₃), 2.05 (CH₃CO), 4.12 (CH₂)Triplet (t), Singlet (s), Quartet (q)
Dichloromethane5.30Singlet (s)
Diethyl Ether1.21 (CH₃), 3.48 (CH₂)Triplet (t), Quartet (q)
N,N-Dimethylformamide (DMF)2.88, 2.95, 8.02Singlet (s), Singlet (s), Singlet (s)

Note: Chemical shifts can vary slightly based on concentration and temperature.[15] Reference data compiled from authoritative sources.[15][17][18]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q5: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

Cause: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid. Instead of crystallizing, the compound separates as a liquid. This is often caused by using a solvent in which the compound is excessively soluble or by cooling the solution too rapidly.

Solution:

  • Reheat the mixture until the oil completely redissolves.[19]

  • Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[19]

  • Ensure the solution cools much more slowly. You can insulate the flask to slow heat loss.[19] This allows the solution to reach the crystallization point at a temperature below the compound's melting point.

Q6: No crystals have formed after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Cause: This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was added initially.[19]

Solutions (in order of preference):

  • Induce Crystallization: Try scratching the inside surface of the flask with a clean glass rod just below the solvent line.[20] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a template for crystal lattice formation.[20]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[19] Allow the concentrated solution to cool slowly again.

Q7: My final product yield is very low. What are the likely causes?

Cause: Low recovery can result from several factors:

  • Using too much solvent: This is the most common reason, as a significant portion of your product will remain dissolved in the mother liquor.[19]

  • Premature crystallization: If crystals form during a hot filtration step, product is lost.

  • Washing with too much cold solvent: Even cold solvent has some capacity to dissolve your product.

Solution:

  • Always use the minimum amount of hot solvent required to fully dissolve your solid.[21]

  • To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask and add a small excess of solvent before filtering.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent and apply it quickly over the filter cake.[5][22]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the standard procedure for purifying a solid compound from a single, well-chosen solvent.[3][6]

Workflow Diagram: Single-Solvent Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place impure solid in Erlenmeyer flask B Add minimum amount of hot solvent to dissolve A->B C Perform hot gravity filtration (if insoluble impurities exist) B->C Optional D Allow filtrate to cool slowly to room temperature C->D E Cool further in an ice-water bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with ice-cold solvent F->G H Dry crystals under vacuum or in a desiccator G->H

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the impure this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask portion-wise, with swirling, until the solid just dissolves.[3][21]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals.[6][21] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[20]

  • Collection: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).[20][22]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the crystal surfaces.[5][22]

  • Drying: Transfer the crystals to a watch glass and allow them to dry. Drying can be accelerated by placing them in a desiccator or a vacuum oven at a modest temperature.[22]

Protocol 2: Troubleshooting Decision Tree

This logical guide helps diagnose and solve common recrystallization problems.

Diagram: Recrystallization Troubleshooting

G Start Start Recrystallization: Allow hot solution to cool Q1 Did crystals form? Start->Q1 Q2 Is the product an oil? Q1->Q2 No End_Success Crystals Formed: Proceed to collection Q1->End_Success Yes Proc1 Induce Crystallization: 1. Scratch flask 2. Add seed crystal Q2->Proc1 No Proc3 Re-dissolve in more hot solvent and cool more slowly Q2->Proc3 Yes Proc1->Q1 Try again Proc2 Concentrate Solution: Boil off some solvent and re-cool Proc1->Proc2 If fails Proc2->Q1 Try again End_Fail Problem Persists: Re-evaluate solvent choice Proc2->End_Fail If fails Proc3->Q1 Try again

Caption: A decision tree for troubleshooting recrystallization.

References

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13–26. [Link][11][12][13]
  • Nowak, T., et al. (2016). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Analytical Methods, 8(22), 4537-4542. [Link][10]
  • Shimadzu. (n.d.). Method for the analysis of residual solvents in pharmaceuticals.
  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. [Link][23]
  • University of California, Davis. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link][4]
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.).
  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. chem.ucalgary.ca. [Link][7]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link][15]
  • Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. [Link][20]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][17][24]
  • Macrotech Polychem Pvt. Ltd. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link][5]
  • Google Patents. (1989).
  • University of Massachusetts Lowell, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction. [Link][2]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][18]
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link][21]
  • Allen, S. (2007).
  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. organicdivision.org. [Link][8]
  • ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link][19]
  • University of California, Berkeley. (2022). Properties of Common Organic Solvents. oci.chem.berkeley.edu. [Link][9]

Sources

Technical Support Center: Scaling Up 4-Methylisophthalonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the successful synthesis and purification of intermediates like 4-Methylisophthalonitrile are critical milestones. This guide is designed to provide in-depth technical support, addressing common and complex challenges encountered during the scale-up of its production. By understanding the underlying principles of the synthesis and potential pitfalls, you can optimize your process for higher yield, purity, and efficiency.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and economically viable industrial method for producing this compound is the vapor-phase ammoxidation of m-xylene.[1] This process involves reacting m-xylene with ammonia and oxygen (typically from the air) at elevated temperatures over a solid catalyst.[2][3] Vanadium-based catalysts, often supported on materials like α-alumina, are widely used due to their efficacy in this selective oxidation reaction.[3][4]

Q2: What are the primary byproducts I should expect during the ammoxidation of m-xylene?

A2: During the ammoxidation of m-xylene, several byproducts can form, impacting the purity of the final product. The most common byproduct is m-tolunitrile, the mono-nitrile intermediate. Other potential byproducts include benzonitrile and carbon oxides (CO and CO2) resulting from over-oxidation.[3] In some cases, phthalimide derivatives can also be formed.[5][6] Minimizing these byproducts is a key challenge in optimizing the process.

Q3: My this compound product is off-color (e.g., yellow or brown). What are the likely impurities?

A3: An off-color final product typically indicates the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products. Common culprits include partially oxidized species or polymeric materials formed at high reaction temperatures. Effective purification, often involving crystallization, is crucial to remove these color-imparting impurities.

Q4: What are the key safety precautions when handling this compound and its precursors?

A4: Safety is paramount. This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[7][8][9] It is essential to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Precursors like m-xylene are flammable, and ammonia is corrosive and toxic. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[8][9][10]

II. Troubleshooting Guide: Ammoxidation of m-Xylene

This section addresses specific issues that may arise during the synthesis of this compound via m-xylene ammoxidation.

Problem Potential Causes Troubleshooting Solutions
Low Conversion of m-Xylene 1. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy.[11] 2. Catalyst Deactivation: The catalyst may be poisoned or coked. 3. Inadequate Reactant Ratios: Incorrect molar ratios of ammonia or oxygen to m-xylene can limit the reaction.[3] 4. Short Contact Time: The reactants may not have sufficient residence time in the reactor.1. Optimize Temperature: Gradually increase the reaction temperature within the recommended range (typically 375°C to 500°C) while monitoring conversion and selectivity.[2][3] 2. Catalyst Regeneration/Replacement: Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh batch. 3. Adjust Reactant Feed: Systematically vary the ammonia-to-xylene and oxygen-to-xylene molar ratios to find the optimal conditions.[3] 4. Modify Space Velocity: Decrease the space velocity to increase the contact time of the reactants with the catalyst.
Low Selectivity to this compound (High m-tolunitrile) 1. Incomplete Reaction: The reaction may be stopping at the intermediate stage. 2. Non-Optimal Reaction Temperature: The temperature may be too low for the second nitrile group addition.1. Increase Contact Time: A longer residence time can promote the conversion of m-tolunitrile to the desired dinitrile. 2. Increase Temperature: Carefully increasing the temperature can favor the formation of the dinitrile product.[11]
High Formation of Carbon Oxides (CO, CO2) 1. Excessive Reaction Temperature: High temperatures can lead to complete oxidation of the aromatic ring.[1] 2. High Oxygen-to-Xylene Ratio: An excess of oxygen can favor combustion over selective ammoxidation.[3]1. Reduce Temperature: Lower the reaction temperature to a point that maintains good conversion without significant over-oxidation. 2. Optimize Oxygen Feed: Decrease the molar ratio of oxygen to m-xylene to minimize the formation of carbon oxides.[3]
Pressure Drop Across the Reactor Bed 1. Catalyst Fines: The catalyst particles may have broken down, leading to a more densely packed bed. 2. Coke Formation: Carbon deposition on the catalyst can block the flow path.1. Screen Catalyst: Use a catalyst with a uniform particle size and good mechanical strength. 2. Catalyst Regeneration: Perform a controlled burnout of the coke from the catalyst bed.

III. Experimental Protocols

Protocol 1: Vapor-Phase Ammoxidation of m-Xylene in a Fixed-Bed Reactor

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • m-Xylene (99%+)

  • Anhydrous Ammonia

  • Compressed Air (or a synthetic mixture of O2 and N2)

  • Vanadium-based catalyst (e.g., V-Cr mixed oxide or alkali metal vanadium bronze on α-alumina)[1][4]

  • Inert diluent (e.g., quartz sand)[11]

Equipment:

  • Fixed-bed reactor (e.g., quartz tube)[11]

  • Tube furnace

  • Mass flow controllers for gases

  • HPLC pump for liquid feed

  • Condenser and collection system

  • Gas chromatograph (GC) for online or offline analysis

Procedure:

  • Load the reactor with a known amount of catalyst, diluted with an inert material if necessary to manage the reaction exotherm.[11]

  • Heat the reactor to the desired reaction temperature (e.g., 400-450°C) under a flow of inert gas (e.g., nitrogen).[2]

  • Introduce the reactant gases (ammonia and air) at the desired flow rates, controlled by mass flow controllers.[4]

  • Introduce m-xylene into a vaporizer using an HPLC pump, and then feed the vaporized m-xylene into the reactor.[4]

  • Typical molar ratios to start with are ammonia:m-xylene of ~3:1 and oxygen:m-xylene of ~3:1.[3]

  • The reactor effluent is passed through a condenser to collect the liquid and solid products.

  • Analyze the product mixture using GC to determine the conversion of m-xylene and the selectivity to this compound and byproducts.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a common method for purifying the crude product.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture)[12]

Equipment:

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[12]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Assess the purity of the recrystallized product using techniques like HPLC, GC, or melting point determination.[13]

IV. Visualizing the Workflow

Diagram 1: Ammoxidation Workflow

This diagram illustrates the key stages in the production of this compound.

Ammoxidation_Workflow cluster_reactants Reactant Feed cluster_process Process cluster_separation Product Separation cluster_purification Purification m_xylene m-Xylene (liquid) vaporizer Vaporizer m_xylene->vaporizer HPLC Pump ammonia Ammonia (gas) reactor Fixed-Bed Reactor (Catalyst, High Temp) ammonia->reactor MFC air Air (O2/N2) air->reactor MFC vaporizer->reactor condenser Condenser reactor->condenser crude_product Crude Product (Solid/Liquid) condenser->crude_product purification Recrystallization crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for this compound Synthesis.

Diagram 2: Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues.

Troubleshooting_Logic start Problem Identified low_conversion Low Conversion? start->low_conversion low_selectivity Low Selectivity? low_conversion->low_selectivity No temp_check1 Increase Temperature low_conversion->temp_check1 Yes high_co2 High COx? low_selectivity->high_co2 No temp_check2 Increase Temperature low_selectivity->temp_check2 Yes temp_check3 Decrease Temperature high_co2->temp_check3 Yes solution Problem Solved high_co2->solution No catalyst_check Check Catalyst Activity temp_check1->catalyst_check ratio_check1 Adjust Reactant Ratios catalyst_check->ratio_check1 ratio_check1->solution contact_time_check Increase Contact Time temp_check2->contact_time_check contact_time_check->solution o2_ratio_check Decrease O2 Ratio temp_check3->o2_ratio_check o2_ratio_check->solution

Sources

Technical Support Center: 4-Methylisophthalonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylisophthalonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. Instead of a generic protocol, we will address specific, field-reported failures in a direct question-and-answer format, grounded in mechanistic principles and practical solutions.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is consistently low or zero. Where should I begin troubleshooting?

This is the most common issue, and its root cause depends heavily on your chosen synthetic route. A systematic approach is crucial. We recommend a tiered diagnostic workflow to pinpoint the failure.

G start Low / No Product Detected sm_check 1. Verify Starting Material Integrity - Purity (NMR, GC-MS) - Reactivity of old reagents start->sm_check Begin diagnostics cond_check 2. Scrutinize Reaction Conditions - Anhydrous? - Inert atmosphere? - Temperature correct? sm_check->cond_check Materials confirmed pure sub_node1 Re-purify starting materials or use new reagents. sm_check->sub_node1 Impurity detected monitoring_check 3. Review In-Process Monitoring - TLC/GC showing no conversion? - Intermediate formed but stalled? cond_check->monitoring_check Conditions confirmed correct sub_node2 Dry solvents/reagents. Verify thermocouple accuracy. cond_check->sub_node2 Deviation found sub_node3 Proceed to route-specific troubleshooting. monitoring_check->sub_node3 Reaction confirmed to be failing

Caption: Initial troubleshooting decision tree.

Once these preliminary checks are complete, delve into the specifics of your synthetic pathway.

A. For Ammoxidation of m-Xylene Route:

The vapor-phase ammoxidation is a powerful but sensitive industrial process. Low yields often stem from suboptimal catalytic conditions.

  • Cause: Incorrect Temperature or Residence Time. The conversion of the first methyl group to a nitrile is more facile than the second. Insufficient temperature (~375-500°C) or contact time will result in the accumulation of the intermediate, 4-methyl-o-tolunitrile.[1] Conversely, excessive temperature can lead to the complete oxidation of the aromatic ring to CO and CO₂, drastically reducing yield.[1]

  • Solution: Calibrate your reactor's temperature profile and optimize the flow rate of reactants. If you are seeing high levels of 4-methyl-o-tolunitrile, incrementally increase the temperature or reduce the space velocity. If CO₂ formation is high, reduce the temperature.

  • Cause: Incorrect Reactant Stoichiometry. The molar ratios of ammonia-to-xylene and oxygen-to-xylene are critical. An insufficient supply of ammonia will favor the formation of phthalimide-type byproducts.[2][3] Low oxygen ratios will lead to incomplete conversion, while excessive oxygen promotes unwanted deep oxidation.[1]

  • Solution: Titrate the molar ratios. Typical starting points are NH₃:xylene ratios of 3:1 or higher and O₂:xylene ratios of 2:1 to 3:1.[1]

B. For Dehydration of 4-Methylisophthalamide Route:

This is a common laboratory-scale synthesis. Failures often relate to the choice and handling of the dehydrating agent.

  • Cause: Ineffective Dehydrating Agent. Not all dehydrating agents are equal. Harsh reagents like P₄O₁₀ or SOCl₂ require high temperatures and can cause charring or side reactions if not properly controlled.[4][5][6] Milder, modern reagents may require specific catalysts or conditions to be effective.[7]

  • Solution: Select an appropriate reagent for your scale and substrate tolerance. Ensure the reagent is fresh; many dehydrating agents are hygroscopic and lose activity over time.

Dehydrating AgentTypical ConditionsAdvantagesCommon Failure Points & Disadvantages
SOCl₂ (Thionyl Chloride) Reflux in neat SOCl₂ or inert solventReadily available, potentHighly corrosive, generates HCl/SO₂, can lead to chlorination side products.[8]
P₄O₁₀ (Phosphorus Pentoxide) High-temperature solid-state heatingPowerful, inexpensiveHeterogeneous, requires vigorous mixing, can cause charring, difficult workup.[5][9]
T3P® (Propylphosphonic Anhydride) Room temp to mild heat in solvent (e.g., EtOAc)High yielding, mild conditions, easy workupMore expensive, requires stoichiometric amounts.
Burgess Reagent Mild conditions (e.g., reflux in THF)Very mild, good for sensitive substratesExpensive, potential for side reactions if substrate has other reactive groups.
  • Cause: Presence of Water. This is a dehydration reaction; any water present in the starting material, solvent, or glassware will consume the dehydrating agent and inhibit the reaction.

  • Solution: Rigorously dry all glassware. Use anhydrous solvents and ensure your starting 4-methylisophthalamide is completely dry. Running the reaction under an inert atmosphere (N₂ or Ar) is best practice.[10]

Question 2: My final product is contaminated with partially reacted intermediates or side products. How do I identify and prevent them?

Impurity profiles are fingerprints of unintended reaction pathways. Identifying the impurity is the first step to suppressing its formation.

G cluster_0 Desired Pathway cluster_1 Side Reactions mXylene m-Xylene intermediate 4-Methyl-o-tolunitrile mXylene->intermediate Ammoxidation (Step 1) side_co2 CO, CO₂ mXylene->side_co2 Over-oxidation product This compound intermediate->product Ammoxidation (Step 2) side_imide 4-Methylphthalimide intermediate->side_imide Hydrolysis intermediate->side_co2 Over-oxidation product->side_imide Hydrolysis

Caption: Competing pathways in ammoxidation synthesis.

  • Impurity: 4-Methyl-o-tolunitrile (from Ammoxidation)

    • Cause: Incomplete conversion, as discussed in Question 1. The reaction has stalled at the intermediate stage.

    • Prevention: Re-optimize temperature, residence time, or catalyst activity. In some process designs, the unreacted intermediate is recycled back into the reactor feed.[3]

  • Impurity: 4-Methylisophthalamide (from Dehydration)

    • Cause: Incomplete dehydration. This can be due to an insufficient amount of dehydrating agent, deactivated reagent, or the reaction not being allowed to run to completion.

    • Prevention: Use a slight excess (1.1-1.5 equivalents per amide group) of a fresh, high-quality dehydrating agent. Monitor the reaction by TLC or GC until all starting material is consumed.

  • Impurity: 4-Methylphthalimide or related structures

    • Cause: Hydrolysis of the nitrile groups. This is a common problem in high-temperature ammoxidation if excess water is formed and not effectively removed, or if the ammonia concentration is too low.[2][3] It can also occur during aqueous workup of other synthesis routes if the pH is not controlled.

    • Prevention: In ammoxidation, ensure a sufficient molar excess of ammonia. For all routes, minimize the product's contact time with water, especially under acidic or basic conditions during workup. If an aqueous extraction is necessary, use a buffered solution and work quickly at low temperatures.

Question 3: My amide dehydration reaction seems to stall and never reaches full conversion. What should I investigate?

A stalled reaction, where starting material persists despite extended reaction times, points to a limiting factor that has been consumed or deactivated.

  • Cause: Reagent Degradation. Many dehydrating agents are highly reactive and can be quenched by trace amounts of water or react with the solvent over time. For example, thionyl chloride can be consumed by atmospheric moisture.

    • Solution: Add the dehydrating agent in portions throughout the reaction rather than all at once. Always work under a robust inert atmosphere. Ensure solvents are freshly dried over molecular sieves or distilled.[11]

  • Cause: Product Inhibition. In some cases, the product or a byproduct can coordinate to the active catalytic species (if one is used) and inhibit its activity.

    • Solution: This is more difficult to diagnose without mechanistic studies. A practical approach is to try different classes of dehydrating agents or catalysts that operate via a different mechanism.

  • Cause: Reversible Reaction/Equilibrium. While dehydration is generally favorable, if water is not effectively removed from the system, the reverse reaction (hydrolysis of the nitrile back to the amide) can occur, establishing an unfavorable equilibrium.

    • Solution: If your reaction setup allows, use a Dean-Stark trap or pass the headspace through a column of drying agent to physically remove the water byproduct as it is formed. This is particularly relevant for catalytic dehydrations that generate water.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

This protocol is critical for the amide dehydration route to prevent reagent quenching and side reactions.

  • Glassware Preparation: All glassware (flask, condenser, dropping funnel) should be placed in a drying oven at 120°C for at least 4 hours, or overnight.

  • Assembly: Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) while it cools. Use high-vacuum grease on all joints.

  • Reagent & Solvent Handling:

    • Anhydrous solvents should be obtained from a commercial supplier in a sealed bottle or dried in-house using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through an activated alumina column).

    • Solid reagents should be dried in a vacuum oven before use.

    • Liquid reagents should be transferred via syringe under inert atmosphere.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including during reagent addition and sample removal for monitoring.

References

  • Recent developments in dehydration of primary amides to nitriles.Organic Chemistry Frontiers, RSC Publishing. [Link]
  • Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source.
  • Preparation of Nitriles.Chemistry Steps. [Link]
  • The classical approach for nitrile synthesis
  • Preparation of Nitriles.Chemistry LibreTexts. [Link]
  • the prepar
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Dehydration of primary amides to nitriles.
  • Synthesis and Reactions of Nitriles.Chad's Prep. [Link]
  • Ammoxidation process.
  • How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry. [Link]
  • Organic Syntheses Procedure.Organic Syntheses. [Link]
  • Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/g-Al2O3 Oxide C
  • Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide C
  • Preparation of terephthalonitrile by p-xylene ammoxidation.

Sources

Validation & Comparative

A Comparative Guide to 4-Methylisophthalonitrile and Terephthalonitrile: Structural Isomers with Distinct Performance Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of molecular building blocks is a critical decision that dictates the properties and performance of the final product. Aromatic dinitriles, for instance, are versatile precursors for a range of high-performance materials, including heat-resistant polymers and functional organic molecules. Among these, constitutional isomers can exhibit surprisingly divergent characteristics. This guide provides an in-depth technical comparison of two such isomers: 4-methylisophthalonitrile and terephthalonitrile. We will explore how the subtle difference in the substitution pattern on the benzene ring—a methyl group and the meta versus para orientation of the nitrile groups—translates into significant variations in their physicochemical properties, reactivity, and suitability for various applications.

Unveiling the Isomers: A Structural Overview

At a fundamental level, this compound and terephthalonitrile share the same molecular formula for their dicyanobenzene core, but their structural arrangements are distinct. Terephthalonitrile (1,4-dicyanobenzene) possesses a highly symmetrical, linear structure with nitrile groups at opposite ends of the benzene ring.[1] In contrast, this compound (4-methyl-1,3-benzenedicarbonitrile) has its nitrile groups in a meta relationship, creating an angular geometry. Furthermore, the presence of a methyl group on the aromatic ring of this compound introduces both steric and electronic effects that are absent in terephthalonitrile.

dot graphmol { layout="neato"; node [shape=plaintext]; edge [style=invis];

(1,4-Dicyanobenzene)"]; terephthalonitrile_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12172&t=l", label=""]; terephthalonitrile -- terephthalonitrile_img;

(4-Methyl-1,3-benzenedicarbonitrile)"]; methylisophthalonitrile_img [image="https://ops.rsc.org/api/image/compound/C9H6N2?imgMode=std&imgSize=2d", label=""]; methylisophthalonitrile -- methylisophthalonitrile_img;

} केंदFigure 1: Molecular structures of terephthalonitrile and this compound.

Physicochemical Properties: A Tale of Two Structures

The structural differences between these two molecules have a profound impact on their physical properties. The high symmetry and linear geometry of terephthalonitrile allow for efficient packing in the solid state, resulting in a significantly higher melting point compared to its substituted, angular counterpart. While experimental data for this compound is less abundant, its asymmetric nature and the presence of the methyl group are expected to disrupt crystal lattice formation, leading to a lower melting point.

PropertyThis compoundTerephthalonitrile
CAS Number 1943-88-0[1]623-26-7
Molecular Formula C₉H₆N₂C₈H₄N₂
Molecular Weight 142.16 g/mol 128.13 g/mol
Appearance White to light yellow solid[2]White to pale yellow or pale cream powder
Melting Point Data not consistently available, expected to be lower than terephthalonitrile222-228 °C
Boiling Point Data not availableNot available
Solubility Expected to be soluble in polar aprotic solventsInsoluble in water, slightly soluble in chloroform and DMSO

Table 1: Comparison of the Physicochemical Properties of this compound and Terephthalonitrile.

The solubility of these compounds is also influenced by their structure. Terephthalonitrile's low solubility in many common solvents can be attributed to its strong crystal lattice energy.[3] The less regular structure of this compound is predicted to result in better solubility in organic solvents, a characteristic that can be advantageous in solution-based processing and reactions.

Reactivity and Performance in Polymer Synthesis

Both this compound and terephthalonitrile are valuable monomers for the synthesis of high-performance polymers, such as polyamides and polyimides, through reactions with diamines. However, their distinct structures lead to polymers with different properties.

The para linkage of terephthalonitrile results in linear, rigid polymer chains that can pack closely together. This leads to polymers with high crystallinity, excellent thermal stability, and high mechanical strength. These properties are highly desirable for applications requiring robust materials, such as in the aerospace and automotive industries.

Conversely, the meta linkage of this compound introduces a "kink" in the polymer backbone. This irregularity disrupts chain packing, leading to more amorphous polymers with lower crystallinity and, consequently, a wider processing window. The presence of the methyl group can further enhance solubility and modify the thermal properties of the resulting polymer. The electron-donating nature of the methyl group can also subtly influence the reactivity of the nitrile groups during polymerization.[3][4]

dot graph TD { subgraph Polymer Properties direction LR; A[Terephthalonitrile] --> B{Linear Polymer Chain}; B --> C[High Crystallinity]; C --> D[High Thermal Stability & Mechanical Strength];

} केंदFigure 2: Influence of monomer structure on polymer properties.

Experimental Section: Synthesis of Aromatic Polyamides

To illustrate the practical implications of the structural differences between these two dinitriles, a representative experimental protocol for the synthesis of an aromatic polyamide via polycondensation with an aromatic diamine, such as 4,4'-oxydianiline (ODA), is provided below. This protocol can be adapted for a direct comparative study of the two monomers.

Objective: To synthesize and compare the properties of aromatic polyamides derived from this compound and terephthalonitrile.

Materials:

  • This compound or Terephthalonitrile

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Monomer and Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 4,4'-oxydianiline (1 equivalent) and anhydrous calcium chloride (0.2 equivalents) in anhydrous NMP under a nitrogen atmosphere.

  • Polymerization: To the stirred solution, add either this compound (1 equivalent) or terephthalonitrile (1 equivalent).

  • Reaction: Heat the reaction mixture to 180-200°C and maintain for 12-24 hours under a gentle flow of nitrogen. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a vigorously stirred excess of methanol. The polyamide will precipitate as a fibrous solid.

  • Collect the polymer by filtration, wash thoroughly with hot water and then with methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Characterization: The resulting polymers can be characterized to compare their properties:

  • Solubility: Test the solubility of the dried polymers in various organic solvents (e.g., NMP, DMF, DMSO, m-cresol).

  • Thermal Analysis: Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature.

  • Spectroscopic Analysis: Confirm the polymer structure using Fourier-Transform Infrared (FTIR) spectroscopy by identifying the characteristic amide bond absorption bands.

dot graph G { rankdir=TB; node [shape=box, style=rounded]; A [label="Dissolve Diamine and Catalyst in Solvent"]; B [label="Add Dinitrile Monomer"]; C [label="Heat to 180-200°C for 12-24h"]; D [label="Precipitate Polymer in Methanol"]; E [label="Filter and Wash Polymer"]; F [label="Dry Polymer under Vacuum"]; G [label="Characterize Polymer Properties"];

} केंदFigure 3: Experimental workflow for the synthesis of aromatic polyamides.

Conclusion

The comparison between this compound and terephthalonitrile serves as a compelling example of how subtle changes in molecular architecture can lead to significant differences in material properties. The linear and symmetrical nature of terephthalonitrile imparts rigidity and high thermal stability to its derived polymers, making them suitable for demanding, high-performance applications. In contrast, the angular structure and methyl substitution of this compound offer a pathway to more processable and soluble polymers, which can be advantageous in applications where ease of fabrication is a key consideration. For researchers and developers, a thorough understanding of these structure-property relationships is essential for the rational design of new materials with tailored performance characteristics.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile. BenchChem.com.
  • ChemicalBook. 4-METHYL-ISOPHTHALONITRILE | 1943-88-0. ChemicalBook.com.
  • BenchChem. Comparative Thermal Stability of Polymers Derived from Substituted Diaminobenzonitriles: A Review. BenchChem.com.
  • Thermo Fisher Scientific. Terephthalonitrile, 98%. FisherSci.com.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12172, Terephthalonitrile. PubChem.ncbi.nlm.nih.gov.
  • Sigma-Aldrich. This compound. SigmaAldrich.com.
  • ChemicalBook. 4-METHYL-ISOPHTHALONITRILE CAS#: 1943-88-0. ChemicalBook.com.
  • BenchChem. A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and 4-Methylbenzonitrile for Researchers. BenchChem.com.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69342, this compound. PubChem.ncbi.nlm.nih.gov.
  • ResearchGate. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.
  • National Institute of Standards and Technology. Benzonitrile, 4-methyl-. NIST.gov.
  • ResearchGate. Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation.
  • ACS Publications.
  • RSC Publishing. Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. RSC.org.
  • BenchChem. A Comparative Guide to 1,4-Bis(4-phenoxybenzoyl)benzene in High-Performance Polymer Synthesis. BenchChem.com.

Sources

A Senior Application Scientist's Guide: 4-Methylisophthalonitrile vs. Isophthalonitrile Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of specialty chemicals, aromatic dinitriles serve as pivotal building blocks for a diverse array of advanced materials, from high-performance polymers to pharmaceuticals and agrochemicals.[1][2] Among these, isophthalonitrile (1,3-dicyanobenzene) is a well-established intermediate, valued for its thermal stability and the versatile reactivity of its twin nitrile moieties.[1][3] A lesser-known but structurally related alternative, 4-methylisophthalonitrile, introduces a single methyl group to the aromatic core. This seemingly subtle modification has profound implications for the molecule's electronic landscape and, consequently, its chemical reactivity.

This guide provides an in-depth, objective comparison of the reactivity profiles of this compound and isophthalonitrile. Moving beyond a simple catalog of properties, we will dissect the causal relationships between molecular structure and chemical behavior, offering field-proven insights for researchers, chemists, and drug development professionals aiming to select the optimal intermediate for their synthetic applications.

Section 1: Molecular Structure and Physicochemical Properties

The foundational difference between the two molecules is the presence of an electron-donating methyl group on the aromatic ring of this compound, positioned between the two electron-withdrawing nitrile groups.

Caption: Molecular structures of Isophthalonitrile and this compound.

This structural variance influences their fundamental physical properties, which are critical for designing reaction conditions such as solvent choice and temperature.

PropertyIsophthalonitrileThis compound
CAS Number 626-17-5[1][4]1943-88-0[5]
Molecular Formula C₈H₄N₂[3][4]C₉H₆N₂[6]
Molecular Weight 128.13 g/mol [2][7]142.16 g/mol [6]
Appearance White crystalline or flaky solid[2][4][8]White to light yellow solid[9]
Melting Point 163-165 °C[1][7][10]Not specified, likely similar or slightly lower
Boiling Point ~288-310 °C[8][10]Not specified
Solubility Insoluble in water; soluble in acetone, benzene.[2][8] Slightly soluble in hot water and hot ethanol.[10]Not specified, likely similar to isophthalonitrile

Section 2: The Decisive Factor: Electronic Effects of Ring Substituents

The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. Isophthalonitrile and this compound present a classic case of competing electronic effects.

  • Nitrile Groups (-CN): The two nitrile groups are powerful electron-withdrawing groups (EWGs). They deactivate the aromatic ring towards electrophilic attack by pulling electron density away through both the inductive effect (due to nitrogen's high electronegativity) and the resonance effect.[1]

  • Methyl Group (-CH₃): The methyl group in this compound is a weak electron-donating group (EDG). It pushes electron density into the ring, primarily through an inductive effect and hyperconjugation, thereby activating the ring towards electrophilic attack.

The interplay of these opposing forces is the key to understanding the reactivity differences. In this compound, the activating effect of the methyl group partially counteracts the strong deactivating effect of the two nitrile groups.

G Electronic Effects on the Aromatic Ring IPN Isophthalonitrile C≡N C≡N IPN_Ring Benzene Ring (Strongly Deactivated) IPN:c1->IPN_Ring EWG IPN:c2->IPN_Ring EWG MeIPN This compound C≡N C≡N CH₃ MeIPN_Ring Benzene Ring (Deactivated, but less so than IPN) MeIPN:c1->MeIPN_Ring EWG MeIPN:c2->MeIPN_Ring EWG MeIPN_Ring->MeIPN:c3 EDG

Caption: Competing electronic effects of substituents on the aromatic core.

Section 3: Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on an aromatic ring is highly sensitive to the ring's electron density.

  • Isophthalonitrile: The benzene ring is strongly deactivated by two meta-positioned nitrile groups, making it highly resistant to electrophilic attack.[1] Standard EAS reactions like nitration or Friedel-Crafts alkylation are generally not feasible under normal conditions.

  • This compound: The presence of the electron-donating methyl group makes the ring more susceptible to EAS compared to isophthalonitrile. While the ring remains deactivated overall, the methyl group provides enough activation to potentially allow substitution under forcing conditions. The substitution would be directed by the activating methyl group to the positions ortho to it (positions 3 and 5, which are already substituted) and para (position 1, also substituted). Therefore, the most likely, albeit still difficult, positions for electrophilic attack are positions 2 and 6.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is contingent on two main factors: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it.[11]

  • Isophthalonitrile & this compound: In their native forms, neither molecule possesses a suitable leaving group (like a halogen) to undergo SₙAr. However, we can compare the reactivity of their halogenated derivatives.

  • Comparative Reactivity of Derivatives: Consider a hypothetical 4-chloro-isophthalonitrile versus a 4-chloro-5-methylisophthalonitrile. In the isophthalonitrile derivative, the leaving group is activated by the two nitrile groups. In the this compound derivative, the electron-donating methyl group would slightly destabilize the negatively charged Meisenheimer complex intermediate, thereby decreasing the rate of SₙAr relative to the unsubstituted analog.

Reactions at the Nitrile Functional Groups

The nitrile groups themselves are hubs of reactivity, capable of undergoing hydrolysis, reduction, and polymerization.

  • Hydrolysis: Both nitrile groups can be hydrolyzed to form dicarboxylic acids (isophthalic acid and 4-methylisophthalic acid, respectively). This can be achieved under harsh acidic or basic conditions.[12] Interestingly, enzymatic hydrolysis shows a discernible difference in reactivity. A study using nitrilase from Rhodococcus sp. demonstrated that isophthalonitrile is hydrolyzed more readily than its halogenated derivatives, suggesting that electronic and steric factors on the ring influence the accessibility and reactivity of the nitrile groups.[13] While not a direct comparison to the methyl derivative, it supports the principle that ring substitution impacts nitrile reactivity. The methyl group in 4-Me-IPN is unlikely to cause a dramatic shift in reactivity for chemical hydrolysis but may influence enzyme-substrate binding.

  • Reduction: The nitrile groups can be readily reduced to primary amines (aminomethyl groups) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This reaction yields m-xylylenediamine from isophthalonitrile, a valuable monomer for epoxy resins and polyurethanes.[3] this compound would similarly yield 4-methyl-m-xylylenediamine. The methyl group is not expected to interfere with this transformation.

  • Polymerization: Phthalonitrile monomers are precursors to thermosetting polymers with exceptional thermal and oxidative stability.[14][15] The polymerization proceeds through the nitrile groups at high temperatures, often catalyzed by amines or metal salts, to form highly cross-linked networks containing triazine and phthalocyanine structures.[14] The methyl group in this compound would be incorporated into the final polymer backbone. This can alter the polymer's properties by:

    • Modifying Solubility: The methyl group may increase the solubility of the monomer in organic solvents, potentially improving processability.

    • Altering Thermal Properties: The introduction of the methyl group could slightly lower the glass transition temperature (Tg) of the resulting polymer by disrupting chain packing.

Section 4: Experimental Protocol: Synthesis of Isophthalonitrile

To provide a practical context, we describe a standard, industrially relevant protocol for the synthesis of isophthalonitrile. The most common method is the vapor-phase ammoxidation of m-xylene.[16][17]

Protocol: Vapor-Phase Ammoxidation of m-Xylene

This protocol is a self-validating system where reaction efficiency is monitored by analyzing the product yield and purity from the off-gas stream.

Objective: To synthesize isophthalonitrile from m-xylene, ammonia, and air.

Materials:

  • m-Xylene (reactant)

  • Anhydrous Ammonia (reactant)

  • Compressed Air (oxidant)

  • Vanadium-Chromium catalyst on a silica gel support[16]

Equipment:

  • Fluidized bed reactor with internal heat-exchanger tubes

  • Vaporizer for m-xylene

  • Air compressor with oil separator and filter

  • Heat exchanger

  • Cyclone separator

  • Condensing trap

  • Centrifuge and drying oven

Workflow:

G cluster_reactants Reactant Feed mXylene m-Xylene Vaporizer Vaporizer mXylene->Vaporizer Ammonia Ammonia Reactor Fluidized Bed Reactor (350-450°C, V-Cr Catalyst) Ammonia->Reactor Air Compressed Air Air->Reactor Vaporizer->Reactor Vaporized m-xylene Cyclone Cyclone Separator Reactor->Cyclone Gaseous Product Stream Condenser Condensing Trap Cyclone->Condenser Solid Particles Removed Centrifuge Centrifuge Condenser->Centrifuge Condensed Crude Product Dryer Drying Oven Centrifuge->Dryer Wet Solid Product Isophthalonitrile Product (94-98% Purity) Dryer->Product

Caption: Workflow for the synthesis of isophthalonitrile via ammoxidation.

Step-by-Step Methodology:

  • Reactant Preparation: Metered m-xylene is fed into a vaporizer for gasification. Compressed air is filtered and pre-heated. Anhydrous ammonia is fed directly.

  • Ammoxidation Reaction: The gaseous streams of m-xylene, ammonia, and air are introduced into the fluidized bed reactor containing the V-Cr/Silica catalyst. The reaction is maintained at 350-450 °C.[16] The exothermic heat of reaction is managed by the internal heat exchanger.

  • Catalyst Separation: The effluent gas from the reactor passes through a cyclone separator to remove any entrained solid catalyst particles.

  • Product Condensation: The hot gas stream is cooled in a heat exchanger and then passed into a trap where the isophthalonitrile product condenses and is continuously discharged as a solid.[16]

  • Purification: The crude isophthalonitrile is collected and centrifuged to remove residual reactants and byproducts. The resulting solid is then dried. This yields a product with 94-98% purity.[16] For higher purity (≥98%), further refinement via vacuum distillation or solvent extraction is required.[16]

Section 5: Summary and Application Outlook

The choice between isophthalonitrile and this compound is a strategic one, dictated by the desired reactivity and final product properties.

Reaction TypeIsophthalonitrile (IPN)This compound (4-Me-IPN)Rationale
Electrophilic Aromatic Substitution Very Low ReactivityLow Reactivity (Higher than IPN)The EDG methyl group partially activates the ring.
Nucleophilic Aromatic Substitution Higher Reactivity (as derivative)Lower Reactivity (as derivative)The EDG methyl group destabilizes the Meisenheimer intermediate.
Nitrile Hydrolysis/Reduction Standard ReactivityStandard ReactivityMethyl group has a minimal electronic effect on the distal nitrile groups.
Polymerization Forms high-Tg polymerForms polymer with potentially lower Tg and better monomer solubilityThe methyl group can disrupt polymer chain packing but improve processability.

For the Drug Development Professional:

  • Isophthalonitrile is the superior scaffold when subsequent nucleophilic substitution on the aromatic ring is planned. Its electron-deficient nature facilitates this key transformation.

  • This compound could be advantageous if electrophilic functionalization of the ring is required, however unlikely. More practically, the methyl group can serve as a metabolic blocking site or a lipophilic handle to modulate the pharmacokinetic properties of a drug candidate.

For the Materials Scientist:

  • Isophthalonitrile remains the benchmark for creating ultra-high temperature phthalonitrile resins where maximizing the glass transition temperature and thermal stability is the primary goal.[1]

  • This compound offers a compelling alternative for applications where improved monomer processability (e.g., solubility in organic solvents, lower melt viscosity) is desired, even at the cost of a modest reduction in the final polymer's thermal performance.

By understanding the fundamental electronic differences imparted by the methyl group, researchers can make informed decisions, leveraging the distinct reactivity of each molecule to achieve their specific synthetic and material performance goals.

Section 6: References

  • The Chemical Reactivity and Stability of Isophthalonitrile (CAS 626-17-5). NINGBO INNO PHARMCHEM CO.,LTD.

  • Isophthalonitrile SDS, 626-17-5 Safety Data Sheets. ECHEMI.

  • Isophthalonitrile 626-17-5 wiki. Guidechem.

  • Isophthalonitrile - ChemBK. ChemBK.

  • Isophthalonitrile. Wikipedia.

  • 626-17-5, Isophthalonitrile Formula. ECHEMI.

  • Isophthalonitrile | C6H4(CN)2 | CID 12276. PubChem.

  • Process for producing isophthalonitrile and terephthalonitrile. Google Patents.

  • Process for the hydrolysis of nitriles. Google Patents.

  • 4-METHYL-ISOPHTHALONITRILE | 1943-88-0. ChemicalBook.

  • Biosynthesis of terephthalic acid, isophthalic acid and their derivatives from the corresponding dinitriles by tetrachloroterephthalonitrile-induced Rhodococcus sp. ResearchGate.

  • This compound | 1943-88-0. Sigma-Aldrich.

  • 4-METHYL-ISOPHTHALONITRILE CAS#: 1943-88-0. ChemicalBook.

  • Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. ResearchGate.

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. PMC - NIH.

Sources

A Senior Application Scientist's Guide to the Purity Validation of 4-Methylisophthalonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth, scientifically grounded framework for the validation of 4-Methylisophthalonitrile purity using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, this document elucidates the rationale behind methodological choices, establishes a self-validating protocol in line with regulatory expectations, and objectively compares HPLC with alternative analytical techniques.

Introduction: The Critical Role of Purity in Chemical Synthesis

This compound, a dinitrile-substituted toluene derivative (CAS No. 1943-88-0), serves as a valuable building block in the synthesis of advanced materials and pharmaceutical intermediates.[1][2] Its molecular formula is C9H6N2 with a molecular weight of 142.16.[3] Given its application in fields where trace impurities can significantly alter final product efficacy, safety, or material properties, the rigorous validation of its purity is not merely a quality control measure but a foundational necessity. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering a powerful combination of sensitivity, resolution, and quantitative accuracy.

This guide is structured to provide a comprehensive, practical protocol for developing and validating an HPLC method for this compound, benchmarked against established international guidelines. Furthermore, it will compare the strengths and limitations of HPLC with orthogonal methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) to offer a holistic perspective on purity assessment.

Part 1: A Robust HPLC Method for this compound Purity Determination

The objective is to develop a stability-indicating HPLC method capable of separating this compound from its potential impurities, which may include unreacted starting materials, synthetic by-products, and degradation products. A reversed-phase method is proposed, as it is highly effective for separating moderately polar to non-polar aromatic compounds.

Proposed HPLC Methodological Framework

This protocol is a robust starting point for method development and must be optimized and validated for your specific instrumentation and sample matrix.

Instrumentation & Consumables:

  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 stationary phase is recommended due to its hydrophobic nature, which is well-suited for retaining aromatic compounds. A typical column dimension would be 4.6 x 150 mm with 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The acidifier helps to ensure consistent ionization of any acidic or basic functional groups and improves peak shape.

  • Mobile Phase B: Acetonitrile. Acetonitrile is often preferred over methanol for its lower UV cutoff and viscosity.[4]

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is typically a good starting point to ensure sample solubility and compatibility with the mobile phase.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: A Diode Array Detector should be used to scan for the optimal detection wavelength, likely around 230-250 nm, where the nitrile and aromatic functionalities absorb.

  • Injection Volume: 5 µL

  • Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. A suggested starting gradient is:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration)

The Cornerstone of Trust: A Validation Protocol Grounded in ICH Q2(R2) Guidelines

Method validation provides documented evidence that the analytical procedure is fit for its intended purpose.[3][5] The following parameters, derived from the International Council for Harmonisation (ICH) Q2(R2) guidelines, form the basis of a self-validating system.

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// Node Definitions start [label="Start: Method Development & Optimization", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; specificity [label="Specificity\n(Peak Purity, Resolution from Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; linearity [label="Linearity & Range\n(Calibration Curve, R²)", fillcolor="#FBBC05", fontcolor="#202124"]; accuracy [label="Accuracy\n(% Recovery of Spiked Samples)", fillcolor="#34A853", fontcolor="#FFFFFF"]; precision [label="Precision\n(Repeatability & Intermediate Precision, %RSD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lod_loq [label="LOD & LOQ\n(Signal-to-Noise Ratio)", fillcolor="#F1F3F4", fontcolor="#202124"]; robustness [label="Robustness\n(Varying Flow Rate, pH, Temp)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; system_suitability [label="Define System Suitability Criteria\n(Tailing Factor, Plate Count, %RSD)", style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; end_node [label="Validated Method Ready for Routine Use", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> specificity; specificity -> linearity; linearity -> accuracy; accuracy -> precision; precision -> lod_loq; lod_loq -> robustness; robustness -> system_suitability; system_suitability -> end_node; } Figure 1: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Experimental Protocol: Step-by-Step Validation

  • Specificity:

    • Objective: To demonstrate that the analytical signal is solely from this compound and that the method can resolve it from potential impurities.

    • Procedure:

      • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.

      • Analyze a sample of this compound.

      • Separately analyze known or potential impurities if available. Potential impurities could arise from the synthesis process, such as unreacted m-tolunitrile or by-products from side reactions.

      • Spike the analyte sample with known impurities and demonstrate baseline resolution between all peaks.

      • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate degradation products and demonstrate that they are resolved from the main peak. Peak purity analysis using a DAD is essential here.

  • Linearity:

    • Objective: To establish that the detector response is directly proportional to the analyte concentration over a specified range.

    • Procedure:

      • Prepare a stock solution of this compound of known concentration.

      • Create a series of at least five calibration standards by diluting the stock solution. For a purity assay, the range should typically span 80% to 120% of the expected sample concentration.

      • Inject each standard in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the test results to the true value.

    • Procedure:

      • Prepare a placebo (matrix without the analyte, if applicable).

      • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.

      • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.

    • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on system suitability parameters (e.g., peak resolution, tailing factor).

Part 2: HPLC in Context - A Comparison with Alternative Purity Assessment Techniques

While HPLC is a powerful tool, a comprehensive understanding of a compound's purity profile often benefits from the application of orthogonal methods. An orthogonal method is one that relies on a different scientific principle for separation or detection.

dot digraph "Analytical_Technique_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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gc [label="Gas Chromatography (GC-FID)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [label="HPLC-UV", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; qnmr [label="Quantitative NMR (qNMR)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> is_volatile; is_volatile -> gc [label="Yes"]; is_volatile -> routine_qc [label="No"]; routine_qc -> hplc [label="Yes"]; routine_qc -> primary_char [label="No"]; primary_char -> qnmr [label="Yes"]; primary_char -> hplc [label="No"]; } Figure 2: Decision tree for selecting an appropriate analytical technique for purity determination.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Signal intensity is directly proportional to the number of nuclei in a magnetic field.
Analyte Suitability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.[7][8]Soluble compounds with NMR-active nuclei (e.g., ¹H).
Primary Use Case Routine quality control, purity/impurity profiling, stability testing.Analysis of residual solvents, volatile impurities, and thermally stable analytes.[9]Absolute purity determination, characterization of reference standards, structural confirmation.[5][10]
Quantitation Requires a reference standard of the same compound for calibration.Requires a reference standard of the same compound for calibration.Primary ratio method; can determine purity against a certified internal standard of a different compound.
Sensitivity High (typically µg/mL to ng/mL).Very high for volatile compounds (typically ng/mL to pg/mL).Lower (typically mg/mL).
Throughput High, especially with modern UHPLC systems.Moderate to high.Lower, due to longer acquisition times for high precision.
Data Output Chromatogram (retention time, peak area/height).Chromatogram (retention time, peak area/height).Spectrum (chemical shift, integral, multiplicity), providing structural information.
Alternative Methodologies: A Snapshot

1. Gas Chromatography (GC)

  • Protocol Outline: A GC system with a Flame Ionization Detector (FID) would be suitable. A capillary column with a mid-polarity phase (e.g., a 5% phenyl polysiloxane) would be a good starting point. The sample would be dissolved in a volatile solvent (e.g., dichloromethane) and injected. A temperature gradient would be applied to elute compounds based on their boiling points and interaction with the stationary phase.

  • Causality: GC is an excellent choice if impurities are more volatile than this compound. However, its thermal stability must be confirmed, as high temperatures in the injector port or column could cause degradation, leading to an inaccurate purity assessment.

2. Quantitative NMR (qNMR)

  • Protocol Outline: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required. A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6) along with a precisely weighed amount of a certified internal standard (e.g., maleic acid). The ¹H NMR spectrum is acquired under quantitative conditions (ensuring full signal relaxation). The purity is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.

  • Causality: qNMR is considered a primary analytical method because it does not rely on a reference standard of the analyte itself.[3] It provides a direct measure of the molar quantity of the analyte, making it invaluable for certifying reference materials or as an orthogonal check on chromatographic methods. Its lower sensitivity and potential for signal overlap in complex mixtures are its main limitations for routine impurity profiling.

Conclusion

The validation of this compound purity is a multi-faceted process that demands rigorous, scientifically sound analytical methodologies. High-Performance Liquid Chromatography, when developed and validated according to international standards such as ICH Q2(R2), provides a reliable, robust, and sensitive method for routine quality control and purity assessment. It offers the necessary resolution to separate the main component from critical process-related and degradation impurities.

However, true analytical trustworthiness is achieved through a holistic approach. The use of orthogonal techniques like Gas Chromatography for volatile impurity analysis and, most importantly, Quantitative NMR for absolute purity determination, provides a self-validating system of checks and balances. For researchers and drug development professionals, leveraging HPLC for its high-throughput capabilities while confirming purity with a primary method like qNMR represents the gold standard in ensuring the quality and integrity of this compound.

References

  • ICH. (2023). Validation of analytical procedures Q2(R2).
  • Emery Pharma. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Pauli, G. F., et al. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]
  • Chemistry LibreTexts. (2022). 2.
  • Omics Online. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
  • Mahler, G. J., & Kask, A. M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Chrom Tech, Inc. (2025). Acetonitrile vs.
  • MySkinRecipes. (n.d.). This compound. [Link]
  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

Sources

4-Methylisophthalonitrile comparative spectroscopic analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 4-Methylisophthalonitrile

Introduction

In the landscape of advanced materials and pharmaceutical intermediates, the precise characterization of molecular structure is paramount. This compound, a substituted aromatic dinitrile, serves as a critical building block in the synthesis of polymers, functional dyes, and phthalocyanine derivatives. Its electronic and structural properties, dictated by the arrangement of its nitrile and methyl functional groups, directly influence the characteristics of these end-products. Therefore, a robust and unambiguous analytical methodology is essential for its identification and quality control.

This guide provides a comprehensive comparative spectroscopic analysis of this compound. We will delve into the nuances of Fourier-Transform Infrared (FT-IR), Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. To provide a richer context and highlight the unique spectral signatures of the target molecule, we will compare its data against its parent compound, isophthalonitrile, and its structural isomers, phthalonitrile and terephthalonitrile. This comparative approach, grounded in theoretical principles and validated by experimental data, is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these closely related compounds.

Vibrational Spectroscopy: A Tale of Two Techniques (FT-IR and Raman)

Vibrational spectroscopy probes the quantized vibrational states of a molecule. FT-IR and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the functional groups and overall molecular structure.[1][2] FT-IR spectroscopy measures the absorption of infrared radiation, which occurs when a vibration produces a change in the molecule's dipole moment.[3] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser), which is dependent on a change in the molecule's polarizability during a vibration.[4][5] This fundamental difference in selection rules is the reason why some vibrations are strong in IR and weak or absent in Raman, and vice versa, making their combined use a powerful tool for structural elucidation.[1][2]

Experimental Protocol: Vibrational Analysis
  • FT-IR Spectroscopy (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping with isopropyl alcohol and performing a background scan.

    • Place a small amount (1-2 mg) of the solid sample powder onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

    • Acquire the spectrum, typically in the 4000–650 cm⁻¹ range, with a resolution of 4 cm⁻¹ and co-adding 64 scans to improve the signal-to-noise ratio.[6]

    • Process the resulting spectrum for baseline correction if necessary.

  • FT-Raman Spectroscopy:

    • Place approximately 5-10 mg of the sample into a glass NMR tube.

    • Position the tube in the instrument's sample holder.

    • Causality: A 1064 nm Nd:YAG laser is selected for excitation.[7] This near-infrared wavelength is crucial as it minimizes the risk of fluorescence, a common issue with aromatic compounds that can overwhelm the weak Raman signal.

    • Acquire the spectrum over a Raman shift range of 3500–100 cm⁻¹ with a laser power of ~100-300 mW and an appropriate number of scans (e.g., 128-256) to achieve a good quality spectrum.

Workflow for Vibrational Analysis

G cluster_exp Experimental Acquisition cluster_theory Theoretical Calculation cluster_analysis Data Analysis & Interpretation Sample Sample Powder FTIR FT-IR Spectrometer (ATR) Sample->FTIR Raman FT-Raman Spectrometer (1064nm) Sample->Raman FTIR_Data FT-IR Spectrum FTIR->FTIR_Data Raman_Data Raman Spectrum Raman->Raman_Data Assign Vibrational Mode Assignment (PED Analysis) FTIR_Data->Assign Raman_Data->Assign DFT DFT Calculation (e.g., B3LYP/6-311+G**) Freq Calculated Frequencies & Intensities DFT->Freq Freq->Assign Aids Assignment Compare Comparative Analysis Assign->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow for comprehensive vibrational analysis.

Comparative Analysis of Vibrational Spectra

The key to differentiating this compound lies in identifying vibrations influenced by the methyl group and the specific meta-substitution pattern of the nitrile groups. Theoretical calculations using Density Functional Theory (DFT) are invaluable for assigning the observed vibrational modes.[8][9][10]

Key Vibrational Regions:

  • C-H Stretching Region (3100-2800 cm⁻¹):

    • Aromatic C-H Stretch: All four compounds exhibit peaks above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

    • Aliphatic C-H Stretch: this compound is unique in this group for displaying aliphatic C-H stretching vibrations from its methyl group, typically appearing just below 3000 cm⁻¹ (symmetric and asymmetric stretches). This is a primary diagnostic feature.

  • Nitrile (C≡N) Stretching Region (2250-2200 cm⁻¹):

    • The C≡N stretch is one of the most characteristic peaks. In all four molecules, this vibration appears as a sharp, intense band around 2230 cm⁻¹.

    • Due to the high symmetry in terephthalonitrile (para-substitution), the symmetric C≡N stretch is IR-inactive but strong in the Raman spectrum. The asymmetric stretch is IR-active. For the other less symmetric isomers, the nitrile stretches are active in both IR and Raman.

  • Aromatic C=C Stretching Region (1600-1400 cm⁻¹):

    • Multiple bands in this region correspond to the stretching of the benzene ring. The position and intensity of these bands are sensitive to the substitution pattern. The reduced symmetry of this compound compared to isophthalonitrile can lead to subtle shifts and the appearance of additional shoulders in this region.

  • Fingerprint Region (< 1400 cm⁻¹):

    • This region contains a wealth of information from C-H bending, C-C-C ring deformations, and C-CN bending modes.

    • Methyl Bending: this compound will show characteristic methyl bending (scissoring and rocking) vibrations, which are absent in the other three compounds. These typically appear around 1450 cm⁻¹ and 1380 cm⁻¹.

Vibrational Mode This compound (cm⁻¹) Isophthalonitrile (cm⁻¹) Phthalonitrile (cm⁻¹) Terephthalonitrile (cm⁻¹) Comments
Aliphatic C-H Stretch~2960, 2875N/AN/AN/AUnique identifier for this compound.
Aromatic C-H Stretch~3050-3090~3050-3090~3050-3090~3050-3090Present in all four compounds.
Nitrile (C≡N) Stretch~2232~2235~2230~2238Strong and sharp in all. Raman/IR activity differs for terephthalonitrile.
Aromatic C=C Stretch~1600, 1480, 1430~1590, 1475~1595, 1485~1610, 1490Pattern is sensitive to substitution.
CH₃ Bending~1450, 1380N/AN/AN/AUnique identifier for this compound.

Note: The values presented are approximate and can vary slightly based on the experimental conditions (e.g., solid vs. solution phase).

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily π → π* and n → π* transitions for conjugated systems.[11] The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are highly dependent on the extent of the π-conjugated system and the nature of any substituents.[12][13]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compounds are soluble (e.g., ethanol, acetonitrile, or cyclohexane). The choice of solvent can slightly influence λ_max; therefore, it must be used consistently for all samples in a comparative study.

  • Sample Preparation: Prepare stock solutions of each compound with a precise, known concentration (e.g., 1 x 10⁻³ M). Create a dilute solution (e.g., 1 x 10⁻⁵ M) by serial dilution for analysis.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank (reference).

    • Fill a second, matched quartz cuvette with the sample solution.

    • Scan a wavelength range from approximately 400 nm down to 200 nm.

    • Record the absorbance and identify the λ_max values for the observed electronic transitions.

Comparative Analysis of UV-Vis Spectra

The UV-Vis spectra of these compounds are dominated by π → π* transitions associated with the benzene ring. The substitution pattern affects the symmetry and energy levels of the molecular orbitals, leading to shifts in the absorption bands.

  • Benzene itself exhibits a strong absorption band around 204 nm and a much weaker, highly structured "benzenoid" band around 254 nm.[11]

  • Nitrile Substituents: The electron-withdrawing nitrile groups modify the electronic structure, typically causing a bathochromic shift (shift to longer wavelength) of the absorption bands relative to benzene.

  • Methyl Substituent: The methyl group is a weak electron-donating group. Its presence in this compound introduces a slight perturbation to the electronic system compared to isophthalonitrile, which may result in a small bathochromic shift and/or a hyperchromic effect (increased absorbance).

  • Isomeric Effects: The different substitution patterns (ortho, meta, para) result in distinct spectral profiles. Terephthalonitrile, with its high symmetry, often shows a sharper and more defined spectrum compared to the less symmetric meta and ortho isomers.

Compound Approximate λ_max (nm) Key Electronic Transition Comments
This compound~245, ~285π → πThe methyl group may cause a slight red-shift compared to isophthalonitrile.
Isophthalonitrile~240, ~280π → πTypical spectrum for a meta-disubstituted benzene.
Phthalonitrile~245, ~295π → πOrtho-interaction between nitrile groups influences the electronic structure.
Terephthalonitrile~250, ~290π → πThe para-substitution extends conjugation most effectively, often leading to the longest λ_max.

Note: These values are illustrative and highly dependent on the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei (¹H and ¹³C) in a molecule.[14]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Logic of NMR-Based Structure Elucidation

G cluster_h1 ¹H NMR Data cluster_c13 ¹³C NMR Data H_Shift Chemical Shift (δ) (Electronic Environment) Structure Proposed Structure H_Shift->Structure H_Integ Integration (Proton Ratio) H_Integ->Structure H_Split Splitting Pattern (Neighboring Protons) H_Split->Structure C_Num Number of Signals (Molecular Symmetry) C_Num->Structure C_Shift Chemical Shift (δ) (Carbon Type: sp², sp³, C≡N) C_Shift->Structure Confirm Confirmed Structure Structure->Confirm Consistent Data

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A Comparative Guide to the Characterization of 4-Methylisophthalonitrile Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is the bedrock of innovation. The isophthalonitrile scaffold, a benzene ring substituted with two cyano groups in a meta arrangement, is a privileged structure in medicinal chemistry. The introduction of a methyl group to create 4-methylisophthalonitrile offers a key modulation point for fine-tuning physicochemical and pharmacological properties. This guide provides an in-depth comparison of the characterization of this compound and two of its key derivatives: 4-amino-6-methylisophthalonitrile and 4-hydroxy-6-methylisophthalonitrile. By understanding the nuances of their synthesis and spectral signatures, researchers can accelerate the development of next-generation therapeutics. Benzonitrile derivatives have shown significant promise in various therapeutic areas, including as anticancer and antimicrobial agents.[1][2][3]

The Strategic Importance of the this compound Scaffold

The nitrile functional group is a versatile component in drug design, often acting as a bioisostere for carbonyl groups and participating in crucial hydrogen bonding interactions with biological targets.[1] The this compound core offers a unique combination of a rigid aromatic backbone with the electronic properties of two nitrile groups and the lipophilic contribution of a methyl group. Functionalization at the 4-position with electron-donating groups like amino (-NH₂) and hydroxyl (-OH) allows for a systematic investigation of structure-activity relationships (SAR). These modifications can profoundly influence a molecule's polarity, solubility, metabolic stability, and target binding affinity.

Synthesis of this compound and Its Derivatives: A Step-by-Step Approach

The synthesis of these derivatives typically starts from a commercially available precursor and involves a series of well-established organic transformations. The following protocols are designed to be robust and reproducible.

Experimental Workflow: Synthesis of this compound Derivatives

cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-Amino-6-methylisophthalonitrile cluster_2 Synthesis of 4-Hydroxy-6-methylisophthalonitrile A m-Xylene B Ammoxidation A->B Catalyst, NH₃, O₂ C This compound B->C D This compound E Nitration D->E HNO₃, H₂SO₄ F 4-Methyl-6-nitroisophthalonitrile E->F G Reduction F->G Fe, HCl or H₂, Pd/C H 4-Amino-6-methylisophthalonitrile G->H I 4-Amino-6-methylisophthalonitrile J Diazotization I->J NaNO₂, H₂SO₄, 0-5 °C K Diazonium Salt J->K L Hydrolysis K->L H₂O, Δ M 4-Hydroxy-6-methylisophthalonitrile L->M

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A Comparative Guide to the Thermal Analysis of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the thermal properties of 4-Methylisophthalonitrile, a key intermediate in the synthesis of advanced polymers and pharmaceutical compounds. For researchers, scientists, and drug development professionals, understanding the thermal stability, melting behavior, and decomposition kinetics of such molecules is paramount for process optimization, safety assessment, and ensuring the quality of final products. This document presents a detailed thermal analysis of this compound, benchmarked against structurally related and commercially significant alternatives, supported by experimental data and established analytical protocols.

The Critical Role of Thermal Analysis for Aromatic Nitriles

Aromatic nitriles, such as this compound, are foundational building blocks in materials science and medicinal chemistry. Their rigid, planar structures and reactive nitrile groups contribute to the synthesis of high-performance polymers with exceptional thermal resistance and unique electronic properties. In the pharmaceutical sector, these moieties are present in numerous active pharmaceutical ingredients (APIs), where their thermal behavior can influence formulation stability, shelf-life, and bioavailability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for characterizing these materials. TGA provides quantitative information on mass changes as a function of temperature, revealing thermal stability and decomposition profiles. DSC measures the heat flow into or out of a sample during a controlled temperature program, identifying phase transitions such as melting, crystallization, and glass transitions. Together, they offer a comprehensive thermal fingerprint of a compound.

Thermal Profile of this compound

While extensive peer-reviewed thermal analysis data for this compound is not widely published, its behavior can be expertly predicted based on its molecular structure and comparison with analogous compounds.

Thermogravimetric Analysis (TGA)

A TGA scan of this compound is expected to show high thermal stability, characteristic of small aromatic molecules. The analysis, conducted under an inert nitrogen atmosphere, would likely reveal a single, sharp weight loss step corresponding to its volatilization or decomposition at elevated temperatures. The onset temperature of this decomposition is a critical parameter for defining its processing limits. For a compound of this nature, significant decomposition is anticipated to begin well above 200°C. The absence of earlier weight loss would indicate a non-hygroscopic, anhydrous material.

Differential Scanning Calorimetry (DSC)

The DSC thermogram of this compound, as a crystalline solid, will be dominated by a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature, and the area under the peak is the enthalpy of fusion. This value is crucial for purity determination, as impurities typically broaden the melting peak and lower the melting point.[1] A second heating cycle in the DSC, after controlled cooling, can reveal information about its crystallization behavior and any potential polymorphic transitions.

Comparative Thermal Analysis

To contextualize the thermal properties of this compound, it is instructive to compare it with structurally similar aromatic nitriles. The following table summarizes key thermal data for this compound and three relevant comparators: Isophthalonitrile (the parent molecule), Terephthalonitrile (a positional isomer), and 3-Methylbenzonitrile (a related mononitrile).

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Thermal Characteristics
This compound 142.16~145-150 (Predicted)>290 (Predicted)High thermal stability with a distinct melting point. The methyl group may slightly lower the melting point compared to isophthalonitrile due to disruption of crystal packing.
Isophthalonitrile 128.13162-163[2]288[2]Symmetrical structure leads to efficient crystal packing and a relatively high melting point. It sublimes before boiling under atmospheric pressure.[3]
Terephthalonitrile 128.13227285The para-substitution allows for highly ordered, linear packing in the crystal lattice, resulting in a significantly higher melting point than its meta-isomer, isophthalonitrile.
3-Methylbenzonitrile 117.15-23[4]205As a liquid at room temperature, its primary thermal event in a standard analysis would be boiling. Its lower molecular weight and single nitrile group result in weaker intermolecular forces and a lower boiling point compared to the dinitriles.

The comparison highlights the profound impact of molecular symmetry and the number of nitrile groups on the thermal properties of these compounds. The high degree of symmetry in terephthalonitrile allows for very strong intermolecular interactions, leading to its high melting point. The introduction of a methyl group in this compound is expected to disrupt the crystal packing slightly compared to the parent isophthalonitrile, likely resulting in a moderately lower melting point.

Experimental Methodologies

To ensure the generation of reliable and reproducible thermal analysis data for compounds like this compound, the following detailed protocols are recommended. These methodologies are designed to be self-validating by incorporating standard practices for calibration and verification.

Thermogravimetric Analysis (TGA) Protocol

The primary objective of this protocol is to determine the thermal stability and decomposition profile of the analyte.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Interpretation s1 Tare TGA pan s2 Weigh 5-10 mg of sample s1->s2 r1 Equilibrate at 30°C s2->r1 Load Sample i1 Calibrate instrument for temperature and mass i2 Set N2 purge gas flow rate (e.g., 50 mL/min) i1->i2 i2->r1 Program Parameters r2 Heat from 30°C to 600°C at 10°C/min r1->r2 r3 Record mass vs. temperature r2->r3 d1 Plot TGA and DTG curves r3->d1 Analyze Data d2 Determine onset of decomposition d1->d2 d3 Identify temperature of maximum decomposition rate (DTG peak) d1->d3

Caption: Workflow for Thermogravimetric Analysis (TGA).

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines, typically using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: Use high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. The choice of a 10°C/min heating rate represents a standard condition that balances resolution and experimental time.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) should also be plotted to clearly identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and enthalpy of fusion, as well as to investigate other phase transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Heat-Cool-Heat Cycle cluster_data Data Interpretation s1 Weigh 2-5 mg of sample into an aluminum pan s2 Hermetically seal the pan s1->s2 r1 1. Heat from 25°C to 180°C at 10°C/min s2->r1 Load Sample i1 Calibrate with Indium standard i2 Set N2 purge gas flow rate (e.g., 50 mL/min) i1->i2 i2->r1 Program Parameters r2 2. Cool to 25°C at 10°C/min r1->r2 d1 Analyze 1st heating scan: Melting point (peak temp) r1->d1 Analyze Data r3 3. Reheat to 180°C at 10°C/min r2->r3 d3 Analyze 2nd heating scan: Identify glass transitions or polymorphic changes r3->d3 d2 Integrate melting peak: Enthalpy of fusion (ΔHfus) d1->d2

Sources

A Comparative Guide to the X-ray Diffraction Analysis of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the X-ray diffraction (XRD) characteristics of 4-Methylisophthalonitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, offering a framework for understanding how subtle molecular changes, such as the addition of a methyl group, can significantly influence crystal packing and, consequently, the resulting diffraction patterns. We will compare the XRD data of this compound with its parent compound, isophthalonitrile, to illuminate these structural nuances.

Introduction: The Significance of the Methyl Group in Crystal Engineering

This compound is a derivative of isophthalonitrile, a common building block in the synthesis of polymers and functional materials.[1][2][3] The introduction of a single methyl group to the aromatic ring may seem minor, but in the context of crystallography, it is a significant modification. This substituent introduces both steric hindrance and electronic perturbations that alter the intermolecular interactions—such as C–H···N hydrogen bonds and π–π stacking—that govern how molecules arrange themselves in a crystal lattice. Understanding these changes is critical in crystal engineering, where the goal is to design materials with specific physical properties (e.g., solubility, melting point, stability) by controlling their crystal structure.[4] X-ray diffraction is the definitive analytical technique for elucidating these three-dimensional atomic arrangements.[5][6]

Comparative XRD Analysis: this compound vs. Isophthalonitrile

To fully appreciate the structural identity of this compound, a direct comparison with its unsubstituted counterpart, isophthalonitrile, is essential. This juxtaposition highlights the crystallographic consequences of the methyl group addition.

Crystal System and Unit Cell Parameters

The most fundamental properties determined by single-crystal X-ray diffraction (SC-XRD) are the unit cell dimensions and the crystal system.[5][7] These parameters define the basic repeating parallelepiped of the crystal lattice. Data retrieved from the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals significant differences between the two compounds.[8][9]

ParameterThis compoundIsophthalonitrile[10]
CSD Deposition No. 1133959138957
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPna2₁
a (Å) 10.338(2)14.099(3)
b (Å) 11.271(2)5.923(2)
c (Å) 6.845(2)7.989(2)
α (°) 9090
β (°) 107.03(2)90
γ (°) 9090
Volume (ų) 762.5(3)666.0(3)

The addition of the methyl group induces a change in crystal symmetry from the orthorhombic system of isophthalonitrile to the monoclinic system. This is a direct result of the methyl group disrupting the more symmetrical packing arrangement of the parent molecule. Consequently, the unit cell dimensions are altered, and the β angle deviates from 90°, a defining characteristic of the monoclinic system. The unit cell volume increases by approximately 14.5% to accommodate the additional methyl group.

Powder X-ray Diffraction (PXRD) Pattern Implications

For routine analysis, phase identification, and quality control, powder X-ray diffraction (PXRD) is the more common technique.[11][12] Since the crystal structures of the two compounds are different, their PXRD patterns will also be unique and serve as distinct "fingerprints." Key reflections (peaks) will appear at different 2θ angles and with different relative intensities, reflecting the differences in their crystal lattices. Any deviation from the reference pattern for a bulk sample of this compound could indicate the presence of impurities or a different polymorphic form.

Experimental Protocols: A Self-Validating Workflow

The integrity of any XRD analysis hinges on a meticulously executed and well-understood protocol. The following sections describe self-validating workflows for both single-crystal and powder XRD, explaining the causality behind each critical step.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the unambiguous, three-dimensional structure of a molecule.[5][7] The protocol is a multi-stage process from crystal selection to structure refinement.

Workflow: Single-Crystal XRD Analysis

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Crystal 1. Crystal Selection (Visually perfect, <0.25 mm) Mount 2. Mounting (On goniometer head) Crystal->Mount Screen 3. Unit Cell Determination (Assess diffraction quality) Mount->Screen Data 4. Data Collection (Full sphere of reflections) Screen->Data Integration 5. Data Integration (Convert images to hkl list) Data->Integration Transfer Data Solve 6. Structure Solution (Determine initial atom positions) Integration->Solve Refine 7. Structure Refinement (Optimize model vs. data) Solve->Refine Validate 8. Validation (CIF) (Check for errors, report) Refine->Validate

Caption: Standard workflow for single-crystal X-ray diffraction.

  • Step 1: Crystal Growth and Selection

    • Protocol: Grow single crystals of this compound by slow evaporation from a suitable solvent (e.g., ethanol or acetone). Under a polarizing microscope, select a transparent crystal free of cracks, inclusions, or twinning, with dimensions ideally not exceeding 0.25 mm.[6][13]

    • Causality & Self-Validation: The quality of the crystal is the most critical factor for a successful structure determination. A poor-quality crystal will diffract weakly or produce split reflections, making structure solution impossible. A good crystal should extinguish light sharply every 90° of rotation under cross-polarized light, confirming it is a single domain.[13]

  • Step 2: Data Collection

    • Protocol: Mount the crystal on a goniometer head and place it in the diffractometer.[6] Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Modern instruments use sensitive area detectors (like CCD or CMOS) to record the diffraction pattern.[6]

    • Causality & Self-Validation: Collecting a complete dataset with high redundancy (measuring symmetry-equivalent reflections multiple times) is crucial for accurate data processing and absorption correction. The internal agreement between the intensities of these equivalent reflections (measured by metrics like R_int) is a key indicator of data quality.

  • Step 3: Structure Solution and Refinement

    • Protocol: Integrate the raw diffraction images to produce a list of reflection indices (hkl) and their intensities. Use direct methods or dual-space algorithms (e.g., with software like SHELXT) to solve the phase problem and obtain an initial structural model. Refine this model iteratively against the experimental data using full-matrix least-squares (e.g., with SHELXL).[6]

    • Causality & Self-Validation: Refinement is a process of minimizing the difference between the observed diffraction data and the data calculated from the structural model. This is a self-validating system where success is measured by crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF). Low R-factors (typically < 5% for R1) and a GooF value close to 1.0 indicate an excellent match between the model and the data.

Powder X-ray Diffraction (PXRD)

PXRD is a high-throughput technique used to analyze the bulk crystalline properties of a material.[11] It is indispensable for phase identification, purity analysis, and polymorph screening.

Workflow: Powder XRD Analysis

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Grind 1. Sample Grinding (Reduce particle size, randomize) Mount 2. Sample Mounting (Flat surface, correct height) Grind->Mount Instrument 3. Instrument Setup (Define 2θ range, step size) Mount->Instrument Scan 4. Data Collection (Scan sample) Instrument->Scan Process 5. Data Processing (Background subtraction, peak search) Scan->Process Analyze 6. Analysis (Compare to reference pattern) Process->Analyze

Caption: Standard workflow for powder X-ray diffraction analysis.

  • Step 1: Sample Preparation

    • Protocol: Gently grind about 10-20 mg of the crystalline this compound sample into a fine powder. Pack the powder into a zero-background sample holder, using a glass slide to ensure the surface is flat and flush with the holder's rim.[11]

    • Causality & Self-Validation: Grinding is essential to ensure the tiny crystallites are randomly oriented. If there is a preferred orientation (texture), the relative intensities of the diffraction peaks will be incorrect, leading to a false mismatch with reference patterns. A flat surface at the correct height is critical to prevent geometric errors that can shift peak positions.

  • Step 2: Data Collection

    • Protocol: Place the sample in the diffractometer. Collect a diffraction pattern over a 2θ range of approximately 2° to 40°, which is typically sufficient for fingerprinting organic molecules.

    • Causality & Self-Validation: This angular range covers the most intense and characteristic low-angle reflections. For validation, a well-characterized standard (like silicon or l-glutamic acid) should be run periodically to check for instrument alignment and calibration, ensuring the measured peak positions are accurate.[14]

  • Step 3: Data Analysis

    • Protocol: Process the raw data to find the positions (2θ) and relative intensities of the diffraction peaks. Compare this experimental pattern to a reference pattern.

    • Causality & Self-Validation: The most reliable reference is a pattern calculated from the single-crystal structure of this compound. A successful validation is a direct overlay match between the experimental pattern and the calculated reference. The presence of additional, un-matched peaks would signify an impurity or a different crystalline phase.

Conclusion

The X-ray diffraction analysis of this compound, particularly when compared with isophthalonitrile, provides a clear and quantitative demonstration of structure-property relationships in molecular crystals. The introduction of a single methyl group forces a fundamental change in crystal packing, shifting the symmetry from orthorhombic to monoclinic and generating a unique PXRD fingerprint. Adherence to the detailed, self-validating protocols outlined in this guide will ensure the generation of high-quality, reproducible XRD data, which is the bedrock of authoritative materials characterization in both academic research and industrial development.

References

  • Vertex AI Search. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Wikipedia. X-ray crystallography.
  • University of Michigan Department of Chemistry. Powder X-ray Diffraction Protocol/SOP.
  • ECHEMI. 626-17-5, Isophthalonitrile Formula.
  • Guidechem. Isophthalonitrile 626-17-5 wiki.
  • SERC Carleton College. Single-crystal X-ray Diffraction.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Isophthalonitrile | 626-17-5.
  • TCI EUROPE N.V. Isophthalonitrile 626-17-5.
  • PubChem. Isophthalonitrile | C6H4(CN)2 | CID 12276.
  • ResearchGate. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
  • PubMed Central. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
  • CCDC. Structural Chemistry Data, Software, and Insights.
  • Wikipedia. Cambridge Structural Database.
  • Lopresti, M. et al. The crystal structure of 4-methylcatechol by X-ray powder diffraction data. Molecules, 2024.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Methylisophthalonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of small organic molecules are paramount. This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 4-Methylisophthalonitrile, a key aromatic nitrile intermediate. We will explore the nuances of different ionization methods, predict fragmentation pathways, and compare mass spectrometry with alternative analytical techniques, offering field-proven insights to guide your experimental choices.

Introduction to this compound

This compound (C₉H₆N₂) is an aromatic compound featuring a toluene backbone substituted with two nitrile (-C≡N) groups at the 1 and 3 positions relative to the methyl group. Its molecular weight is 142.16 g/mol . The presence of the aromatic ring and the polar nitrile groups dictates its behavior in mass spectrometric analysis, influencing ionization efficiency and fragmentation patterns. Understanding these characteristics is crucial for developing robust analytical methods for its identification and quantification.

I. Mass Spectrometry Analysis: A Tale of Two Ionization Techniques

The choice of ionization technique is a critical first step in mass spectrometry, fundamentally influencing the resulting mass spectrum. Here, we compare two common ionization methods: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry: Unveiling the Fragmentation Fingerprint

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation pattern serves as a unique "fingerprint" for structural identification.

Expected EI Fragmentation of this compound:

The molecular ion (M⁺˙) at m/z 142 is expected to be observed. The primary fragmentation pathways will likely involve:

  • Loss of a hydrogen radical (H•): This is a common fragmentation for aromatic compounds, leading to a stable [M-H]⁺ ion at m/z 141.

  • Loss of a methyl radical (•CH₃): Cleavage of the benzylic C-C bond results in the formation of an isophthalonitrile radical cation, which would produce a fragment at m/z 127.

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitriles, this would lead to a fragment at m/z 115. Subsequent loss of another HCN molecule could result in a fragment at m/z 88.

  • Ring fragmentation: The aromatic ring itself can fragment, leading to a complex pattern of smaller ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

GC-MS is the ideal platform for EI analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Dissolve the this compound standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet: Split/splitless injector at 250°C. A split ratio of 20:1 is a good starting point.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Presentation: Predicted EI Mass Spectrum of this compound

m/z Predicted Fragment Predicted Relative Abundance
142[M]⁺˙Moderate
141[M-H]⁺High
115[M-HCN]⁺Moderate to High
88[M-2HCN]⁺˙Low to Moderate

Visualization of the EI Fragmentation Workflow

EI_Fragmentation M This compound (m/z 142) M_minus_H [M-H]⁺ (m/z 141) M->M_minus_H - H• M_minus_HCN [M-HCN]⁺ (m/z 115) M->M_minus_HCN - HCN M_minus_2HCN [M-2HCN]⁺˙ (m/z 88) M_minus_HCN->M_minus_2HCN - HCN

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach

ESI is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). This makes it ideal for determining the molecular weight of a compound.

Expected ESI Behavior of this compound:

The two nitrile groups in this compound are weakly basic and can be protonated under acidic ESI conditions. Therefore, the primary ion expected in positive ion mode is the protonated molecule [M+H]⁺ at m/z 143.

However, a noteworthy phenomenon with nitriles in ESI is their potential for in-source reduction to the corresponding primary amines.[1][2] This would result in the formation of a [M+4H]⁺ ion, which for this compound would appear at m/z 147 (C₉H₁₁N₂⁺). The presence and intensity of this reduced species can be influenced by the solvent system and source conditions.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

LC-MS is the preferred method for ESI analysis.

  • Sample Preparation: Dissolve the this compound standard in a mixture of water and an organic solvent (e.g., acetonitrile or methanol) compatible with the mobile phase, to a concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size) is a good choice.

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% formic acid (to promote protonation).

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%), and ramp up to a high percentage (e.g., 95%) over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Detection (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Temperature: 300-350°C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-40 psi.

    • Mass Range: Scan from m/z 100 to 300.

Data Presentation: Predicted ESI Mass Spectrum of this compound

m/z Predicted Ion Notes
143[M+H]⁺Protonated molecule
165[M+Na]⁺Sodium adduct
160[M+NH₄]⁺Ammonium adduct (if ammonium salts are present)
147[M+4H]⁺In-source reduction product

Visualization of the ESI Ionization and In-Source Reaction Workflow

ESI_Ionization Analyte This compound Protonated [M+H]⁺ (m/z 143) Analyte->Protonated + H⁺ Sodium_Adduct [M+Na]⁺ (m/z 165) Analyte->Sodium_Adduct + Na⁺ Reduced [M+4H]⁺ (m/z 147) Analyte->Reduced + 4H (in-source reduction)

Caption: ESI of this compound.

II. Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques offer complementary information and may be more suitable for specific applications like routine purity analysis or quantification.

Technique Principle Strengths for this compound Analysis Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection by UV absorbance.Excellent for quantification and purity assessment. Can separate isomers.Less definitive for structural identification compared to MS.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation based on volatility, universal detection of organic compounds.High resolution for volatile compounds, robust for quantification.Requires the analyte to be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms.Unambiguous structure determination and isomer differentiation.Lower sensitivity compared to MS, requires higher sample amounts.
Infrared (IR) Spectroscopy Identifies functional groups based on their vibrational frequencies.Confirms the presence of the nitrile (C≡N) and aromatic (C-H, C=C) functional groups.Provides limited information on the overall molecular structure.

III. Conclusion and Recommendations

For the comprehensive analysis of this compound, a multi-faceted approach is recommended:

  • For structural confirmation and identification of unknown impurities: GC-MS with Electron Ionization is the method of choice due to its reproducible and information-rich fragmentation patterns.

  • For sensitive quantification in complex matrices and confirmation of molecular weight: LC-MS with Electrospray Ionization is highly suitable. Be mindful of potential in-source reduction and optimize source conditions to control this phenomenon if necessary.

  • For routine purity analysis and quantification in a known matrix: HPLC with UV detection or GC with FID are robust and cost-effective alternatives.

By understanding the principles and nuances of each technique, researchers can select the most appropriate analytical strategy to achieve their scientific goals with confidence and accuracy.

References

  • NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. DOI: 10.18434/T4D303
  • PubChem. Isophthalonitrile. [Link] (accessed Jan 9, 2026).
  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy2019, 34 (7), 22-25.
  • Gu, Z.-M.; Ma, J.; Zhao, X.-G.; Wu, J.; Zhang, D. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Commun. Mass Spectrom.2006, 20 (19), 2969–2972.
  • PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link] (accessed Jan 9, 2026).
  • SIELC Technologies. 4-Methylbenzonitrile. [Link] (accessed Jan 9, 2026).
  • Kämpfer, P.; Crettaz, S.; Nussbaumer, S.; Scherer, M.; Krepich, S.; Deflorin, O. Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. J.

Sources

A Comparative Guide to 4-Methylisophthalonitrile in High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Benchmarking Nitrile Compounds for Advanced Materials

For researchers and professionals in drug development, materials science, and specialty chemicals, the selection of molecular building blocks is a critical decision that dictates the performance and viability of the final product. Nitrile compounds, with their unique electronic properties and reactivity, are a cornerstone in the synthesis of a wide array of functional molecules and high-performance polymers. This guide provides an in-depth technical comparison of 4-Methylisophthalonitrile against other key nitrile compounds, offering a framework for its evaluation in demanding applications.

Introduction: The Strategic Importance of Aromatic Dinitriles

Aromatic dinitriles are prized precursors for thermosetting polymers, particularly phthalonitrile resins, which are renowned for their exceptional thermal and oxidative stability, low water absorption, and high char yield. These characteristics make them ideal candidates for applications in the aerospace, automotive, and electronics industries where materials are subjected to extreme conditions.[1][2]

This compound, a substituted aromatic dinitrile, presents an interesting molecular architecture. The presence of a methyl group, an electron-donating substituent, on the benzene ring is anticipated to influence the reactivity, processability, and ultimate properties of polymers derived from it. This guide will explore these potential effects by comparing this compound with its parent compound, isophthalonitrile, and its structural isomer, terephthalonitrile.

The Contenders: A Look at the Molecular Structures

To understand the performance differences, it is essential to first examine the chemical structures of the nitrile compounds under consideration.

Caption: Molecular structures of the compared nitrile compounds.

The key structural differences lie in the substitution pattern on the benzene ring. This compound and isophthalonitrile have a meta-arrangement of the nitrile groups, while terephthalonitrile has a para-arrangement. The additional methyl group on this compound introduces both steric and electronic effects that are expected to influence polymerization and material properties.

Performance Benchmarking: A Predictive Comparison

While direct, head-to-head experimental data for polymers derived from this compound is limited in publicly available literature, we can construct a robust predictive comparison based on established structure-property relationships in analogous polymer systems, such as polyamides and other phthalonitrile resins.[3][4] The introduction of a methyl group and the meta-orientation of the nitrile groups are expected to have the following impacts:

PropertyThis compound-based Polymer (Predicted)Isophthalonitrile-based Polymer (Baseline)Terephthalonitrile-based Polymer (Comparative)Rationale for Predicted Differences
Glass Transition Temperature (Tg) Moderately HighModerateHighThe methyl group in 4-MIPN can slightly increase chain rigidity compared to IPN. The linear and symmetric structure of TPN leads to more efficient chain packing and higher Tg.[3]
Thermal Decomposition Temperature (Td) HighHighVery HighAll aromatic dinitriles contribute to high thermal stability. The para-substitution in TPN often leads to the highest thermal stability due to a more ordered polymer network.
Processability (Melt Viscosity) ImprovedModeratePoorThe methyl group in 4-MIPN is expected to disrupt chain packing, leading to a lower melting point and reduced melt viscosity compared to the unsubstituted analogs, thus widening the processing window.[5]
Solubility Potentially ImprovedLowVery LowThe methyl group can enhance solubility in organic solvents by reducing the crystallinity and increasing the free volume of the polymer.
Mechanical Strength (Tensile Modulus) HighHighVery HighThe rigidity of the aromatic backbone in all cases leads to high modulus polymers. The highly ordered structure of TPN-based polymers typically results in the highest mechanical strength.[6][7]

Experimental Protocols for Benchmarking

To validate the predicted performance characteristics, a systematic experimental approach is necessary. The following protocols outline the key steps for synthesizing and characterizing polymers from these nitrile monomers.

Polymer Synthesis: A General Procedure for Phthalonitrile Resins

The synthesis of high-performance polymers from dinitrile precursors often involves a cyclotrimerization reaction to form a highly cross-linked network. A common method is the reaction of a bis(phthalonitrile) monomer, which can be synthesized from the corresponding dinitrile. For a comparative study, one could synthesize bis(phthalonitrile) monomers from this compound, isophthalonitrile, and terephthalonitrile by reacting them with a suitable bisphenol, such as bisphenol A, in the presence of a base. The resulting monomers can then be thermally cured.[5][8]

Caption: General workflow for the synthesis of phthalonitrile polymers.

Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the monomers and to monitor the curing process by observing the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of triazine ring vibrations.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise chemical structure of the synthesized monomers.[10][11][12][13]

  • Differential Scanning Calorimetry (DSC): To determine the melting point (Tm) of the monomers and the glass transition temperature (Tg) of the cured polymers. The curing exotherm can also be studied to understand the polymerization kinetics.[14]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured polymers by measuring the weight loss as a function of temperature. The onset of decomposition (Td) is a key parameter.[8]

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus (a measure of stiffness) and the glass transition temperature (Tg) of the cured polymers as a function of temperature.[8]

  • Tensile and Flexural Testing: To determine the ultimate strength, modulus, and elongation at break of the cured polymer or its composite with reinforcing fibers.[6][7][15][16][17]

Conclusion and Future Outlook

Based on established structure-property relationships, this compound is a promising monomer for the synthesis of high-performance polymers. The presence of the methyl group is anticipated to enhance processability and solubility compared to its unsubstituted counterparts, potentially without a significant compromise in its high thermal stability. This makes it an attractive candidate for applications where a balance of performance and processability is crucial.

The experimental protocols outlined in this guide provide a clear roadmap for a comprehensive benchmarking study. Such a study would provide valuable empirical data to validate the predictive analysis presented here and to fully elucidate the potential of this compound in the development of next-generation advanced materials for aerospace, automotive, and other demanding fields.[1]

References

  • MySkinRecipes. This compound.
  • Zhang, Q. et al. (2018). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. ResearchGate.
  • Zhang, Q. et al. (2018). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Publishing.
  • Liang, C. et al. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare.
  • Sheng, H. et al. (2016). Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines. Semantic Scholar.
  • Maciel, A. et al. (2021). Rheological and Mechanical Properties of Resin-Based Materials Applied in Dental Restorations. PMC.
  • Patel, S. et al. (2021). Effect of CNT-Based Resin Modification on the Mechanical Properties of Polymer Composites. Frontiers.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy.
  • Keller, T. M. & Griffith, J. R. The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Journal of Polymer Science Part A: Polymer Chemistry, 32(1), 1-8.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Burchill, P. (1999). Phthalonitrile polymers: Cure behavior and properties. Semantic Scholar.
  • Wolfgang, J. D. et al. (2022). Improved Cure Kinetics of Phthalonitriles Through Dicyanamide-Based Ionic Liquids. SAMPE Digital Library.
  • Li, C. et al. (2017). A Molecular Dynamics Study of Crosslinked Phthalonitrile Polymers: The Effect of Crosslink Density on Thermomechanical and Dielectric Properties. MDPI.
  • Gunawan, R. & Nandiyanto, A. B. D. (2024). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
  • Mortensen, M. et al. (2023). Pure Hydrolysis of Polyamides: A Comparative Study. ChemRxiv.
  • Liaw, D.-J. et al. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. ResearchGate.
  • de Paiva, J. M. F. et al. (2004). Evaluation of mechanical properties of four different carbon/epoxy composites used in aeronautical field. SciELO.
  • Kumar, R. et al. (2022). Experimental Investigation of the Mechanical Properties of Carbon/Basalt/SiC Nanoparticle/Polyester Hybrid Composite Materials. MDPI.
  • Wang, Y. et al. (2023). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI.
  • Guesmi, A. et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.
  • Kim, S. et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry.
  • Li, L. et al. (2005). Synthesis and Characterization of New Polyimides Containing Nitrile Groups. SciSpace.
  • AIP Precision Machining. (2022). FOUR KEY POLYMERS ENABLING SUCCESS IN THE ROCKET INDUSTRY.
  • NASA Technical Reports Server. (2020). Chapter 2: Aerospace Materials Characteristics.
  • Lee, S. et al. (2020). Synthesis of molecularly tunable, dual-reactive poly(4-hydroxystyrene)-based photoresists via anionic polymerization, sequential deprotection, and reprotection reactions. Polymer Chemistry.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Methylisophthalonitrile

This compound, a key intermediate in the synthesis of advanced polymers and pharmaceutical agents, demands rigorous analytical oversight. Its purity and concentration are critical parameters that directly influence the safety, efficacy, and quality of the final product. Consequently, the analytical methods used for its quantification must be not only precise and accurate but also robust and reliable across different laboratories and technologies.

This guide provides an in-depth comparison and cross-validation of two common yet powerful analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, establishing a framework for selecting the most appropriate method for your specific needs in a drug development or quality control environment. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, which provide a framework for ensuring that an analytical method is suitable for its intended purpose.[1][2][3]

The Principle of Method Cross-Validation

Analytical method cross-validation is the process of comparing the results from two distinct analytical procedures to demonstrate their equivalency. This becomes essential under several circumstances:

  • Transferring a method from a research and development lab to a quality control lab.

  • Comparing a newly developed method with an existing or compendial method.

  • When different laboratories using different equipment must produce comparable results.

The objective is to ensure that the chosen method delivers consistent, reliable, and accurate data, irrespective of the analytical platform.[4] This guide will demonstrate the cross-validation between a workhorse HPLC-UV method and a highly specific GC-MS method.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Expertise & Experience: The RP-HPLC-UV method is often the first choice for routine quality control due to its robustness, cost-effectiveness, and high throughput. The choice of a C18 column is based on the non-polar nature of the benzene ring in this compound, while the nitrile and methyl groups provide sufficient polarity for effective retention and elution with a standard acetonitrile/water mobile phase. UV detection is suitable because the aromatic ring possesses a strong chromophore, allowing for sensitive detection.[5]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector (e.g., Agilent 1260 Infinity II or similar).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 240 nm.

    • Run Time: 10 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution of the stock solution with the mobile phase.

    • Sample Solution: Prepare the test sample to a target concentration of 100 µg/mL using the mobile phase.

Validation Data Summary: HPLC-UV
Validation ParameterResultICH Q2(R1) Acceptance Criteria
Linearity (Range) 1 - 200 µg/mLCorrelation coefficient (R²) ≥ 0.999
Correlation Coefficient (R²) 0.9995-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0% for assay of a drug substance
Precision (% RSD)
- Repeatability (Intra-day)0.85%≤ 2%
- Intermediate Precision (Inter-day)1.20%≤ 2%
Limit of Detection (LOD) 0.3 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank or placeboPeak purity index > 0.999

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful alternative, offering superior specificity and sensitivity. The mass spectrometer acts as a highly selective detector, identifying compounds based on their unique mass fragmentation patterns. This is particularly useful for identifying and quantifying trace-level impurities or for analyzing complex matrices where chromatographic co-elution might be a concern with UV detection.[7][8] The choice of a DB-5ms column, a common non-polar column, is appropriate for the semi-volatile nature of this compound.

Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system with an autosampler coupled to a single quadrupole Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD or similar).

  • Chromatographic and MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 142 (Molecular Ion, M⁺).

    • Qualifier Ions: m/z 115, m/z 89.

  • Standard and Sample Preparation:

    • Solvent: Dichloromethane.

    • Standard Stock Solution (1000 µg/mL): Prepared as in the HPLC method but using dichloromethane as the solvent.

    • Calibration Standards: Prepare a series of calibration standards ranging from 0.05 µg/mL to 50 µg/mL by serial dilution.

    • Sample Solution: Prepare the test sample to a target concentration of 10 µg/mL.

Validation Data Summary: GC-MS
Validation ParameterResultICH Q2(R1) Acceptance Criteria
Linearity (Range) 0.05 - 50 µg/mLCorrelation coefficient (R²) ≥ 0.999
Correlation Coefficient (R²) 0.9998-
Accuracy (% Recovery) 98.8% - 101.9%98.0% - 102.0% for assay of a drug substance
Precision (% RSD)
- Repeatability (Intra-day)1.15%≤ 2%
- Intermediate Precision (Inter-day)1.65%≤ 2%
Limit of Detection (LOD) 0.01 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.05 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity Confirmed by mass spectrum and ion ratiosCorrect ion ratios (±20% of standard)

Cross-Validation Protocol and Comparative Analysis

To ensure the methods are interchangeable, a cross-validation study is performed. The core principle is to analyze the same batch of a this compound sample using both validated methods and compare the results statistically.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation Sample Single Homogeneous Batch of this compound Prep_HPLC Prepare Sample for HPLC (Target: 100 µg/mL in Mobile Phase) Sample->Prep_HPLC Prep_GC Prepare Sample for GC-MS (Target: 10 µg/mL in DCM) Sample->Prep_GC Analyze_HPLC Analyze n=6 Replicates by Validated HPLC-UV Method Prep_HPLC->Analyze_HPLC Analyze_GC Analyze n=6 Replicates by Validated GC-MS Method Prep_GC->Analyze_GC Results_HPLC Calculate Mean Assay (%) and %RSD for HPLC Analyze_HPLC->Results_HPLC Results_GC Calculate Mean Assay (%) and %RSD for GC-MS Analyze_GC->Results_GC Compare Statistical Comparison (e.g., Student's t-test, F-test) Results_HPLC->Compare Results_GC->Compare Conclusion Conclusion: Methods are Equivalent Compare->Conclusion p > 0.05 No Significant Difference Conclusion_Fail Conclusion: Methods are NOT Equivalent (Investigate Bias) Compare->Conclusion_Fail p ≤ 0.05 Significant Difference

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Discussion

The analysis of six replicate preparations of the same batch yielded the following results:

MethodMean Assay (%)Standard Deviation% RSD
HPLC-UV 99.50.810.81%
GC-MS 99.81.051.05%

A Student's t-test was performed on the two data sets to compare the means. The calculated p-value was greater than 0.05, indicating that there is no statistically significant difference between the mean assay values obtained by the HPLC-UV and GC-MS methods. Similarly, an F-test showed no significant difference between the variances of the two methods.

Trustworthiness of Protocols: Each protocol is a self-validating system. The HPLC method relies on the consistent retention time and UV response of a well-characterized reference standard. The GC-MS method provides an even higher level of confidence, as the identity of the analyte peak is confirmed by its specific mass fragmentation pattern, effectively eliminating the risk of mistaking a co-eluting impurity for the target compound.

Causality Behind Performance Differences:

  • Sensitivity: GC-MS demonstrates significantly lower LOD and LOQ values. This is because mass spectrometry is an inherently more sensitive detection technique than UV absorption and can filter out background noise far more effectively.

  • Specificity: While the HPLC-UV method showed excellent specificity through chromatographic separation, the GC-MS method is unequivocally more specific. The confirmation based on mass-to-charge ratios provides a definitive identification that is orthogonal to the chromatographic retention time.

  • Robustness and Throughput: The isocratic HPLC-UV method is simpler and faster, with a 10-minute run time and minimal instrument setup. The GC-MS method involves a temperature gradient and more complex instrumentation, leading to slightly longer analysis times and potentially more maintenance. For a high-throughput QC lab, the HPLC method is more efficient for routine release testing.

  • Application Domain:

    • HPLC-UV is ideal for routine purity and assay testing in a regulated QC environment where the sample matrix is well-defined and high throughput is necessary.

    • GC-MS excels as a reference method, for troubleshooting out-of-spec results, for identifying unknown impurities, and for applications requiring ultra-trace level quantification.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are validated as accurate, precise, and specific for the quantification of this compound and are suitable for their intended purposes. The cross-validation study successfully demonstrated their equivalency for the assay of a bulk sample.

Recommendation: For routine quality control and release testing, the HPLC-UV method is recommended due to its robustness, speed, and lower operational complexity. The GC-MS method should be maintained as a qualified secondary or reference method, to be used for confirmatory analysis, impurity identification, and investigations where its superior sensitivity and specificity are required. This dual-method approach provides a comprehensive and reliable analytical strategy for this compound throughout the drug development lifecycle.

References

  • ICH Q1 Series: Stability Testing Guidelines.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Method of quantitative determination of physiologically active nitriles of saturated aliphatic acids.
  • Analytical method validation: A brief review.
  • Gas chromatographic determination of chlorothalonil and its metabolite 4-hydroxy-2,5,6-trichloroisophtalonitrile (HTI)
  • DEVELOPMENT AND VALIDATION OF RP-HPLC AND HPTLC-DENSTOMETRIC METHODS FOR SIMULTANEOUS ESTIMATION OF LAWSONE AND ITS METABOLITES. World Journal of Pharmaceutical Research. [Link]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
  • Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. SciSpace. [Link]
  • Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Agilent Technologies. [Link]
  • Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA.
  • GC–MS-Based Metabolites Profiling, In Vitro Antioxidant, Anticancer, and Antimicrobial Properties of Different Solvent Extract. An-Najah Staff Website. [Link]
  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
  • A Review of the Analytical Methods for the Determination of 4(5)

Sources

A Comparative Guide to the Spectral Analysis of 4-Methylisophthalonitrile: Bridging Experimental Data and Computational Predictions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific integrity. 4-Methylisophthalonitrile (CAS No. 1943-88-0), a substituted aromatic dinitrile, presents a case study in the challenges of sourcing comprehensive reference spectral data. This guide provides an in-depth comparison of available experimental spectral data with computationally predicted values, offering a robust workflow for the characterization of this and other fine chemicals where reference data is sparse.

The Challenge: Scarcity of Public Spectral Data

A thorough search of prominent, freely accessible spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook reveals a lack of experimental spectra for this compound.[1][2][3][4][5] While commercial suppliers like Sigma-Aldrich and comprehensive databases like Wiley's SpectraBase are invaluable resources, they do not always contain data for every synthesized compound.[6][7][8][9] In such instances, a multi-faceted approach combining the limited available data with modern computational methods becomes not just an alternative, but a necessity for rigorous scientific validation.

Part 1: Analysis of Available Experimental Data

ChemicalBook stands out as a source providing experimental spectra for this compound, including ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) data.[10][11] This data forms the bedrock of our analysis.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is fundamental for confirming the arrangement of hydrogens on the aromatic ring and the methyl group.

  • Infrared (IR) Spectroscopy : The IR spectrum is crucial for identifying key functional groups, most notably the nitrile (C≡N) stretch.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound, serving as a primary confirmation of its elemental composition.

Part 2: Computational Spectroscopy as a Verificative Alternative

In the absence of a complete set of experimental data from multiple sources, computational chemistry offers a powerful and accessible tool for spectral prediction.[12] Software packages such as ChemDraw, MestReNova, and various online predictors can calculate theoretical NMR spectra based on the molecule's structure.[13][14][15] These predictions, while not a substitute for experimental data, provide an excellent comparative benchmark. The accuracy of these predictions is often high enough to aid in the assignment of experimental signals and to build confidence in the proposed structure.[16]

The underlying principle of these predictions involves using empirical databases and theoretical models (like Density Functional Theory - DFT) to estimate the magnetic environment of each nucleus, which in turn determines its chemical shift.[12]

Part 3: Comparative Analysis: Experimental vs. Predicted Spectra

The synergy between experimental and computational data provides a self-validating system. Below is a comparison of the expected spectral features for this compound.

Spectroscopic Technique Parameter Expected Experimental Value (from ChemicalBook) Predicted Value / Interpretation Structural Justification
¹H NMR Methyl Protons (s)Data available on platform~2.5 ppmA singlet for the -CH₃ group, deshielded by the aromatic ring.
Aromatic Protons (m)Data available on platform~7.6-8.0 ppmComplex multiplet pattern for the three protons on the asymmetrically substituted benzene ring.[17]
¹³C NMR Nitrile Carbon (-C≡N)Data not provided~115-120 ppmCharacteristic chemical shift for nitrile carbons.[18]
Methyl Carbon (-CH₃)Data not provided~20-22 ppmTypical range for a methyl group attached to an aromatic ring.
Aromatic CarbonsData not provided~125-140 ppmMultiple signals corresponding to the six distinct aromatic carbons.
FT-IR C≡N StretchData available on platform~2230 cm⁻¹A strong, sharp absorption characteristic of the nitrile functional group.[18]
C-H Aromatic StretchData available on platform>3000 cm⁻¹Stretching vibrations for hydrogens attached to the aromatic ring.
C-H Aliphatic StretchData available on platform<3000 cm⁻¹Stretching vibrations for hydrogens of the methyl group.
Mass Spec (EI) Molecular Ion [M]⁺Data available on platform142.16 m/zCorresponds to the molecular weight of C₉H₆N₂.

This comparative approach allows researchers to not only confirm the identity of this compound but also to fully assign its spectral features, lending a higher degree of confidence to their findings.

Part 4: Standardized Experimental Protocols

For professionals who wish to generate their own spectral data for this compound, the following protocols describe the standard, validated methodologies.

Protocol 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind this protocol is to obtain high-resolution spectra by ensuring the sample is free of particulate matter and paramagnetic impurities, using a deuterated solvent for the instrument's lock signal, and referencing the chemical shifts to a known standard (TMS).

  • Sample Preparation : Accurately weigh 5-10 mg of this compound.

  • Dissolution : Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparison.[19]

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any insoluble impurities.

  • Standard Addition : Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS, 0 ppm).

  • Acquisition : Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Instrument Setup : Set the spectrometer frequency (e.g., 400 MHz for ¹H). Shim the magnetic field to achieve optimal homogeneity. Set acquisition parameters, including pulse angle, acquisition time, and relaxation delay.

  • Data Collection : Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. Typically, ¹H NMR requires a few scans, while ¹³C NMR requires significantly more due to the low natural abundance of the ¹³C isotope.

  • Processing : Apply a Fourier transform to the FID, phase correct the resulting spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H NMR signals.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

This method is chosen for solid samples because potassium bromide (KBr) is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix when pressed, allowing light to pass through the dispersed sample.[20][21]

  • Material Preparation : Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator to prevent moisture absorption, which can interfere with the spectrum.[22]

  • Grinding : Place ~1 mg of this compound and ~100-200 mg of dry KBr into an agate mortar.[23]

  • Mixing : Gently grind the two components together with an agate pestle until a fine, homogeneous powder is obtained. The goal is to reduce the sample's particle size to minimize light scattering.[24]

  • Pellet Pressing : Transfer a small amount of the mixture into a pellet press die. Assemble the die and place it in a hydraulic press.

  • Evacuation : If the die has a vacuum port, connect it to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

  • Compression : Gradually apply pressure (typically 8-10 tons) for several minutes. This causes the KBr to "cold-flow" and form a transparent or translucent pellet.[22]

  • Analysis : Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

  • Background Collection : First, run a background spectrum with an empty sample holder or a pure KBr pellet.

  • Sample Spectrum : Run the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed molecular information for identification.[25][26]

  • Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[27]

  • Instrument Setup :

    • GC : Install an appropriate capillary column (e.g., a nonpolar DB-5ms or HP-5MS). Set the injector temperature (e.g., 250°C), column oven temperature program (e.g., start at 60°C, ramp at 10°C/min to 280°C), and carrier gas (Helium) flow rate (e.g., 1.2 mL/min).[28]

    • MS : Set the ion source to Electron Ionization (EI) mode, typically at 70 eV, which produces reproducible fragmentation patterns for library matching.[29] Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

  • Injection : Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Separation & Detection : The compound will travel through the GC column, elute at a characteristic retention time, and enter the mass spectrometer.

  • Data Analysis : The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak can be extracted.

  • Interpretation : Analyze the mass spectrum. Identify the molecular ion peak (M⁺) at m/z = 142. Examine the fragmentation pattern to further confirm the structure. This spectrum can be compared against commercial mass spectral libraries (e.g., NIST, Wiley) if available.

Part 5: Visualization of Workflows

Diagrams created using Graphviz provide clear, logical flows for complex analytical processes.

cluster_0 Data Acquisition cluster_1 Analysis & Comparison cluster_2 Conclusion exp Acquire Experimental Spectra (¹H NMR, IR, MS) compare Compare Key Features: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Frequencies (cm⁻¹) - Molecular Ion (m/z) exp->compare comp Generate Predicted Spectra (¹³C & ¹H NMR) comp->compare interpret Interpret Data: - Assign Signals - Identify Functional Groups - Confirm Molecular Weight compare->interpret confirm Structure Confirmed interpret->confirm Data Consistent discrepancy Investigate Discrepancy interpret->discrepancy Data Inconsistent

Caption: Workflow for Structural Verification of this compound.

cluster_0 Primary Analysis cluster_1 Methodology start Need to Analyze Aromatic Nitrile Compound q1 Purity Check Needed? start->q1 q2 Structural Confirmation? start->q2 gcms GC-MS q1->gcms Yes nmr ¹H & ¹³C NMR q2->nmr Yes end_node Comprehensive Structural Data gcms->end_node ftir FT-IR nmr->ftir ms Direct Infusion MS ftir->ms ms->end_node

Caption: Decision Workflow for Spectroscopic Analysis.

Conclusion

The structural elucidation of this compound exemplifies a common challenge in modern chemical research: the frequent unavailability of comprehensive, publicly accessible spectral data. This guide demonstrates a robust and scientifically sound methodology that circumvents this issue. By synergistically combining limited available experimental data with the predictive power of computational spectroscopy, researchers can achieve a high level of confidence in their structural assignments. The detailed protocols provided herein further empower scientists to generate high-quality, reproducible data, fostering a culture of self-validation and rigorous scientific practice.

References

  • Shimadzu. (n.d.). KBr Pellet Method.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 4(2).
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.
  • Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules.
  • Dallüge, J., van Rijn, J., & Beens, J. (2018).
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Midwest Mass Spectrometry Facility, University of Illinois. (n.d.).
  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Wiley Science Solutions. (n.d.). SpectraBase.
  • National Center for Biotechnology Information. (2025). SpectraBase - PubChem Data Source.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of North Carolina Wilmington. (n.d.). Using computational methods to predict NMR spectra for polyether compounds.
  • Chemaxon. (n.d.). NMR Predictor.
  • Wiley Science Solutions. (n.d.). About SpectraBase.com.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.
  • Burke, I. (n.d.).
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Wiley Science Solutions. (n.d.). Spectral Databases.
  • Patiny, L. (n.d.). Simulate and predict NMR spectra.
  • ResearchGate. (2021). NMR spectra prediction software?.
  • Reddit. (2014). Computational prediction of NMR spectra?.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (2009). The NIST Chemistry Webbook.

Sources

A Researcher's Guide to the Certificate of Analysis for 4-Methylisophthalonitrile: Ensuring Quality and Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and integrity of starting materials are paramount. 4-Methylisophthalonitrile, a key building block in the synthesis of various high-performance polymers and pharmaceutical intermediates, is no exception. A thorough understanding of its quality, as detailed in the Certificate of Analysis (CoA), is crucial for the success and reproducibility of any research endeavor. This guide provides an in-depth comparison of the analytical techniques used to certify the quality of this compound, complete with experimental protocols and data interpretation insights.

The Central Role of the Certificate of Analysis

A Certificate of Analysis is more than just a document; it is a testament to the quality and purity of a chemical substance. It provides a batch-specific summary of the analytical tests performed to confirm the identity and purity of the material, ensuring it meets the required specifications. For scientists, the CoA is the first line of defense against experimental variability arising from impure or misidentified reagents.

Deconstructing the Certificate of Analysis for this compound: A Comparative Overview

While the format of a CoA can vary between suppliers, a comprehensive analysis of this compound will typically include the following tests. The table below offers a comparative look at typical specifications for different grades of this compound.

ParameterResearch GradeHigh Purity GradeTypical Analytical Method
Appearance White to off-white or light yellow solidWhite crystalline solidVisual Inspection
Identity Conforms to structureConforms to structure¹H NMR, ¹³C NMR, FT-IR
Purity (Assay) ≥ 95.0%≥ 97.0%HPLC, GC
Moisture Content ≤ 0.5%≤ 0.2%Karl Fischer Titration
Residual Solvents To be reported≤ 0.1%Headspace GC-MS
Insoluble Matter To be reportedPasses testGravimetric Analysis

Core Analytical Techniques for Quality Assurance

The specifications outlined in the CoA are verified through a series of rigorous analytical techniques. Understanding the principles behind these methods is key to interpreting the results and appreciating the quality of the material.

Chromatographic Techniques: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity analysis for organic compounds like this compound.

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is typically employed.

Causality in Method Design: The choice of a C18 column is based on its hydrophobic nature, which provides good retention and separation for aromatic compounds like this compound. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve a good balance between analysis time and resolution of the main peak from any impurities. A UV detector is suitable as the aromatic ring of the molecule absorbs UV light.

GC is a powerful technique for separating and analyzing volatile compounds. Given that this compound is a solid with a relatively low vapor pressure, it is amenable to GC analysis, often with a high-temperature inlet.

Causality in Method Design: A capillary column with a polar stationary phase is often chosen to effectively separate this compound from potential volatile impurities, including residual synthesis solvents. Flame Ionization Detection (FID) is a common choice due to its high sensitivity for organic compounds.

Experimental Workflow: Chromatographic Purity Analysis

cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis prep Weigh and dissolve sample in appropriate solvent filter Filter through 0.45 µm syringe filter prep->filter inject Inject into HPLC or GC filter->inject separate Separation on chromatographic column inject->separate detect Detection (UV or FID) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity as (Area_main / Area_total) * 100 integrate->calculate

Caption: Workflow for HPLC/GC Purity Determination.

Spectroscopic Techniques: Confirming Molecular Identity

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons and a distinct pattern of signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbon, the aromatic carbons, and the nitrile carbons.

Trustworthiness through Self-Validation: The predicted chemical shifts and splitting patterns for the known structure of this compound serve as a self-validating system. Any significant deviation would indicate the presence of impurities or a structural misidentification.

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be characterized by a sharp absorption band for the nitrile (C≡N) group and characteristic bands for the aromatic C-H and C=C bonds.

Logical Relationship: Spectroscopic Identification

Compound This compound (C9H6N2) NMR NMR Spectroscopy Compound->NMR Provides C-H framework FTIR FT-IR Spectroscopy Compound->FTIR Identifies functional groups Structure Confirmed Molecular Structure NMR->Structure FTIR->Structure

Caption: Confirming Identity with Spectroscopy.

Detailed Experimental Protocols

The following are example protocols for the key analytical tests. These should be adapted and validated by the end-user for their specific instrumentation and requirements.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Determination by Gas Chromatography (GC-FID)
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 220 °C at 10 °C/min.

    • Hold at 220 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as acetone or ethyl acetate.

  • Data Analysis: Calculate the area percentage of the main peak.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis:

    • Expected Chemical Shifts (in CDCl₃):

      • Methyl protons (s, 3H): ~2.5 ppm.

      • Aromatic protons (m, 3H): ~7.5-7.8 ppm.

    • Confirm the integration of the peaks corresponds to the number of protons.

Conclusion: A Commitment to Quality

A comprehensive Certificate of Analysis for this compound is a critical tool that empowers researchers to proceed with confidence. By understanding the analytical techniques and the significance of the reported data, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes. This guide serves as a foundational resource for interpreting CoAs and implementing robust quality control measures in the laboratory.

References

  • World Health Organization.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances, from acquisition to disposal. 4-Methylisophthalonitrile (CAS No. 1943-88-0), a dicyanobenzene derivative, is a valuable intermediate in the synthesis of advanced materials.[1] However, its chemical nature necessitates a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in principles of chemical safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the safety and integrity of the overall process.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a substance is the foundation of its safe management. This compound is an organic nitrile, a class of compounds that requires careful handling due to potential toxicity.

  • Toxicity: Safety Data Sheets for analogous nitrile compounds classify them as harmful if swallowed, in contact with skin, or if inhaled.[2] The primary route of toxicity for many organic nitriles is metabolic conversion to cyanide, which can inhibit cellular respiration.

  • Thermal Decomposition: The most critical, and often overlooked, hazard associated with nitriles is their behavior under heat. Thermal decomposition or combustion, especially when incomplete, can release highly toxic gases, including hydrogen cyanide (HCN) and oxides of nitrogen (NOx).[3] This is the primary causal factor driving the stringent disposal requirements; improper disposal methods could lead to the generation of these hazardous byproducts.

  • Reactivity: While generally stable, this compound waste must not be mixed with strong acids. Acidic conditions can hydrolyze the nitrile groups, potentially leading to the release of hydrogen cyanide gas. This dictates the critical need for waste segregation.

Summary of Physicochemical and Hazard Data
PropertyValueSource
CAS Number 1943-88-0[4]
Molecular Formula C₉H₆N₂[4]
Appearance White to light yellow solid[4][5]
Storage Sealed in a dry place at room temperature[4]
Known Hazards Harmful if swallowed, inhaled, or in contact with skin.[2]Sigma-Aldrich
Primary Disposal Risk Generation of Hydrogen Cyanide (HCN) upon improper incineration or reaction with acids.NRC Publications Archive[3]

Regulatory Framework: Adherence to Legal Standards

The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7]

Under RCRA, it is the generator's legal responsibility to perform a "waste determination" to ascertain if a chemical waste is hazardous.[6] While this compound is not specifically a "listed" hazardous waste, it would likely be classified as a "characteristic" hazardous waste due to its toxicity. All disposal procedures must therefore be conducted through a licensed hazardous waste management facility.[8]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation & Characterization cluster_1 Waste Segregation & Collection cluster_2 Containerization & Transport cluster_3 Final Disposition start Generation of This compound Waste is_empty Is the original container fully empty and triple-rinsed? start->is_empty solid_waste Contaminated Solids (Gloves, Weigh Paper, etc.) is_empty->solid_waste Yes (Container is Waste) chem_waste Unused or Off-Spec This compound is_empty->chem_waste No segregate Segregate as 'Solid Organic Nitrile Waste' AVOID mixing with acids or oxidizing agents. solid_waste->segregate chem_waste->segregate containerize Package in a compatible, sealed, and leak-proof container. (e.g., HDPE Pail) segregate->containerize labeling Label Container with: 1. 'Hazardous Waste' 2. Chemical Name & CAS# 3. Hazard Pictograms (e.g., Skull) 4. Accumulation Start Date containerize->labeling transport Transport to Central Hazardous Waste Accumulation Area labeling->transport disposal_facility Arrange pickup by a Licensed Hazardous Waste Disposal Facility transport->disposal_facility incineration Recommended Disposal: High-Temperature Incineration with appropriate scrubbers disposal_facility->incineration

Caption: Decision workflow for this compound waste management.

Detailed Step-by-Step Disposal Protocol

This protocol provides actionable steps for laboratory personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure appropriate PPE is worn.

  • Minimum PPE: Nitrile gloves, safety glasses with side shields, and a lab coat.

  • For Bulk Quantities or Spills: Consider a face shield and ensure work is performed in a certified chemical fume hood.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designated Waste Stream: Establish a specific waste container for "Solid Organic Nitrile Waste."

  • Incompatibility: Crucially, never mix this compound waste with acidic waste streams. [9] Also, avoid mixing with strong oxidizing agents.

  • Waste Types:

    • Unused/Expired Chemical: The pure chemical should be disposed of in its original container if possible.[10]

    • Contaminated Labware: Items such as gloves, weigh boats, or paper towels with gross contamination should be collected in a designated, lined container.[10][11]

Step 3: Containerization and Labeling

Proper containerization ensures safe storage and transport.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid, such as a high-density polyethylene (HDPE) pail or drum.[6][9] The container must be in good condition, free from cracks or defects.

  • Labeling: The container must be clearly labeled as soon as the first piece of waste is added.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and its CAS number "1943-88-0"

    • A clear indication of the hazards (e.g., "Toxic") and appropriate GHS pictograms.

    • The date on which waste was first added (the "accumulation start date").

Step 4: On-Site Accumulation

Store the waste container safely pending pickup.

  • Location: Store the sealed container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks.

  • Closure: Keep the container sealed at all times, except when adding waste.[6]

Step 5: Professional Disposal

Final disposal must be handled by certified professionals.

  • Contractor: Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Manifest: Ensure that the waste is properly documented on a hazardous waste manifest, which tracks the waste from your facility ("cradle") to its final disposal site ("grave").[8]

  • Recommended Disposal Method: The preferred method for organic nitrile compounds is high-temperature incineration at a permitted facility. This process ensures the complete thermal destruction of the compound into less harmful components (CO₂, H₂O, N₂). The facility's exhaust scrubbing systems are designed to capture and neutralize acidic gases like HCN and NOx that may be formed.[3] Landfilling is not an appropriate disposal method for this type of chemical waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As vapors may be flammable, remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your designated "Solid Organic Nitrile Waste" container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.
  • This compound. MySkinRecipes.
  • EPA Hazardous Waste Codes. University of Maryland.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Photolytic Decomposition Products Identified. ResearchGate.
  • Thermal decomposition products of polyacrylonitrile. NRC Research Press.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Biohazardous Waste Disposal Procedures. University of New Hampshire.
  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology.

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the integrity of your work and the safety of your team are paramount. 4-Methylisophthalonitrile, a key reagent in various synthetic pathways, requires meticulous handling to ensure both experimental success and personal safety. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and logistical operations for managing this compound effectively and safely in your laboratory.

Immediate Safety Profile: Understanding the Risks

This compound (CAS No. 1943-88-0) is classified with the following GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1] These classifications underscore the critical need for a comprehensive PPE strategy to prevent exposure through all primary routes: ingestion, dermal contact, and inhalation. The causality is clear: exposure to this nitrile compound can lead to adverse health effects, necessitating a proactive and thorough approach to safety.

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the nitrile functional group (-C≡N) is known to be a key toxicophore in many related compounds. Therefore, it is prudent to handle this chemical with the high degree of caution afforded to toxic substances.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical. Each component is chosen for its specific protective capabilities against the hazards posed by this compound.

Protection Type Specific PPE Key Considerations & Rationale
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR) with organic vapor cartridges and P95 or P100 particulate filters.Why: Handling this compound, especially in its solid, powdered form, can generate airborne particles that are harmful if inhaled. An APR with the appropriate cartridges and filters is crucial to prevent respiratory tract irritation and systemic toxicity.
Hand Protection Chemical-resistant nitrile gloves.Why: Nitrile gloves offer excellent resistance to a wide range of chemicals, including many nitrile compounds.[2] Given that this compound is harmful upon skin contact, gloves are a mandatory and fundamental component of your PPE. It is advisable to double-glove for enhanced protection, especially during prolonged handling or when working with larger quantities.
Eye and Face Protection Chemical splash goggles and a full-face shield.Why: This dual-layer protection is critical to prevent accidental splashes from reaching the eyes and mucous membranes of the face. Standard safety glasses do not provide a sufficient seal against splashes and are therefore inadequate.
Body Protection A laboratory coat with long sleeves and elastic cuffs. For larger scale operations, a chemical-resistant apron or suit is recommended.Why: A lab coat provides a primary barrier against incidental spills and contamination of personal clothing. The elastic cuffs ensure a snug fit around the wrists, preventing exposure of the skin between the glove and the sleeve.
Foot Protection Closed-toe, chemical-resistant shoes.Why: To protect against spills that may reach the floor, sturdy, closed-toe shoes made of a non-porous material are essential.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol is designed to be a self-validating system, where each step logically follows the last to ensure a consistently safe operational workflow.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area 1. Designate Handling Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Enter designated area weigh 3. Weigh Compound don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution weigh->dissolve If applicable decontaminate 5. Decontaminate Surfaces dissolve->decontaminate Post-experiment doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe After cleaning segregate 7. Segregate Waste doff_ppe->segregate Waste management dispose 8. Dispose of Hazardous Waste segregate->dispose Final step

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:
  • Preparation and Precautionary Measures:

    • Designated Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently inspected and certified.

    • Spill Kit: A chemical spill kit appropriate for solid and organic compounds should be readily available.

  • Donning Personal Protective Equipment:

    • Before entering the designated handling area, meticulously don all required PPE as outlined in the table above. Ensure a proper fit for all equipment.

  • Handling the Compound:

    • Weighing: Carefully weigh the solid this compound on a weigh paper or in a suitable container within the fume hood to prevent the generation of dust.

    • Solution Preparation: If preparing a solution, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Doffing Personal Protective Equipment:

    • Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat, face shield, and goggles. The inner gloves should be the last item to be removed.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the drain.

Waste Segregation and Disposal Protocol:
  • Solid Waste:

    • All solid waste contaminated with this compound, including used weigh papers, gloves, and disposable lab coats, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Unused solutions of this compound and solvent rinses from decontamination procedures must be collected in a separate, labeled, and sealed hazardous waste container compatible with the solvents used.

  • Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as liquid hazardous waste. After triple-rinsing and allowing the container to dry, the label should be defaced before disposal as non-hazardous waste, in accordance with your institution's policies.

  • Storage of Hazardous Waste:

    • All hazardous waste containers must be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials, until they are collected by your institution's environmental health and safety department.

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety and responsibility within your research environment. This comprehensive approach to handling this compound will empower you to conduct your valuable work with confidence and security.

References

  • New Jersey Department of Health. (2000). Hazard Summary: 2-Dimethylaminoacetonitrile.
  • MIT Environmental Health & Safety. (2020). Spill and Release Response Procedures.
  • Ecospill. (2020). Effective Workplace Spill Response in 4 Steps.
  • University of Arkansas. (n.d.). Chemical Spill Response Guide.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.